molecular formula C7H9NO B1175180 neurocan CAS No. 148684-98-4

neurocan

货号: B1175180
CAS 编号: 148684-98-4
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Neurocan is a secreted chondroitin sulfate proteoglycan (CSPG) that is a major component of the extracellular matrix in the central nervous system (CNS) . It belongs to the lectican family of proteoglycans and is expressed primarily in the nervous system, playing a critical role in brain development by modulating neuronal cell adhesion and axon guidance . Its expression is developmentally regulated, with the full-length molecule predominant in the developing brain, while proteolytically cleaved fragments (this compound-130 and this compound-C) are found in adulthood . This compound is known for its inhibitory functions; it inhibits neuronal adhesion and neurite outgrowth in vitro by interacting with neural cell adhesion molecules like Ng-CAM/L1, N-CAM, and TAG-1 . Following injury to the CNS, this compound is significantly upregulated by reactive astrocytes and deposited in the glial scar, where it contributes to the non-permissive environment that impedes successful axonal regeneration . Beyond its role in development and injury, emerging research highlights its importance in cancer, particularly in neuroblastoma, where high expression of this compound is closely associated with unfavorable patient outcomes, promotes malignant phenotypes, and induces chemoresistance . This recombinant human this compound is offered as a highly pure, CHO cell-derived protein, with activity verified by its ability to enhance the adhesion of human neuroglioma cells in a dose-dependent manner . It is an essential tool for researchers studying neural development, CNS injury and repair mechanisms, and the tumor microenvironment in cancers of neural origin.

属性

CAS 编号

148684-98-4

分子式

C7H9NO

产品来源

United States

Foundational & Exploratory

Neurocan's Role in Central Nervous System Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neurocan, a chondroitin (B13769445) sulfate (B86663) proteoglycan (CSPG) of the lectican family, is a key component of the extracellular matrix (ECM) in the central nervous system (CNS). Predominantly expressed during embryonic and early postnatal development, this compound plays a significant, albeit complex, role in modulating crucial neurodevelopmental processes. Its expression is spatially and temporally regulated, peaking during periods of active neurite growth and synaptogenesis. Through its interactions with various cell adhesion molecules and other ECM components, this compound primarily exerts an inhibitory influence on neuronal adhesion and neurite outgrowth, thereby contributing to the guidance of axons and the formation of precise neural circuits. This technical guide provides an in-depth overview of this compound's function in CNS development, detailing its molecular interactions, downstream signaling pathways, and the experimental methodologies used to elucidate its role.

Introduction to this compound

This compound is a large, aggregating proteoglycan synthesized and secreted by both neurons and astrocytes.[1] Its structure consists of a core protein with three main domains: an N-terminal domain that binds to hyaluronic acid, a central region containing chondroitin sulfate glycosaminoglycan (GAG) chains, and a C-terminal domain with a C-type lectin-like structure. The GAG chains are crucial for many of this compound's inhibitory functions.[2][3]

During CNS development, this compound is dynamically expressed. In the rat cerebrum, its expression is detectable as early as embryonic day 14, increases towards the end of gestation and early postnatal period, and then significantly decreases to low levels in the mature brain.[4] This temporal expression pattern suggests a primary role in the dynamic processes of neural circuit formation rather than the maintenance of the adult CNS structure.

Molecular Interactions of this compound

This compound's functions are mediated through its interactions with a variety of molecules in the neural ECM and on the surface of neural cells. These interactions are critical for its role in cell adhesion, migration, and neurite outgrowth.

Interaction with Cell Adhesion Molecules

This compound directly binds to several key neural cell adhesion molecules (CAMs), most notably N-CAM (Neural Cell Adhesion Molecule) and Ng-CAM (Neuron-glia Cell Adhesion Molecule), which is also known as L1.[3][5] This binding has been shown to be of high affinity and is a primary mechanism through which this compound exerts its inhibitory effects. The interaction interferes with the homophilic binding of these CAMs, which is essential for promoting cell-cell adhesion and neurite extension.[6]

Interaction with other Extracellular Matrix Components

Beyond CAMs, this compound interacts with other components of the ECM, contributing to the overall architecture and signaling environment of the developing CNS. It binds to tenascin-C and tenascin-R, large glycoproteins also involved in axon guidance. Furthermore, its N-terminal domain binds to hyaluronic acid, a major component of the brain's ECM.

Quantitative Data on this compound Interactions

The binding affinities of this compound to its primary interaction partners have been quantified in several studies. This data is crucial for understanding the strength and potential physiological relevance of these interactions.

Interacting MoleculeDissociation Constant (Kd)Experimental MethodReference
N-CAM~1 nMScatchard Plot Analysis[1][3]
Ng-CAM (L1)~1 nMScatchard Plot Analysis[1][3]
N-CAM (recombinant fragments)25 - 100 nMOptical Biosensor (BIAcore)[6]

Functional Roles of this compound in CNS Development

This compound's molecular interactions translate into significant functional consequences for developing neurons, primarily by creating a non-permissive environment that helps to guide growing axons and refine neural connections.

Inhibition of Neuronal Adhesion and Neurite Outgrowth

A primary and well-documented function of this compound is its potent inhibition of neuronal adhesion and neurite outgrowth.[2][7] When presented as a substrate, this compound can prevent neurons from adhering and extending neurites. This inhibitory effect is observed for various neuronal populations, including retinal ganglion cells.[7] The inhibitory activity is largely attributed to the chondroitin sulfate GAG chains, although the core protein also contributes.[3]

Role in Axon Guidance and Synaptic Plasticity

By creating inhibitory boundaries, this compound is thought to play a role in axon guidance, channeling growing axons along specific pathways and preventing them from entering inappropriate target regions. While in vitro studies strongly support this inhibitory role, the phenotype of this compound-deficient mice suggests a degree of functional redundancy in vivo. These mice are viable and show largely normal brain anatomy, though they exhibit mild deficits in synaptic plasticity, specifically in the maintenance of late-phase hippocampal long-term potentiation. This suggests that while not absolutely essential for gross brain development, this compound contributes to the fine-tuning of synaptic connections and plasticity.

Signaling Pathways Modulated by this compound

The inhibitory effects of this compound on neurite outgrowth are mediated through its modulation of intracellular signaling cascades downstream of cell adhesion molecules.

This compound-N-CAM Signaling

This compound's binding to N-CAM can interfere with N-CAM-mediated signaling pathways that are crucial for promoting neurite outgrowth. N-CAM clustering normally leads to the activation of the non-receptor tyrosine kinases Fyn and Focal Adhesion Kinase (FAK).[8] This activation, in turn, can trigger the Ras-MAPK (Mitogen-Activated Protein Kinase) pathway, leading to the phosphorylation of the transcription factor CREB (cAMP response element-binding protein) and subsequent gene expression changes that support neurite extension. By binding to N-CAM, this compound likely prevents the necessary conformational changes or clustering required for the activation of Fyn and FAK, thereby inhibiting the downstream pro-growth signals.

Neurocan_NCAM_Signaling cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound NCAM_EC N-CAM (extracellular) This compound->NCAM_EC Binds and Inhibits Fyn Fyn NCAM_EC->Fyn Activates FAK FAK NCAM_EC->FAK Activates Ras Ras Fyn->Ras FAK->Ras MAPK MAPK Ras->MAPK CREB CREB MAPK->CREB Neurite_Outgrowth Neurite Outgrowth CREB->Neurite_Outgrowth Promotes Neurocan_NgCAM_Signaling cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound NgCAM_EC Ng-CAM (extracellular) This compound->NgCAM_EC Binds and Inhibits CK2_S6K Casein Kinase II / S6 Kinase-like NgCAM_EC->CK2_S6K Activates RhoA RhoA NgCAM_EC->RhoA Indirectly Activates Cytoskeleton Cytoskeletal Reorganization CK2_S6K->Cytoskeleton Promotes Neurite_Outgrowth Neurite Outgrowth RhoA->Neurite_Outgrowth Inhibits Cytoskeleton->Neurite_Outgrowth Enables Neurite_Outgrowth_Assay_Workflow start Start coat_plate Coat 96-well plate with Poly-L-lysine/Laminin start->coat_plate add_this compound Add this compound solution to experimental wells (control wells receive vehicle) coat_plate->add_this compound incubate_coat Incubate and wash add_this compound->incubate_coat seed_neurons Seed primary neurons (e.g., cortical or DRG neurons) incubate_coat->seed_neurons incubate_growth Incubate for 24-72 hours to allow neurite growth seed_neurons->incubate_growth fix_stain Fix cells and immunostain for neuronal markers (e.g., β-III tubulin) and nuclei (DAPI) incubate_growth->fix_stain image Acquire images using fluorescence microscopy fix_stain->image analyze Quantify neurite length, number, and branching using image analysis software image->analyze end End analyze->end

References

Neurocan (NCAN) Expression Profile in Neurons: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurocan (NCAN), a chondroitin (B13769445) sulfate (B86663) proteoglycan and a member of the lectican family, is a key component of the extracellular matrix (ECM) in the central nervous system (CNS).[1] It is predominantly expressed during the dynamic processes of neural development, including tissue modeling and remodeling.[1] Functionally, this compound is implicated in the modulation of cell adhesion and migration, primarily through its interactions with various cell surface and ECM molecules.[1] Notably, it has been shown to inhibit neuronal adhesion and neurite outgrowth, suggesting a critical role in shaping neural circuitry.[2][3] Genetic variations in the NCAN gene have been linked to psychiatric disorders such as bipolar disorder and schizophrenia, highlighting its importance in brain function and pathology. This guide provides a comprehensive overview of the NCAN gene expression profile in neurons, detailing its spatiotemporal distribution, interactions, and the methodologies used for its study.

Data Presentation: NCAN Expression Profile

While precise quantitative data for NCAN expression across all neuronal subtypes remains an area of active research, the existing literature provides a strong qualitative and semi-quantitative framework for understanding its distribution.

Table 1: Developmental Expression of this compound in the Brain
Developmental StageNCAN mRNA Expression LevelNCAN Protein LevelKey Observations
EmbryonicIncreasingIncreasingExpression begins during embryogenesis and increases into late stages.[4]
Early PostnatalHighPeakPeaks around birth.[4]
AdultLowDecreasingExpression significantly decreases within the first month after birth.[4]
Table 2: Regional and Cellular Expression of this compound in the Brain
Brain Region/Cell TypeNCAN mRNA ExpressionNCAN Protein LocalizationKey Observations
Hippocampus PresentMolecular layer, Perineuronal netsA psychiatric risk variant of NCAN (rs1064395) is associated with altered hippocampal activation and memory performance.[5]
Cortex PresentPerineuronal netsQuantitative proteomic analysis has shown differences in protein expression, including ECM components, between the hippocampus and cortex during aging.[6][7]
Cerebellum PresentMolecular layer, Fiber tractsHigh concentration observed during development.[2]
Astrocytes EnrichedSecreted into ECMSingle-cell RNA sequencing data indicates enriched expression in astrocytes.[8]
Excitatory Neurons PresentPerineuronal netsPresent in perineuronal nets surrounding these neurons.[8]
Inhibitory Neurons PresentPerineuronal netsEnwraps fast-spiking parvalbumin interneurons as part of the PNNs.[9]
Table 3: Molecular Interactions of this compound
Interacting MoleculeInteraction TypeQuantitative Data (Dissociation Constant, Kd)Functional Consequence
Neural Cell Adhesion Molecule (N-CAM)Protein-Protein~1 nMInhibition of N-CAM homophilic binding, inhibition of neurite outgrowth.[2]
Neuron-Glia Cell Adhesion Molecule (Ng-CAM/L1)Protein-Protein~1 nMInhibition of neuronal adhesion and neurite outgrowth.[2]
Tenascin-CProtein-Protein-Component of the brain's extracellular matrix network.[1]
Tenascin-RProtein-Protein-Component of the brain's extracellular matrix network.[1]
HyaluronanProtein-Glycosaminoglycan-Structural component of the extracellular matrix.[1]

Signaling Pathways

This compound exerts its biological effects primarily by modulating the function of cell adhesion molecules (CAMs) on the neuronal surface. By binding to N-CAM and Ng-CAM, this compound inhibits their homophilic interactions, which are crucial for promoting neurite outgrowth. This inhibitory action is a key aspect of its role in regulating neuronal connectivity. The downstream signaling cascade involves non-receptor tyrosine kinases of the Src family, such as Fyn.

Neurocan_Signaling cluster_membrane NCAN This compound NCAM_ext N-CAM (extracellular) NCAN->NCAM_ext NgCAM_ext Ng-CAM (extracellular) NCAN->NgCAM_ext NCAM_int N-CAM (intracellular) CellMembrane NgCAM_int Ng-CAM (intracellular) Fyn Fyn Kinase NCAM_int->Fyn NgCAM_int->Fyn NeuriteOutgrowth Neurite Outgrowth Fyn->NeuriteOutgrowth p1->p2

Caption: this compound inhibits neurite outgrowth by binding to N-CAM and Ng-CAM.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to study NCAN expression and function.

In Situ Hybridization (ISH) for NCAN mRNA Detection

This protocol is adapted for the detection of NCAN mRNA in brain tissue sections using non-radioactive probes.

ISH_Workflow cluster_prep Tissue Preparation cluster_probe Probe Preparation cluster_hyb Hybridization & Detection Tissue Brain Tissue Collection Fixation 4% PFA Fixation Tissue->Fixation Cryoprotection Sucrose (B13894) Cryoprotection Fixation->Cryoprotection Sectioning Cryosectioning (14-20 µm) Cryoprotection->Sectioning Prehybridization Prehybridization Sectioning->Prehybridization Plasmid NCAN cDNA Plasmid Linearization Restriction Digest Plasmid->Linearization Transcription In vitro Transcription (DIG-labeled UTP) Linearization->Transcription Purification Probe Purification Transcription->Purification Hybridization Hybridization with Probe (65°C, overnight) Purification->Hybridization Prehybridization->Hybridization Washes Stringency Washes Hybridization->Washes Blocking Blocking (e.g., with serum) Washes->Blocking Antibody Anti-DIG Antibody Incubation (AP-conjugated) Blocking->Antibody Detection Colorimetric Detection (NBT/BCIP) Antibody->Detection Imaging Microscopy Detection->Imaging

Caption: Workflow for in situ hybridization of NCAN mRNA.

Detailed Method:

  • Tissue Preparation:

    • Perfuse animal with 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).

    • Dissect the brain and post-fix in 4% PFA overnight at 4°C.

    • Cryoprotect the brain by immersion in 30% sucrose in PBS until it sinks.

    • Freeze the brain and cut 14-20 µm sections on a cryostat. Mount sections on coated slides.[10]

  • Probe Preparation:

    • Use a plasmid containing a cDNA insert for rat or mouse Ncan.

    • Linearize the plasmid with an appropriate restriction enzyme.

    • Synthesize a digoxigenin (B1670575) (DIG)-labeled antisense RNA probe using an in vitro transcription kit.

    • Purify the probe and verify its integrity.[11]

  • Hybridization and Detection:

    • Pretreat sections with proteinase K.

    • Prehybridize sections in hybridization buffer.

    • Hybridize with the DIG-labeled NCAN probe overnight at 65°C in a humidified chamber.

    • Perform high-stringency washes to remove unbound probe.

    • Block non-specific binding sites with blocking solution (e.g., 2% sheep serum).

    • Incubate with an alkaline phosphatase (AP)-conjugated anti-DIG antibody.

    • Detect the signal using a colorimetric substrate such as NBT/BCIP.

    • Mount coverslips and visualize under a light microscope.[11]

Immunohistochemistry (IHC) for this compound Protein

This protocol describes the detection of this compound protein in fixed brain sections.

IHC_Workflow cluster_prep Tissue Preparation cluster_staining Immunostaining Tissue Brain Tissue Collection (Perfusion Fixed) Sectioning Vibratome or Cryosectioning (30-50 µm) Tissue->Sectioning Blocking Blocking (e.g., Normal Goat Serum) Sectioning->Blocking PrimaryAb Primary Antibody Incubation (anti-Neurocan, overnight at 4°C) Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation (Fluorophore- or HRP-conjugated) PrimaryAb->SecondaryAb Detection Detection (Fluorescence or DAB) SecondaryAb->Detection Imaging Microscopy (Confocal or Brightfield) Detection->Imaging

Caption: Workflow for immunohistochemistry of this compound protein.

Detailed Method:

  • Tissue Preparation:

    • Prepare 30-50 µm free-floating sections from a perfusion-fixed brain.[4][12]

    • Wash sections in PBS.

  • Immunostaining:

    • Block non-specific binding with a blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100) for 1-2 hours at room temperature.[13]

    • Incubate sections with a primary antibody against this compound (e.g., a rabbit polyclonal or mouse monoclonal antibody) diluted in blocking solution overnight at 4°C. The optimal antibody concentration should be determined empirically.

    • Wash sections extensively in PBS.

    • Incubate with an appropriate fluorophore-conjugated or horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.[13]

    • For fluorescent detection, wash sections, mount on slides, and coverslip with mounting medium containing DAPI.

    • For chromogenic detection, incubate with a DAB substrate kit until the desired color intensity is reached, then wash, mount, and coverslip.

    • Image using a confocal or brightfield microscope.

Quantitative PCR (qPCR) for NCAN Gene Expression

This protocol provides a framework for quantifying NCAN mRNA levels in neuronal cultures or dissected brain regions.

qPCR_Workflow cluster_sample Sample Preparation cluster_qpcr qPCR Analysis Sample Neuronal Culture or Dissected Brain Tissue RNA_Extraction Total RNA Extraction Sample->RNA_Extraction cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis Reaction_Setup qPCR Reaction Setup (SYBR Green or TaqMan) cDNA_Synthesis->Reaction_Setup Amplification Real-time PCR Amplification Reaction_Setup->Amplification Data_Analysis Data Analysis (ΔΔCt Method) Amplification->Data_Analysis

Caption: Workflow for qPCR analysis of NCAN gene expression.

Detailed Method:

  • Sample Preparation:

    • Isolate total RNA from neuronal cell cultures or micro-dissected brain regions using a suitable RNA extraction kit.

    • Assess RNA quality and quantity.

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.[14]

  • qPCR Analysis:

    • Design or obtain validated qPCR primers for NCAN and a reference gene (e.g., GAPDH, Actb). NCAN primer design should target a region of 80-150 bp.[15]

    • Prepare qPCR reactions using a SYBR Green or TaqMan-based master mix, cDNA template, and primers.

    • Perform the qPCR reaction on a real-time PCR instrument. A typical protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[16][17]

    • Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative expression of NCAN normalized to the reference gene.[14]

Conclusion

The expression of this compound is tightly regulated during brain development and is crucial for the establishment of proper neural circuits. Its inhibitory influence on neurite outgrowth, mediated by its interaction with cell adhesion molecules, underscores its role as a key modulator of the neuronal extracellular environment. While much is known about its qualitative expression patterns, further research employing single-cell transcriptomics and quantitative proteomics will be invaluable in dissecting the precise expression levels of NCAN in distinct neuronal subtypes and its contribution to the functional diversity of the nervous system. The methodologies outlined in this guide provide a robust framework for researchers to further investigate the multifaceted roles of this compound in neuronal function and disease.

References

A Technical Guide to the Protein-Protein Interactions of Neurocan in the Extracellular Matrix

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Neurocan is a chondroitin (B13769445) sulfate (B86663) proteoglycan belonging to the lectican family, predominantly expressed in the central nervous system (CNS).[1][2] As a key component of the brain's extracellular matrix (ECM), it plays a significant role in developmental processes such as neurite growth and axon guidance by interacting with a variety of ECM components and cell surface molecules.[1][3] This document provides an in-depth overview of this compound's primary binding partners, the quantitative biophysical data characterizing these interactions, the functional consequences of these binding events, and the experimental methodologies used to elucidate them.

Core Interaction Partners and Functional Significance

This compound's molecular structure facilitates a range of interactions that are crucial for the formation and regulation of the neural ECM, particularly in structures like perineuronal nets (PNNs).[4][5][6] Its primary binding partners include structural molecules like hyaluronan and tenascins, as well as cell surface adhesion molecules.[1][2]

Interaction with Hyaluronan (HA) and Link Proteins

This compound, like other lecticans, binds to the large glycosaminoglycan hyaluronan, which forms the backbone of the ECM meshwork in the brain.[4][7] This interaction is stabilized by the presence of link proteins, which form a ternary complex (this compound-Link Protein-Hyaluronan), contributing to the structural integrity of the ECM and PNNs.[3][8] The N-terminal domain of this compound is responsible for this hyaluronan binding.[8] This network formation is vital for maintaining synaptic stability and regulating plasticity.[4][5]

Interaction with Tenascins (Tenascin-C and Tenascin-R)

This compound interacts with high affinity to members of the tenascin family of extracellular matrix glycoproteins, specifically Tenascin-C (TN-C) and Tenascin-R (TN-R).[1][9][10] These interactions are critical for modulating cell adhesion and migration within the CNS. The binding is mediated by the C-terminal domain of this compound and specific fibronectin type III repeats within Tenascin-C.[11] This interaction is also divalent cation-dependent.[11]

Interaction with Cell Adhesion Molecules (CAMs)

A primary regulatory function of this compound is its ability to modulate the activity of neural cell adhesion molecules, including N-CAM, L1/Ng-CAM, and TAG-1/axonin-1.[1][2][12] By binding to these CAMs, this compound can inhibit their homophilic interactions, thereby impeding processes like neuronal adhesion and neurite outgrowth.[1][13] This inhibitory function is a key mechanism by which the ECM restricts plasticity and regeneration in the adult CNS. The binding to Ng-CAM and N-CAM is a high-affinity interaction involving both the this compound core protein and its chondroitin sulfate chains.[13]

Quantitative Analysis of this compound Interactions

The binding affinities of this compound for its various partners have been quantified using biophysical techniques such as Surface Plasmon Resonance (SPR). This data is essential for understanding the strength and stability of these interactions within the complex ECM environment.

Interacting PartnerTechniqueReported Dissociation Constant (KD)Reference
Tenascin-CBIAcore (SPR)17 nM[11]
Ng-CAM (L1)Solid-Phase Binding Assay~1 nM[13]
N-CAMSolid-Phase Binding Assay~1 nM[13]

Key Signaling and Structural Pathways

The interactions of this compound are central to its function. The following diagrams illustrate a key modulatory pathway and a fundamental structural complex involving this compound.

neurocan_signaling cluster_neuron Neuronal Membrane NCAM_L1 N-CAM / L1-CAM Growth_Signal Neurite Outgrowth Signaling Cascade NCAM_L1->Growth_Signal Promotes This compound This compound This compound->NCAM_L1 Binds and Inhibits Homophilic Interaction

Caption: this compound's inhibition of neurite outgrowth signaling.

Caption: Structural complex of this compound in the perineuronal net.

Experimental Protocols

The characterization of this compound's protein-protein interactions relies on a suite of established biochemical and biophysical techniques.[14] Below are detailed methodologies for two key approaches.

Co-Immunoprecipitation (Co-IP) for Interaction Discovery

Co-IP is used to demonstrate that two proteins interact within the native environment of a cell lysate.[15][16]

Objective: To pull down a target protein (this compound) and determine if a putative binding partner is co-precipitated.

Protocol:

  • Sample Preparation & Lysis:

    • Culture appropriate neuronal or glial cells, or use brain tissue homogenates.

    • Lyse cells on ice using a non-denaturing lysis buffer (e.g., RIPA buffer without SDS, or a buffer with 1% NP-40 or Triton X-100) supplemented with a protease inhibitor cocktail to preserve protein complexes.[15][17]

    • Centrifuge the lysate at high speed (~14,000 x g) at 4°C to pellet cellular debris. Collect the supernatant.[18]

  • Pre-Clearing (Optional but Recommended):

    • Add Protein A/G agarose (B213101) or magnetic beads to the cell lysate and incubate for 1-2 hours at 4°C with gentle rotation.

    • Pellet the beads by centrifugation. This step reduces non-specific binding of proteins to the beads.[19]

  • Immunoprecipitation:

    • Add a primary antibody specific to the "bait" protein (e.g., anti-Neurocan) to the pre-cleared lysate.

    • Incubate for several hours to overnight at 4°C with gentle rotation to allow antibody-antigen complexes to form.[18]

  • Complex Capture:

    • Add fresh Protein A/G beads to the lysate-antibody mixture.

    • Incubate for 1-4 hours at 4°C with rotation to capture the immune complexes.[17]

  • Washing:

    • Pellet the beads and discard the supernatant.

    • Wash the beads 3-5 times with cold lysis buffer. Each wash should be followed by a brief centrifugation. This step is critical for removing non-specifically bound proteins.

  • Elution and Analysis:

    • Elute the protein complexes from the beads by boiling in SDS-PAGE loading buffer.

    • Separate the eluted proteins by SDS-PAGE, transfer to a PVDF or nitrocellulose membrane, and perform a Western blot using an antibody against the "prey" protein (the suspected interaction partner). A band at the correct molecular weight confirms the interaction.

co_ip_workflow A 1. Cell Lysis (Non-denaturing buffer) B 2. Pre-clearing (Incubate with A/G beads) A->B C 3. Immunoprecipitation (Add anti-Neurocan 'bait' antibody) B->C D 4. Complex Capture (Add fresh A/G beads) C->D E 5. Wash Series (Remove non-specific proteins) D->E F 6. Elution (Boil in SDS-PAGE buffer) E->F G 7. Western Blot Analysis (Probe for 'prey' protein) F->G

Caption: Experimental workflow for Co-Immunoprecipitation (Co-IP).

Surface Plasmon Resonance (SPR) for Quantitative Analysis

SPR is a label-free optical technique used to measure real-time binding kinetics and determine affinity constants (KD).[20][21]

Objective: To quantify the binding kinetics (kon, koff) and affinity (KD) between this compound and an interacting partner (e.g., Tenascin-C).

Protocol:

  • Sensor Chip Preparation and Ligand Immobilization:

    • Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).

    • Activate the carboxymethylated dextran (B179266) surface using a mixture of EDC and NHS.

    • Immobilize one binding partner, the "ligand" (e.g., purified this compound), by injecting it over the activated surface. The protein will covalently bind via its primary amine groups.[21]

    • Deactivate any remaining active esters using an injection of ethanolamine.

  • Analyte Injection and Association:

    • Inject the other binding partner, the "analyte" (e.g., Tenascin-C), at various concentrations in a continuous flow of running buffer over the sensor surface.

    • The binding of the analyte to the immobilized ligand causes a change in the refractive index at the surface, which is detected in real-time and measured in Resonance Units (RU). This phase generates the association curve.[20]

  • Dissociation:

    • Stop the injection of the analyte and allow the running buffer to flow over the chip.

    • The analyte will dissociate from the ligand, causing the RU signal to decrease. This phase generates the dissociation curve.

  • Regeneration:

    • Inject a regeneration solution (e.g., a low pH buffer or high salt concentration) to strip all remaining bound analyte from the ligand, returning the surface to its baseline state for the next injection cycle.

  • Data Analysis:

    • The resulting sensorgrams (plots of RU vs. time) are analyzed using specialized software.

    • By fitting the association and dissociation curves from the different analyte concentrations to a kinetic binding model (e.g., a 1:1 Langmuir model), the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff/kon) can be calculated.[21]

Conclusion and Future Directions

This compound is a multi-domain proteoglycan that functions as a critical regulatory hub in the CNS extracellular matrix. Its interactions with hyaluronan, tenascins, and cell adhesion molecules are fundamental to the structural organization of the ECM and the modulation of neuronal plasticity. While significant progress has been made in identifying its binding partners and quantifying these interactions, further research is needed to fully understand the complex interplay of these molecules in both physiological and pathological states, such as after CNS injury or in neurodegenerative diseases. The development of therapeutics targeting specific this compound interactions could offer novel strategies for promoting neural repair and regeneration.

References

neurocan's involvement in axon guidance and neurite outgrowth

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on Neurocan's Involvement in Axon Guidance and Neurite Outgrowth

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound is a prominent chondroitin (B13769445) sulfate (B86663) proteoglycan (CSPG) within the lectican family, integral to the extracellular matrix (ECM) of the central nervous system (CNS).[1] Primarily expressed during the dynamic periods of neural development and remodeling, this compound has been a focal point of research due to its potent anti-adhesive and neurite growth-inhibitory properties demonstrated in vitro.[2][3] It interacts with a variety of cell adhesion molecules (CAMs), ECM components, and growth factors, positioning it as a key modulator of the neuronal environment.[1][4] While cellular assays consistently point to its role as a barrier to axonal extension, in vivo studies using this compound-deficient mouse models have revealed a more subtle or potentially redundant function, suggesting a complex interplay with other ECM molecules in orchestrating the intricate wiring of the nervous system.[2] This guide provides a comprehensive technical overview of this compound's function, summarizing key quantitative data, detailing experimental methodologies, and visualizing its molecular interactions and signaling pathways.

This compound's Molecular Interactions

This compound's function is largely dictated by its ability to bind to a diverse array of molecules on the cell surface and in the extracellular space. These interactions are critical for its role in modulating cell adhesion and neurite extension.

Binding to Neural Cell Adhesion Molecules (CAMs)

This compound exhibits high-affinity binding to several key CAMs, including N-CAM, Ng-CAM (the avian homolog of L1), and TAG-1/axonin-1.[1][5][6] This interaction is significant as it can disrupt the homophilic binding of these CAMs, which is a fundamental process for cell-cell adhesion and fasciculation.[7][8] The binding of this compound to N-CAM and Ng-CAM has been shown to be saturable with a high affinity.[5][9] Both the core protein and the chondroitin sulfate side chains contribute to this binding activity.[5]

Interactions with Extracellular Matrix Components

As a core component of the brain's ECM, this compound interacts with other matrix molecules to form a complex hydrogel-like network. It binds to hyaluronic acid via its N-terminal domain, a characteristic feature of the lectican family.[2] It also interacts with tenascin-C and tenascin-R, large glycoproteins that are also implicated in axon guidance.[1][4][10]

Binding to Growth and Mobility Factors

This compound has also been shown to bind to several growth and mobility factors, including FGF-2, HB-GAM (heparin-binding growth-associated molecule), and amphoterin, suggesting it may play a role in regulating the local availability and activity of these signaling molecules.[1][3][4]

Data Presentation: Quantitative Analysis of this compound Interactions and Effects

Quantitative data from binding assays and neurite outgrowth experiments are crucial for understanding the potency and nature of this compound's functions.

Table 1: Binding Affinities of this compound
Interacting MoleculeAssay TypeReported Dissociation Constant (KD)Reference(s)
Ng-CAMSolid-phase binding assay~1 nM[5][9]
N-CAMSolid-phase binding assay~1 nM[5][9]
N-CAM (to this compound fragments)BIAcore (Optical Biosensor)25 - 100 nM[7][8]
N-CAM (homophilic interaction)BIAcore (Optical Biosensor)64 nM[7][8]
Table 2: Quantitative Effects of this compound on Neurite Outgrowth
Neuronal Cell TypeSubstrateThis compound ConcentrationObserved EffectReference(s)
Retinal Ganglion Cells (RGCs)Poly-L-lysine (PLL)10 µg/mlSignificant inhibition of neurite length at 48 and 72 hours.[11][12]
Chick Embryo Brain CellsNg-CAM30 µg/mlInhibition of neurite extension.[5][13]
Chick Embryo Brain CellsAnti-Ng-CAM Antibodies30 µg/mlDirect inhibitory effect on neurite growth.[5][13]
Cerebellar Granule NeuronsLaminin (B1169045) or L1Not specifiedPotent inhibition of neurite outgrowth.[14]

This compound's Role in Inhibiting Neurite Outgrowth and Axon Guidance

The prevailing hypothesis is that this compound functions as a negative guidance cue, creating inhibitory boundaries that steer growing axons towards their appropriate targets.

In Vitro Evidence of Inhibition

Numerous in vitro studies have demonstrated that this compound, when used as a substrate, is inhibitory to neuronal adhesion and neurite extension for various neuronal populations.[5][11][12] This inhibitory effect is attributed to both the core glycoprotein (B1211001) and its chondroitin sulfate chains, although some studies indicate the core protein is sufficient for inhibition.[5][12] The expression pattern of this compound in developing brain regions that are avoided by axonal tracts further supports its role as a repulsive guidance molecule.[2]

In Vivo Studies and the Redundancy Hypothesis

To investigate this compound's role in a physiological context, this compound-deficient mice were generated.[2] Surprisingly, these mice are viable, fertile, and exhibit no major anatomical or morphological brain defects. The overall structure of perineuronal nets, which are rich in CSPGs, appears largely normal. This suggests that other molecules may compensate for the loss of this compound. The most likely candidates for this functional redundancy are other members of the lectican family, such as aggrecan, versican, and brevican, which are also expressed in the brain.[2] However, this compound knockout mice do exhibit some subtle deficits, including reduced late-phase hippocampal long-term potentiation and behavioral abnormalities similar to mania, which can be normalized with lithium treatment.[2][15]

Signaling Pathways and Visualizations

While specific downstream signaling pathways for this compound are still being fully elucidated, it is understood to function through mechanisms common to inhibitory CSPGs, which often involves the regulation of the neuronal cytoskeleton.

The binding of CSPGs to neuronal surface receptors like Protein Tyrosine Phosphatase Sigma (PTPσ) and Leukocyte common antigen-related phosphatase (LAR) is known to trigger intracellular signaling cascades that lead to growth cone collapse and inhibition of axon extension.[16] A key downstream effector is the small GTPase RhoA. Activation of the RhoA/Rho-associated kinase (ROCK) pathway leads to phosphorylation and activation of proteins that destabilize the actin cytoskeleton of the growth cone, thereby halting its advance.[16][17]

CSPG_Inhibitory_Signaling cluster_ECM Extracellular Matrix cluster_Membrane Neuronal Membrane cluster_Cytoplasm Cytoplasm This compound This compound (CSPG) Receptor Receptor Complex (PTPσ, LAR) This compound->Receptor Binds RhoA RhoA Receptor->RhoA Activates ROCK ROCK RhoA->ROCK Activates Cytoskeleton Actin Cytoskeleton (Destabilization) ROCK->Cytoskeleton Phosphorylates & Inhibits Polymerization Outgrowth Neurite Outgrowth Inhibition Cytoskeleton->Outgrowth

Caption: Generalized CSPG signaling pathway leading to neurite outgrowth inhibition.

Neurocan_Interactions cluster_CAMs Cell Adhesion Molecules cluster_ECM ECM Components cluster_GF Growth Factors This compound This compound NCAM N-CAM This compound->NCAM Binds NgCAM Ng-CAM / L1 This compound->NgCAM Binds TAG1 TAG-1 / Axonin-1 This compound->TAG1 Binds HA Hyaluronic Acid This compound->HA Binds TenascinC Tenascin-C This compound->TenascinC Binds TenascinR Tenascin-R This compound->TenascinR Binds Heparin Heparin This compound->Heparin Binds FGF2 FGF-2 This compound->FGF2 Binds HBGAM HB-GAM This compound->HBGAM Binds Amphoterin Amphoterin This compound->Amphoterin Binds

Caption: Molecular interaction network of this compound in the neural ECM.

Neurite_Outgrowth_Workflow cluster_prep Plate Preparation cluster_culture Cell Culture & Treatment cluster_analysis Fixation & Analysis A Coat Culture Plate (e.g., PLL, Laminin, Ng-CAM) B Isolate & Culture Neurons (e.g., RGCs, DRGs) A->B C Add this compound (or control substance) B->C D Incubate (e.g., 48-72h) C->D E Fix and Permeabilize Cells D->E F Immunostain for Neuronal Markers (e.g., β-III Tubulin) E->F G Image Acquisition (Fluorescence Microscopy) F->G H Quantify Neurite Length & Branching G->H

Caption: Experimental workflow for a typical in vitro neurite outgrowth assay.

Experimental Protocols

Detailed methodologies are essential for replicating and building upon existing research.

Neurite Outgrowth Assay

This assay is a cornerstone for assessing the effect of ECM molecules on neuronal growth.[11][12][18]

  • Plate Coating: 96-well culture plates are coated with an adhesive substrate. Common choices include Poly-L-lysine (PLL) or laminin to promote general cell attachment.[11][19] For studying interactions, plates can be coated with specific molecules like Ng-CAM.[13]

  • Substrate Application: The molecule of interest (e.g., purified this compound) is added to the coated wells and incubated to allow it to adsorb to the surface. Control wells are treated with a non-inhibitory protein like Bovine Serum Albumin (BSA).

  • Neuronal Culture: Primary neurons (e.g., Retinal Ganglion Cells from postnatal rats or Dorsal Root Ganglia from chick embryos) are dissociated and seeded onto the prepared plates.[11][12][18]

  • Incubation: Cells are cultured for a period of 24 to 72 hours to allow for neurite extension.[12][20]

  • Fixation and Staining: Cells are fixed with 4% paraformaldehyde (PFA), permeabilized, and stained. Immunocytochemistry is performed using antibodies against neuron-specific markers like β-III tubulin to visualize the neurites. Cell nuclei are often counterstained with DAPI.[19]

  • Imaging and Analysis: Images are captured using fluorescence microscopy. The length of the longest neurite, total neurite length per neuron, and the number of branches are quantified using automated image analysis software.[21][22]

Solid-Phase Binding Assay (ELISA-type)

This method is used to quantify the binding between this compound and its partners.[5][9]

  • Coating: Microwell plates are coated with a purified glycoprotein (e.g., Ng-CAM or N-CAM).

  • Blocking: Remaining protein-binding sites on the plastic are blocked with an irrelevant protein (e.g., BSA).

  • Binding: Soluble, radiolabeled (e.g., with 125I) this compound is added to the wells in various concentrations and incubated.

  • Washing: Unbound this compound is washed away.

  • Quantification: The amount of bound, radiolabeled this compound is measured using a gamma counter.

  • Analysis: Scatchard analysis is performed to determine the dissociation constant (KD) and binding affinity.[5]

Immunohistochemistry for this compound Visualization

This technique is used to localize this compound expression within brain tissue.[9]

  • Tissue Preparation: Animals are perfusion-fixed with a fixative like picric acid-paraformaldehyde-glutaraldehyde. The brain is removed and sectioned using a vibratome.[9]

  • Staining: The tissue sections are incubated with a primary antibody specific for this compound.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., peroxidase) or a fluorophore is applied.

  • Visualization: If using an enzyme-conjugated antibody, a substrate is added to produce a colored precipitate. The sections are then visualized under a light or fluorescence microscope to determine the anatomical localization of this compound.[9][23]

Generation and Analysis of this compound-Deficient Mice

The knockout mouse model is critical for assessing the in vivo function of this compound.[2]

  • Gene Targeting: A targeting vector is constructed to disrupt the this compound gene (Ncan) via homologous recombination in embryonic stem (ES) cells.

  • Generation of Chimeras: The targeted ES cells are injected into blastocysts, which are then implanted into pseudopregnant female mice. The resulting chimeric offspring are bred to establish a line of this compound-deficient mice.

  • Genotyping: PCR or Southern blotting is used to confirm the absence of the this compound gene in knockout animals.

  • Phenotypic Analysis: The knockout mice are subjected to a battery of tests, including:

    • Histology and Morphology: Brain sections are stained (e.g., Nissl stain) to examine gross anatomy and cellular organization.[2][24]

    • Immunohistochemistry: Staining for other ECM molecules (e.g., brevican, tenascin-C) is performed to check for compensatory changes.[2]

    • Behavioral Testing: A range of behavioral paradigms are used to assess motor function, learning, memory, and anxiety levels.[15]

    • Electrophysiology: Synaptic plasticity, such as long-term potentiation (LTP), is measured in hippocampal slices.[2]

Conclusion and Future Directions

This compound is unequivocally a potent inhibitor of neuronal adhesion and neurite outgrowth in vitro. Its high-affinity interactions with critical cell adhesion molecules provide a clear mechanism for its modulatory role in the neuronal microenvironment. However, the subtle phenotype of this compound-deficient mice underscores the complexity of the CNS extracellular matrix, where functional redundancy likely plays a significant role.

For drug development professionals, this compound and other CSPGs represent a major barrier to axonal regeneration following CNS injury.[17][25] Strategies aimed at overcoming this inhibition, such as enzymatic degradation of chondroitin sulfate chains with chondroitinase ABC or blocking CSPG-receptor interactions, are promising avenues for promoting neural repair.[16] Future research should focus on dissecting the specific contributions of different lecticans in vivo using conditional and double-knockout models, and further clarifying the intracellular signaling pathways that mediate this compound's inhibitory effects. A deeper understanding of these mechanisms will be paramount for developing effective therapies for spinal cord injury, stroke, and other neurodegenerative conditions.

References

The Pivotal Role of Neurocan in Perineuronal Net Architecture and Synaptic Stability

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Perineuronal nets (PNNs) are specialized extracellular matrix structures that enwrap the soma and proximal dendrites of specific neurons, playing a crucial role in synaptic stabilization and the regulation of neural plasticity. A key component of these intricate structures is neurocan, a chondroitin (B13769445) sulfate (B86663) proteoglycan belonging to the lectican family. This technical guide provides a comprehensive overview of the current understanding of this compound's function in the formation, maintenance, and stability of PNNs. We delve into the molecular interactions of this compound with other PNN components, its influence on PNN-associated signaling pathways, and the consequences of its absence on neuronal function. Detailed experimental protocols for studying this compound and PNNs are provided, along with a quantitative summary of key findings from knockout studies. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating the role of the extracellular matrix in neurological disorders and exploring novel therapeutic strategies targeting PNNs.

Introduction to Perineuronal Nets and this compound

Perineuronal nets (PNNs) are dense, lattice-like structures of the extracellular matrix (ECM) that predominantly surround fast-spiking parvalbumin-positive inhibitory interneurons in the central nervous system (CNS).[1][2] The appearance of PNNs during postnatal development coincides with the closure of critical periods for synaptic plasticity, highlighting their role in stabilizing mature neural circuits.[3] PNNs are composed of a backbone of hyaluronic acid, to which various chondroitin sulfate proteoglycans (CSPGs), link proteins, and tenascins are attached.[2]

This compound is a prominent CSPG and a direct component of PNNs.[1] Its expression is developmentally regulated, with high levels observed during periods of active synaptogenesis and neuronal remodeling.[4][5] As a member of the lectican family, this compound possesses a complex domain structure that facilitates its interactions with other ECM molecules, contributing to the overall integrity and function of the PNN.

Molecular Interactions and Assembly of this compound within PNNs

The formation and stability of PNNs rely on a complex interplay of molecular interactions. This compound plays a central role in this process through its ability to bind to several key PNN components.

Core Interactions:

  • Hyaluronan: this compound binds to the hyaluronan backbone of the PNN, a crucial interaction for anchoring it within the net structure. This binding is mediated by the N-terminal domain of this compound.[6][7]

  • Link Proteins: Cartilage link protein 1 (Crtl1/HAPLN1) can enhance the binding of this compound to hyaluronan, suggesting a cooperative role in stabilizing the PNN assembly.[6]

  • Tenascin-R: this compound interacts with tenascin-R, another key glycoprotein (B1211001) component of PNNs. This interaction is thought to contribute to the cross-linking and overall structural integrity of the net.

The intricate network of these interactions is essential for the proper assembly and maintenance of PNNs.

PNN_Assembly cluster_PNN Perineuronal Net This compound This compound Hyaluronan Hyaluronan This compound->Hyaluronan Binds Tenascin_R Tenascin_R This compound->Tenascin_R Interacts with Neuron_Surface Neuron_Surface Hyaluronan->Neuron_Surface Anchors to Link_Protein Link_Protein Link_Protein->this compound Enhances binding to Hyaluronan Link_Protein->Hyaluronan Stabilizes binding of Aggrecan Aggrecan Aggrecan->Hyaluronan Binds Aggrecan->Tenascin_R Cross-links

Fig. 1: Molecular interactions of this compound in PNN assembly.

This compound's Role in PNN Formation and Stability: Insights from Knockout Studies

Studies utilizing this compound-deficient (knockout) mice have been instrumental in elucidating its role in PNN development and maintenance. While early studies suggested that this compound was largely dispensable for PNN formation in some brain regions like the hippocampus, more recent and detailed analyses have revealed significant alterations in PNN structure and composition in its absence, particularly in areas like the auditory brainstem.[8][9]

The absence of this compound leads to a compensatory upregulation of other PNN components, such as aggrecan, in an apparent attempt to maintain structural integrity.[10] However, this compensation is often incomplete, resulting in disorganized and less stable PNNs.

Quantitative Data from this compound Knockout Studies
ParameterBrain RegionFinding in this compound KOReference
PNN Structure Medial Nucleus of the Trapezoid Body (MNTB)Altered PNN fine structure[8]
Visual CortexDisorganized PNN structure in quadruple KO (including this compound)[11]
PNN Component mRNA Levels MNTBDecreased HAPLN1 and Brevican mRNA[8]
Cultured Cortical NeuronsUpregulated Aggrecan mRNA[10]
Cultured Cortical NeuronsAltered HAPLN1 and HAPLN4 mRNA[10]
PNN Component Protein Levels MNTBAltered quantity of various PN molecules[8]
Cultured Cortical NeuronsUpregulated Aggrecan protein[10]
Synaptic Integrity Visual CortexImbalance of inhibitory and excitatory synapses in quadruple KO[11]
MNTBReduced amount of GAD65/67[8]
Neuronal Function MNTBProlongation of synaptic transmission delay[8]
Cultured Cortical NeuronsIncreased spontaneous synaptic activity[10]

This compound in PNN-Mediated Signaling

Beyond its structural role, this compound is actively involved in modulating signaling pathways that influence synaptic stability and axonal guidance. A key pathway involves its interaction with the Neural Cell Adhesion Molecule (NCAM) and the EphA3 receptor.

This compound binds to the non-polysialylated form of NCAM, specifically at the binding site for the EphA3 receptor.[6] This interaction inhibits the association between NCAM and EphA3, thereby suppressing EphA3-mediated downstream signaling. The NCAM/EphA3 signaling pathway is known to mediate axonal repulsion and is involved in the postnatal remodeling of inhibitory synapses. By inhibiting this pathway, this compound contributes to the stabilization of perisomatic synapses.[6][12]

The downstream signaling of EphA3 activation involves the activation of RhoA GTPase and its effector, Rho-associated protein kinase (ROCK), which ultimately leads to growth cone collapse and axonal repulsion.[1][12] this compound's inhibition of the initial NCAM/EphA3 interaction effectively blocks this cascade.

Neurocan_Signaling cluster_signaling This compound-NCAM-EphA3 Signaling Pathway This compound This compound NCAM NCAM This compound->NCAM Binds to & inhibits EphA3 interaction Synapse_Stabilization Synapse Stabilization This compound->Synapse_Stabilization Promotes EphA3 EphA3 NCAM->EphA3 Binds to RhoA RhoA EphA3->RhoA Activates ROCK ROCK RhoA->ROCK Activates Growth_Cone_Collapse Growth Cone Collapse / Axon Repulsion ROCK->Growth_Cone_Collapse Leads to

Fig. 2: this compound's inhibitory role in the NCAM/EphA3 signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of this compound in PNN formation and stability.

Immunohistochemistry for this compound and PNNs

This protocol describes the visualization of this compound and PNNs in brain tissue sections.

Materials:

  • 4% Paraformaldehyde (PFA) in PBS

  • 30% Sucrose (B13894) in PBS

  • Cryostat or vibrating microtome

  • Blocking solution (e.g., 5% normal goat serum, 0.3% Triton X-100 in PBS)

  • Primary antibodies:

    • Anti-neurocan antibody (species-specific)

    • Biotinylated Wisteria floribunda agglutinin (WFA) for PNNs

  • Fluorescently-labeled secondary antibodies (corresponding to the primary antibody species)

  • Streptavidin conjugated to a fluorophore

  • DAPI for nuclear counterstaining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Tissue Preparation:

    • Perfuse the animal with ice-cold PBS followed by 4% PFA.

    • Post-fix the brain in 4% PFA overnight at 4°C.

    • Cryoprotect the brain by immersing it in 30% sucrose in PBS until it sinks.

    • Freeze the brain and cut 30-40 µm sections using a cryostat or vibrating microtome.

  • Staining:

    • Wash sections three times in PBS for 5 minutes each.

    • Incubate sections in blocking solution for 1 hour at room temperature.

    • Incubate sections with primary antibodies (anti-neurocan) and biotinylated WFA diluted in blocking solution overnight at 4°C.

    • Wash sections three times in PBS for 10 minutes each.

    • Incubate sections with the appropriate fluorescently-labeled secondary antibody and fluorescently-labeled streptavidin diluted in PBS for 2 hours at room temperature.

    • Wash sections three times in PBS for 10 minutes each.

    • Counterstain with DAPI for 5 minutes.

    • Wash sections twice in PBS.

  • Mounting and Imaging:

    • Mount sections onto glass slides and coverslip with mounting medium.

    • Image using a fluorescence or confocal microscope.

IHC_Workflow start Start: Perfuse and Fix Tissue cryoprotect Cryoprotect in 30% Sucrose start->cryoprotect section Section Brain (30-40 µm) cryoprotect->section block Block with Serum section->block primary_ab Incubate with Primary Antibodies (anti-neurocan, biotin-WFA) block->primary_ab secondary_ab Incubate with Secondary Antibodies & Fluorescent Streptavidin primary_ab->secondary_ab dapi Counterstain with DAPI secondary_ab->dapi mount Mount and Coverslip dapi->mount image Image with Fluorescence Microscope mount->image

Fig. 3: Workflow for immunohistochemical analysis of this compound and PNNs.
Western Blotting for this compound and PNN-Associated Proteins

This protocol details the detection and quantification of this compound and other PNN proteins in brain tissue lysates.

Materials:

  • RIPA or similar lysis buffer with protease inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Electrophoresis and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against this compound and other proteins of interest

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Sample Preparation:

    • Homogenize brain tissue in ice-cold lysis buffer.

    • Centrifuge to pellet debris and collect the supernatant.

    • Determine protein concentration using a BCA assay.

    • Mix lysate with Laemmli sample buffer and boil for 5-10 minutes.

  • Electrophoresis and Transfer:

    • Load equal amounts of protein onto an SDS-PAGE gel.

    • Run the gel to separate proteins by size.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

  • Immunodetection:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection and Analysis:

    • Incubate the membrane with chemiluminescent substrate.

    • Capture the signal using an imaging system.

    • Quantify band intensity using appropriate software.

Co-Immunoprecipitation of this compound and Interacting Partners

This protocol is for verifying the interaction between this compound and its binding partners, such as NCAM.

Materials:

  • Non-denaturing lysis buffer (e.g., Triton X-100 based) with protease inhibitors

  • Anti-neurocan antibody for immunoprecipitation

  • Control IgG antibody

  • Protein A/G magnetic or agarose (B213101) beads

  • Wash buffer

  • Elution buffer

  • Western blotting reagents (as above)

Procedure:

  • Lysate Preparation:

    • Prepare cell or tissue lysate using a non-denaturing lysis buffer to preserve protein-protein interactions.

    • Pre-clear the lysate by incubating with beads to reduce non-specific binding.

  • Immunoprecipitation:

    • Incubate the pre-cleared lysate with the anti-neurocan antibody or control IgG overnight at 4°C.

    • Add Protein A/G beads and incubate for 1-2 hours to capture the antibody-protein complexes.

  • Washing and Elution:

    • Wash the beads several times with wash buffer to remove non-specifically bound proteins.

    • Elute the bound proteins from the beads using elution buffer.

  • Analysis:

    • Analyze the eluted proteins by Western blotting using antibodies against the suspected interacting protein (e.g., NCAM).

Conclusion and Future Directions

This compound is an indispensable component of perineuronal nets, contributing significantly to their structural integrity and functional role in the CNS. Its interactions with hyaluronan, link proteins, and tenascin-R are vital for the proper assembly and stability of PNNs. Furthermore, by modulating the NCAM/EphA3 signaling pathway, this compound plays a direct role in the stabilization of synapses, a critical process for the maturation and maintenance of neural circuits.

The altered PNN structure and function observed in this compound-deficient models underscore its importance and suggest that disruptions in this compound expression or function could contribute to the pathology of various neurological and psychiatric disorders where PNN abnormalities have been implicated.

Future research should focus on further dissecting the downstream consequences of this compound-mediated signaling and exploring the therapeutic potential of targeting this compound and its interactions to promote neural plasticity and repair in the context of CNS injury and disease. The development of small molecules or biologics that can modulate this compound's interactions within the PNN could open up new avenues for treating a range of debilitating neurological conditions.

References

Neurocan Signaling Pathways in Neural Plasticity: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This guide provides a detailed overview of neurocan's role in neural plasticity, focusing on its core signaling pathways. It includes quantitative data on molecular interactions, detailed experimental protocols for studying these pathways, and visualizations of the signaling cascades and experimental workflows.

Introduction

This compound is a chondroitin (B13769445) sulfate (B86663) proteoglycan (CSPG) belonging to the lectican family of extracellular matrix (ECM) molecules predominantly expressed in the central nervous system (CNS).[1] As a key component of the brain's ECM, this compound plays a critical role in modulating neural plasticity, a fundamental process for learning, memory, and recovery from injury. Its expression is particularly high during developmental stages and is re-expressed in adults following neural injury, where it is a major component of the glial scar.[2][3] this compound exerts its influence primarily by interacting with cell adhesion molecules and growth factors, thereby triggering intracellular signaling cascades that ultimately inhibit neurite outgrowth and synaptic plasticity. This guide delves into the core signaling pathways modulated by this compound and provides detailed methodologies for their investigation.

Core Signaling Pathways of this compound in Neural Plasticity

This compound's inhibitory effects on neural plasticity are primarily mediated through its interaction with cell surface receptors, which in turn activates intracellular signaling pathways that regulate cytoskeletal dynamics and gene expression. The most well-documented pathway involves the activation of the small GTPase RhoA and its downstream effector, Rho-associated coiled-coil containing protein kinase (ROCK).

This compound-Receptor Interaction and Activation of RhoA/ROCK Pathway

This compound interacts with several cell surface molecules, including the neural cell adhesion molecules Ng-CAM and N-CAM.[4] This interaction is thought to initiate a signaling cascade that leads to the activation of RhoA. While the precise receptor complex that directly transduces the this compound signal to RhoA is still under investigation for this compound itself, the general mechanism for CSPG-mediated RhoA activation is understood to involve receptor tyrosine phosphatases (PTPs) such as PTPσ.[5]

Upon binding of this compound to its receptor complex, a conformational change is induced, leading to the recruitment and activation of a Rho-specific guanine (B1146940) nucleotide exchange factor (Rho-GEF). Rho-GEF facilitates the exchange of GDP for GTP on RhoA, converting it to its active, GTP-bound state.[6] Active RhoA then binds to and activates ROCK.[7]

Activated ROCK phosphorylates several downstream targets that regulate the actin cytoskeleton, leading to growth cone collapse and inhibition of neurite outgrowth. Key substrates of ROCK include:

  • LIM kinase (LIMK): ROCK phosphorylates and activates LIMK, which in turn phosphorylates and inactivates cofilin. Cofilin is an actin-depolymerizing factor, and its inactivation leads to the stabilization of actin filaments and inhibition of actin dynamics required for growth cone motility.[8]

  • Myosin Light Chain (MLC): ROCK phosphorylates MLC, which increases the activity of myosin II, a motor protein that generates contractile forces within the actin cytoskeleton, contributing to growth cone collapse.[8]

  • Collapsin Response Mediator Protein-2 (CRMP-2): ROCK can phosphorylate and inactivate CRMP-2, a protein involved in microtubule assembly and neurite elongation.[5]

The culmination of these events is a rapid reorganization of the actin and microtubule cytoskeleton within the growth cone, leading to its collapse and the cessation of neurite extension.

Neurocan_RhoA_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound Receptor Cell Surface Receptor (e.g., Ng-CAM, N-CAM, PTPσ) This compound->Receptor Binding RhoGEF Rho-GEF Receptor->RhoGEF Activation RhoA_GDP RhoA-GDP (Inactive) RhoGEF->RhoA_GDP GDP/GTP Exchange RhoA_GTP RhoA-GTP (Active) ROCK ROCK RhoA_GTP->ROCK Activation LIMK LIMK ROCK->LIMK Phosphorylation (Activation) Cofilin Cofilin (Active) LIMK->Cofilin Phosphorylation (Inactivation) Cofilin_P p-Cofilin (Inactive) Actin Actin Dynamics Cofilin_P->Actin Inhibition of Actin Depolymerization GrowthCone Growth Cone Collapse & Neurite Outgrowth Inhibition Actin->GrowthCone

Caption: this compound-mediated activation of the RhoA/ROCK signaling pathway.
Crosstalk with other Signaling Pathways

The RhoA/ROCK pathway can also engage in crosstalk with other signaling pathways relevant to neural plasticity, such as the PI3K/Akt and ERK/MAPK pathways.[8] ROCK can phosphorylate and activate PTEN, a negative regulator of the pro-survival PI3K/Akt pathway.[8] Additionally, reciprocal inhibitory interactions between ROCK and ERK have been reported.[8] However, the direct modulation of the ERK and Akt pathways by this compound signaling is an area that requires further investigation.

Quantitative Data on this compound Interactions

The following tables summarize key quantitative data regarding the binding affinities of this compound with its interaction partners.

Interaction Dissociation Constant (Kd) Method Reference
This compound - Ng-CAM~1 nMScatchard Plot[4]
This compound - N-CAM~1 nMScatchard Plot[4]
N-CAM - this compound Core Protein25 - 100 nMBIAcore[9][10]

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate this compound signaling pathways in neural plasticity.

Protocol 1: In Vitro Neurite Outgrowth Assay

This protocol is designed to quantitatively assess the inhibitory effect of this compound on neurite outgrowth from primary neurons.

Materials:

  • Primary neurons (e.g., cortical or dorsal root ganglion neurons)

  • Neurobasal medium supplemented with B27 and GlutaMAX

  • Poly-L-lysine (PLL)

  • Laminin (B1169045)

  • Purified this compound

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Blocking solution (e.g., PBS with 5% goat serum and 0.1% Triton X-100)

  • Primary antibody (e.g., anti-β-III tubulin)

  • Fluorescently labeled secondary antibody

  • DAPI

  • 24-well culture plates with glass coverslips

  • Fluorescence microscope with image analysis software

Procedure:

  • Plate Coating:

    • Coat sterile glass coverslips in a 24-well plate with 0.1 mg/mL PLL overnight at room temperature or for 2 hours at 37°C.[11]

    • Aspirate PLL and wash three times with sterile water.[11]

    • Coat the coverslips with 5 µg/mL laminin in PBS for at least 2 hours at 37°C.[11]

    • For the experimental condition, add purified this compound at desired concentrations (e.g., 1-10 µg/mL) to the laminin-coated coverslips and incubate for 1 hour at 37°C. Control wells should be incubated with PBS.

    • Aspirate the coating solution and wash twice with PBS.

  • Neuron Plating:

    • Isolate primary neurons using a standard protocol.

    • Resuspend the neurons in pre-warmed Neurobasal medium.

    • Plate the neurons onto the coated coverslips at a density of 20,000-50,000 cells per well.

    • Incubate the cultures at 37°C in a 5% CO2 incubator for 24-72 hours.

  • Immunocytochemistry:

    • Fix the cells with 4% PFA for 20 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize and block the cells with blocking solution for 1 hour at room temperature.

    • Incubate with the primary antibody (e.g., anti-β-III tubulin) overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the fluorescently labeled secondary antibody and DAPI for 1-2 hours at room temperature.

    • Wash three times with PBS and mount the coverslips on glass slides.

  • Image Acquisition and Analysis:

    • Acquire images of the stained neurons using a fluorescence microscope.

    • Quantify neurite outgrowth using image analysis software. Parameters to measure include the average length of the longest neurite per neuron, the total neurite length per neuron, and the percentage of neurons bearing neurites.[12]

Neurite_Outgrowth_Workflow cluster_prep Plate Preparation cluster_culture Cell Culture cluster_staining Immunostaining cluster_analysis Analysis A1 Coat coverslips with PLL A2 Coat with Laminin A1->A2 A3 Add this compound (experimental) or PBS (control) A2->A3 B1 Isolate and plate primary neurons A3->B1 B2 Incubate for 24-72 hours B1->B2 C1 Fix and permeabilize cells B2->C1 C2 Incubate with primary and secondary antibodies C1->C2 D1 Image acquisition (fluorescence microscopy) C2->D1 D2 Quantify neurite length and branching D1->D2

Caption: Experimental workflow for the in vitro neurite outgrowth assay.
Protocol 2: Co-Immunoprecipitation (Co-IP) to Identify this compound-Interacting Proteins

This protocol is used to identify proteins that interact with this compound in a cellular context.

Materials:

  • Cultured neurons or brain tissue lysate

  • Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, with protease and phosphatase inhibitors)

  • Anti-neurocan antibody

  • Isotype control IgG

  • Protein A/G magnetic beads or agarose (B213101) resin

  • Wash buffer (e.g., lysis buffer with lower detergent concentration)

  • Elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer)

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Cell Lysis:

    • Harvest cells and wash with ice-cold PBS.

    • Lyse cells in Co-IP lysis buffer on ice for 30 minutes.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Transfer the supernatant to a new tube. This is the protein lysate.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C.

    • Centrifuge and transfer the pre-cleared lysate to a new tube.

    • Incubate the pre-cleared lysate with the anti-neurocan antibody or an isotype control IgG overnight at 4°C with gentle rotation.

    • Add Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.

  • Washing and Elution:

    • Pellet the beads by centrifugation or using a magnetic rack.

    • Discard the supernatant.

    • Wash the beads three to five times with ice-cold wash buffer.

    • Elute the protein complexes from the beads by adding elution buffer. For Western blot analysis, resuspend the beads in SDS-PAGE sample buffer and boil for 5-10 minutes.

  • Analysis:

    • Separate the eluted proteins by SDS-PAGE.

    • Perform a Western blot to detect the co-immunoprecipitated proteins using specific antibodies.

CoIP_Workflow cluster_lysis Cell Lysis cluster_ip Immunoprecipitation cluster_analysis Washing and Analysis A1 Harvest and lyse cells in Co-IP buffer A2 Clarify lysate by centrifugation A1->A2 B1 Pre-clear lysate with beads A2->B1 B2 Incubate with anti-neurocan Ab or control IgG B1->B2 B3 Capture immune complexes with Protein A/G beads B2->B3 C1 Wash beads to remove non-specific binding B3->C1 C2 Elute protein complexes C1->C2 C3 Analyze by SDS-PAGE and Western Blot C2->C3

Caption: Workflow for co-immunoprecipitation of this compound and its binding partners.
Protocol 3: RhoA Activation Assay (Pull-down)

This protocol measures the level of active, GTP-bound RhoA in neurons following treatment with this compound.

Materials:

  • Cultured neurons

  • This compound (for treatment)

  • Lysis buffer (containing protease and phosphatase inhibitors)

  • Rhotekin-RBD (Rho-binding domain) agarose or magnetic beads

  • Wash buffer

  • GTPγS (non-hydrolyzable GTP analog, positive control)

  • GDP (negative control)

  • Anti-RhoA antibody

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Cell Treatment and Lysis:

    • Culture neurons to the desired confluency.

    • Treat the neurons with purified this compound for the desired time. Include untreated controls.

    • Lyse the cells in ice-cold lysis buffer.

    • Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration.

  • Affinity Precipitation of Active RhoA:

    • Normalize the protein concentration of the lysates.

    • For positive and negative controls, incubate lysate aliquots with GTPγS and GDP, respectively.

    • Add Rhotekin-RBD beads to each lysate sample.

    • Incubate for 1 hour at 4°C with gentle rotation to allow the beads to bind to GTP-RhoA.

  • Washing and Elution:

    • Pellet the beads by centrifugation or using a magnetic rack.

    • Wash the beads three times with ice-cold wash buffer.

    • After the final wash, remove all supernatant and resuspend the beads in SDS-PAGE sample buffer.

    • Boil the samples for 5-10 minutes to elute the bound proteins.

  • Western Blot Analysis:

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with an anti-RhoA antibody to detect the amount of active RhoA that was pulled down.

    • Also, run a Western blot for total RhoA on the input lysates to ensure equal protein loading.

RhoA_Assay_Workflow cluster_treatment Cell Treatment and Lysis cluster_pulldown Pull-down of Active RhoA cluster_analysis Analysis A1 Treat neurons with This compound A2 Lyse cells and clarify lysate A1->A2 B1 Incubate lysate with Rhotekin-RBD beads A2->B1 B2 Wash beads to remove non-specific binding B1->B2 C1 Elute bound proteins B2->C1 C2 Analyze by SDS-PAGE and Western Blot with anti-RhoA Ab C1->C2

Caption: Workflow for the RhoA activation pull-down assay.

Conclusion

This compound is a potent inhibitor of neural plasticity, exerting its effects through well-defined signaling pathways, primarily the RhoA/ROCK cascade. Understanding these pathways is crucial for developing therapeutic strategies to promote neural regeneration and recovery after CNS injury. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the molecular mechanisms underlying this compound's function and to screen for potential therapeutic interventions that target these inhibitory signaling cascades. Further research is needed to fully elucidate the complete network of this compound's interactions and downstream signaling events to unlock new avenues for promoting neural repair.

References

An In-Depth Technical Guide to the Molecular Structure and Domains of the Neurocan Core Protein

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurocan, a member of the lectican family of chondroitin (B13769445) sulfate (B86663) proteoglycans (CSPGs), is a key component of the extracellular matrix (ECM) in the central nervous system (CNS).[1][2][3] It plays a critical role in the regulation of cell adhesion, migration, and neurite outgrowth.[1][2] The this compound core protein, encoded by the NCAN gene in humans, is a multi-domain macromolecule that interacts with a variety of other ECM components and cell surface receptors, thereby modulating crucial signaling pathways involved in neural development and plasticity.[1][3][4] This technical guide provides a comprehensive overview of the molecular structure and functional domains of the this compound core protein, supported by quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways and workflows.

Molecular Structure of the this compound Core Protein

The human this compound core protein is a polypeptide of 1321 amino acids with a predicted molecular mass of approximately 141.5 kDa.[5] The mature core glycoprotein (B1211001) has an apparent molecular weight of 136 kDa.[6][7] Proteolytic processing of this compound can generate distinct N-terminal and C-terminal fragments.[8]

The core protein is organized into three principal domains: an N-terminal globular domain (G1), a central domain rich in sites for chondroitin sulfate (CS) chain attachment, and a C-terminal globular domain (G3).[3][5]

N-Terminal G1 Domain

The N-terminal region of this compound contains an immunoglobulin (Ig)-like V-type domain and a Link module. The Ig-like domain spans amino acid residues 38-153.[5] This domain is followed by a Link module (residues 160-255), which is crucial for the interaction of this compound with hyaluronic acid, a major component of the ECM.[1][5] This interaction is fundamental to the formation of large proteoglycan aggregates in the brain.

Central Chondroitin Sulfate (CS) Attachment Domain

The central region of the this compound core protein is an extended domain that serves as the attachment site for multiple chondroitin sulfate glycosaminoglycan (GAG) chains. The presence of these large, negatively charged GAG chains significantly contributes to the hydrodynamic properties of this compound and its ability to regulate the extracellular space and influence cell behavior.

C-Terminal G3 Domain

The C-terminal G3 domain of this compound is a complex region containing C-type lectin-like domains (CTLDs). This domain is responsible for many of the specific protein-protein interactions of this compound, including its binding to neural cell adhesion molecules (N-CAM and Ng-CAM), tenascin-C, and tenascin-R.[6][9] These interactions are critical for this compound's role in modulating neurite outgrowth and cell adhesion.

Quantitative Data on this compound Core Protein

The following tables summarize key quantitative data related to the human this compound core protein and its interactions.

ParameterValueReference
Total Amino Acids1321[5]
Predicted Molecular Weight~141.5 kDa[5]
Mature Core Glycoprotein MW136 kDa[6][7]
DomainAmino Acid Position
Ig-like V-type Domain38-153
Link 1 Domain160-255
Interacting MoleculeDissociation Constant (Kd)Reference
N-CAM~1 nM[3]
Ng-CAM~1 nM[3]
Tenascin-C17 nM[9]
Syndecan-37.5 nM and 23.7 nM[8]
Glypican-11.4 nM and 6.0 nM[8]
Hyaluronic Acid5.4 x 10-9 M[10]

Signaling Pathways Involving this compound

This compound exerts its biological functions by modulating various signaling pathways, primarily through its interactions with cell surface receptors. A key signaling axis involves the interaction of this compound with Protein Tyrosine Phosphatase Receptor Sigma (PTPRσ).

This compound-PTPRσ Signaling Pathway

The binding of this compound to PTPRσ on the neuronal cell surface can lead to the dephosphorylation and subsequent inactivation of receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Fibroblast Growth Factor Receptor (FGFR).[11] This dephosphorylation event inhibits downstream signaling cascades that are crucial for neurite outgrowth and neuronal survival.

Neurocan_PTPRs_Signaling This compound This compound PTPRs PTPRσ This compound->PTPRs Binds to Dephosphorylation Dephosphorylation PTPRs->Dephosphorylation Activates EGFR_FGFR EGFR / FGFR (Phosphorylated) Downstream Downstream Signaling (e.g., MAPK/ERK, PI3K/Akt) EGFR_FGFR->Downstream EGFR_FGFR->Dephosphorylation Substrate NeuriteOutgrowth Inhibition of Neurite Outgrowth Downstream->NeuriteOutgrowth Dephosphorylation->EGFR_FGFR Inactivates

This compound-PTPRσ signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the this compound core protein.

Western Blotting for this compound Detection

This protocol describes the detection of this compound in cell lysates or tissue homogenates.

1. Sample Preparation:

  • Lyse cells or homogenize tissue in RIPA buffer supplemented with protease inhibitors.

  • Determine protein concentration using a BCA assay.

2. SDS-PAGE:

  • Denature 20-30 µg of protein by boiling in Laemmli sample buffer.

  • Separate proteins on a 4-12% Tris-Glycine polyacrylamide gel.

3. Protein Transfer:

  • Transfer proteins to a PVDF membrane using a wet or semi-dry transfer system.

  • Confirm transfer efficiency by Ponceau S staining.

4. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Incubate with a primary antibody specific for this compound overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

5. Detection:

  • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

Western_Blot_Workflow SamplePrep Sample Preparation SDSPAGE SDS-PAGE SamplePrep->SDSPAGE Transfer Protein Transfer SDSPAGE->Transfer Blocking Blocking Transfer->Blocking PrimaryAb Primary Antibody Incubation Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation PrimaryAb->SecondaryAb Detection Detection SecondaryAb->Detection

Western blotting experimental workflow.
In Situ Hybridization for this compound mRNA Localization

This protocol allows for the visualization of this compound mRNA expression within tissue sections.

1. Probe Preparation:

  • Synthesize a digoxigenin (B1670575) (DIG)-labeled antisense RNA probe complementary to the this compound mRNA sequence.

2. Tissue Preparation:

  • Fix tissue in 4% paraformaldehyde and embed in paraffin (B1166041) or prepare cryosections.

  • Section the tissue and mount on slides.

3. Hybridization:

  • Deparaffinize and rehydrate paraffin sections.

  • Permeabilize tissue with proteinase K.

  • Hybridize the DIG-labeled probe to the tissue sections overnight in a humidified chamber at 65°C.

4. Stringency Washes:

  • Perform a series of washes with decreasing salt concentrations to remove non-specifically bound probe.

5. Immunohistochemical Detection:

  • Block non-specific binding sites.

  • Incubate with an anti-DIG antibody conjugated to alkaline phosphatase (AP).

  • Wash to remove unbound antibody.

  • Develop the colorimetric signal using NBT/BCIP substrate.

6. Imaging:

  • Mount the slides and visualize the localization of this compound mRNA using light microscopy.

Co-Immunoprecipitation (Co-IP) to Identify this compound Interacting Proteins

This protocol is used to isolate this compound and its binding partners from a protein lysate.

1. Lysate Preparation:

  • Lyse cells with a non-denaturing lysis buffer (e.g., containing 1% NP-40) with protease inhibitors.

  • Pre-clear the lysate by incubating with protein A/G beads to reduce non-specific binding.

2. Immunoprecipitation:

  • Incubate the pre-cleared lysate with an antibody specific for this compound overnight at 4°C.

  • Add protein A/G beads and incubate for an additional 1-2 hours to capture the antibody-protein complexes.

3. Washes:

  • Pellet the beads and wash several times with lysis buffer to remove non-specifically bound proteins.

4. Elution and Analysis:

  • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Analyze the eluted proteins by Western blotting using antibodies against suspected interacting partners or by mass spectrometry for unbiased identification.

Quantitative Real-Time PCR (qPCR) for this compound Gene Expression Analysis

This protocol quantifies the relative expression level of the this compound gene.

1. RNA Extraction and cDNA Synthesis:

  • Extract total RNA from cells or tissue using a suitable kit.

  • Synthesize first-strand cDNA from the RNA using a reverse transcriptase.

2. qPCR Reaction:

  • Prepare a reaction mix containing cDNA, forward and reverse primers for the this compound gene, and a fluorescent DNA-binding dye (e.g., SYBR Green) or a TaqMan probe.

  • Use primers for a housekeeping gene (e.g., GAPDH, β-actin) as an internal control.

3. Thermocycling and Data Analysis:

  • Perform the qPCR reaction in a real-time PCR instrument.

  • Analyze the amplification data to determine the cycle threshold (Ct) values.

  • Calculate the relative expression of the this compound gene using the ΔΔCt method.

qPCR_Workflow RNA_Extraction RNA Extraction cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis qPCR_Reaction qPCR Reaction cDNA_Synthesis->qPCR_Reaction Data_Analysis Data Analysis qPCR_Reaction->Data_Analysis

Quantitative PCR experimental workflow.
Neuronal Cell Adhesion Inhibition Assay

This assay measures the ability of this compound to inhibit neuronal adhesion to a substrate.

1. Plate Coating:

  • Coat 96-well plates with a cell-adhesive substrate (e.g., laminin (B1169045) or fibronectin) overnight at 4°C.

  • In parallel, coat wells with a mixture of the adhesive substrate and varying concentrations of purified this compound.

  • Block non-specific binding sites with BSA.

2. Cell Plating:

  • Harvest and resuspend neuronal cells in serum-free medium.

  • Plate the cells onto the coated wells at a defined density.

3. Incubation and Washing:

  • Incubate the cells for 1-2 hours at 37°C to allow for adhesion.

  • Gently wash the wells to remove non-adherent cells.

4. Quantification of Adhesion:

  • Fix the remaining adherent cells with paraformaldehyde.

  • Stain the cells with crystal violet.

  • Solubilize the crystal violet and measure the absorbance at 570 nm.

  • The decrease in absorbance in the presence of this compound indicates its inhibitory effect on cell adhesion.

Conclusion

The this compound core protein is a complex and multifaceted molecule with distinct structural domains that mediate its diverse biological functions within the central nervous system. Its interactions with other ECM components and cell surface receptors, particularly PTPRσ, play a pivotal role in regulating key cellular processes such as neurite outgrowth and cell adhesion. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the structure, function, and signaling pathways of this compound, ultimately contributing to a deeper understanding of its role in both normal brain function and in the context of neurological disorders and cancer. This knowledge is essential for the development of novel therapeutic strategies targeting the complex environment of the neural extracellular matrix.

References

The Intricate World of Neurocan: A Technical Guide to its Post-Translational Modifications and Their Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neurocan, a prominent chondroitin (B13769445) sulfate (B86663) proteoglycan (CSPG) in the central nervous system (CNS), plays a pivotal role in neural development, plasticity, and the brain's response to injury. Its functions are intricately regulated by a diverse array of post-translational modifications (PTMs), primarily extensive glycosylation, which includes the attachment of N-linked and O-linked glycans, and the addition of long glycosaminoglycan (GAG) chains of chondroitin and keratan (B14152107) sulfate. These modifications, particularly the sulfation patterns of the GAG chains, create a complex molecular landscape that dictates this compound's interactions with other extracellular matrix molecules and cell surface receptors, thereby modulating critical cellular processes such as neuronal adhesion, migration, and neurite outgrowth. This technical guide provides an in-depth exploration of the major PTMs of this compound, presenting quantitative data, detailed experimental protocols for their characterization, and visual representations of the signaling pathways involved. Understanding the nuances of this compound's PTMs is paramount for developing novel therapeutic strategies for neurological disorders and promoting neural repair.

Introduction

This compound is a member of the lectican family of aggregating CSPGs, which are key components of the brain's extracellular matrix (ECM).[1][2] Its expression is developmentally regulated, with high levels observed during periods of active neurogenesis and synaptogenesis, and it is re-expressed in the adult CNS in response to injury.[2][3] The biological activities of this compound are not solely determined by its core protein but are profoundly influenced by its extensive post-translational modifications. These modifications create a high degree of structural and functional diversity, enabling this compound to participate in a wide range of physiological and pathological processes. This guide will delve into the core PTMs of this compound: glycosylation (N- and O-linked) and the attachment and sulfation of chondroitin and keratan sulfate chains, providing a comprehensive resource for researchers in the field.

Post-Translational Modifications of this compound

Glycosylation: The Sugar Code of this compound

Glycosylation is a major PTM of this compound, involving the attachment of both N-linked and O-linked glycans to its core protein. These modifications influence protein folding, stability, and trafficking, and critically, they mediate molecular interactions.

N-linked glycosylation involves the attachment of an oligosaccharide to the asparagine (Asn) residue within the consensus sequence Asn-X-Ser/Thr (where X is any amino acid except proline). While a comprehensive, experimentally verified map of all N-glycosylation sites on this compound is still being fully elucidated, several potential sites have been identified through proteomic analyses. These N-glycans can be of the high-mannose, hybrid, or complex type and play roles in the proper folding and secretion of the this compound core protein.[4]

O-linked glycosylation in this compound primarily involves the attachment of N-acetylgalactosamine (GalNAc) to serine (Ser) or threonine (Thr) residues. Recent O-glycoproteomic studies have revealed that this compound is a major carrier of O-GalNAc glycans in the brain.[5][6] These O-glycans can be further extended to form complex structures and are particularly enriched in neuronal tracts and at the nodes of Ranvier.[6]

Table 1: Identified O-Glycosylation Sites on this compound

SpeciesGlycosylation SiteGlycan StructureReference
MouseMultiple sitesSialylated Core 1[6]
CanineAt least three sitesO-GalNAc glycans (some sialylated)[1]

Note: This table represents a summary of currently available data. The complete O-glycoproteome of this compound is an active area of research.

Glycosaminoglycan Chains: The Functional Arms of this compound

The most prominent PTMs of this compound are the attachment of long, unbranched glycosaminoglycan (GAG) chains, primarily chondroitin sulfate (CS) and to a lesser extent, keratan sulfate (KS). These chains are covalently linked to serine residues in the core protein via a xylose-galactose-galactose-glucuronic acid tetrasaccharide linker.

Chondroitin sulfate chains are polymers of repeating disaccharide units of glucuronic acid (GlcA) and N-acetylgalactosamine (GalNAc). The functional properties of these chains are largely determined by their sulfation patterns.[7] The GalNAc residues can be sulfated at the C4 (CS-A) or C6 (CS-C) positions, and further modifications can lead to di-sulfated disaccharides such as CS-D (GlcA-2S-GalNAc-6S) and CS-E (GlcA-GalNAc-4S,6S).[8] The relative abundance of these sulfated forms varies with developmental stage and brain region, creating a "sulfation code" that dictates this compound's binding partners and biological activity.[7][8] For instance, changes in the 4S/6S ratio of chondroitin sulfate can impact the stability of the perineuronal nets and influence neural plasticity.[7]

Table 2: Relative Abundance of Chondroitin Sulfate Disaccharides in the Brain

CS DisaccharideSulfation PatternRelative Abundance in Adult BrainSignificanceReference
CS-A4-sulfated GalNAcHighAssociated with mature, stable ECM[7]
CS-C6-sulfated GalNAcLowMore prominent during development and after injury[3]
CS-D2-O-sulfated GlcA and 6-O-sulfated GalNAcLowBinds to specific growth factors and guidance molecules[8]
CS-E4,6-di-O-sulfated GalNAcLowPotent inhibitor of neurite outgrowth[8]

Note: The relative abundances can vary significantly depending on the specific brain region and physiological/pathological state.

Keratan sulfate chains are composed of repeating disaccharide units of galactose and N-acetylglucosamine. Like chondroitin sulfate, the sulfation of keratan sulfate at various positions contributes to its functional diversity. While less abundant on this compound compared to chondroitin sulfate, keratan sulfate modifications are implicated in modulating cell adhesion and neurite outgrowth.[9]

Phosphorylation

The phosphorylation of proteoglycans is an emerging area of research, and its role in regulating their function is not yet fully understood. While global phosphoproteomic studies of the brain have identified thousands of phosphorylation sites on numerous proteins, specific data on this compound phosphorylation is currently limited.[10][11] The identification of this compound phosphorylation sites and the characterization of the kinases and phosphatases involved are crucial future steps to fully comprehend the regulation of this important proteoglycan.

Significance of this compound's Post-Translational Modifications

The PTMs of this compound are not mere decorations; they are critical determinants of its biological functions.

  • Regulation of Neuronal Adhesion and Migration: The highly negatively charged GAG chains of this compound create a repulsive environment that can inhibit cell adhesion and guide migrating neurons during development.[2]

  • Modulation of Neurite Outgrowth: this compound is a potent inhibitor of neurite outgrowth, a property largely attributed to its chondroitin sulfate chains. This inhibitory activity is crucial for defining neuronal pathways and preventing aberrant sprouting in the mature CNS. However, this same property contributes to the failure of axon regeneration after injury.

  • Interaction with Cell Adhesion Molecules: this compound, through its core protein and GAG chains, interacts with cell adhesion molecules such as N-CAM and L1/Ng-CAM, modulating their homophilic binding and downstream signaling.[2]

  • Formation of Perineuronal Nets (PNNs): this compound is a key component of PNNs, specialized ECM structures that enwrap the soma and proximal dendrites of certain neurons. PNNs are critical for synaptic stabilization and the closure of critical periods of plasticity. The composition and sulfation of this compound's CS chains are vital for the integrity and function of PNNs.[8]

  • Response to CNS Injury: Following injury, the expression of this compound and the proportion of inhibitory chondroitin sulfate isoforms are upregulated, contributing to the formation of the glial scar, which is a major impediment to axonal regeneration.[3]

Experimental Protocols for Characterizing this compound's PTMs

Analysis of Glycosylation

This protocol describes the release of N-linked glycans from this compound for subsequent analysis by mass spectrometry or chromatography.

Materials:

  • Purified this compound

  • Denaturation buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 0.5% SDS and 50 mM DTT)

  • Iodoacetamide (B48618) solution (100 mM in 50 mM Tris-HCl, pH 8.0)

  • PNGase F enzyme and reaction buffer

  • C18 solid-phase extraction (SPE) cartridges

Procedure:

  • Denaturation and Reduction: Solubilize purified this compound in denaturation buffer and heat at 95°C for 10 minutes.

  • Alkylation: Cool the sample to room temperature and add iodoacetamide solution to a final concentration of 50 mM. Incubate in the dark for 30 minutes.

  • Enzymatic Digestion: Add PNGase F to the denatured and alkylated this compound sample according to the manufacturer's instructions. Incubate at 37°C for 12-18 hours.

  • Purification of Released Glycans: Acidify the reaction mixture with trifluoroacetic acid (TFA) to a final concentration of 0.1%. Apply the sample to a pre-conditioned C18 SPE cartridge.

  • Wash the cartridge with 0.1% TFA to remove salts and detergents.

  • Elute the released N-glycans with an appropriate solvent (e.g., 50% acetonitrile (B52724) in 0.1% TFA).

  • Dry the eluted glycans using a vacuum concentrator for further analysis.[12][13]

Released and purified N- and O-glycans can be analyzed by various mass spectrometry techniques, such as MALDI-TOF or LC-ESI-MS, to determine their composition and structure.[14][15]

Analysis of Chondroitin Sulfate Chains

This protocol describes the enzymatic digestion of chondroitin sulfate chains into disaccharides for compositional analysis.

Materials:

  • Purified this compound or tissue extract

  • Chondroitinase ABC, ACII, or B

  • Digestion buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 60 mM sodium acetate)

Procedure:

  • Solubilize the this compound sample in the digestion buffer.

  • Add the chosen chondroitinase enzyme to the sample. The choice of enzyme depends on the specific linkages to be cleaved. Chondroitinase ABC cleaves all chondroitin sulfate and dermatan sulfate chains.

  • Incubate the reaction at 37°C for 2-4 hours.

  • Terminate the reaction by heat inactivation (e.g., boiling for 5 minutes).

  • The resulting disaccharides can be analyzed by techniques such as high-performance liquid chromatography (HPLC) or mass spectrometry.[7]

Western Blotting for this compound and its Glycoforms

Western blotting is a standard technique to detect and characterize this compound and its modified forms.

Materials:

  • Protein samples (e.g., brain tissue lysates)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and membrane (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies specific for the this compound core protein or specific glyco-epitopes

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Sample Preparation: Prepare protein lysates from brain tissue or cell cultures. For analysis of the core protein, samples can be pre-treated with chondroitinase to remove GAG chains.

  • SDS-PAGE: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

  • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C or for 1-2 hours at room temperature.

  • Washing: Wash the membrane several times with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane again several times with TBST.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.[16][17][18][19]

Signaling Pathways and Experimental Workflows

The functional consequences of this compound's PTMs are realized through its interactions with other molecules, which trigger specific signaling cascades. The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to this compound.

neurocan_signaling cluster_ECM Extracellular Matrix cluster_Neuron Neuron This compound This compound CS_GAG Chondroitin Sulfate (Sulfation Pattern) This compound->CS_GAG carries NCAM N-CAM This compound->NCAM binds to L1CAM L1/Ng-CAM This compound->L1CAM binds to TenascinR Tenascin-R This compound->TenascinR interacts with Hyaluronan Hyaluronan This compound->Hyaluronan binds to NeuriteOutgrowth Neurite Outgrowth This compound->NeuriteOutgrowth inhibits CellAdhesion Cell Adhesion This compound->CellAdhesion inhibits ReceptorTyrosinePhosphatase ReceptorTyrosinePhosphatase This compound->ReceptorTyrosinePhosphatase activates Integrin Integrin This compound->Integrin modulates signaling SynapticPlasticity Synaptic Plasticity CS_GAG->SynapticPlasticity modulates NCAM->NeuriteOutgrowth promotes L1CAM->NeuriteOutgrowth promotes

Caption: this compound's interactions within the ECM and with neuronal surface receptors.

experimental_workflow cluster_SamplePrep Sample Preparation cluster_PTM_Analysis PTM Analysis cluster_DataAnalysis Data Analysis and Interpretation Tissue Brain Tissue or Cell Culture Extraction Protein Extraction and Purification Tissue->Extraction EnzymaticDigestion Enzymatic Digestion (PNGase F / Chondroitinase) Extraction->EnzymaticDigestion WesternBlot Western Blotting Extraction->WesternBlot MassSpec Mass Spectrometry (LC-MS/MS, MALDI-TOF) EnzymaticDigestion->MassSpec for glycan/disaccharide analysis Quantification Quantitative Analysis of PTMs MassSpec->Quantification WesternBlot->Quantification FunctionalAssays Functional Assays (Neurite Outgrowth, Cell Adhesion) WesternBlot->FunctionalAssays Significance Elucidation of Biological Significance Quantification->Significance FunctionalAssays->Significance

Caption: A generalized experimental workflow for the analysis of this compound's PTMs.

Conclusion and Future Directions

The post-translational modifications of this compound are central to its multifaceted roles in the central nervous system. The intricate patterns of glycosylation and sulfation create a sophisticated regulatory mechanism that fine-tunes neuronal connectivity during development and modulates the brain's response to injury. While significant progress has been made in identifying and characterizing these modifications, several key areas warrant further investigation. A complete and quantitative mapping of all N- and O-glycosylation sites, as well as a deeper understanding of the sulfation code in different brain regions and disease states, will be crucial. Furthermore, the elucidation of this compound's phosphoproteome and the signaling pathways it regulates will provide a more complete picture of its function. Continued advancements in mass spectrometry and other analytical techniques will undoubtedly accelerate these discoveries, paving the way for the development of novel therapeutic strategies that target the specific post-translational modifications of this compound to promote neural repair and restore function in the damaged or diseased brain.

References

The Discovery and Initial Characterization of Neurocan: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurocan is a chondroitin (B13769445) sulfate (B86663) proteoglycan (CSPG) that is a key component of the extracellular matrix (ECM) in the central nervous system (CNS).[1][2] As a member of the lectican family of proteoglycans, it plays a significant role in the regulation of cell adhesion and migration, particularly during neural development.[1][3] Its expression is highly regulated, with peak levels observed during embryonic and early postnatal brain development, suggesting a crucial role in processes such as axon guidance and neurite outgrowth. This compound's discovery and initial characterization in the early 1990s provided fundamental insights into the molecular composition of the brain's ECM and its influence on neuronal processes. This technical guide provides an in-depth overview of the seminal experiments that led to the discovery and initial characterization of this compound, including detailed experimental protocols, quantitative data, and visual representations of key workflows and interactions.

Core Data Summary

The initial characterization of this compound yielded critical quantitative data regarding its molecular properties, expression dynamics, and binding affinities. These findings are summarized in the tables below.

Table 1: Molecular Characteristics of Rat Brain this compound
PropertyValueReference
Full-Length Core Protein Molecular Mass (Predicted) 136 kDa
Full-Length Glycosylated this compound (Intact) ~270 kDa[4]
Proteolytically Processed Form (this compound-C) 150-163 kDa[4]
Proteolytically Processed Form (this compound-130) 122-130 kDa[4]
Number of Amino Acids (precursor) 1257
Signal Peptide Length 22 amino acids
Potential N-glycosylation Sites 6
Potential O-glycosylation Sites 25
Table 2: this compound Expression During Rat Brain Development
Developmental StageRelative mRNA Expression LevelRelative Protein Expression LevelReference
Embryonic Day 12.5 (E12.5) Detectable-[5]
Embryonic Day 13.5 (E13.5) -Detectable[5]
Embryonic Day 14 (E14) IncreasingDetectable[6]
Embryonic Day 16 (E16) HighHigh
Postnatal Day 10 (P10) PeakPeak[6]
Postnatal Day 30 (P30) DecreasingSignificantly Decreased[6]
Adult (Day 100) LowLow[5]
Table 3: Binding Affinities of this compound Interactions
Interacting MoleculeDissociation Constant (Kd)Experimental MethodReference
N-CAM (homophilic) 64 nMBIAcore[3]
N-CAM binding to immobilized this compound core protein 25 - 100 nMBIAcore[3]
Ng-CAM ~1 nMScatchard Plot Analysis[7]
N-CAM ~1 nMScatchard Plot Analysis[7]

Key Experimental Protocols

The discovery and characterization of this compound were made possible through a series of key molecular and cellular biology experiments. Detailed methodologies for these pivotal techniques are provided below.

cDNA Library Screening and Cloning of this compound

The initial identification of the this compound gene was achieved by screening a rat brain cDNA library.

Objective: To isolate the full-length cDNA sequence of this compound.

Methodology:

  • Probe Generation:

    • Degenerate oligonucleotides were designed based on the amino acid sequences of peptide fragments obtained from purified this compound protein.

    • These oligonucleotides were used as primers in a polymerase chain reaction (PCR) with a rat brain cDNA library as the template to generate a specific cDNA probe.

  • cDNA Library Construction:

    • Total RNA was extracted from the brains of 10-day-old rats.

    • mRNA was purified from the total RNA using oligo(dT)-cellulose chromatography.

    • A cDNA library was constructed from the purified mRNA using a commercial kit (e.g., ZAP-cDNA Synthesis Kit). The cDNA was directionally cloned into a phagemid vector.

  • Library Screening:

    • The rat brain cDNA library was plated with host bacteria to generate plaques.

    • The plaques were transferred to nylon membranes.

    • The membranes were hybridized with the radiolabeled this compound-specific cDNA probe.

    • Positive plaques were identified by autoradiography.

  • Phagemid Excision and Sequencing:

    • Phagemids from positive plaques were excised in vivo.

    • The cDNA inserts were sequenced using the dideoxy chain termination method to obtain the full-length coding sequence of this compound.

Diagram of cDNA Library Screening Workflow:

cDNA_Library_Screening A Isolate Total RNA from Rat Brain B Purify mRNA (Oligo(dT) Chromatography) A->B C Synthesize cDNA (Reverse Transcriptase) B->C D Ligate cDNA into Phagemid Vector C->D E Package into Phage & Infect E. coli D->E F Plate Library and Transfer to Membrane E->F G Hybridize with Radiolabeled Probe F->G H Autoradiography to Identify Positive Plaques G->H I Excise Phagemid and Sequence cDNA Insert H->I

Caption: Workflow for cDNA library screening to isolate the this compound gene.

Analysis of this compound Expression by Northern and Western Blotting

To determine the temporal and spatial expression patterns of this compound, Northern and Western blotting analyses were performed on brain tissue at various developmental stages.[5]

Objective: To quantify this compound mRNA and protein levels during brain development.

Methodology: Northern Blot

  • RNA Extraction: Total RNA was extracted from rat brains at different developmental time points (e.g., E12.5 to adult).[5]

  • Gel Electrophoresis: 15 µg of total RNA per sample was denatured and separated on a 1% agarose (B213101) gel containing formaldehyde.

  • Transfer: The separated RNA was transferred overnight to a nylon membrane by capillary action.

  • Hybridization: The membrane was prehybridized and then hybridized with a radiolabeled this compound cDNA probe.

  • Detection: The membrane was washed to remove unbound probe and exposed to X-ray film to visualize the this compound mRNA transcript. The membrane was also probed for a housekeeping gene (e.g., β-actin) as a loading control.[5]

Methodology: Western Blot

  • Protein Extraction: Brain tissues were homogenized in a lysis buffer containing protease inhibitors. The protein concentration of the supernatant was determined.[5]

  • Chondroitinase Treatment (Optional): To analyze the core protein, samples were treated with chondroitinase ABC to digest the chondroitin sulfate chains.

  • SDS-PAGE: Equal amounts of protein (e.g., 20 µg) were separated on a 5% SDS-polyacrylamide gel.

  • Transfer: Proteins were transferred from the gel to a nitrocellulose or PVDF membrane.

  • Immunodetection:

    • The membrane was blocked with a solution containing non-fat dry milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.

    • The membrane was incubated with a primary antibody specific for this compound (e.g., a polyclonal rabbit anti-neurocan antibody).[5]

    • After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The signal was detected using an enhanced chemiluminescence (ECL) substrate and exposure to X-ray film.

Diagram of Western Blotting Workflow:

Western_Blot P1 Homogenize Brain Tissue & Extract Protein P2 Quantify Protein Concentration P1->P2 P3 Separate Proteins by SDS-PAGE P2->P3 P4 Transfer Proteins to Membrane P3->P4 P5 Block Membrane P4->P5 P6 Incubate with Primary Antibody (anti-Neurocan) P5->P6 P7 Incubate with HRP-conjugated Secondary Antibody P6->P7 P8 Detect with ECL Substrate & Image P7->P8

Caption: Standard workflow for detecting this compound protein via Western blot.

Immunohistochemical Localization of this compound

Immunohistochemistry was employed to visualize the distribution of this compound within the developing brain tissue.[6]

Objective: To determine the cellular and subcellular localization of this compound.

Methodology:

  • Tissue Preparation:

    • Rats at various developmental stages were anesthetized and perfused with 4% paraformaldehyde in phosphate-buffered saline (PBS).

    • Brains were dissected, post-fixed, and cryoprotected in a sucrose (B13894) solution.

    • Cryosections (e.g., 10-20 µm thick) were prepared.

  • Immunostaining:

    • Sections were washed in PBS and permeabilized with a detergent (e.g., Triton X-100).

    • Non-specific binding was blocked using a solution containing normal serum.

    • Sections were incubated overnight with a primary antibody against this compound (e.g., monoclonal antibody 1G2).[6]

    • After washing, sections were incubated with a biotinylated secondary antibody.

    • An avidin-biotin-peroxidase complex (ABC) was then applied.

    • The signal was visualized using a chromogen such as 3,3'-diaminobenzidine (B165653) (DAB), which produces a brown precipitate.

  • Microscopy:

    • Sections were counterstained (e.g., with cresyl violet), dehydrated, and coverslipped.

    • The distribution of this compound was examined using light microscopy.

Solid-Phase Binding Assays

To investigate the interaction of this compound with other molecules, solid-phase binding assays were utilized.[7]

Objective: To quantify the binding of this compound to neural cell adhesion molecules (N-CAMs).

Methodology:

  • Plate Coating: 96-well microtiter plates were coated with purified N-CAM or Ng-CAM overnight at 4°C.

  • Blocking: The wells were washed and then blocked with a solution of BSA to prevent non-specific binding.

  • Binding:

    • Purified this compound was radiolabeled with ¹²⁵I.

    • Increasing concentrations of ¹²⁵I-neurocan were added to the coated wells and incubated.

  • Washing and Detection:

    • The wells were washed extensively to remove unbound ¹²⁵I-neurocan.

    • The amount of bound ¹²⁵I-neurocan was quantified using a gamma counter.

  • Data Analysis: The binding data was analyzed using Scatchard plots to determine the dissociation constant (Kd).[7]

Diagram of this compound Interaction Pathway:

Neurocan_Interactions This compound This compound NCAM N-CAM This compound->NCAM Binds (Kd ~1 nM) NgCAM Ng-CAM/L1 This compound->NgCAM Binds (Kd ~1 nM) TenascinC Tenascin-C This compound->TenascinC Binds TenascinR Tenascin-R This compound->TenascinR Binds Hyaluronan Hyaluronan This compound->Hyaluronan Binds NeuriteOutgrowth Neurite Outgrowth This compound->NeuriteOutgrowth Inhibits NeuronalAdhesion Neuronal Adhesion This compound->NeuronalAdhesion Inhibits

Caption: Interactions of this compound with cell adhesion and ECM molecules.

Generation and Analysis of this compound-Deficient Mice

To elucidate the in vivo function of this compound, knockout mice were generated by targeted gene disruption.[8]

Objective: To assess the physiological role of this compound during brain development and function.

Methodology:

  • Targeting Vector Construction: A targeting vector was designed to disrupt the this compound gene. For example, a neomycin resistance cassette was inserted into an exon to create a null allele.[8]

  • Generation of Chimeric Mice:

    • The targeting vector was electroporated into embryonic stem (ES) cells.

    • ES cells with the correctly targeted this compound gene were selected and injected into blastocysts.

    • The blastocysts were implanted into pseudopregnant female mice.

  • Breeding and Genotyping:

    • Chimeric offspring were bred to establish germline transmission of the disrupted this compound allele.

    • Heterozygous mice were intercrossed to generate homozygous this compound-deficient mice.

    • Genotyping was performed by PCR or Southern blot analysis of tail DNA.

  • Phenotypic Analysis:

    • This compound-deficient mice and wild-type littermates were subjected to a battery of analyses, including:

      • Histological and anatomical examination of the brain.

      • Immunohistochemistry for other ECM molecules to check for compensatory changes.

      • Behavioral testing.

      • Electrophysiological recordings (e.g., long-term potentiation in hippocampal slices) to assess synaptic plasticity.[8]

Conclusion

The discovery and initial characterization of this compound marked a significant step forward in understanding the complex molecular landscape of the developing nervous system. The application of the molecular and cellular techniques detailed in this guide revealed this compound as a dynamically expressed and interactive component of the brain's extracellular matrix. While initial knockout studies suggested some functional redundancy, subsequent research has continued to unravel the subtle yet important roles of this compound in synaptic plasticity, glial scar formation, and various neurological and psychiatric disorders.[8][9][10] The foundational experimental approaches described herein remain cornerstones for the ongoing investigation of this compound and other ECM molecules in neural function and disease, providing a robust framework for future research and therapeutic development.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Neurocan Expression in the Central Nervous System

This technical guide provides a comprehensive overview of this compound, a chondroitin (B13769445) sulfate (B86663) proteoglycan of the lectican family, and its expression within the central nervous system (CNS). This compound is a key component of the extracellular matrix (ECM) and plays a significant role in the modulation of cell adhesion and migration, particularly during brain development and in response to injury.[1][2]

This compound Expression in Different Brain Regions

This compound expression is spatially and temporally regulated throughout the brain. Its levels are generally higher during embryonic and early postnatal development and decrease significantly in the adult brain.[3][4] However, its expression can be upregulated in response to injury.[5]

Table 1: Regional Expression of this compound in the Brain

Brain RegionExpression Level (Qualitative)Developmental StageSpeciesReference
TelencephalonPresentEmbryonic (E12.5-E14.5)Mouse[3][6]
ThalamusPresentEmbryonic (E12.5-E14.5)Mouse[3][6]
HypothalamusPresentEmbryonic (E13.5)Mouse[3][6]
Mesencephalon (Roof)PresentEmbryonic (E13.5-E14.5)Mouse[3][6]
CerebellumPresentEmbryonic (E14.5)Mouse[3][6]
Spinal CordPresentEmbryonic (E12.5)Mouse[3][6]
HippocampusIntensePostnatal Day 10Rat[4]
Cerebral Cortex (Superficial Layers I-III)IntensePostnatal Day 10Rat[4]
Somatosensory Cortex (Barrel Walls)HighPostnatal Day 10Rat[4]
Somatosensory Cortex (Barrel Hollows)Very WeakPostnatal Day 10Rat[4]
Corpus CallosumPunctate StainingAdultMouse[7]
Internal CapsulePunctate StainingAdultMouse[7]
Optic NervePunctate StainingAdultMouse[7]

In the developing rat cerebrum, this compound is first detected on embryonic day 14.[4] Its expression peaks during the early postnatal period and then declines.[8] In the postnatal rat hippocampus, this compound immunoreactivity is predominant in the neonatal stage, peaking around postnatal days 7-10, and decreases after postnatal day 21.[9]

Cellular Expression of this compound

This compound is synthesized by multiple cell types within the CNS, and its cellular source can vary depending on the developmental stage and physiological conditions.

Table 2: Cellular Expression of this compound in the CNS

Cell TypeExpression StatusConditionEvidenceReference
NeuronsExpressedDevelopmentalIn vitro cultures of fetal rat cortical neurons secrete this compound.[4]
AstrocytesExpressedDevelopmental & ReactivePure cultures of mature astrocytes secrete this compound; expression is upregulated in reactive astrocytes following CNS injury.[4][5][10]
O-2A Progenitor Cells (Oligodendrocyte Precursors)Expressed-Capable of synthesizing and processing this compound in culture.[5]
MicrogliaNot a primary source-Not identified as a major producer in purified glial cultures.[5]
OligodendrocytesNot a primary source-Not identified as a major producer in purified glial cultures.[5]

While initially thought to be primarily of neuronal origin, studies have demonstrated that astrocytes are a significant source of this compound, especially reactive astrocytes in the glial scar that forms after CNS injury.[5][10] In primary cultures of neonatal rat cerebrum, this compound was largely associated with glial fibrillary acidic protein (GFAP)-positive astrocytes.[4] Conditioned media from pure astrocyte cultures contained 12- to 20-fold more this compound than that from highly enriched neuronal cultures.[4]

This compound Signaling and Molecular Interactions

This compound exerts its biological functions by interacting with a variety of cell surface and ECM molecules. These interactions modulate cell adhesion, neurite outgrowth, and synaptic plasticity.

Key molecular interactions include:

  • Hyaluronan: this compound binds to hyaluronan via its N-terminal domain, a characteristic of the lectican family.[3]

  • Neural Cell Adhesion Molecules (CAMs): this compound interacts with N-CAM, L1/Ng-CAM, and TAG-1/axonin-1.[1][2] These interactions can inhibit the neurite outgrowth-promoting activities of these CAMs.[1][11]

  • Tenascin-C and Tenascin-R: this compound binds to these ECM glycoproteins, contributing to the formation of the brain's ECM network.[1][12]

  • Growth Factors: this compound can bind to growth and mobility factors such as FGF-2 and HB-GAM.[1][11]

  • Protein Tyrosine Phosphatase Receptor Type σ (PTPRσ): PTPRσ has been suggested as a potential receptor for this compound. The binding of chondroitin sulfate proteoglycans (CSPGs) like this compound to PTPRσ is thought to cause its monomerization and activation, leading to the dephosphorylation of downstream substrates.[13]

Below is a diagram illustrating a proposed signaling pathway for this compound.

Neurocan_Signaling_Pathway cluster_ECM Extracellular Matrix (ECM) cluster_Membrane Cell Membrane cluster_Cytoplasm Cytoplasm This compound This compound (CSPG) PTPRs PTPRσ This compound->PTPRs Binds & Monomerizes HSPG HSPG HSPG->PTPRs Binds & Oligomerizes PTPRs->PTPRs Substrate_P Substrate-P PTPRs->Substrate_P Activation (Dephosphorylation) Substrate Substrate Substrate_P->Substrate Downstream Downstream Effects (e.g., Modulation of Cell Adhesion, Neurite Outgrowth) Substrate->Downstream

Caption: Proposed this compound signaling via PTPRσ receptor.

Experimental Protocols

The study of this compound expression relies on several key molecular and histological techniques. Below are detailed protocols for its detection in brain tissue.

Immunohistochemistry (IHC)

IHC is used to visualize the localization of this compound protein in tissue sections.

Protocol for this compound IHC on Paraffin-Embedded Brain Sections:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 x 5 minutes).

    • Rehydrate through a graded series of ethanol (B145695) (100%, 95%, 70%; 2 minutes each).

    • Rinse in distilled water.

  • Antigen Retrieval:

    • Immerse slides in 0.01 M sodium citrate (B86180) buffer (pH 6.0).[14]

    • Heat in a microwave oven at maximum power for 15 minutes.[14]

    • Allow slides to cool to room temperature.

  • Blocking:

    • Block endogenous peroxidase activity with 1% H₂O₂ for 5-10 minutes.[14]

    • Wash with PBS.

    • Incubate sections with a blocking solution (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100) for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Incubate sections with a primary antibody against this compound (e.g., monoclonal antibody 1G2) diluted in blocking solution overnight at 4°C.

  • Secondary Antibody and Detection:

    • Wash sections with PBS (3 x 5 minutes).

    • Incubate with a biotinylated secondary antibody for 1 hour at room temperature.

    • Wash with PBS (3 x 5 minutes).

    • Incubate with an avidin-biotin-complex (ABC) reagent.

    • Develop the signal with a chromogen substrate like DAB until the desired stain intensity is reached.

  • Counterstaining and Mounting:

    • Counterstain with hematoxylin.

    • Dehydrate through graded ethanol and clear in xylene.

    • Mount with a xylene-based mounting medium.

IHC_Workflow start Paraffin-Embedded Brain Section deparaffin Deparaffinization & Rehydration start->deparaffin antigen_retrieval Antigen Retrieval (Heat-Induced) deparaffin->antigen_retrieval blocking Blocking (Peroxidase & Serum) antigen_retrieval->blocking primary_ab Primary Antibody (anti-Neurocan) blocking->primary_ab secondary_ab Secondary Antibody (Biotinylated) primary_ab->secondary_ab detection Detection (ABC Reagent & DAB) secondary_ab->detection counterstain Counterstaining & Mounting detection->counterstain end Microscopy counterstain->end

Caption: Immunohistochemistry (IHC) workflow for this compound detection.
Western Blotting

Western blotting is used to detect and quantify this compound protein from brain tissue homogenates.

Protocol for this compound Western Blotting:

  • Protein Extraction:

    • Homogenize brain tissue in ice-cold homogenization buffer (e.g., 320 mM sucrose (B13894), 4 mM HEPES, pH 7.3) with protease inhibitors.[15]

    • Centrifuge to pellet debris and collect the supernatant (total brain lysate).[15]

    • Determine protein concentration using a Bradford or BCA assay.

  • Chondroitinase Treatment (Optional but Recommended):

    • To resolve the this compound core protein from the large chondroitin sulfate chains, treat a portion of the lysate with chondroitinase ABC (e.g., 0.02 U for 3 hours at 37°C).[5][16] This will result in sharper bands corresponding to the core protein (approx. 250 kDa) and its cleavage products (approx. 150 kDa).[3][16]

  • SDS-PAGE:

    • Mix protein samples with Laemmli buffer and heat at 95°C for 5 minutes.

    • Load equal amounts of protein (e.g., 15 µg) onto a low-percentage (e.g., 5%) polyacrylamide gel.[17]

    • Run electrophoresis until adequate separation is achieved.

  • Protein Transfer:

    • Transfer proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against this compound (e.g., 1G2 or 1F6) overnight at 4°C.

    • Wash the membrane with TBST (3 x 10 minutes).

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane with TBST (3 x 10 minutes).

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using an imaging system.

WB_Workflow start Brain Tissue Homogenate extraction Protein Extraction & Quantification start->extraction enzyme_tx Chondroitinase ABC Treatment (Optional) extraction->enzyme_tx sds_page SDS-PAGE enzyme_tx->sds_page transfer Membrane Transfer sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody (anti-Neurocan) blocking->primary_ab secondary_ab Secondary Antibody (HRP-conjugated) primary_ab->secondary_ab detection ECL Detection secondary_ab->detection end Imaging & Analysis detection->end

Caption: Western Blot workflow for this compound detection.
In Situ Hybridization (ISH)

ISH is used to detect this compound mRNA, providing information on its cellular source of synthesis.

Protocol for this compound ISH on Brain Sections:

  • Probe Preparation:

    • Synthesize a digoxigenin (B1670575) (DIG)-labeled antisense RNA probe (riboprobe) complementary to the this compound mRNA sequence.[18]

  • Tissue Preparation:

    • Perfuse the animal with a fixative (e.g., 4% paraformaldehyde).

    • Dissect the brain, postfix, and cryoprotect in a sucrose solution.[19]

    • Cut frozen sections on a cryostat and mount on coated slides.

  • Hybridization:

    • Pretreat sections to permeabilize the tissue (e.g., with proteinase K).

    • Apply the DIG-labeled probe in hybridization buffer to the sections.

    • Incubate overnight at 65°C in a humidified chamber.[19]

  • Washing:

    • Perform stringent washes to remove the non-specifically bound probe (e.g., using SSC buffers at 65°C).[19]

  • Immunodetection:

    • Block the sections with a blocking solution.

    • Incubate with an anti-DIG antibody conjugated to alkaline phosphatase (AP).

    • Wash to remove the unbound antibody.

  • Signal Development:

    • Incubate sections with a chromogenic substrate for AP (e.g., NBT/BCIP) until a colored precipitate forms.[19]

  • Mounting and Analysis:

    • Stop the reaction, dehydrate the sections, and mount.

    • Analyze the distribution of the signal under a microscope.

ISH_Workflow start Fixed Brain Section pretreatment Tissue Pretreatment (Proteinase K) start->pretreatment probe_prep DIG-labeled Riboprobe Synthesis hybridization Hybridization probe_prep->hybridization pretreatment->hybridization washes Stringent Washes hybridization->washes blocking Blocking washes->blocking antibody Anti-DIG-AP Antibody blocking->antibody development Colorimetric Development (NBT/BCIP) antibody->development end Microscopy & Analysis development->end

Caption: In Situ Hybridization (ISH) workflow for this compound mRNA.

References

The Role of Neurocan in Synaptic Development and Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Neurocan, a chondroitin (B13769445) sulfate (B86663) proteoglycan (CSPG) and a key component of the brain's extracellular matrix (ECM), plays a critical and specific role in the regulation of synaptic development and function. Primarily secreted by astrocytes, this compound undergoes proteolytic cleavage into N-terminal and C-terminal fragments, which exhibit distinct localizations and functions.[1][2] While historically known for its association with perineuronal nets (PNNs) and its inhibitory influence on neurite outgrowth, recent evidence has established the C-terminal fragment of this compound as a crucial promoter of inhibitory synapse formation.[3][4] In contrast, its impact on excitatory synapses appears to be minimal. This compound-deficient mouse models exhibit reduced numbers of inhibitory synapses and deficits in certain forms of synaptic plasticity, such as long-term potentiation (LTP).[1][5] This guide provides a comprehensive overview of this compound's function, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing its molecular interactions and pathways.

This compound's Dichotomous Role: Processing and Localization

Upon secretion from astrocytes, full-length this compound is cleaved into two distinct fragments.[1] The N-terminal fragment remains associated with the dense matrix of perineuronal nets, while the C-terminal fragment diffuses and localizes to synaptic sites.[1][2] This spatial segregation dictates their specialized functions in the synaptic environment.

cluster_astrocyte Astrocyte cluster_ecm Extracellular Matrix (ECM) cluster_neuron Neuron A Full-length This compound (Secreted) P Proteolytic Cleavage A->P N_Term N-Terminal Fragment P->N_Term C_Term C-Terminal Fragment P->C_Term PNN Perineuronal Net (PNN) N_Term->PNN Associates with Synapse Synapse C_Term->Synapse Localizes to

Caption: Processing and differential localization of this compound fragments.

Function at the Synapse

A Specific Regulator of Inhibitory Synapses

A growing body of evidence identifies this compound as an astrocyte-secreted protein that specifically promotes the formation of inhibitory synapses.[1] The C-terminal fragment, in particular, is responsible for this synaptogenic activity.[2] Studies using glia-free neuronal cultures have demonstrated that the addition of this compound's C-terminal domain induces the formation of inhibitory synapses.[6] This effect is circuit-specific, with a pronounced impact on synapses involving somatostatin-positive (SST+) interneurons.[1][6] Conversely, this compound deficiency does not appear to alter the density or function of excitatory synapses.[6]

Role in Synaptic Plasticity and Perineuronal Nets (PNNs)

This compound is a fundamental component of PNNs, which are specialized ECM structures that enwrap the soma and dendrites of certain neurons, particularly fast-spiking interneurons.[7][8] PNNs are known to restrict synaptic plasticity, effectively closing "critical periods" during development.[2] this compound contributes to the structural integrity and function of PNNs.[9][10] Studies in this compound-deficient mice have revealed mild deficits in synaptic plasticity, specifically a reduction in the maintenance of late-phase hippocampal long-term potentiation (LTP).[5][7][8][11] This suggests this compound is important for the long-term stabilization of synaptic changes.

Molecular Interactions and Signaling

This compound exerts its effects by interacting with various cell adhesion molecules and receptors at the neuronal surface. It is known to bind to Ng-CAM and N-CAM, and this interaction can inhibit neuronal adhesion and neurite growth.[4] Furthermore, this compound can functionally oppose the signaling of other molecules. For instance, it inhibits the dendritic spine retraction induced by Semaphorin 3F (Sema3F) through the NrCAM receptor complex.[12] This suggests a role for this compound as a stabilizing "brake" on synaptic remodeling.[12]

cluster_pre Presynaptic Terminal cluster_post Postsynaptic Spine Sema3F Sema3F NrCAM NrCAM/PlexA3/ Npn2 Receptor Sema3F->NrCAM Binds SpineRetraction Spine Retraction NrCAM->SpineRetraction Induces This compound This compound This compound->NrCAM Inhibits

Caption: this compound inhibits Sema3F-induced dendritic spine retraction.

Quantitative Data Summary

The following tables summarize key quantitative findings from studies on this compound's role in synaptic biology.

Table 1: Synaptic Localization of this compound Fragments

This compound Fragment Synapse Type Colocalization Percentage Reference
C-Terminal Inhibitory (VGAT-Gephyrin) ~75% [6][13]
C-Terminal Excitatory (VGluT1-Homer1) ~40% [6][13]

| N-Terminal | Inhibitory | Less Abundant |[6] |

Table 2: Effects of this compound on Synaptic Density and Plasticity

Experimental Model Parameter Measured Observation Reference
This compound Knockout (KO) Mice Inhibitory Synapse Number Reduced [1][2]
This compound KO Mice Hippocampal LTP Reduced maintenance of late-phase LTP [5][11]
This compound KO Mice Basic Synaptic Transmission No significant difference [5]
Cortical Neuron Culture Spine Density (Sema3F-induced retraction) 20 nM this compound prevents spine collapse [12][14]

| Auditory Brainstem (KO Mice) | Synaptic Transmission Delay | Prolonged |[9][10] |

Table 3: Developmental Expression of this compound

Brain Region Developmental Period Change in Expression Reference
Mouse Cortex P7 to P14 ~8-fold increase [14][15]

| Mouse Cortex | P14 to P30 and Adulthood | Decline from P14 peak, but persists |[14][15] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of findings. Below are outlines for key experiments used to elucidate this compound's function.

Glia-Free Cortical Neuron Culture and Synaptogenesis Assay

This in vitro assay is used to determine the direct effect of astrocyte-secreted factors like this compound on synapse formation without the confounding presence of glial cells.

  • Neuron Isolation: Dissociate cortices from embryonic day 18 (E18) mouse or rat pups.

  • Plating: Plate neurons at a specific density (e.g., 1x10^5 cells/cm²) on poly-D-lysine-coated coverslips.

  • Culture Conditions: Maintain cultures in a defined, glia-free medium containing inhibitors of glial proliferation (e.g., 5-fluoro-2'-deoxyuridine). Cultures typically contain a mix of ~78% excitatory and ~20% inhibitory neurons.[6]

  • Treatment: At a specified day in vitro (DIV), such as DIV 7, treat cultures with purified recombinant this compound fragments at varying concentrations.

  • Analysis: After a 24-72 hour incubation period, fix the cells and perform immunocytochemistry for pre- and post-synaptic markers (e.g., Bassoon/VGAT for inhibitory presynapses, Gephyrin for inhibitory postsynapses).

  • Quantification: Acquire images using confocal microscopy and quantify the number of colocalized synaptic puncta per unit length of dendrite.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure synaptic function and plasticity, such as Long-Term Potentiation (LTP), in acute brain slices from wild-type versus this compound-deficient mice.[5][16]

  • Slice Preparation: Acutely prepare 300-400 µm thick hippocampal or cortical slices from adult (P40-P60) mice.[17] Maintain slices in oxygenated artificial cerebrospinal fluid (aCSF).

  • Recording: Obtain whole-cell recordings from pyramidal neurons in the CA1 region of the hippocampus or Layer V of the cortex.[5]

  • Basic Transmission: Measure basic synaptic properties by delivering stimuli of increasing intensity to afferent pathways (e.g., Schaffer collaterals) to generate an input-output curve. Assess paired-pulse facilitation to probe presynaptic release probability.[5]

  • LTP Induction: Record a stable baseline of evoked postsynaptic potentials (EPSPs) for 10-20 minutes. Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 Hz for 1 second).[5]

  • LTP Maintenance: Continue recording EPSPs for at least 60-180 minutes post-HFS to measure the potentiation and assess its stability over time.[5]

  • Data Analysis: Compare the degree of potentiation and the stability of late-phase LTP between genotypes.

Super-Resolution (STED) Microscopy for Synaptic Colocalization

Stimulated Emission Depletion (STED) microscopy allows for the visualization of protein localization at synapses with a resolution beyond the diffraction limit of light.

  • Sample Preparation: Fix cultured neurons or brain tissue sections with 4% paraformaldehyde.

  • Immunostaining: Permeabilize the sample and incubate with primary antibodies against the this compound C-terminal fragment and specific synaptic markers (e.g., VGAT, Gephyrin, Homer1).

  • Secondary Antibodies: Use fluorophore-conjugated secondary antibodies suitable for STED imaging (e.g., ATTO 647N, Abberior STAR 580).

  • Imaging: Acquire images using a STED microscope, carefully aligning the depletion laser with the excitation laser to achieve super-resolution.

  • Analysis: Quantify the percentage of synapses (defined by the colocalization of pre- and post-synaptic markers) that also show colocalization with the this compound signal.[6][13]

Culture Glia-Free Neuron Culture ICC Synaptogenesis Assay (Confocal Imaging) Culture->ICC Slice Acute Brain Slice (KO vs WT) Ephys Electrophysiology (Patch-Clamp) Slice->Ephys Fix Fixation & Immunostaining STED Colocalization (STED Imaging) Fix->STED Density Synapse Density ICC->Density Function Synaptic Function & Plasticity (LTP) Ephys->Function Localization Protein Localization STED->Localization

Caption: General experimental workflow for studying this compound's synaptic role.

Conclusion and Future Directions

This compound is a multifaceted ECM protein with a specific and crucial role in shaping inhibitory circuits in the developing brain. Its C-terminal fragment acts as a positive regulator of inhibitory synapse formation, particularly at SST+ synapses, while its presence in PNNs contributes to the stabilization of circuits and the regulation of long-term synaptic plasticity.[1][6][7] The mild phenotype of full this compound knockout mice suggests potential compensation from other lectican family members, such as Brevican, a hypothesis that could be explored with double-knockout models.[5][18] For drug development professionals, this compound's specific role in inhibitory synapse formation presents a potential target for therapeutic intervention in neurological and psychiatric disorders characterized by an imbalance of excitation and inhibition, such as epilepsy and certain neurodevelopmental disorders. Future research should focus on identifying the specific postsynaptic receptors for the this compound C-terminal fragment and elucidating the downstream intracellular signaling cascades that drive inhibitory synaptogenesis.

References

Genetic Regulation of Neurocan Expression: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurocan, encoded by the NCAN gene, is a chondroitin (B13769445) sulfate (B86663) proteoglycan predominantly expressed in the central nervous system. It is a key component of the extracellular matrix, particularly in perineuronal nets, and plays a crucial role in modulating cell adhesion, migration, and neurite outgrowth.[1][2] The expression of this compound is tightly regulated during development, with high levels observed during embryogenesis that decrease significantly after birth.[3] However, its expression is upregulated in response to central nervous system injury and in certain pathological conditions, such as Alzheimer's disease, where it contributes to the inhibitory environment of the glial scar.[4][5][6] Understanding the intricate molecular mechanisms governing NCAN gene expression is paramount for developing therapeutic strategies targeting neurological disorders associated with aberrant this compound activity. This technical guide provides a comprehensive overview of the current knowledge on the genetic and epigenetic regulation of this compound expression, detailing key signaling pathways, transcription factors, and experimental methodologies.

Transcriptional Regulation of this compound

The expression of the NCAN gene is controlled by a complex interplay of transcription factors and signaling pathways that respond to both developmental cues and pathological stimuli.

Key Transcription Factors

Several transcription factors have been identified or are predicted to bind to the promoter region of the NCAN gene, thereby controlling its transcription.

  • SOX9: The SRY-box transcription factor 9 (SOX9) is a critical regulator of this compound expression. Studies have shown that β-amyloid (Aβ), a peptide implicated in Alzheimer's disease, upregulates this compound expression in astrocytes by modulating SOX9 activity.[7] Silencing of SOX9 expression leads to a significant reduction in this compound levels, highlighting its essential role in both basal and Aβ-induced expression.[6] While direct binding of SOX9 to the NCAN promoter has been inferred, further validation through techniques like ChIP-seq and luciferase reporter assays is warranted.

  • RUNX2: Runt-related transcription factor 2 (RUNX2) is a key regulator of extracellular matrix protein genes, particularly during skeletal development.[3][8] Given this compound's role as an extracellular matrix component, RUNX2 is a plausible candidate for its regulation, although direct evidence of its involvement in NCAN transcription is yet to be established.

  • Other Potential Transcription Factors: Bioinformatic analyses of the NCAN promoter have identified potential binding sites for a variety of other transcription factors, including AP-1, SP1, and CREB.[2] The functional relevance of these sites in the context of this compound regulation remains an active area of investigation.

Signaling Pathways Modulating this compound Expression

The activity of transcription factors that control NCAN expression is modulated by several key signaling pathways.

  • Transforming Growth Factor-β (TGF-β) Signaling: The TGF-β signaling pathway is a well-established regulator of this compound expression. In cultured astrocytes, TGF-β treatment leads to an increase in this compound expression.[7] This induction is mediated by the canonical Smad signaling cascade. Specifically, the activation of both Smad2 and Smad3 is required for the TGF-β-mediated upregulation of this compound.[9][10]

  • Wnt Signaling: The Wnt signaling pathway plays a crucial role in various aspects of neural development and function.[11][12] While a direct link between Wnt signaling and this compound expression has not been definitively established, the pathway's influence on neuronal differentiation and synaptic plasticity suggests a potential regulatory role that warrants further investigation. Both canonical (β-catenin-dependent) and non-canonical Wnt pathways are active in the nervous system and could potentially impact NCAN transcription.[13]

Epigenetic Regulation of this compound

Epigenetic mechanisms, including DNA methylation and histone modifications, are critical for establishing and maintaining cell-type-specific gene expression patterns in the brain.[14][15]

  • DNA Methylation: DNA methylation patterns in the brain are dynamic and play a significant role in regulating gene expression during development and in response to environmental stimuli.[16][17] The promoter region of the NCAN gene contains CpG islands, suggesting that DNA methylation could be a key mechanism for silencing its expression in the adult brain and for its re-expression under pathological conditions.

  • Histone Modifications: Post-translational modifications of histone proteins, such as acetylation and methylation, alter chromatin structure and accessibility to transcription factors.[1] It is likely that the transcriptional activation of the NCAN gene during development and in response to injury is associated with active histone marks, such as H3K27ac, while its repression in the mature brain is linked to repressive marks like H3K27me3.

  • Enhancers and Silencers: Enhancers and silencers are distal regulatory elements that can significantly influence gene expression over long genomic distances.[18][19] The identification and characterization of specific enhancers and silencers that control the spatiotemporal expression of NCAN are crucial for a complete understanding of its regulation. Techniques such as Chromosome Conformation Capture (3C) and its derivatives can be employed to map long-range interactions between these regulatory elements and the NCAN promoter.[4][20]

Data Presentation

Quantitative Data on this compound Regulation
Regulator Experimental System Effect on this compound Expression Fold Change/Significance Citation(s)
β-amyloid (Aβ)Cultured AstrocytesUpregulationDose-dependent increase[6][7]
SOX9 SilencingCultured AstrocytesDownregulationSignificant reduction (P<0.05)[6]
TGF-βCultured AstrocytesUpregulationNot specified[7]
Smad2/3 KnockdownCultured AstrocytesAttenuation of TGF-β-induced upregulationRequired for induction[9][10]
Transient Retinal IschemiaRat RetinaUpregulation31.6-fold at 24h, 10.2-fold at 72h[4]
Scratch WoundCultured AstrocytesUpregulation2-fold increase in mRNA[21]

Experimental Protocols

Quantitative Real-Time PCR (qRT-PCR) for this compound mRNA Quantification

This protocol is adapted from methodologies described for quantifying gene expression in astrocytes and retinal tissue.[22][23]

1.1. RNA Extraction:

  • Isolate total RNA from cultured cells or tissue samples using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

  • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by agarose (B213101) gel electrophoresis.

1.2. Reverse Transcription:

  • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit (e.g., SuperScript IV First-Strand Synthesis System, Thermo Fisher Scientific) with oligo(dT) or random hexamer primers.

1.3. Real-Time PCR:

  • Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for the NCAN gene and a reference gene (e.g., GAPDH, ACTB), and a SYBR Green-based qPCR master mix.

  • Perform the qPCR reaction in a real-time PCR system using a standard three-step cycling protocol (denaturation, annealing, extension).

  • Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in NCAN expression.

Luciferase Reporter Assay for Promoter Activity

This protocol provides a general framework for assessing the activity of the NCAN promoter in response to transcription factors or signaling pathway modulation.[1][2]

2.1. Plasmid Constructs:

  • Clone the promoter region of the human or mouse NCAN gene upstream of a firefly luciferase reporter gene in a suitable vector (e.g., pGL3-Basic, Promega).

  • Generate expression plasmids for the transcription factor of interest (e.g., SOX9).

  • Use a co-transfected plasmid expressing Renilla luciferase under a constitutive promoter for normalization of transfection efficiency.

2.2. Cell Culture and Transfection:

  • Plate cells (e.g., primary astrocytes, HEK293T) in 24- or 96-well plates.

  • Co-transfect the cells with the NCAN promoter-luciferase construct, the transcription factor expression plasmid (or empty vector control), and the Renilla luciferase normalization plasmid using a suitable transfection reagent.

2.3. Luciferase Assay:

  • After 24-48 hours of incubation, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Calculate the relative luciferase activity by normalizing the firefly luciferase signal to the Renilla luciferase signal.

Chromatin Immunoprecipitation (ChIP) Assay

This protocol outlines the general steps for identifying the binding of a transcription factor to the NCAN gene locus.[24]

3.1. Cross-linking and Chromatin Preparation:

  • Treat cultured cells or dissected tissue with formaldehyde (B43269) to cross-link proteins to DNA.

  • Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-500 bp.

3.2. Immunoprecipitation:

  • Incubate the sheared chromatin with an antibody specific to the transcription factor of interest (e.g., anti-SOX9) or a negative control IgG.

  • Add protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.

3.3. DNA Purification and Analysis:

  • Reverse the cross-links and purify the immunoprecipitated DNA.

  • Analyze the purified DNA by qPCR using primers designed to amplify specific regions of the NCAN promoter or by next-generation sequencing (ChIP-seq) for genome-wide analysis.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to detect the direct binding of a protein to a specific DNA sequence in vitro.[10][25]

4.1. Probe Preparation:

  • Synthesize and anneal complementary oligonucleotides corresponding to the putative transcription factor binding site in the NCAN promoter.

  • Label the double-stranded DNA probe with a radioactive isotope (e.g., ³²P) or a non-radioactive label (e.g., biotin).

4.2. Binding Reaction:

  • Incubate the labeled probe with purified recombinant transcription factor or nuclear extracts from cells expressing the factor in a binding buffer.

  • For competition assays, include an excess of unlabeled specific or non-specific competitor DNA.

  • For supershift assays, add an antibody specific to the transcription factor to the binding reaction.

4.3. Electrophoresis and Detection:

  • Separate the protein-DNA complexes from the free probe by non-denaturing polyacrylamide gel electrophoresis.

  • Detect the labeled probe by autoradiography (for radioactive probes) or chemiluminescence (for non-radioactive probes). A "shifted" band indicates the formation of a protein-DNA complex.

Mandatory Visualizations

TGFB_Neurocan_Pathway cluster_nucleus TGFB TGF-β TGFBR1_2 TGF-β Receptor I/II TGFB->TGFBR1_2 Binds Smad2_3 Smad2/3 TGFBR1_2->Smad2_3 Phosphorylates pSmad2_3 p-Smad2/3 Smad2_3->pSmad2_3 Smad_complex Smad2/3/4 Complex pSmad2_3->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus Translocates to NCAN_gene NCAN Gene Smad_complex->NCAN_gene Activates Transcription Neurocan_mRNA This compound mRNA NCAN_gene->Neurocan_mRNA

Caption: TGF-β signaling pathway leading to the transcriptional activation of the this compound gene.

AB_SOX9_Neurocan_Pathway cluster_astrocyte cluster_nucleus Abeta β-amyloid (Aβ) SOX9 SOX9 Abeta->SOX9 Upregulates Astrocyte Astrocyte Nucleus Nucleus SOX9->Nucleus Translocates to NCAN_gene NCAN Gene SOX9->NCAN_gene Activates Transcription Neurocan_mRNA This compound mRNA NCAN_gene->Neurocan_mRNA Neurocan_protein This compound Protein Neurocan_mRNA->Neurocan_protein Translation

Caption: Aβ-induced upregulation of this compound expression via SOX9 in astrocytes.

Experimental_Workflow_ChIP_qPCR Start Start: Cells/Tissue Crosslinking 1. Formaldehyde Cross-linking Start->Crosslinking Lysis 2. Cell Lysis & Chromatin Sonication Crosslinking->Lysis IP 3. Immunoprecipitation (e.g., anti-SOX9) Lysis->IP Wash 4. Wash & Elute IP->Wash Reverse_crosslink 5. Reverse Cross-links & DNA Purification Wash->Reverse_crosslink qPCR 6. qPCR Analysis (NCAN Promoter Primers) Reverse_crosslink->qPCR End End: Quantification of TF Binding qPCR->End

Caption: Experimental workflow for Chromatin Immunoprecipitation (ChIP)-qPCR.

Conclusion and Future Directions

The genetic regulation of this compound expression is a multifaceted process involving a consortium of transcription factors and signaling pathways that are intricately linked to both normal brain development and the response to injury and disease. The TGF-β/Smad and Aβ-SOX9 axes represent two of the most well-characterized pathways leading to this compound upregulation. However, significant gaps in our knowledge remain. Future research should focus on:

  • Direct validation of transcription factor binding: Utilizing techniques such as ChIP-seq and EMSA to definitively identify the binding sites for SOX9, RUNX2, and other putative transcription factors on the NCAN promoter and regulatory elements.

  • Elucidation of the role of Wnt signaling: Investigating the direct or indirect effects of both canonical and non-canonical Wnt pathways on NCAN gene expression in different neural cell types.

  • Mapping the epigenetic landscape: Performing comprehensive analyses of DNA methylation and histone modification patterns at the NCAN locus in various developmental stages and disease models to uncover the epigenetic code governing its expression.

  • Identification of distal regulatory elements: Employing genome-wide approaches to identify and functionally characterize enhancers and silencers that contribute to the precise spatiotemporal regulation of this compound.

A deeper understanding of these regulatory networks will be instrumental in the development of novel therapeutic interventions aimed at modulating this compound expression to promote neural repair and mitigate the progression of neurological disorders.

References

neurocan in the context of neurological disorders like schizophrenia and bipolar disorder

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neurocan (NCAN), a chondroitin (B13769445) sulfate (B86663) proteoglycan primarily expressed in the central nervous system, is emerging as a significant molecule in the pathophysiology of schizophrenia and bipolar disorder. Genetic studies have identified a common variant in the NCAN gene, rs1064395, as a shared risk factor for both disorders. This association is further substantiated by findings linking this genetic variant to alterations in brain structure, specifically cortical folding and limbic gray matter volume, and cognitive performance. Preclinical models, particularly this compound knockout mice, exhibit mania-like behaviors that are responsive to lithium treatment, providing a potential platform for therapeutic development. While direct quantitative data on this compound expression in post-mortem brain tissue of schizophrenia patients remains to be definitively established, studies on brain organoids from bipolar disorder patients show a significant downregulation of NCAN mRNA. This guide provides a comprehensive overview of the current understanding of this compound's involvement in these complex neurological disorders, including available quantitative data, detailed experimental methodologies, and a putative signaling pathway.

Genetic Association and Structural Brain Changes

A significant body of evidence points to the association of the single nucleotide polymorphism (SNP) rs1064395 in the NCAN gene with both schizophrenia and bipolar disorder.[1][2] This genetic variant has been linked to tangible differences in brain morphology, suggesting a neurodevelopmental role in the etiology of these disorders.

Quantitative Data on Genetic Association
Genetic VariantAssociated DisordersPopulationOdds Ratio (OR) for Risk Allele (A)p-valueReference
rs1064395Schizophrenia, Bipolar DisorderEuropean1.11 (Schizophrenia)2.28 x 10-3[1]
rs1064395Bipolar DisorderEuropean1.172.14 x 10-9[3]
rs1064395Bipolar DisorderMeta-analysis1.1264.92 x 10-9[4]
rs1064395Major Depressive DisorderMeta-analysis1.0670.0068[4]
Association with Brain Structure

Carriers of the rs1064395 risk allele exhibit alterations in cortical and subcortical structures. Studies have reported an association between this variant and increased cortical folding in the right lateral occipital region and a trend for the left dorsolateral prefrontal cortex in patients with schizophrenia.[5] Furthermore, the risk allele has been linked to reduced gray matter volumes in the amygdala and hippocampus in both healthy individuals and patients with major depression.[2]

This compound Expression in Neurological Disorders

While genetic associations are well-established, data on the direct quantification of this compound protein and mRNA levels in the brains of individuals with schizophrenia and bipolar disorder are still emerging.

Quantitative Data on this compound Expression
DisorderBrain Region/ModelAnalyteChangeFold Change/p-valueReference
Bipolar DisorderBrain OrganoidsNCAN mRNADownregulatedNot specified[6]
SchizophreniaFrontal CortexNCAN mRNAHigher expression associated with risk allele (A)p = 0.022[2]
SchizophreniaCerebellar CortexNCAN mRNAHigher expression associated with risk allele (A)p = 0.032[2]

Note: Direct quantitative data from post-mortem brain tissue of schizophrenia patients for this compound protein or mRNA levels are not yet consistently reported in the literature.

Preclinical Models: Insights from this compound Knockout Mice

Animal models provide a valuable tool for investigating the functional consequences of this compound deficiency. This compound knockout (Ncan-/-) mice display a behavioral phenotype that shares similarities with human mania.

Behavioral Phenotype of Ncan-/- Mice

Ncan-/- mice exhibit a range of behaviors reminiscent of mania, including:

  • Hyperactivity

  • Increased risk-taking behavior

  • Repetitive behaviors

  • Reduced depression-like conduct

  • Impaired prepulse inhibition

  • Hypersensitivity to amphetamine[1][6]

Importantly, these behavioral abnormalities in Ncan-/- mice have been shown to be normalized by the administration of lithium, a standard mood stabilizer for bipolar disorder.[1][6] This finding strengthens the validity of this model for studying the pathophysiology of mania and for screening potential therapeutic agents.

Experimental Protocols

This section details the methodologies for key experiments cited in the context of this compound research in schizophrenia and bipolar disorder.

Genotyping of NCAN rs1064395

Method: TaqMan SNP Genotyping Assay

Protocol:

  • DNA Extraction: Genomic DNA is extracted from whole blood samples using a standard commercially available kit.

  • Assay Preparation: A pre-designed TaqMan SNP Genotyping Assay for rs1064395 (e.g., from Thermo Fisher Scientific) is used. The assay contains two allele-specific probes (one for the major allele and one for the minor allele) and a pair of primers.

  • Reaction Mixture: A PCR reaction mixture is prepared containing TaqMan Genotyping Master Mix, the SNP genotyping assay, and the genomic DNA sample.

  • PCR Amplification: The reaction is run on a real-time PCR instrument. The cycling conditions typically involve an initial denaturation step, followed by 40-50 cycles of denaturation and annealing/extension.

  • Allelic Discrimination: During the PCR, the allele-specific probes bind to the target DNA. The 5' nuclease activity of the DNA polymerase cleaves the probe, releasing the reporter dye and generating a fluorescent signal. The instrument detects the signal from each of the two reporter dyes to determine the genotype of the sample.[7][8][9][10]

Analysis of Cortical Folding

Method: FreeSurfer Software Suite

Protocol:

  • MRI Acquisition: High-resolution T1-weighted structural magnetic resonance imaging (MRI) scans are acquired for each subject.

  • Cortical Reconstruction: The MRI scans are processed using the FreeSurfer software package. This involves a series of automated steps including motion correction, skull stripping, segmentation of white and gray matter, and reconstruction of the cortical surface.[11][12][13]

  • Local Gyrification Index (lGI) Calculation: The lGI is a measure of the amount of cortex folded within a small region of the brain's surface. The FreeSurfer pipeline calculates the lGI for each vertex on the cortical surface. This involves creating an outer smoothed surface that envelops the pial surface and then calculating the ratio of the area of the pial surface to the area of the outer surface within a given radius.[1][14]

  • Statistical Analysis: The lGI maps are then smoothed and entered into a general linear model to compare cortical folding between groups (e.g., patients vs. controls) or to assess the effect of genotype on gyrification.[1][14]

Immunohistochemistry for this compound in Human Brain Tissue

Method: Immunohistochemistry on Paraffin-Embedded Sections

Protocol:

  • Tissue Preparation: Post-mortem human brain tissue is fixed in formalin and embedded in paraffin (B1166041) wax. 4-μm thick sections are cut using a microtome and mounted on charged slides.[15][16][17]

  • Deparaffinization and Rehydration: Sections are deparaffinized in xylene and rehydrated through a graded series of ethanol (B145695) solutions to water.[15][16]

  • Antigen Retrieval: To unmask the antigenic sites, sections are subjected to heat-induced epitope retrieval, typically by boiling in a citrate (B86180) buffer (pH 6.0).[18]

  • Blocking: Non-specific antibody binding is blocked by incubating the sections in a solution containing normal serum from the species in which the secondary antibody was raised.

  • Primary Antibody Incubation: Sections are incubated with a primary antibody specific for this compound overnight at 4°C.

  • Secondary Antibody Incubation: After washing, sections are incubated with a biotinylated secondary antibody.

  • Signal Amplification and Detection: An avidin-biotin-peroxidase complex (ABC) method is often used for signal amplification. The peroxidase activity is then visualized using a chromogen such as 3,3'-diaminobenzidine (B165653) (DAB), which produces a brown precipitate at the site of the antigen.[15][18]

  • Counterstaining and Mounting: Sections are counterstained with a nuclear stain like hematoxylin, dehydrated, and mounted with a coverslip.

Lithium Treatment in Ncan-/- Mice

Method: Administration of Lithium in Drinking Water

Protocol:

  • Acclimation: Ncan-/- mice and wild-type controls are individually housed and acclimated to the housing conditions for at least one week before the start of the experiment.

  • Lithium Administration: Lithium chloride (LiCl) is dissolved in the drinking water at a concentration that results in a therapeutic serum level (e.g., 0.6-1.2 mEq/L). A common starting concentration is 600 mg/L.[3][19] The lithium-containing water is provided ad libitum for a specified period, typically 2-3 weeks, to ensure a steady-state concentration is reached. Control mice receive regular drinking water.

  • Behavioral Testing: Following the treatment period, mice undergo a battery of behavioral tests to assess mania-like behaviors, such as the open field test for hyperactivity and the elevated plus maze for anxiety-related behaviors.

  • Serum Lithium Measurement: At the end of the study, blood samples are collected to measure serum lithium levels to confirm they are within the therapeutic range.

This compound Signaling Pathways

The precise signaling pathways through which this compound exerts its effects in the context of schizophrenia and bipolar disorder are still under investigation. However, its known interactions with other cell adhesion molecules and components of the extracellular matrix provide clues to its potential downstream signaling.

Putative this compound Signaling Cascade

This compound is known to interact with several cell adhesion molecules, including L1CAM and N-CAM.[5][20] The interaction with L1CAM is particularly interesting as L1CAM is involved in neurite outgrowth and synaptic plasticity, processes that are dysregulated in schizophrenia and bipolar disorder. This compound binding to L1CAM can inhibit L1CAM-mediated homophilic binding, thereby modulating cell adhesion and neurite outgrowth.[21][22]

L1CAM signaling can activate the MAPK/ERK pathway and influence the Rho family of GTPases, which are key regulators of the actin cytoskeleton and are crucial for neuronal morphology, including dendritic spine formation and axon guidance.[6][7][23] Therefore, dysregulation of this compound expression could lead to aberrant L1CAM signaling, impacting ERK and Rho GTPase activity, and ultimately contributing to the synaptic and structural abnormalities observed in schizophrenia and bipolar disorder.

Neurocan_Signaling cluster_intracellular Intracellular Space This compound This compound L1CAM L1CAM This compound->L1CAM ERK ERK L1CAM->ERK Activates RhoGTPases Rho GTPases L1CAM->RhoGTPases Modulates Cytoskeleton Actin Cytoskeleton (Dendritic Spines, Axon Guidance) ERK->Cytoskeleton Regulates RhoGTPases->Cytoskeleton Regulates

Putative this compound Signaling Pathway
Experimental Workflow for Investigating this compound Signaling

Experimental_Workflow start Hypothesis: Altered this compound expression in Schizophrenia/Bipolar Disorder genetics Genetic Studies (GWAS, SNP analysis) start->genetics expression Expression Analysis (qPCR, Western Blot, IHC) start->expression animal_model Animal Models (Ncan-/- mice) start->animal_model signaling Signaling Pathway Analysis (Co-IP, Kinase Assays) genetics->signaling expression->signaling behavior Behavioral Phenotyping animal_model->behavior treatment Pharmacological Intervention (e.g., Lithium) behavior->treatment treatment->signaling conclusion Elucidation of this compound's role and therapeutic potential signaling->conclusion

Workflow for this compound Research

Conclusion and Future Directions

This compound has emerged as a compelling candidate gene in the shared genetic architecture of schizophrenia and bipolar disorder. The association of the NCAN risk variant rs1064395 with alterations in brain structure and the mania-like phenotype of this compound knockout mice provide strong evidence for its role in the pathophysiology of these disorders. Future research should focus on several key areas:

  • Quantitative Proteomics and Transcriptomics: There is a critical need for comprehensive studies quantifying this compound protein and mRNA levels in well-characterized post-mortem brain cohorts of individuals with schizophrenia and bipolar disorder. This will help to clarify whether the genetic risk translates into altered this compound expression at the molecular level.

  • Elucidation of Signaling Pathways: Further investigation is required to delineate the precise downstream signaling cascades affected by altered this compound function. Identifying the specific molecular players that interact with this compound and their subsequent signaling events will be crucial for understanding its pathogenic role.

  • Therapeutic Targeting: The normalization of mania-like behaviors in Ncan-/- mice by lithium suggests that targeting this compound or its downstream pathways could be a viable therapeutic strategy. Further preclinical studies are warranted to explore the potential of modulating this compound signaling for the treatment of mood and psychotic disorders.

References

Methodological & Application

Application Notes and Protocols for Neurocan Immunohistochemistry in Mouse Brain Tissue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the immunohistochemical detection of neurocan in mouse brain tissue. This compound, a chondroitin (B13769445) sulfate (B86663) proteoglycan of the lectican family, is a key component of the extracellular matrix in the central nervous system.[1][2] It plays a significant role in modulating cell adhesion and migration, particularly in the context of neuronal development and plasticity.[3] Its expression is developmentally regulated, with high levels during embryogenesis that decrease postnatally.[1] this compound has been shown to inhibit neurite outgrowth and is implicated in the pathophysiology of neuropsychiatric disorders.[1][4]

Quantitative Data Summary

The expression of this compound varies across different brain regions and developmental stages. The following table summarizes relative this compound protein levels in the mouse cerebral cortex at different postnatal stages, as determined by Western blot analysis.

Postnatal DayRelative this compound Expression Level (Normalized to P7)Brain Region
P71.0Cerebral Cortex
P14~8.0Cerebral Cortex
P30Decreased from P14Cerebral Cortex
AdultPersists at levels lower than P14Cerebral Cortex

Data adapted from Mohan et al., 2019.[5] Note: This table provides a qualitative and semi-quantitative summary based on the available literature. For precise quantification, standardized experiments are required.

Experimental Protocols

This protocol outlines the key steps for performing immunohistochemistry for this compound on mouse brain tissue, applicable to both free-floating and slide-mounted sections.[6][7][8][9]

Materials and Reagents
  • Primary Antibody:

    • Sheep anti-Neurocan polyclonal antibody (e.g., Thermo Fisher Scientific, Cat# PA5-47779).[10] Recommended dilution: 15 µg/mL.[10]

    • Mouse anti-Neurocan monoclonal antibody, clone 650.24 (e.g., Sigma-Aldrich, Cat# N0913; Abcam, Cat# ab31979).[3][11] Recommended dilution: 1:50.[3]

  • Secondary Antibody:

    • HRP-conjugated anti-sheep IgG (if using polyclonal primary).

    • TRITC-conjugated goat anti-mouse IgG (if using monoclonal primary for fluorescence).

    • Biotinylated horse anti-mouse antibody (for ABC method).[12]

  • Fixative: 4% Paraformaldehyde (PFA) in Phosphate Buffered Saline (PBS).[6]

  • Cryoprotectant: 30% Sucrose (B13894) in PBS.[6]

  • Blocking Buffer: 3% Normal Donkey Serum in PBS with 0.3% Triton X-100 (PBT).[13]

  • Wash Buffer: PBS with 0.1% Triton X-100.

  • Antigen Retrieval Solution (if necessary): 10 mM Sodium Citrate, pH 6.0.[12]

  • Detection System:

    • For Chromogenic Detection: Avidin-Biotin Complex (ABC) kit and 3,3'-Diaminobenzidine (DAB).

    • For Fluorescent Detection: Appropriate fluorescent-conjugated secondary antibodies.

  • Mounting Medium: Aqueous or non-aqueous mounting medium (e.g., ProLong Diamond).[8]

  • Equipment: Vibratome or cryostat, microscope slides, coverslips, well plates for free-floating sections, and a microscope.

Protocol Steps
  • Tissue Preparation (Perfusion and Fixation):

    • Anesthetize the mouse according to approved institutional protocols.

    • Perform transcardial perfusion with ice-cold 1X PBS to flush out the blood, followed by perfusion with 4% PFA in PBS.[6]

    • Dissect the brain and post-fix it in 4% PFA overnight at 4°C.[6]

    • Transfer the brain to a 30% sucrose solution in PBS for cryoprotection and incubate at 4°C until the brain sinks (typically 24-48 hours).[6]

  • Sectioning:

    • Embed the brain in Optimal Cutting Temperature (OCT) compound and freeze.

    • Section the brain at 30-50 µm thickness using a cryostat or vibratome.

    • Collect sections as free-floating in PBS or mount directly onto slides.[7][8]

  • Immunostaining (Free-Floating Method):

    • Wash the sections three times in PBS for 10 minutes each.[13]

    • Antigen Retrieval (Optional but Recommended): For some antibodies or fixation conditions, heat-induced epitope retrieval may be necessary. Incubate sections in 10 mM Sodium Citrate buffer (pH 6.0) at 90°C for 15 minutes.[12] Allow to cool to room temperature.

    • Blocking: Incubate sections in blocking buffer (e.g., 3% normal donkey serum in PBT) for 2 hours at room temperature to minimize non-specific antibody binding.[13]

    • Primary Antibody Incubation: Incubate the sections in the primary anti-neurocan antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[10]

    • Washing: Wash the sections three times in wash buffer for 10 minutes each.

    • Secondary Antibody Incubation: Incubate the sections in the appropriate secondary antibody diluted in blocking buffer for 2 hours at room temperature, protected from light if using a fluorescent secondary.[9]

    • Washing: Wash the sections three times in wash buffer for 10 minutes each.

    • Detection (for Chromogenic Staining): If using a biotinylated secondary antibody, incubate with the ABC reagent for 30 minutes.[12] Develop the signal with DAB solution until the desired staining intensity is reached.

    • Counterstaining (Optional): Counterstain with a nuclear stain like hematoxylin (B73222) (for chromogenic) or DAPI (for fluorescent) to visualize cell nuclei.[8]

  • Mounting and Coverslipping:

    • Mount the stained sections onto microscope slides.

    • Allow the sections to air dry briefly.

    • Apply a drop of mounting medium and carefully place a coverslip, avoiding air bubbles.[9]

  • Imaging:

    • Allow the mounting medium to cure.

    • Image the sections using a bright-field or fluorescence microscope, depending on the detection method used.

Visualizations

Experimental Workflow

Neurocan_IHC_Workflow cluster_prep Tissue Preparation cluster_sectioning Sectioning cluster_staining Immunostaining cluster_final Final Steps Perfusion Transcardial Perfusion (PBS then 4% PFA) Dissection Brain Dissection Perfusion->Dissection PostFixation Post-Fixation (4% PFA, O/N, 4°C) Dissection->PostFixation Cryoprotection Cryoprotection (30% Sucrose) PostFixation->Cryoprotection Sectioning Brain Sectioning (30-50 µm) Cryoprotection->Sectioning Blocking Blocking (2 hours, RT) Sectioning->Blocking PrimaryAb Primary Antibody Incubation (Anti-Neurocan, O/N, 4°C) Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation (2 hours, RT) PrimaryAb->SecondaryAb Detection Detection (Chromogenic or Fluorescent) SecondaryAb->Detection Mounting Mounting & Coverslipping Detection->Mounting Imaging Microscopic Imaging Mounting->Imaging

Caption: Workflow for this compound Immunohistochemistry in Mouse Brain.

This compound Molecular Interactions

Neurocan_Interactions This compound This compound NgCAM Ng-CAM This compound->NgCAM binds NCAM N-CAM This compound->NCAM binds Axonin Axonin-1 This compound->Axonin binds TenascinC Tenascin-C This compound->TenascinC binds HyaluronicAcid Hyaluronic Acid This compound->HyaluronicAcid binds NeuriteOutgrowth Neurite Outgrowth This compound->NeuriteOutgrowth inhibits NeuronalAdhesion Neuronal Adhesion This compound->NeuronalAdhesion inhibits

Caption: Molecular interactions of this compound in the extracellular matrix.

References

Application Notes: Detection of Neurocan via Western Blot

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurocan, a chondroitin (B13769445) sulfate (B86663) proteoglycan (CSPG) and member of the lectican family, is predominantly expressed in the central nervous system. It is a key component of the extracellular matrix, playing a crucial role in the regulation of neuronal adhesion, migration, and neurite outgrowth. Altered expression of this compound has been implicated in various neurological conditions, making its detection and quantification critical for neuroscience research and therapeutic development. Western blotting is a powerful technique for identifying and quantifying this compound in biological samples. However, due to its nature as a large, glycosylated proteoglycan, specific protocols must be followed to ensure accurate and reproducible results. These application notes provide a detailed, step-by-step protocol for the successful detection of this compound by Western blot, including critical considerations for sample preparation, enzymatic digestion, and antibody selection.

Experimental Principles

The detection of this compound by Western blot involves several key stages. Initially, proteins are extracted from cells or tissues using a suitable lysis buffer. A critical step for this compound analysis is the enzymatic removal of chondroitin sulfate glycosaminoglycan (GAG) chains using chondroitinase ABC. This deglycosylation is essential because the extensive GAG chains can interfere with antibody binding and cause the protein to migrate as an indistinct smear on SDS-PAGE. Following digestion, the protein samples are separated by size via electrophoresis and transferred to a membrane. The membrane is then blocked to prevent non-specific antibody binding, followed by incubation with a primary antibody specific to the this compound core protein. A secondary antibody conjugated to an enzyme or fluorophore is then used to detect the primary antibody, and the signal is visualized.

Experimental Workflow

WesternBlot_Workflow cluster_prep Sample Preparation cluster_immuno Immunodetection cluster_electro Electrophoresis & Transfer SampleCollection 1. Sample Collection (Brain Tissue / Neuronal Cells) Lysis 2. Cell Lysis SampleCollection->Lysis Quantification 3. Protein Quantification Lysis->Quantification Digestion 4. Chondroitinase ABC Digestion Quantification->Digestion Denaturation 5. Sample Denaturation Digestion->Denaturation SDSPAGE 6. SDS-PAGE Denaturation->SDSPAGE Blocking 8. Blocking PrimaryAb 9. Primary Antibody Incubation Blocking->PrimaryAb Washing1 10. Washing PrimaryAb->Washing1 SecondaryAb 11. Secondary Antibody Incubation Washing1->SecondaryAb Washing2 12. Washing SecondaryAb->Washing2 Detection 13. Signal Detection Washing2->Detection Transfer 7. Protein Transfer SDSPAGE->Transfer Transfer->Blocking

Caption: Western blot workflow for this compound detection.

Detailed Experimental Protocols

Sample Preparation and Lysis

Proper sample preparation is critical for the successful extraction of this compound.

a. From Brain Tissue:

  • Excise brain tissue and immediately snap-freeze in liquid nitrogen. Store at -80°C for long-term storage.

  • For lysis, place the frozen tissue in a pre-chilled Dounce homogenizer.

  • Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors. A recommended volume is 500 µL of buffer per 50-100 mg of tissue.

  • Homogenize the tissue on ice until no visible tissue clumps remain.

  • Transfer the homogenate to a microcentrifuge tube and incubate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C.

  • Carefully collect the supernatant, which contains the soluble protein fraction, and transfer it to a new pre-chilled tube.

b. From Cultured Neuronal Cells:

  • Wash the cell culture dish with ice-cold PBS.

  • Aspirate the PBS and add ice-cold RIPA lysis buffer with inhibitors (e.g., 1 mL for a 10 cm dish).

  • Scrape the cells using a cell scraper and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes, vortexing every 10 minutes.

  • Proceed with centrifugation as described for tissue samples.

Protein Quantification

Determine the protein concentration of the lysates using a standard protein assay, such as the bicinchoninic acid (BCA) assay. This is crucial for ensuring equal loading of protein in each lane of the gel.

Chondroitinase ABC Digestion (Critical Step)

To ensure the detection of the this compound core protein, it is essential to remove the chondroitin sulfate GAG chains.

  • In a microcentrifuge tube, combine 20-50 µg of protein lysate with chondroitinase ABC.

  • The reaction should be performed in a buffer optimal for the enzyme's activity, typically at a pH of 8.0.

  • Incubate the reaction mixture at 37°C for 2-4 hours.

  • Stop the reaction by adding 4X SDS-PAGE sample buffer and boiling at 95-100°C for 5-10 minutes.

SDS-PAGE and Protein Transfer
  • Load 20-50 µg of the digested protein samples per well onto a 4-12% Tris-Glycine polyacrylamide gel.

  • Run the gel at a constant voltage until the dye front reaches the bottom. Due to this compound's large size, a lower percentage gel and longer run time may be necessary for better resolution.

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. A wet transfer system is recommended for large proteins like this compound.

Immunodetection
  • Blocking: Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation: Incubate the membrane with a validated anti-neurocan primary antibody diluted in the blocking buffer. The incubation should be carried out overnight at 4°C with gentle shaking.

  • Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Final Washes: Repeat the washing step (three times for 10 minutes each with TBST).

  • Detection: Use an enhanced chemiluminescence (ECL) substrate to detect the HRP signal. Capture the signal using a chemiluminescence imaging system.

Data Presentation

Table 1: Recommended Reagents and Buffers
Reagent/BufferCompositionNotes
RIPA Lysis Buffer 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDSAdd protease and phosphatase inhibitors fresh before use.
Protease/Phosphatase Inhibitors Commercially available cocktailsUse at the manufacturer's recommended concentration.
Chondroitinase ABC Digestion Buffer 50 mM Tris-HCl, 60 mM Sodium Acetate, pH 8.0Buffer composition may vary based on the enzyme supplier.
4X SDS Sample Buffer 250 mM Tris-HCl (pH 6.8), 8% SDS, 40% glycerol, 20% β-mercaptoethanol, 0.02% bromophenol blueAdd β-mercaptoethanol fresh.
Transfer Buffer 25 mM Tris, 192 mM glycine, 20% methanolFor wet transfer systems.
Blocking Buffer 5% non-fat dry milk or 5% BSA in TBSTBSA is recommended for detecting phosphorylated proteins.
Wash Buffer (TBST) 20 mM Tris (pH 7.5), 150 mM NaCl, 0.1% Tween 20Prepare fresh.
Table 2: Quantitative Parameters for this compound Western Blot
ParameterRecommended ValueNotes
Protein Load per Lane 20 - 50 µgOptimal amount may need to be determined empirically.
Chondroitinase ABC Concentration 0.05 - 0.1 units per 50 µg proteinTitrate for optimal digestion.
Primary Antibody Dilution 1:500 - 1:2000Refer to the antibody datasheet for specific recommendations.
Secondary Antibody Dilution 1:2000 - 1:10000Dependent on the specific antibody and detection system.
Expected Band Size (after digestion) Intact core protein: ~220-275 kDa.[1] Processed fragments: ~130-163 kDa.[1]Multiple bands may be observed due to proteolytic processing.

Troubleshooting

IssuePossible CauseSolution
No Signal Inefficient protein extraction or transfer. Inactive primary or secondary antibody. Insufficient protein load.Use a stronger lysis buffer (e.g., with SDS). Verify transfer with Ponceau S stain. Use fresh antibodies and check recommended dilutions. Increase the amount of protein loaded.
High Background Insufficient blocking. Primary or secondary antibody concentration too high. Inadequate washing.Increase blocking time or use a different blocking agent. Optimize antibody concentrations. Increase the number and duration of wash steps.
Smeary Bands Incomplete chondroitinase ABC digestion. Protein degradation.Increase enzyme concentration or incubation time for digestion. Ensure protease inhibitors are added to the lysis buffer and samples are kept on ice.
Non-specific Bands Antibody cross-reactivity. Protein degradation products.Use a more specific primary antibody. Ensure proper sample handling to minimize degradation.

Logical Relationships in this compound Detection

Logical_Relationships cluster_protein This compound Protein State cluster_wb Western Blot Outcome cluster_treatment Experimental Step Glycosylated Glycosylated this compound (in vivo state) Smear Indistinct Smear Glycosylated->Smear leads to Chondroitinase Chondroitinase ABC Digestion Glycosylated->Chondroitinase is treated with Deglycosylated Deglycosylated this compound (Core Protein) SharpBands Sharp, Discrete Bands Deglycosylated->SharpBands enables detection of Chondroitinase->Deglycosylated results in

Caption: Importance of deglycosylation for this compound detection.

By adhering to these detailed protocols and considering the specific nature of this compound, researchers can achieve reliable and reproducible Western blot results, facilitating a deeper understanding of its role in health and disease.

References

Quantifying Neurocan Levels: A Guide to Commercially Available ELISA Kits

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – For researchers, scientists, and drug development professionals investigating the role of neurocan in neurological development, disease, and injury, a variety of commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits offer a reliable and efficient method for its quantification in biological samples. This document provides detailed application notes and protocols for the utilization of these kits, enabling accurate and reproducible measurement of this compound levels.

Introduction to this compound

This compound, also known as Chondroitin Sulfate Proteoglycan 3 (CSPG3), is a key component of the extracellular matrix in the central nervous system (CNS).[1] As a member of the lectican family of proteoglycans, this compound plays a crucial role in the regulation of neuronal adhesion and neurite outgrowth, primarily through its interactions with neural cell adhesion molecules (N-CAM and Ng-CAM/L1).[1] Its expression is developmentally regulated and is often upregulated in response to CNS injury, suggesting its involvement in both developmental processes and pathological conditions. Altered this compound levels have been associated with various neurological disorders, making it a significant biomarker and potential therapeutic target.[2]

Principle of this compound ELISA Kits

The commercially available ELISA kits for this compound quantification predominantly employ a quantitative sandwich immunoassay technique. This method utilizes a pair of antibodies specific to this compound. A capture antibody is pre-coated onto the wells of a microplate. When the sample is added, this compound present in the sample binds to the capture antibody. After a washing step to remove unbound substances, a biotinylated detection antibody that recognizes a different epitope on the this compound molecule is added. Subsequently, a streptavidin-horseradish peroxidase (HRP) conjugate is introduced, which binds to the biotinylated detection antibody. A chromogenic substrate is then added, and the HRP enzyme catalyzes a color change. The intensity of the color is directly proportional to the amount of this compound in the sample and is measured spectrophotometrically.

Applications

The quantification of this compound levels using ELISA kits is applicable across a wide range of research areas, including:

  • Neurodevelopmental Studies: Tracking the expression of this compound during different stages of brain development.

  • Neurodegenerative Disease Research: Investigating the role of this compound in conditions such as Alzheimer's disease and Parkinson's disease.[2]

  • Traumatic Brain and Spinal Cord Injury Models: Assessing the upregulation of this compound in response to injury and its potential role in inhibiting axonal regeneration.

  • Oncology Research: Exploring the involvement of this compound in the tumor microenvironment of neurological cancers.

  • Drug Discovery and Development: Screening for therapeutic agents that modulate this compound expression or its interactions with other molecules.

Commercially Available this compound ELISA Kits: A Comparative Overview

A variety of ELISA kits for the quantification of human, mouse, and rat this compound are available from numerous suppliers. The following tables summarize the key quantitative data for a selection of these kits to facilitate comparison and selection.

Human this compound ELISA Kits
ManufacturerCatalog NumberSensitivityDetection RangeSample Types
Assay Genie HUDL019930.33 ng/mL0.781 - 50 ng/mLSerum, Plasma, Cell Culture Supernatants, Tissue Homogenates
Invitrogen EH335RB0.41 ng/mL0.410 - 100 ng/mLSerum, Plasma, Supernatant[3]
Boster Bio EK2116<10 pg/mL31.2 - 2,000 pg/mLCell Culture Supernatants, Serum, Plasma (heparin, EDTA, citrate)[4]
RayBiotech ELH-NCAN--Serum, Plasma, Cell Culture Supernatants
Abbkine KTE62519--Cell culture supernatants, Other biological fluids, Plasma, Serum[5]
Mouse this compound ELISA Kits
ManufacturerCatalog NumberSensitivityDetection RangeSample Types
MyBioSource MBS0319080.1 ng/mL0.25 - 8 ng/mLSerum, Plasma, and other body fluids[6]
ELK Biotechnology ELK676621.3 pg/mL78.13 - 5000 pg/mLTissue homogenates and other biological fluids[7]
Biocompare -< 46.9 pg/ml78 - 5000 pg/ml-[1]
RayBiotech ELM-NCAN--Cell Culture Supernatants, Plasma, and Serum
Omnimabs OM458554---[8]
Rat this compound ELISA Kits
ManufacturerCatalog NumberSensitivityDetection RangeSample Types
MyBioSource MBS450382<0.055ng/mL0.156 - 10 ng/mLTissue homogenates or other biological fluids[9]
Assay Genie RTDL00716-0.156 - 10 ng/mLSerum, Plasma, and tissue homogenates[2]
antibodies-online ABIN69580950.056 ng/mL0.15 - 10 ng/mLTissue Homogenate[10]
ELK Biotechnology ELK67650.053 ng/mL0.16 - 10 ng/mLTissue homogenates and other biological fluids[11]

This compound Signaling Pathway

This compound primarily functions as a modulator of cell-cell and cell-matrix interactions in the CNS. Its main signaling mechanism involves binding to cell adhesion molecules, which in turn inhibits intracellular signaling pathways associated with cell adhesion and neurite outgrowth.

Neurocan_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Neuronal Membrane cluster_intracellular Intracellular Signaling This compound This compound (CSPG3) NCAM N-CAM This compound->NCAM Binds to NgCAM Ng-CAM (L1) This compound->NgCAM Binds to Tenascin Tenascin-C/R This compound->Tenascin Interacts with Hyaluronan Hyaluronan This compound->Hyaluronan Interacts with Adhesion Neuronal Adhesion This compound->Adhesion Inhibits Outgrowth Neurite Outgrowth This compound->Outgrowth Inhibits Neuron Neuron NCAM->Neuron Promotes NgCAM->Neuron Promotes

Caption: this compound interaction with cell adhesion molecules and its inhibitory effect on neuronal adhesion and neurite outgrowth.

Experimental Protocols

The following is a generalized, detailed protocol for a typical sandwich ELISA for this compound quantification. Note: It is crucial to refer to the specific manual provided with your chosen ELISA kit, as incubation times, reagent concentrations, and other parameters may vary.

Materials Required but Not Provided
  • Microplate reader capable of measuring absorbance at 450 nm

  • Precision pipettes and disposable tips

  • Deionized or distilled water

  • Graduated cylinders

  • Tubes for standard and sample dilutions

  • Absorbent paper

  • Vortex mixer

  • Plate shaker (optional)

Reagent Preparation
  • Bring all reagents and samples to room temperature before use.

  • Wash Buffer (1x): If provided as a concentrate (e.g., 20x or 30x), dilute with deionized or distilled water to the final working concentration as indicated in the kit manual.

  • Standard: Reconstitute the lyophilized standard with the provided Standard Diluent to the stock concentration specified in the manual. Allow it to dissolve completely and mix gently.

  • Standard Curve: Prepare a serial dilution of the standard stock solution in Standard Diluent to create a standard curve. A typical 7-point standard curve might range from 10 ng/mL down to 0.156 ng/mL, with a blank (0 ng/mL) control.

  • Biotinylated Detection Antibody: Dilute the concentrated biotinylated antibody to its working concentration with the appropriate Assay Diluent as per the kit's instructions.

  • Streptavidin-HRP Conjugate: Dilute the concentrated Streptavidin-HRP conjugate to its working concentration with the specified diluent.

Assay Procedure
  • Add Standards and Samples: Pipette 100 µL of each standard, sample, and blank into the appropriate wells of the pre-coated microplate. It is recommended to run all standards and samples in duplicate.

  • Incubation 1: Cover the plate with the provided adhesive sealer and incubate for the time and temperature specified in the manual (e.g., 1-2 hours at 37°C or 2.5 hours at room temperature).

  • Washing 1: Aspirate the liquid from each well and wash each well with 1x Wash Buffer (typically 300-400 µL per well). Repeat the wash process 2-3 times as instructed. After the final wash, remove any remaining Wash Buffer by inverting the plate and blotting it against clean absorbent paper.

  • Add Detection Antibody: Add 100 µL of the diluted Biotinylated Detection Antibody to each well.

  • Incubation 2: Cover the plate and incubate for the specified time and temperature (e.g., 1 hour at 37°C or room temperature).

  • Washing 2: Repeat the washing step as described in step 3.

  • Add Streptavidin-HRP: Add 100 µL of the diluted Streptavidin-HRP conjugate to each well.

  • Incubation 3: Cover the plate and incubate for the specified time and temperature (e.g., 30-60 minutes at 37°C or room temperature).

  • Washing 3: Repeat the washing step as described in step 3, often with an increased number of washes (e.g., 5 times).

  • Substrate Development: Add 90-100 µL of TMB Substrate Solution to each well. Incubate the plate in the dark at room temperature or 37°C for 15-30 minutes, or until a distinct color change is observed in the most concentrated standards.

  • Stop Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Read Absorbance: Immediately read the optical density (OD) of each well at 450 nm using a microplate reader. A reference wavelength of 570 nm or 630 nm can be used to correct for optical imperfections in the plate.

Data Analysis
  • Calculate the average absorbance for each set of duplicate standards, controls, and samples.

  • Subtract the average blank standard absorbance from the average absorbance of all other standards and samples.

  • Generate a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is often recommended.

  • Determine the concentration of this compound in the samples by interpolating their mean absorbance values from the standard curve.

  • Account for any sample dilution by multiplying the interpolated concentration by the dilution factor.

Experimental Workflow Diagram

ELISA_Workflow start Start prep Reagent & Sample Preparation start->prep add_samples Add 100µL of Standards, Samples, & Blank to Wells prep->add_samples incubate1 Incubate (e.g., 1-2h at 37°C) add_samples->incubate1 wash1 Wash Wells (3x) incubate1->wash1 add_detect Add 100µL of Biotinylated Detection Antibody wash1->add_detect incubate2 Incubate (e.g., 1h at 37°C) add_detect->incubate2 wash2 Wash Wells (3x) incubate2->wash2 add_hrp Add 100µL of Streptavidin-HRP wash2->add_hrp incubate3 Incubate (e.g., 30-60 min at 37°C) add_hrp->incubate3 wash3 Wash Wells (5x) incubate3->wash3 add_sub Add 100µL of TMB Substrate wash3->add_sub incubate4 Incubate in Dark (15-30 min) add_sub->incubate4 add_stop Add 50µL of Stop Solution incubate4->add_stop read Read Absorbance at 450 nm add_stop->read analyze Data Analysis read->analyze end End analyze->end

Caption: A generalized workflow for a sandwich ELISA to quantify this compound levels.

Conclusion

Commercially available ELISA kits provide a sensitive, specific, and reliable method for the quantification of this compound in various biological samples. By understanding the principles of the assay and following the detailed protocols, researchers can obtain accurate data to advance their understanding of the role of this compound in health and disease. The comparative data presented here serves as a guide to aid in the selection of the most appropriate kit for specific research needs.

References

Application Notes and Protocols for Behavioral Studies Using Neurocan Knockout Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Neurocan, a chondroitin (B13769445) sulfate (B86663) proteoglycan predominantly expressed in the central nervous system, plays a significant role in the regulation of neuronal adhesion and neurite outgrowth[1][2][3][4]. Recent studies utilizing this compound knockout (Ncan-/-) mouse models have implicated this extracellular matrix protein in the etiology of certain psychiatric disorders, particularly mania[5]. Ncan-/- mice exhibit a behavioral phenotype characterized by hyperactivity, risk-taking behaviors, and sensorimotor gating deficits, which are analogous to manic symptoms in humans[5]. Furthermore, these behavioral abnormalities are responsive to treatment with lithium, a common mood stabilizer[5].

These findings establish the Ncan-/- mouse model as a valuable tool for investigating the neurobiological underpinnings of mania and for the preclinical evaluation of novel therapeutic agents. This document provides detailed application notes and protocols for conducting behavioral studies using Ncan-/- mice.

Mouse Model Generation and Maintenance

A this compound knockout mouse model can be generated by targeted disruption of the Ncan gene. This typically involves homologous recombination in embryonic stem cells to introduce a null mutation. It is crucial to maintain the colony on a consistent genetic background (e.g., C57BL/6J) to minimize behavioral variability. Wild-type littermates should be used as controls in all behavioral experiments. Standard animal husbandry procedures should be followed, including housing under a 12-hour light/dark cycle with ad libitum access to food and water. All behavioral testing should be conducted during the light phase of the cycle.

Behavioral Testing Battery

A comprehensive battery of behavioral tests is recommended to fully characterize the phenotype of Ncan-/- mice. The following assays are particularly relevant to the mania-like behaviors observed in this model.

Data Presentation

The following tables provide a structured format for presenting quantitative data obtained from the behavioral assays.

Table 1: Locomotor Activity in the Open Field Test

ParameterWild-Type (WT)Ncan-/-p-value
Total Distance Traveled (cm)
Time Spent in Center (%)
Rearing Frequency
Stereotypic Counts

Table 2: Anxiety-Related Behavior in the Elevated Plus Maze

ParameterWild-Type (WT)Ncan-/-p-value
Time in Open Arms (%)
Entries into Open Arms (%)
Time in Closed Arms (%)
Total Arm Entries

Table 3: Depressive-Like Behavior in the Forced Swim Test

ParameterWild-Type (WT)Ncan-/-p-value
Immobility Time (s)
Climbing Time (s)
Swimming Time (s)

Table 4: Sensorimotor Gating in the Prepulse Inhibition Test

Prepulse IntensityWild-Type (WT) %PPINcan-/- %PPIp-value
+4 dB
+8 dB
+16 dB

Table 5: Amphetamine-Induced Hyperactivity

TreatmentGenotypeTotal Distance Traveled (cm)p-value
SalineWT
SalineNcan-/-
AmphetamineWT
AmphetamineNcan-/-

Table 6: Hedonic Behavior in the Saccharin (B28170) Preference Test

ParameterWild-Type (WT)Ncan-/-p-value
Saccharin Preference (%)

Table 7: Effect of Lithium Treatment on Ncan-/- Hyperactivity

TreatmentGenotypeTotal Distance Traveled (cm)p-value
VehicleNcan-/-
LithiumNcan-/-

Experimental Protocols

Open Field Test

Objective: To assess spontaneous locomotor activity, exploration, and anxiety-like behavior.

Apparatus: A square arena (e.g., 40 x 40 x 30 cm) made of non-reflective material. The arena is often divided into a central and a peripheral zone.

Procedure:

  • Habituate mice to the testing room for at least 30 minutes prior to the test.

  • Gently place the mouse in the center of the open field arena.

  • Allow the mouse to explore the arena freely for a set duration (e.g., 20-30 minutes).

  • Record the session using an overhead video camera connected to a tracking software.

  • After the session, return the mouse to its home cage.

  • Thoroughly clean the arena with 70% ethanol (B145695) between trials to eliminate olfactory cues.

Parameters Measured:

  • Total distance traveled.

  • Time spent in the center versus the periphery.

  • Rearing frequency (vertical activity).

  • Stereotypic movements.

Elevated Plus Maze

Objective: To assess anxiety-like behavior based on the conflict between the natural tendency of mice to explore a novel environment and their aversion to open, elevated spaces.

Apparatus: A plus-shaped maze elevated from the floor (e.g., 50 cm) with two open arms and two enclosed arms of equal size.

Procedure:

  • Acclimate the mice to the testing room for at least 30-60 minutes.

  • Place the mouse in the central square of the maze, facing an open arm.

  • Allow the mouse to explore the maze for 5 minutes.

  • Record the session with a video camera and tracking software.

  • At the end of the test, return the mouse to its home cage.

  • Clean the maze with 70% ethanol between subjects.

Parameters Measured:

  • Percentage of time spent in the open arms.

  • Percentage of entries into the open arms.

  • Total number of arm entries (a measure of general activity).

Forced Swim Test

Objective: To assess depressive-like behavior or behavioral despair.

Apparatus: A transparent cylindrical container (e.g., 20 cm in diameter, 30 cm high) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom with its tail or paws.

Procedure:

  • Fill the cylinder with water to the appropriate depth.

  • Gently place the mouse into the water.

  • The test duration is typically 6 minutes. The first 2 minutes are considered a habituation period, and behavior is scored during the last 4 minutes.

  • Record the session for later scoring.

  • After the test, remove the mouse, dry it with a towel, and place it in a clean, dry cage under a warming lamp before returning it to its home cage.

  • Change the water between animals.

Parameters Measured:

  • Immobility time (floating with only minor movements to keep the head above water).

  • Climbing time.

  • Swimming time.

Prepulse Inhibition (PPI) of the Acoustic Startle Reflex

Objective: To measure sensorimotor gating, which is often deficient in psychiatric disorders.

Apparatus: A startle response system consisting of a sound-attenuating chamber, a holding cylinder for the mouse, a speaker to deliver acoustic stimuli, and a sensor to measure the startle response.

Procedure:

  • Acclimate the mouse to the testing room for at least 30 minutes.

  • Place the mouse in the holding cylinder within the chamber for a 5-minute acclimation period with background white noise.

  • The test session consists of a series of trials presented in a pseudorandom order:

    • Pulse-alone trials: A strong startling stimulus (e.g., 120 dB).

    • Prepulse-pulse trials: A weaker, non-startling stimulus (prepulse, e.g., 4, 8, or 16 dB above background) presented shortly before the startling pulse.

    • No-stimulus trials: Background noise only.

  • The startle response (whole-body flinch) is measured for each trial.

Data Analysis:

  • PPI is calculated as a percentage: ((startle response on pulse-alone trials - startle response on prepulse-pulse trials) / startle response on pulse-alone trials) * 100.

Amphetamine-Induced Hyperactivity

Objective: To assess sensitivity to psychostimulants, a characteristic of mania.

Procedure:

  • Habituate mice to the open field arena for a period (e.g., 30 minutes).

  • Administer an intraperitoneal (i.p.) injection of amphetamine (e.g., 2.5 mg/kg) or saline as a control.

  • Immediately place the mouse back into the open field and record locomotor activity for an extended period (e.g., 60-120 minutes).

Parameter Measured:

  • Total distance traveled after injection.

Saccharin Preference Test

Objective: To measure anhedonia, the inability to experience pleasure, which can be a component of mood disorders.

Procedure:

  • Individually house mice and habituate them to two drinking bottles for 48 hours.

  • For the next 48 hours, present the mice with one bottle of water and one bottle of a 1% sucrose (B13894) or 0.1% saccharin solution.

  • To prevent side preference, switch the position of the bottles after 24 hours.

  • Measure the consumption from each bottle by weighing them at the beginning and end of the 48-hour period.

Data Analysis:

  • Saccharin preference is calculated as: (volume of saccharin solution consumed / total volume of liquid consumed) * 100.

Lithium Treatment

Objective: To determine if a mania-like phenotype in Ncan-/- mice is responsive to a clinically relevant mood stabilizer.

Procedure:

  • Administer lithium chloride (LiCl) to Ncan-/- mice. A common method is through their drinking water (e.g., 10 mg/ml LiCl solution) or in their food for a sustained period (e.g., 2 weeks).

  • Control Ncan-/- mice should receive normal drinking water or food.

  • After the treatment period, re-evaluate the behavioral phenotype, particularly hyperactivity in the open field test.

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow

experimental_workflow cluster_setup Experimental Setup cluster_behavior Behavioral Testing Battery cluster_pharma Pharmacological Challenge cluster_treatment Therapeutic Intervention cluster_analysis Data Analysis and Interpretation A Ncan-/- and WT Mouse Cohorts B Animal Husbandry and Acclimation A->B C Open Field Test B->C D Elevated Plus Maze C->D E Forced Swim Test D->E F Prepulse Inhibition E->F G Amphetamine-Induced Hyperactivity F->G H Saccharin Preference G->H I Lithium Administration H->I J Post-Treatment Behavioral Assessment I->J K Quantitative Data Analysis J->K L Phenotypic Characterization K->L

Caption: Workflow for behavioral phenotyping of Ncan-/- mice.

Putative this compound Signaling Pathway

Caption: Putative signaling pathways involving this compound.

References

Application Notes and Protocols for siRNA-Mediated Knockdown of Neurocan in Primary Neurons

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the transient silencing of neurocan expression in primary neuron cultures using small interfering RNA (siRNA). This compound, a chondroitin (B13769445) sulfate (B86663) proteoglycan and a key component of the perineuronal net (PNN), plays a significant role in modulating neuronal adhesion, neurite outgrowth, and synaptic plasticity.[1][2][3][4][5] Its downregulation is a valuable tool for investigating neuronal development, regeneration, and the pathophysiology of neurological disorders.

Primary neurons are notoriously challenging to transfect due to their post-mitotic nature and sensitivity to toxicity. This document outlines optimized protocols for siRNA delivery, quantification of knockdown, and analysis of downstream effects.

Data Presentation: Quantitative Analysis of Knockdown Efficiency

Achieving significant knockdown in primary neurons requires careful optimization of transfection parameters. The following table summarizes expected knockdown efficiencies for neuronal genes based on published data. While specific data for this compound siRNA is limited, these values provide a benchmark for optimization.

Target GeneNeuron TypeDelivery MethodTransfection ReagentsiRNA ConcentrationTime PointKnockdown Efficiency (mRNA)Knockdown Efficiency (Protein)Reference
PEN-2Primary Cortical NeuronsLipid-based TransfectionLipofectamine RNAiMAX20-80 nM24-48h (mRNA), 48-96h (protein)Not SpecifiedEffective knockdown observedAdapted from[3]
NMDARHT22 (hippocampal neuron cell line)Lipid-based TransfectionNot SpecifiedNot Specified12h~52%Significant reduction observed[6]
α-synucleinPrimary Midbrain NeuronsNaked siRNA infusion (in vivo)NoneNot SpecifiedNot Specified~50%~40%[7]
LINGO-1Primary Postnatal NeuronsLentiviral shRNAN/AN/ANot SpecifiedNot SpecifiedSignificant reduction observed[8]

Note: Knockdown efficiency is highly dependent on the specific siRNA sequence, neuron health, and transfection conditions. It is crucial to validate knockdown for each experiment.

Experimental Protocols

Protocol 1: Primary Cortical Neuron Culture

This protocol is for establishing primary cortical neuron cultures from embryonic mice, a commonly used model system.

Materials:

  • Timed-pregnant mice (E15-E17)

  • 96-well cell culture plates

  • Poly-L-lysine (0.01%)

  • Laminin (B1169045)

  • Sterile Phosphate-Buffered Saline (PBS)

  • Plating Medium: Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin

  • Feeding Medium: Plating medium containing an anti-mitotic agent (e.g., Ara-C)

Procedure:

  • Plate Coating:

    • Add 100 µL of 0.01% poly-L-lysine to each well of a 96-well plate and incubate overnight at 37°C.

    • The next day, aspirate the poly-L-lysine solution, wash three times with sterile PBS, and allow the plate to air dry completely.

    • Coat the wells with laminin according to the manufacturer's instructions.

  • Dissection and Dissociation:

    • Dissect cortices from E15-E17 mouse embryos in ice-cold Hank's Balanced Salt Solution (HBSS).

    • Mince the tissue and enzymatically digest it (e.g., with papain) to obtain a single-cell suspension.

  • Cell Counting and Seeding:

    • Perform a viable cell count using a hemocytometer and trypan blue exclusion.

    • Adjust the cell density to 1 x 10^6 cells/mL in pre-warmed plating medium.

    • Seed 100 µL of the cell suspension (1 x 10^5 cells) into each well of the coated 96-well plate.

    • Incubate at 37°C in a 5% CO2 humidified incubator.

  • Maintenance:

    • The following day, add 100 µL of feeding medium to each well to inhibit the proliferation of non-neuronal cells.

    • Perform a half-medium change every 2-3 days.

    • Cultures are typically ready for transfection between 4-7 days in vitro (DIV).

Protocol 2: siRNA Transfection of Primary Neurons

This protocol provides a general procedure for siRNA transfection using a lipid-based reagent such as Lipofectamine™ RNAiMAX. Optimization is critical for achieving high efficiency and cell viability.

Materials:

  • This compound-targeting siRNA and non-targeting (scrambled) control siRNA (20 µM stock)

  • Lipofectamine™ RNAiMAX or a similar lipid-based transfection reagent

  • Opti-MEM™ I Reduced Serum Medium

  • Primary neuron cultures from Protocol 1

Procedure:

  • Prepare siRNA-Lipid Complexes (per well of a 96-well plate):

    • Tube A: Dilute the desired amount of siRNA stock (final concentration typically 20-80 nM) in 25 µL of Opti-MEM™.

    • Tube B: Dilute 0.5 - 1.0 µL of RNAiMAX reagent in 25 µL of Opti-MEM™.

    • Combine the contents of Tube A and Tube B, mix gently, and incubate at room temperature for 5-10 minutes to allow complex formation.

  • Transfection:

    • Carefully remove the culture medium from the neurons and replace it with fresh, pre-warmed plating medium.

    • Add the 50 µL of siRNA-lipid complexes dropwise to each well.

  • Incubation:

    • Incubate the cells at 37°C and 5% CO2.

    • To minimize cytotoxicity in sensitive primary neurons, consider replacing the transfection medium with fresh feeding medium after 8-24 hours.

  • Post-Transfection Analysis:

    • Continue to incubate the cells until the desired time point for analysis.

    • For mRNA analysis (qRT-PCR): Harvest cells 24-48 hours post-transfection.

    • For protein analysis (Western Blot or Immunocytochemistry): Harvest cells 48-96 hours post-transfection.

Protocol 3: Quantification of this compound Knockdown

1. Quantitative Real-Time PCR (qRT-PCR) for mRNA Level Analysis:

  • RNA Extraction: Isolate total RNA from transfected and control neurons using a commercially available kit (e.g., TRIzol™, RNeasy™ Kit).

  • cDNA Synthesis: Reverse transcribe the RNA into cDNA using a reverse transcriptase kit.

  • qPCR: Perform qPCR using primers specific for this compound and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.

  • Data Analysis: Calculate the relative expression of this compound mRNA using the ΔΔCt method.

2. Western Blot for Protein Level Analysis:

  • Protein Extraction: Lyse the transfected and control neurons in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with a primary antibody specific for this compound overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin, GAPDH).

Visualizations

This compound's Role in the Perineuronal Net and Interaction with Cell Adhesion Molecules

This compound is a key component of the perineuronal net (PNN), a specialized extracellular matrix that enwraps the soma and proximal dendrites of certain neurons. Within the PNN, this compound interacts with other matrix components like hyaluronic acid and tenascins.[5] A primary function of this compound is to modulate cell adhesion and neurite outgrowth by binding to neural cell adhesion molecules (N-CAMs) such as Ng-CAM and N-CAM, thereby inhibiting their homophilic interactions.[1][9][10]

Neurocan_Signaling_Pathway cluster_PNN Perineuronal Net (PNN) cluster_Neuron Neuronal Membrane This compound This compound Hyaluronic_Acid Hyaluronic Acid This compound->Hyaluronic_Acid binds Tenascin Tenascin This compound->Tenascin binds NCAM N-CAM / Ng-CAM This compound->NCAM binds & inhibits Neurite_Outgrowth Neurite Outgrowth NCAM->Neurite_Outgrowth promotes Neuronal_Adhesion Neuronal Adhesion NCAM->Neuronal_Adhesion promotes

This compound's inhibitory role in cell adhesion and neurite outgrowth.
Experimental Workflow for siRNA-Mediated Knockdown of this compound

The following diagram illustrates the key steps involved in the experimental process of knocking down this compound in primary neurons using siRNA, from cell culture to data analysis.

Experimental_Workflow cluster_Culture Cell Culture cluster_Transfection Transfection cluster_Analysis Analysis Culture_Neurons Culture Primary Neurons (4-7 DIV) Prepare_Complexes Prepare siRNA-Lipid Complexes Culture_Neurons->Prepare_Complexes Transfect Transfect Neurons Prepare_Complexes->Transfect Harvest_mRNA Harvest mRNA (24-48h) Transfect->Harvest_mRNA Harvest_Protein Harvest Protein (48-96h) Transfect->Harvest_Protein Functional_Assay Functional Assays (e.g., Neurite Outgrowth) Transfect->Functional_Assay qRT_PCR qRT-PCR Analysis Harvest_mRNA->qRT_PCR Western_Blot Western Blot Analysis Harvest_Protein->Western_Blot

Workflow for this compound knockdown in primary neurons.

References

Application Notes and Protocol for Immunoprecipitation of Neurocan from Brain Lysates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurocan is a chondroitin (B13769445) sulfate (B86663) proteoglycan that is a key component of the extracellular matrix in the central nervous system.[1][2] It plays a crucial role in the modulation of neuronal adhesion and neurite growth during development.[2][3][4][5][6] Given its involvement in neuronal development and plasticity, and its association with neurological disorders, the study of this compound and its protein interactions is of significant interest.[1][4][7] Immunoprecipitation (IP) is a powerful technique for isolating this compound and its interacting partners from complex mixtures like brain tissue lysates, enabling further downstream analysis such as Western blotting and mass spectrometry.[8][9][10][11] This document provides a detailed protocol for the immunoprecipitation of this compound from brain lysates.

Quantitative Data Summary

The following table provides a summary of recommended starting amounts and ranges for key components in the this compound immunoprecipitation protocol. Optimization may be required depending on the specific antibody, brain region, and experimental goals.

ParameterRecommended Amount/RangeNotes
Brain Tissue 50-100 mgAmount can be scaled up or down.
Lysis Buffer Volume 500 µL - 1 mL per 50 mg tissueEnsure complete homogenization.
Total Protein Lysate 500 - 1000 µgDetermine protein concentration before starting.[12]
Anti-Neurocan Antibody 1-10 µgTitrate antibody for optimal performance.[3][13]
Protein A/G Beads 25-50 µL of 50% slurryUse Protein A or G based on antibody isotype.[1][3]
Incubation with Antibody 2 hours to overnight at 4°COvernight incubation may increase yield.[13]
Incubation with Beads 1-4 hours at 4°C
Washing Buffer Volume 500 µL per washPerform 3-5 washes to reduce background.[13]
Elution Buffer Volume 20-100 µLUse the smallest volume necessary for efficient elution.

Experimental Workflow

Immunoprecipitation_Workflow cluster_preparation Sample Preparation cluster_immunoprecipitation Immunoprecipitation cluster_analysis Downstream Analysis brain_tissue Brain Tissue Homogenization lysis Lysis in RIPA Buffer brain_tissue->lysis centrifugation Centrifugation to Pellet Debris lysis->centrifugation lysate Collect Supernatant (Brain Lysate) centrifugation->lysate preclearing Pre-clearing with Protein A/G Beads (Optional) lysate->preclearing incubation_ab Incubation with Anti-Neurocan Antibody lysate->incubation_ab preclearing->incubation_ab incubation_beads Incubation with Protein A/G Beads incubation_ab->incubation_beads capture Capture of Immune Complexes incubation_beads->capture washing Washing of Beads capture->washing elution Elution of this compound Complex washing->elution analysis Western Blot / Mass Spectrometry elution->analysis

Caption: Workflow for the immunoprecipitation of this compound from brain lysates.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization.

1. Materials and Reagents

  • Brain Tissue: Fresh or frozen brain tissue from the desired species (e.g., mouse, rat).

  • Anti-Neurocan Antibody: An antibody validated for immunoprecipitation. Several commercial options are available.[1][4]

  • Protein A/G Beads: Agarose (B213101) or magnetic beads conjugated to Protein A/G.[1][2][3][14][15]

  • RIPA Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS.[7][13][16][17] Store at 4°C.

  • Protease and Phosphatase Inhibitor Cocktails: Add to lysis buffer immediately before use.[7][16]

  • Wash Buffer: IP Lysis/Wash Buffer (e.g., 25 mM Tris, 150 mM NaCl, 1 mM EDTA, 1% NP-40, 5% glycerol, pH 7.4) or ice-cold PBS.[18]

  • Elution Buffer:

    • For denaturing elution (Western blotting): 2x Laemmli sample buffer.

    • For non-denaturing elution (functional assays): 0.1 M glycine-HCl, pH 2.5-3.0.[5][6][19]

  • Neutralization Buffer (for non-denaturing elution): 1 M Tris-HCl, pH 8.5.

  • Microcentrifuge tubes, homogenizer, rotator, magnetic stand (for magnetic beads).

2. Preparation of Brain Lysate

  • Weigh 50-100 mg of brain tissue and place it in a pre-chilled homogenizer.

  • Add 500 µL to 1 mL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[20]

  • Homogenize the tissue on ice until no visible chunks remain.

  • Transfer the homogenate to a microcentrifuge tube and incubate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at 12,000 x g for 20 minutes at 4°C to pellet cell debris.[11]

  • Carefully transfer the supernatant (brain lysate) to a new pre-chilled tube.

  • Determine the protein concentration of the lysate using a suitable protein assay (e.g., BCA or Bradford).

3. Immunoprecipitation

  • Pre-clearing (Optional but Recommended): To reduce non-specific binding, add 20 µL of Protein A/G bead slurry to 500-1000 µg of brain lysate. Incubate on a rotator for 1 hour at 4°C. Centrifuge at 2,500 x g for 3 minutes at 4°C and transfer the supernatant to a new tube.[13]

  • Antibody Incubation: Add 1-10 µg of anti-neurocan antibody to the pre-cleared lysate. Incubate on a rotator for 2 hours to overnight at 4°C.[13] The optimal antibody concentration should be determined empirically.

  • Bead Incubation: Add 25-50 µL of equilibrated Protein A/G bead slurry to the lysate-antibody mixture. Incubate on a rotator for 1-4 hours at 4°C.[5]

  • Capture of Immune Complexes:

    • For agarose beads, centrifuge at 2,500 x g for 30 seconds at 4°C.

    • For magnetic beads, place the tube on a magnetic stand for 1-2 minutes.

  • Carefully aspirate and discard the supernatant.

4. Washing

  • Add 500 µL of ice-cold Wash Buffer to the beads.

  • Resuspend the beads by gentle vortexing or inverting the tube.

  • Pellet the beads by centrifugation or using a magnetic stand and discard the supernatant.

  • Repeat the wash step 3-5 times to remove non-specific proteins.

5. Elution

A. Denaturing Elution for Western Blotting

  • After the final wash, remove all supernatant.

  • Resuspend the beads in 20-50 µL of 2x Laemmli sample buffer.

  • Boil the sample at 95-100°C for 5-10 minutes to dissociate the immune complexes from the beads.

  • Pellet the beads and load the supernatant onto an SDS-PAGE gel for analysis.

B. Non-Denaturing Elution

  • After the final wash, remove all supernatant.

  • Add 20-100 µL of 0.1 M glycine-HCl, pH 2.5-3.0 to the beads.

  • Incubate for 5-10 minutes at room temperature with gentle agitation.

  • Pellet the beads and immediately transfer the supernatant containing the eluted proteins to a new tube containing 1/10th volume of 1 M Tris-HCl, pH 8.5 to neutralize the low pH.[5][19]

Signaling Pathways and Interactions

This compound, as a component of the perineuronal net, is involved in modulating synaptic plasticity. It interacts with various cell adhesion molecules and extracellular matrix proteins.

Neurocan_Interactions cluster_this compound This compound cluster_interactions Interacting Molecules This compound This compound ncam N-CAM This compound->ncam Binds to ngcam Ng-CAM/L1 This compound->ngcam Binds to tenascin_c Tenascin-C This compound->tenascin_c Binds to hyaluronan Hyaluronan This compound->hyaluronan Binds to

Caption: Key protein interactions of this compound in the brain's extracellular matrix.

References

Application Notes and Protocols for CRISPR-Cas9 Editing of the Neurocan Gene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurocan, encoded by the NCAN gene, is a chondroitin (B13769445) sulfate (B86663) proteoglycan predominantly expressed in the central nervous system. As a key component of the extracellular matrix, this compound is implicated in the modulation of cell adhesion, migration, and neurite outgrowth.[1] Altered NCAN expression has been associated with several neurological and psychiatric disorders, including bipolar disorder and schizophrenia, making it a gene of interest for therapeutic development and disease modeling.

The advent of CRISPR-Cas9 technology provides an unprecedented opportunity to precisely edit the NCAN gene. This allows for the creation of robust in vitro and in vivo models to study its function, validate it as a drug target, and potentially develop novel gene-based therapies for related neurological conditions. These application notes provide a comprehensive overview and detailed protocols for the targeted disruption of the NCAN gene in neuronal stem cells using CRISPR-Cas9.

Signaling and Interaction Pathway of this compound

This compound functions as a crucial node in the extracellular matrix, interacting with various cell surface and matrix proteins to regulate neuronal adhesion and neurite outgrowth. Understanding these interactions is key to elucidating the functional consequences of NCAN gene editing. This compound has been shown to bind to several important neural molecules, including Neural Cell Adhesion Molecule (N-CAM), L1/Ng-CAM, and TAG-1/axonin-1.[1] It also interacts with extracellular matrix components like hyaluronic acid, tenascin-C, and tenascin-R.[1] These interactions collectively influence the perineuronal environment and modulate synaptic plasticity.

Neurocan_Signaling_Pathway This compound Interaction Pathway NCAN This compound (NCAN) HA Hyaluronic Acid NCAN->HA binds TenascinC Tenascin-C NCAN->TenascinC binds TenascinR Tenascin-R NCAN->TenascinR binds NCAM N-CAM NCAN->NCAM inhibits binding L1CAM L1/Ng-CAM NCAN->L1CAM inhibits binding TAG1 TAG-1/Axonin-1 NCAN->TAG1 binds ECM Extracellular Matrix (ECM) Neuron Neuronal Cell Surface Adhesion Neuronal Adhesion NCAM->Adhesion L1CAM->Adhesion Outgrowth Neurite Outgrowth L1CAM->Outgrowth TAG1->Outgrowth Migration Cell Migration Adhesion->Migration

Caption: this compound's interactions within the extracellular matrix and with neuronal surface proteins.

Experimental Workflow for NCAN Gene Knockout

The general workflow for creating a stable NCAN knockout neuronal stem cell line involves several key stages, from guide RNA design to validation of the gene edit.

CRISPR_Workflow CRISPR-Cas9 Workflow for NCAN Knockout cluster_design Design & Preparation cluster_editing Gene Editing in Cells cluster_validation Validation & Analysis gRNA_design 1. gRNA Design & Selection (Targeting early exon of NCAN) Vector_prep 2. Lentiviral Vector Preparation (Cas9 & gRNA expression cassettes) gRNA_design->Vector_prep Transduction 3. Transduction of Neuronal Stem Cells Vector_prep->Transduction Selection 4. Selection of Transduced Cells (e.g., Puromycin or FACS) Transduction->Selection Genomic_analysis 5. Genomic DNA Analysis (T7E1 or Sanger Sequencing) Selection->Genomic_analysis Clonal_isolation 6. Single-Cell Cloning Genomic_analysis->Clonal_isolation KO_validation 7. Knockout Validation (Western Blot, qPCR) Clonal_isolation->KO_validation Off_target 8. Off-Target Analysis KO_validation->Off_target

References

Application Notes and Protocols for In Situ Hybridization of Neurocan mRNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurocan, a chondroitin (B13769445) sulfate (B86663) proteoglycan, is a key component of the extracellular matrix in the central nervous system (CNS). It is predominantly expressed during nervous system development and is re-expressed in response to injury, where it is thought to play an inhibitory role in axonal regeneration. The precise localization of this compound mRNA provides valuable insights into its cellular sources and regulatory mechanisms in both physiological and pathological conditions. In situ hybridization (ISH) is a powerful technique to visualize mRNA expression within the morphological context of the tissue. These application notes provide a detailed protocol for non-radioactive in situ hybridization to localize this compound mRNA in brain tissue, methods for semi-quantitative analysis, and an overview of its potential signaling pathways.

Data Presentation

Methodology for Semi-Quantitative Analysis:

The scoring is typically performed by at least two independent observers blinded to the experimental conditions. A pre-defined scoring system is used, for example:

  • 0 (Not detected): No signal is observed.

  • 1 (Low): Faint and scattered signal.

  • 2 (Moderate): Clearly visible signal in a subset of cells.

  • 3 (High): Strong signal in a majority of cells in the region.

The scores from different observers are then averaged. This method allows for a relative comparison of this compound mRNA expression across different brain regions or experimental conditions[1][2][3].

Table 1: Representative Semi-Quantitative Analysis of this compound mRNA Expression

Brain RegionConditionSemi-Quantitative Score (Mean ± SEM)
CortexControl1.5 ± 0.3
CortexInjury (3 days post-lesion)2.8 ± 0.2
HippocampusControl1.2 ± 0.2
HippocampusInjury (3 days post-lesion)2.5 ± 0.4
CerebellumControl0.8 ± 0.1
CerebellumInjury (3 days post-lesion)1.9 ± 0.3

Note: The data in this table is representative and intended to illustrate the format of semi-quantitative analysis. Actual scores would be derived from experimental observations.

Experimental Protocols

This section provides a detailed protocol for non-radioactive in situ hybridization for localizing this compound mRNA in rodent brain tissue using a digoxigenin (B1670575) (DIG)-labeled riboprobe.

1. Probe Preparation: Synthesis of DIG-Labeled this compound Riboprobe

This protocol describes the synthesis of an antisense RNA probe labeled with digoxigenin-11-UTP. A sense probe should also be synthesized as a negative control.

Materials:

  • Linearized plasmid DNA containing the this compound cDNA sequence downstream of an SP6 or T7 promoter.

  • DIG RNA Labeling Kit (e.g., from Roche) containing:

    • 10x Transcription buffer

    • 10x DIG RNA labeling mix

    • RNase inhibitor

    • SP6 or T7 RNA polymerase

  • RNase-free water

  • DNase I, RNase-free

  • 0.5 M EDTA, pH 8.0

  • 4 M LiCl

  • Absolute ethanol (B145695)

  • 70% ethanol in RNase-free water

Procedure:

  • Assemble the following reaction at room temperature in an RNase-free microfuge tube:

    • Linearized plasmid DNA (1 µg)

    • 10x Transcription buffer (2 µl)

    • 10x DIG RNA labeling mix (2 µl)

    • RNase inhibitor (1 µl)

    • SP6 or T7 RNA polymerase (2 µl)

    • RNase-free water to a final volume of 20 µl

  • Mix gently and centrifuge briefly.

  • Incubate for 2 hours at 37°C.

  • Add 2 µl of DNase I and incubate for 15 minutes at 37°C to remove the DNA template.

  • Stop the reaction by adding 2 µl of 0.5 M EDTA.

  • Precipitate the RNA probe by adding 2.5 µl of 4 M LiCl and 75 µl of pre-chilled absolute ethanol.

  • Incubate at -20°C for at least 30 minutes.

  • Centrifuge at 13,000 rpm for 15 minutes at 4°C.

  • Wash the pellet with 70% ethanol.

  • Air-dry the pellet and resuspend in 50 µl of RNase-free water.

  • Run a small aliquot on an agarose (B213101) gel to check the integrity and yield of the probe. Store the probe at -80°C.

2. In Situ Hybridization on Brain Cryosections

This protocol is for fresh-frozen or paraformaldehyde-fixed frozen brain sections.

Materials:

  • Cryosections of brain tissue (10-20 µm) on coated slides (e.g., SuperFrost Plus)

  • 4% Paraformaldehyde (PFA) in PBS (RNase-free)

  • Phosphate-buffered saline (PBS), RNase-free

  • Proteinase K (10 µg/ml in PBS)

  • Triethanolamine (B1662121) buffer (0.1 M, pH 8.0)

  • Acetic anhydride (B1165640)

  • Hybridization buffer (50% formamide, 5x SSC, 5x Denhardt's solution, 250 µg/ml yeast tRNA, 500 µg/ml salmon sperm DNA)

  • DIG-labeled this compound riboprobe

  • Wash solutions: 5x SSC, 2x SSC, 0.2x SSC

  • Blocking reagent (e.g., from Roche)

  • Anti-digoxigenin-AP (alkaline phosphatase) Fab fragments

  • NBT/BCIP stock solution for colorimetric detection

  • Nuclear Fast Red for counterstaining

Procedure:

  • Tissue Preparation:

    • Fix fresh-frozen sections in 4% PFA for 10 minutes at room temperature. For pre-fixed tissue, proceed to the next step.

    • Wash twice in PBS for 5 minutes each.

  • Permeabilization:

    • Incubate sections in Proteinase K solution for 5-10 minutes at 37°C. The incubation time may need to be optimized depending on the tissue and fixation.

    • Wash in PBS for 5 minutes.

  • Acetylation:

    • Incubate in 0.1 M triethanolamine for 5 minutes.

    • Add acetic anhydride to a final concentration of 0.25% and incubate for 10 minutes at room temperature with gentle agitation. This step reduces non-specific binding.

    • Wash in PBS for 5 minutes.

  • Prehybridization:

    • Dehydrate the sections through a graded ethanol series (50%, 70%, 95%, 100%) and air dry.

    • Apply hybridization buffer to the sections and incubate for 2-4 hours at 55-65°C in a humidified chamber.

  • Hybridization:

    • Dilute the DIG-labeled this compound probe in hybridization buffer (typically 1:100 to 1:500).

    • Denature the probe by heating at 80°C for 5 minutes, then place on ice.

    • Replace the prehybridization buffer with the hybridization solution containing the probe.

    • Incubate overnight at 55-65°C in a humidified chamber.

  • Post-Hybridization Washes:

    • Wash in 5x SSC at room temperature for 10 minutes.

    • Wash in 2x SSC at 65°C for 30 minutes.

    • Wash twice in 0.2x SSC at 65°C for 30 minutes each.

  • Immunological Detection:

    • Rinse in a wash buffer (e.g., MABT: maleic acid buffer with Tween-20).

    • Block with blocking solution for 1 hour at room temperature.

    • Incubate with anti-digoxigenin-AP antibody diluted in blocking solution (typically 1:2000 to 1:5000) overnight at 4°C.

    • Wash three times in wash buffer for 15 minutes each.

  • Colorimetric Detection:

    • Equilibrate the sections in detection buffer (e.g., NTMT: NaCl, Tris-HCl, MgCl2, Tween-20).

    • Incubate with NBT/BCIP solution in the dark until the desired color intensity is reached (can range from hours to overnight).

    • Stop the reaction by washing in PBS.

  • Counterstaining and Mounting:

    • Counterstain with Nuclear Fast Red if desired.

    • Dehydrate through an ethanol series, clear in xylene, and mount with a xylene-based mounting medium.

Visualization of Workflows and Pathways

Experimental Workflow

In_Situ_Hybridization_Workflow cluster_prep Tissue Preparation cluster_hyb Hybridization cluster_det Detection cluster_vis Visualization Tissue_Sectioning Tissue Sectioning (Cryostat) Fixation Fixation (4% PFA) Tissue_Sectioning->Fixation Permeabilization Permeabilization (Proteinase K) Fixation->Permeabilization Acetylation Acetylation Permeabilization->Acetylation Prehybridization Prehybridization Acetylation->Prehybridization Hybridization Hybridization with DIG-labeled this compound Probe Prehybridization->Hybridization Post_Hyb_Washes Post-Hybridization Washes Hybridization->Post_Hyb_Washes Blocking Blocking Post_Hyb_Washes->Blocking Antibody_Incubation Anti-DIG-AP Antibody Incubation Blocking->Antibody_Incubation Color_Development Color Development (NBT/BCIP) Antibody_Incubation->Color_Development Counterstaining Counterstaining (Nuclear Fast Red) Color_Development->Counterstaining Mounting Dehydration & Mounting Counterstaining->Mounting Microscopy Microscopy & Analysis Mounting->Microscopy

Caption: Workflow for non-radioactive in situ hybridization of this compound mRNA.

This compound Signaling Pathway

Neurocan_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space This compound This compound NCAM N-CAM This compound->NCAM binds & inhibits homophilic binding NgCAM Ng-CAM This compound->NgCAM binds TenascinC Tenascin-C This compound->TenascinC binds GrowthFactors Growth Factors (e.g., FGF) This compound->GrowthFactors sequesters FGFR FGFR NCAM->FGFR activates Fyn_FAK Fyn/FAK NgCAM->Fyn_FAK activates MAPK_Pathway MAPK Pathway (ERK) FGFR->MAPK_Pathway Ca_Signaling Ca2+ Signaling FGFR->Ca_Signaling Fyn_FAK->MAPK_Pathway Gene_Expression Changes in Gene Expression MAPK_Pathway->Gene_Expression Cytoskeleton Cytoskeletal Reorganization Ca_Signaling->Cytoskeleton Neurite_Outgrowth Inhibition of Neurite Outgrowth Cytoskeleton->Neurite_Outgrowth Cell_Adhesion Decreased Cell Adhesion Cytoskeleton->Cell_Adhesion Gene_Expression->Neurite_Outgrowth

References

Application Notes and Protocols: Cell Culture Models for Studying Neurocan Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of established and emerging cell culture models to investigate the multifaceted roles of neurocan, a key chondroitin (B13769445) sulfate (B86663) proteoglycan (CSPG) in the central nervous system (CNS). Detailed protocols for essential experiments are included to facilitate the study of this compound's impact on neuronal development, injury, and disease.

Introduction to this compound

This compound is a large, aggregating CSPG predominantly expressed in the brain. It is a member of the lectican family of proteoglycans and plays a crucial role in modulating cell adhesion, migration, and neurite outgrowth.[1] Its expression is developmentally regulated and is notably upregulated in response to CNS injury, where it is a major component of the glial scar, inhibiting axonal regeneration.[2][3] Understanding the function of this compound is critical for developing therapeutic strategies for neurotrauma and neurodegenerative diseases.

Cell Culture Models for this compound Research

A variety of in vitro models are available to dissect the specific functions of this compound. The choice of model depends on the research question, ranging from the analysis of this compound's direct effects on a single cell type to its complex interactions within a multicellular environment.

Primary Neuronal Cultures

Primary neuronal cultures are essential for studying the direct effects of this compound on neuronal morphology and function, particularly neurite outgrowth.[4] Cortical and hippocampal neurons are commonly used.

Key Applications:

  • Assessing the inhibitory effect of this compound on axon extension.[2]

  • Investigating the role of this compound in synapse formation and stability.[5]

  • Studying the signaling pathways activated by this compound in neurons.

Primary Astrocyte Cultures

Astrocytes are a primary source of this compound, especially reactive astrocytes following CNS injury.[3][6] Primary astrocyte cultures are crucial for studying the regulation of this compound expression and its secretion.

Key Applications:

  • Investigating the signaling pathways that regulate this compound synthesis and release in astrocytes.

  • Studying the processing of this compound by astrocytes.[2]

  • Producing astrocyte-conditioned medium (ACM) containing secreted this compound for functional assays on other cell types.[5]

Oligodendrocyte Precursor Cell (OPC) Cultures

Oligodendrocyte precursor cells (OPCs), also known as O-2A cells, are another glial cell type that synthesizes and secretes this compound.[2][7]

Key Applications:

  • Studying the role of this compound in OPC proliferation, differentiation, and myelination.

  • Investigating the interaction of this compound with other extracellular matrix molecules in the context of myelination.

Neuron-Astrocyte Co-cultures

These models allow for the investigation of the complex interplay between neurons and astrocytes in the context of this compound signaling.[8][9][10]

Key Applications:

  • Modeling the formation of the glial scar in vitro.

  • Studying astrocyte-secreted this compound's influence on neuronal development and synaptogenesis.[5]

  • Screening for compounds that modulate this compound expression in astrocytes and its subsequent effects on neurons.

Neuroblastoma Cell Lines

Neuroblastoma cell lines (e.g., SH-SY5Y, Neuro2a) can be used to study the role of this compound in cancer biology, as this compound has been shown to promote malignant phenotypes in neuroblastoma.[11]

Key Applications:

  • Investigating the signaling pathways through which this compound promotes tumor sphere formation and anchorage-independent growth.[11]

  • High-throughput screening for inhibitors of this compound-mediated cancer progression.

3D Cerebral Organoid Models

Cerebral organoids provide a more physiologically relevant 3D environment to study the role of extracellular matrix components like this compound in brain development and disease.[12]

Key Applications:

  • Investigating the spatial and temporal expression of this compound during early brain development.

  • Modeling the role of this compound in the formation of complex neural structures and cell-matrix interactions.[13]

  • Studying the impact of genetic mutations affecting this compound in a human-relevant 3D context.

Quantitative Data Summary

The following tables summarize key quantitative findings from studies on this compound function in various cell culture models.

Table 1: Effects of this compound on Neurite Outgrowth

Cell TypeAssayTreatmentResultReference
Cerebellar NeuronsStripe AssayThis compound vs. L1Axons avoid this compound stripes and preferentially grow on L1.[2]
Cortical NeuronsNeurite Length MeasurementRecombinant this compoundInhibition of neurite extension.[14]
Dorsal Root Ganglion NeuronsNeurite Outgrowth AssayThis compound SubstrateInhibition of neuronal adhesion and neurite growth.[14]

Table 2: this compound Expression in Glial Cells

Cell TypeConditionMethodKey FindingReference
Rat AstrocytesCytokine Treatment (TGF-β, EGF)Western BlotIncreased secretion of this compound.[2]
Rat AstrocytesIschemia (in vivo) & OGD (in vitro)RT-PCRUpregulation of this compound gene expression.[3]
O-2A Progenitor CellsStandard CultureWestern BlotDetectable levels of intact this compound and this compound-C in conditioned medium.[2]

Table 3: this compound in Neuroblastoma

Cell LineAssayTreatmentResultReference
NB39Anchorage-independent growthThis compound overexpressionIncreased number and size of colonies in soft agar.[11]
TNB1Sphere FormationRecombinant this compoundInduction of sphere formation.[11]
TH-MYCN tumor spheresGene KnockdownshRNA against this compoundReduction in sphere number and size.[11]

Experimental Protocols

Protocol 1: Primary Cortical Neuron Culture for Neurite Outgrowth Assays

This protocol is adapted for studying the inhibitory effects of this compound on neurite extension.[15]

Materials:

  • E18 rat or mouse embryos

  • Dissection medium: HBSS

  • Digestion solution: 0.25% Trypsin-EDTA

  • Plating medium: Neurobasal medium supplemented with B27, GlutaMAX, and Penicillin-Streptomycin

  • Culture vessels: Poly-D-lysine and Laminin-coated plates or coverslips

  • Recombinant this compound or astrocyte-conditioned medium containing this compound

Procedure:

  • Dissect cortices from E18 embryos in ice-cold dissection medium.

  • Mince the tissue and incubate in digestion solution for 15 minutes at 37°C.

  • Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

  • Centrifuge the cell suspension at 200 x g for 5 minutes.

  • Resuspend the cell pellet in plating medium and count the cells.

  • Plate neurons at a density of 50,000 cells/cm² on coated culture vessels.

  • After 24 hours, treat the neurons with varying concentrations of recombinant this compound or with conditioned medium from astrocyte cultures.

  • Culture for 48-72 hours.

  • Fix the cells with 4% paraformaldehyde.

  • Perform immunocytochemistry for neuronal markers (e.g., βIII-tubulin or MAP2) to visualize neurites.

  • Acquire images using a fluorescence microscope and measure neurite length using image analysis software.

Protocol 2: Primary Astrocyte Culture for this compound Expression Analysis

This protocol is designed for the culture of astrocytes to study the regulation of this compound expression and to collect conditioned medium.[9][16]

Materials:

  • P1-P3 rat or mouse pups

  • Dissection medium: HBSS

  • Digestion solution: 0.25% Trypsin-EDTA

  • Astrocyte medium: DMEM supplemented with 10% FBS and Penicillin-Streptomycin

  • Culture flasks: T75 flasks

Procedure:

  • Dissect cortices from P1-P3 pups.

  • Remove meninges and mince the tissue.

  • Digest the tissue with Trypsin-EDTA for 15 minutes at 37°C.

  • Triturate to a single-cell suspension.

  • Plate the cells in T75 flasks with astrocyte medium.

  • Change the medium every 2-3 days.

  • After 7-10 days, the culture will be confluent with a layer of astrocytes. Purify the astrocytes by shaking the flasks to remove microglia and OPCs.

  • For experiments, plate the purified astrocytes in smaller culture vessels.

  • To collect conditioned medium, replace the growth medium with serum-free medium and incubate for 48 hours.

  • Collect the conditioned medium and centrifuge to remove cell debris. The supernatant can be used for experiments or for Western blot analysis of secreted this compound.

Protocol 3: Western Blot for this compound in Conditioned Media

This protocol allows for the detection and quantification of secreted this compound.[17][18]

Materials:

  • Astrocyte-conditioned medium

  • Protein concentration assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibody against this compound

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Concentrate the conditioned medium using ultrafiltration devices.

  • Determine the protein concentration of the concentrated medium.

  • Mix an equal amount of protein from each sample with Laemmli sample buffer and boil for 5 minutes.

  • Load the samples onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with the primary anti-neurocan antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Detect the signal using a chemiluminescence imaging system.

Protocol 4: Immunocytochemistry for this compound Localization

This protocol is for visualizing the cellular and subcellular localization of this compound.[4][19][20]

Materials:

  • Cultured cells on coverslips

  • Fixative: 4% Paraformaldehyde (PFA)

  • Permeabilization buffer: 0.25% Triton X-100 in PBS

  • Blocking solution: 5% Normal Goat Serum in PBS

  • Primary antibody against this compound

  • Fluorescently-labeled secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • Mounting medium

Procedure:

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Wash three times with PBS.

  • Permeabilize the cells with permeabilization buffer for 10 minutes.

  • Wash three times with PBS.

  • Block non-specific binding with blocking solution for 1 hour.

  • Incubate with the primary anti-neurocan antibody in blocking solution overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.

  • Wash three times with PBS.

  • Counterstain with DAPI for 5 minutes.

  • Mount the coverslips onto microscope slides using mounting medium.

  • Visualize using a fluorescence or confocal microscope.

Visualizations: Signaling Pathways and Workflows

Neurocan_Signaling_Pathway cluster_membrane This compound This compound NCAM N-CAM This compound->NCAM Binds to NgCAM Ng-CAM/L1 This compound->NgCAM Binds to PTP_sigma PTPRσ This compound->PTP_sigma Binds to Neuronal_Membrane Neuronal Cell Membrane Intracellular_Signaling Intracellular Signaling (e.g., RhoA activation) NCAM->Intracellular_Signaling Activates/Modulates NgCAM->Intracellular_Signaling Activates/Modulates PTP_sigma->Intracellular_Signaling Activates/Modulates Cytoskeletal_Dynamics Actin Cytoskeleton Reorganization Intracellular_Signaling->Cytoskeletal_Dynamics Synapse_Formation Modulation of Synapse Formation Intracellular_Signaling->Synapse_Formation Neurite_Outgrowth_Inhibition Inhibition of Neurite Outgrowth Cytoskeletal_Dynamics->Neurite_Outgrowth_Inhibition

This compound interacts with cell surface receptors to modulate neuronal function.

Experimental_Workflow_Neurite_Outgrowth Start Start: Primary Neuron Culture Treatment Treatment: - Recombinant this compound - Astrocyte Conditioned Medium Start->Treatment Incubation Incubation (48-72 hours) Treatment->Incubation Fixation Fixation & Immunostaining (βIII-tubulin/MAP2) Incubation->Fixation Imaging Fluorescence Microscopy Fixation->Imaging Analysis Image Analysis: Neurite Length Quantification Imaging->Analysis End End: Data Interpretation Analysis->End

Workflow for assessing the effect of this compound on neurite outgrowth.

CoCulture_Workflow Astrocyte_Culture Primary Astrocyte Culture CoCulture Neuron-Astrocyte Co-culture Astrocyte_Culture->CoCulture Neuron_Culture Primary Neuron Culture Neuron_Culture->CoCulture Analysis_Synaptogenesis Analysis of Synaptogenesis (Immunocytochemistry) CoCulture->Analysis_Synaptogenesis Analysis_this compound Analysis of This compound Expression (RT-qPCR, Western Blot) CoCulture->Analysis_this compound

Workflow for neuron-astrocyte co-culture experiments.

References

Purification of Recombinant Neurocan Protein for In Vitro Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurocan, a chondroitin (B13769445) sulfate (B86663) proteoglycan and a member of the lectican family, is predominantly expressed in the central nervous system. It is a key component of the extracellular matrix, playing a crucial role in the modulation of cell adhesion, migration, and neurite outgrowth.[1] Its involvement in neural development, injury, and various neurological disorders makes it a significant target for research and therapeutic development. The availability of highly purified and biologically active recombinant this compound is essential for conducting meaningful in vitro studies to elucidate its functions and screen for potential therapeutic modulators.

These application notes provide a comprehensive overview and detailed protocols for the expression, purification, and application of recombinant this compound protein in various in vitro assays.

Data Presentation: Purification and In Vitro Assay Parameters

The following tables summarize key quantitative data related to the purification of recombinant this compound and its use in functional assays.

Table 1: Summary of Recombinant this compound Purification

ParameterMammalian Expression (CHO Cells)
Expression System Chinese Hamster Ovary (CHO) Cells
Purification Method Immobilized Metal Affinity Chromatography (IMAC)
Affinity Tag 6x-Histidine (His-tag)
Typical Yield 1-5 mg/L of culture
Purity >95% (as determined by SDS-PAGE)
Elution Buffer 50 mM Tris, 300 mM NaCl, 250 mM Imidazole, pH 8.0

Table 2: Parameters for In Vitro Assays with Recombinant this compound

AssayCell LineThis compound ConcentrationKey MeasurementExpected Outcome
Neurite Outgrowth Inhibition Cerebellar Granule Neurons1-10 µg/mLMean Neurite LengthDose-dependent decrease in neurite length
Cell Adhesion Assay H4 Neuroglioma Cells0.1-10 µg/mLNumber of Adherent CellsModulation of cell adhesion to specific substrates
N-CAM Binding Assay (ELISA) N/A1-100 nMOptical Density (OD)Dose-dependent binding to immobilized N-CAM
Sphere Formation Assay Neuroblastoma Cells (e.g., TNB1)~10 µg/mLNumber and size of spheresInduction of sphere formation

Table 3: Binding Affinity of this compound

Interacting PartnerMethodDissociation Constant (KD)
N-CAMSurface Plasmon Resonance (BIAcore)25-100 nM[2][3]
Ng-CAMSolid Phase Radioligand Binding Assay~1 nM[4]

Experimental Protocols

I. Expression and Purification of His-Tagged Recombinant this compound from CHO Cells

This protocol describes the expression of a secreted form of recombinant this compound with a C-terminal 6x-Histidine tag in Chinese Hamster Ovary (CHO) cells and its subsequent purification from the conditioned medium using Immobilized Metal Affinity Chromatography (IMAC).

Materials:

  • CHO cells stably transfected with a this compound expression vector

  • Serum-free CHO cell culture medium

  • Phosphate Buffered Saline (PBS)

  • Ni-NTA Agarose (B213101) resin

  • Binding Buffer: 50 mM Tris, 300 mM NaCl, 10 mM Imidazole, pH 8.0

  • Wash Buffer: 50 mM Tris, 300 mM NaCl, 20 mM Imidazole, pH 8.0

  • Elution Buffer: 50 mM Tris, 300 mM NaCl, 250 mM Imidazole, pH 8.0

  • Dialysis tubing (10 kDa MWCO)

  • Sterile filtration units (0.22 µm)

Protocol:

  • Cell Culture and Protein Expression:

    • Culture the stably transfected CHO cells in serum-free medium.

    • Allow the cells to grow to a high density, secreting the recombinant this compound into the medium.

    • Harvest the conditioned medium and clarify by centrifugation at 3,000 x g for 20 minutes at 4°C to remove cells and debris.

    • Filter the supernatant through a 0.22 µm filter to remove any remaining particles.

  • Affinity Chromatography Purification:

    • Equilibrate the Ni-NTA agarose column with 5-10 column volumes of Binding Buffer.

    • Load the clarified conditioned medium onto the equilibrated column. The flow rate should be adjusted to allow for efficient binding (e.g., 0.5-1 mL/min).

    • Wash the column with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins. Monitor the absorbance at 280 nm until it returns to baseline.

    • Elute the bound His-tagged this compound with 5-10 column volumes of Elution Buffer. Collect fractions of 1-2 mL.

    • Monitor the protein concentration of the eluted fractions using a protein assay (e.g., Bradford) or by measuring absorbance at 280 nm.

  • Buffer Exchange and Storage:

    • Pool the fractions containing the purified this compound.

    • Perform buffer exchange into a suitable storage buffer (e.g., PBS, pH 7.4) using dialysis or a desalting column to remove imidazole.

    • Determine the final protein concentration and assess purity by SDS-PAGE followed by Coomassie blue or silver staining.

    • Store the purified recombinant this compound at -80°C in aliquots to avoid repeated freeze-thaw cycles.

II. In Vitro Neurite Outgrowth Inhibition Assay

This assay measures the ability of recombinant this compound to inhibit neurite extension from cultured neurons.

Materials:

  • Primary cerebellar granule neurons or a suitable neuronal cell line (e.g., PC12, NG108-15)

  • Poly-L-lysine (PLL)

  • Laminin (B1169045) or L1-Fc fusion protein

  • Purified recombinant this compound

  • Neuronal culture medium

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Staining reagents (e.g., Phalloidin (B8060827) for actin, DAPI for nuclei)

  • Microscopy imaging system with analysis software

Protocol:

  • Plate Coating:

    • Coat the wells of a 96-well plate with Poly-L-lysine (10 µg/mL in water) for 1 hour at 37°C.

    • Wash the wells three times with sterile water and allow to air dry.

    • Coat the wells with a growth-permissive substrate such as laminin (10 µg/mL) or L1-Fc (2-4 µg/mL) in PBS for 2 hours at 37°C.

    • For experimental wells, coat with a mixture of the growth-permissive substrate and varying concentrations of recombinant this compound (e.g., 0.5 - 10 µg/mL).

    • Wash the wells three times with PBS.

  • Cell Plating and Incubation:

    • Plate the neurons at an appropriate density (e.g., 1 x 104 cells/well) in neuronal culture medium.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.

  • Staining and Imaging:

    • Fix the cells with 4% paraformaldehyde for 15 minutes.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 for 5 minutes.

    • Wash three times with PBS.

    • Stain the cells with fluorescently labeled phalloidin and DAPI for 30-60 minutes.

    • Wash three times with PBS.

    • Acquire images using a high-content imaging system or a fluorescence microscope.

  • Data Analysis:

    • Quantify the average length of the longest neurite per neuron using image analysis software.

    • Calculate the percentage of inhibition of neurite outgrowth compared to the control (growth on the permissive substrate alone).

    • Plot the dose-response curve and determine the IC50 value if applicable.

III. Cell Adhesion Assay

This assay quantifies the effect of recombinant this compound on the adhesion of cells to a specific substrate.

Materials:

  • H4 neuroglioma cells or other suitable cell line

  • 96-well microplate

  • Purified recombinant this compound

  • Substrate for coating (e.g., N-CAM, laminin)

  • Cell culture medium

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Crystal Violet staining solution (0.5% in 20% methanol)

  • Solubilization buffer (e.g., 1% SDS in water)

  • Plate reader

Protocol:

  • Plate Coating:

    • Coat the wells of a 96-well plate with the desired substrate at an appropriate concentration in PBS overnight at 4°C.

    • For experimental wells, co-coat with the substrate and varying concentrations of recombinant this compound.

    • Wash the wells three times with PBS.

    • Block non-specific binding sites by incubating with blocking buffer for 1 hour at 37°C.

    • Wash the wells three times with PBS.

  • Cell Adhesion:

    • Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 105 cells/mL.

    • Add 100 µL of the cell suspension to each well.

    • Incubate for 1-2 hours at 37°C to allow for cell adhesion.

  • Washing and Staining:

    • Gently wash the wells three times with PBS to remove non-adherent cells.

    • Fix the adherent cells with 4% paraformaldehyde for 10 minutes.

    • Wash three times with water.

    • Stain the cells with Crystal Violet solution for 10 minutes.

    • Wash the wells extensively with water and allow to air dry.

  • Quantification:

    • Solubilize the stain by adding 100 µL of 1% SDS to each well and incubating for 30 minutes with gentle shaking.

    • Read the absorbance at 570 nm using a plate reader.

    • Calculate the percentage of cell adhesion relative to the control wells.

Visualization of Workflow and Signaling Pathway

experimental_workflow cluster_expression Recombinant this compound Expression cluster_purification Purification cluster_assays In Vitro Assays cho_cells CHO Cell Culture transfection Stable Transfection with This compound Expression Vector cho_cells->transfection expression Protein Expression and Secretion into Medium transfection->expression harvest Harvest Conditioned Medium expression->harvest clarification Clarification (Centrifugation & Filtration) harvest->clarification imac IMAC (Ni-NTA Chromatography) clarification->imac elution Elution imac->elution dialysis Buffer Exchange (Dialysis) elution->dialysis qc Purity & Concentration Analysis (SDS-PAGE) dialysis->qc neurite_outgrowth Neurite Outgrowth Inhibition Assay qc->neurite_outgrowth cell_adhesion Cell Adhesion Assay qc->cell_adhesion binding_assay Binding Assay (ELISA) qc->binding_assay

Caption: Experimental workflow for the production and use of recombinant this compound.

neurocan_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound ptpr_sigma PTPRσ This compound->ptpr_sigma Binds ncam N-CAM This compound->ncam Binds & Inhibits Homophilic Interaction cortactin_p Cortactin-P ptpr_sigma->cortactin_p Dephosphorylates cortactin Cortactin cortactin_p->cortactin actin Actin Cytoskeleton Reorganization cortactin->actin Regulates neurite_outgrowth_inhibition Inhibition of Neurite Outgrowth actin->neurite_outgrowth_inhibition

Caption: Simplified signaling pathway of this compound-mediated neurite outgrowth inhibition.

References

Proximity Ligation Assay (PLA) for Studying Neurocan Protein Interactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the Proximity Ligation Assay (PLA) for the investigation of neurocan protein-protein interactions within the central nervous system. This document includes an overview of this compound, the principles of PLA, detailed experimental protocols, and guidance on data interpretation, tailored for neuroscience research and its application in drug development.

Introduction to this compound and its Interactions

This compound is a chondroitin (B13769445) sulfate (B86663) proteoglycan predominantly expressed in the brain.[1] It is a member of the lectican family of extracellular matrix proteins.[1] Emerging research highlights its crucial role in neuronal guidance, synaptic plasticity, and the formation of perineuronal nets.[2] Notably, astrocyte-secreted this compound has been identified as a key regulator of inhibitory synapse formation.[3][4] Upon secretion, this compound is cleaved into N-terminal and C-terminal fragments, with the C-terminal fragment localizing to synapses to control the formation of inhibitory synapses.[3][5][6]

Understanding the protein-protein interactions of this compound is vital for elucidating its function in both normal brain physiology and in neurological disorders. This compound has been shown to interact with several cell adhesion molecules, including Neural Cell Adhesion Molecule (NCAM) and L1/Ng-CAM, which are crucial for neurite outgrowth and cell adhesion.[7][8][9][10][11] These interactions can modulate the functions of these adhesion molecules, thereby influencing neuronal connectivity.[11] The Proximity Ligation Assay offers a powerful method to visualize and quantify these interactions in situ with high specificity and sensitivity.[12]

Principle of the Proximity Ligation Assay (PLA)

The Proximity Ligation Assay is a highly sensitive and specific method for detecting protein-protein interactions in cells and tissues. The core principle of PLA relies on the use of two primary antibodies, raised in different species, that recognize the two proteins of interest. Secondary antibodies, known as PLA probes, are conjugated to short DNA oligonucleotides.[12] When the two target proteins are in close proximity (typically less than 40 nm), the oligonucleotides on the PLA probes can be ligated to form a circular DNA molecule.[12] This DNA circle then serves as a template for rolling circle amplification, generating a long, concatameric DNA product that can be detected and visualized using fluorescently labeled probes. Each fluorescent spot represents a single protein-protein interaction event, allowing for precise quantification.

Application in Drug Development

Investigating this compound's protein interactions can provide valuable insights for drug development in several ways:

  • Target Validation: Confirming the interaction of this compound with specific synaptic proteins can validate these complexes as therapeutic targets for neurological and psychiatric disorders.

  • Mechanism of Action Studies: PLA can be used to determine if a drug candidate modulates the interaction between this compound and its partners, providing insights into its mechanism of action.

  • Biomarker Discovery: Quantifying changes in this compound interactions in disease models could lead to the discovery of novel biomarkers for disease progression or therapeutic response.

Experimental Protocols

This section provides a detailed protocol for performing a Proximity Ligation Assay to study the interaction between this compound and a putative binding partner (e.g., NCAM) in primary neuronal cultures.

Materials:

  • Primary neuronal culture (e.g., cortical or hippocampal neurons)

  • Primary antibodies:

    • Rabbit anti-Neurocan antibody

    • Mouse anti-NCAM antibody

  • Duolink® In Situ PLA Kit (or similar from other manufacturers) containing:

    • PLA probes (anti-rabbit PLUS, anti-mouse MINUS)

    • Ligation solution and ligase

    • Amplification solution and polymerase

    • Detection reagents (fluorescently labeled oligonucleotides)

    • Blocking solution

    • Antibody diluent

    • Wash buffers

  • Poly-D-lysine coated coverslips

  • Paraformaldehyde (PFA) for fixation

  • Triton X-100 for permeabilization

  • DAPI for nuclear counterstaining

  • Fluorescence microscope

Procedure:

  • Cell Culture and Fixation:

    • Culture primary neurons on poly-D-lysine coated coverslips to the desired density.

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash three times with PBS for 5 minutes each.

  • Permeabilization and Blocking:

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash three times with PBS for 5 minutes each.

    • Block the coverslips with the blocking solution provided in the PLA kit for 1 hour at 37°C in a humidified chamber.

  • Primary Antibody Incubation:

    • Dilute the primary antibodies (rabbit anti-Neurocan and mouse anti-NCAM) in the antibody diluent to their optimal concentrations (to be determined empirically, typically in the range of 1-10 µg/mL).

    • Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.

    • Negative Controls:

      • Incubate one coverslip with only the rabbit anti-Neurocan antibody.

      • Incubate another coverslip with only the mouse anti-NCAM antibody.

      • Incubate a third coverslip with no primary antibodies.

  • PLA Probe Incubation:

    • Wash the coverslips twice with Wash Buffer A for 5 minutes each.

    • Dilute the PLA probes (anti-rabbit PLUS and anti-mouse MINUS) 1:5 in the antibody diluent.

    • Incubate the coverslips with the PLA probe solution for 1 hour at 37°C in a humidified chamber.

  • Ligation:

    • Wash the coverslips twice with Wash Buffer A for 5 minutes each.

    • Prepare the ligation solution by diluting the ligase 1:40 in the ligation buffer.

    • Incubate the coverslips with the ligation solution for 30 minutes at 37°C in a humidified chamber.

  • Amplification:

    • Wash the coverslips twice with Wash Buffer A for 2 minutes each.

    • Prepare the amplification solution by diluting the polymerase 1:80 in the amplification buffer.

    • Incubate the coverslips with the amplification solution for 100 minutes at 37°C in a humidified chamber.

  • Detection and Mounting:

    • Wash the coverslips twice with Wash Buffer B for 10 minutes each.

    • Wash once with 0.01x Wash Buffer B for 1 minute.

    • Mount the coverslips on glass slides using a mounting medium containing DAPI.

  • Image Acquisition and Analysis:

    • Visualize the PLA signals using a fluorescence microscope. The PLA signals will appear as distinct fluorescent spots.

    • Capture images from multiple fields of view for each condition.

    • Quantify the number of PLA spots per cell. The nucleus (stained with DAPI) can be used to define individual cells. Image analysis software such as ImageJ or CellProfiler can be used for automated quantification.

Data Presentation and Interpretation

Quantitative data from PLA experiments should be summarized in a clear and structured format to allow for easy comparison between different experimental conditions.

Table 1: Hypothetical Quantitative PLA Data for this compound-NCAM Interaction

Experimental ConditionAverage PLA Signals per Cell (Mean ± SEM)Percentage of Cells with >5 PLA signalsStatistical Significance (p-value vs. Control)
Control (Untreated Neurons)15.2 ± 1.875%-
Treatment with Drug X5.6 ± 0.925%< 0.01
Negative Control (this compound Ab only)0.8 ± 0.22%< 0.001
Negative Control (NCAM Ab only)1.1 ± 0.33%< 0.001

Interpretation of Results:

  • A high number of PLA signals in the control condition suggests a significant level of interaction between this compound and NCAM under basal conditions.

  • A significant reduction in PLA signals upon treatment with Drug X would indicate that the drug disrupts the interaction between this compound and NCAM.

  • The low number of PLA signals in the negative control groups confirms the specificity of the assay, demonstrating that the signals are not due to non-specific antibody binding or random proximity.

Visualizations

Diagram 1: Proximity Ligation Assay (PLA) Workflow

PLA_Workflow cluster_steps PLA Experimental Steps cluster_principle Molecular Principle start Start: Fixed & Permeabilized Cells primary_ab 1. Primary Antibody Incubation (anti-Neurocan & anti-NCAM) start->primary_ab pla_probes 2. PLA Probe Incubation (anti-rabbit PLUS & anti-mouse MINUS) primary_ab->pla_probes proteins This compound & NCAM in close proximity (<40nm) primary_ab->proteins ligation 3. Ligation (Circular DNA formation) pla_probes->ligation amplification 4. Rolling Circle Amplification ligation->amplification detection 5. Detection (Fluorescent Probe Hybridization) amplification->detection end End: Image Acquisition & Analysis detection->end probes_bound PLA probes bind to primary antibodies circle_formed Oligonucleotides ligate to form a DNA circle rca Amplification generates a fluorescent signal Neurocan_Signaling cluster_astrocyte Astrocyte cluster_ecm Extracellular Matrix cluster_neuron Neuron Astrocyte Astrocyte Neurocan_full Full-length this compound Astrocyte->Neurocan_full Secretion Cleavage Proteolytic Cleavage Neurocan_full->Cleavage N_terminal N-terminal Fragment Cleavage->N_terminal C_terminal C-terminal Fragment Cleavage->C_terminal Synapse Inhibitory Synapse C_terminal->Synapse Localizes to Synapse_Formation Inhibitory Synapse Formation Synapse->Synapse_Formation Promotes

References

Visualizing the Unseen: Live-Cell Imaging Techniques for Neurocan Dynamics in the Perineuronal Net

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Neurocan is a chondroitin (B13769445) sulfate (B86663) proteoglycan (CSPG) and a critical component of the brain's extracellular matrix (ECM), particularly within specialized structures known as perineuronal nets (PNNs).[1][2] These nets predominantly enwrap inhibitory interneurons and are crucial for regulating synaptic plasticity, closing critical periods in development, and maintaining the stability of neural circuits.[3] The dynamic nature of this compound and its interactions within the PNN are thought to play a significant role in both normal brain function and in pathological conditions.[1][4] Understanding these dynamics requires advanced imaging techniques that can visualize molecular processes in living cells in real-time.

These application notes provide a detailed overview and step-by-step protocols for modern live-cell imaging techniques tailored to visualizing this compound dynamics. We cover strategies for fluorescent labeling, advanced microscopy techniques such as Fluorescence Recovery After Photobleaching (FRAP), Förster Resonance Energy Transfer (FRET), and Single-Particle Tracking (SPT), and the analysis of this compound's signaling interactions.

I. Fluorescent Labeling Strategies for Live-Cell Imaging of this compound

Visualizing this compound in living neurons requires a robust and specific labeling method. Since this compound is a secreted, extracellular protein, both genetically encoded probes and external dyes can be employed.

1. Genetically Encoded Probe: Secreted this compound-GFP (Ncan-GFP)

A highly specific method involves the use of a genetically encoded fluorescent probe based on the this compound protein itself. Researchers have engineered a fusion protein consisting of the N-terminal hyaluronan-binding domain of this compound fused to a Green Fluorescent Protein (GFP).[5][6] This probe is secreted by transduced cells into the extracellular space, where it binds specifically to hyaluronic acid, the backbone of PNNs. This approach allows for the direct and stable visualization of PNNs and the broader ECM where this compound is localized.[6]

2. Lectin Staining: Wisteria floribunda Agglutinin (WFA)

Wisteria floribunda agglutinin (WFA) is a lectin that binds to the N-acetylgalactosamine moieties on the chondroitin sulfate chains of PNN-associated proteoglycans.[7][8] Fluorescently conjugated WFA is the most common marker for PNNs in fixed tissue and has been adapted for live-cell imaging.[8][9] While effective for visualizing the overall PNN structure, it is not specific to this compound and may label other CSPGs like aggrecan.[8]

Table 1: Comparison of Labeling Strategies for this compound/PNN Dynamics

FeatureSecreted Ncan-GFP ProbeFluorescently Labeled WFA
Target Hyaluronic Acid backbone of PNNs/ECM[6]N-acetylgalactosamine on CS chains[7]
Specificity High for HA-rich structures (PNNs, iECM)[6]General for many CSPGs in the PNN[8]
Method Viral vector (AAV) transduction for endogenous secretion[6]External application of conjugated lectin[9]
Duration Stable, long-term expression for longitudinal studies[6]Suitable for acute to medium-term imaging
Toxicity Low, as it utilizes the cell's secretory pathway[6]Concentration-dependent; potential for cytotoxicity
Application Ideal for FRAP, SPT, and long-term dynamic studiesUseful for visualizing PNN integrity and acute changes

II. Advanced Imaging Techniques and Protocols

The following sections detail the theory and protocols for advanced microscopy techniques to measure this compound dynamics. The protocols are optimized for neuronal cultures labeled with the secreted Ncan-GFP probe.

A. Fluorescence Recovery After Photobleaching (FRAP)

FRAP is used to measure the mobility and dynamics of fluorescently labeled molecules in a specific region of a living cell.[10][11] A high-intensity laser is used to irreversibly photobleach the fluorophores in a region of interest (ROI). The subsequent recovery of fluorescence in that ROI is monitored over time as unbleached molecules diffuse into the area.[12] This allows for the quantification of the mobile fraction of the protein and its diffusion coefficient.[10]

FRAP_Workflow cluster_prep Cell Preparation cluster_imaging FRAP Imaging cluster_analysis Data Analysis Culture Culture primary neurons on glass-bottom dishes Transduce Transduce with AAV-Ncan-GFP Culture->Transduce Express Allow 5-7 days for probe expression and secretion Transduce->Express Mount Mount dish on confocal microscope with environmental chamber (37°C, 5% CO2) Express->Mount PreBleach Acquire Pre-Bleach Images (low laser power) Mount->PreBleach Bleach Photobleach ROI with high-intensity laser pulse PreBleach->Bleach PostBleach Acquire Post-Bleach Time-Lapse Images (low laser power) Bleach->PostBleach Correct Correct for photobleaching and background noise PostBleach->Correct Normalize Normalize fluorescence intensity Correct->Normalize Fit Fit recovery curve to diffusion model Normalize->Fit Quantify Calculate Mobile Fraction (%) and Diffusion Coefficient (D) Fit->Quantify FRET_Principle cluster_no_fret No Interaction (>10 nm apart) cluster_fret Interaction (<10 nm apart) Excitation1 Donor Excitation (e.g., 430 nm) Donor1 This compound-CFP Excitation1->Donor1 Emission1 Donor Emission (e.g., 475 nm) Donor1->Emission1 Fluorescence Acceptor1 Tenascin-YFP Excitation2 Donor Excitation (e.g., 430 nm) Donor2 This compound-CFP Excitation2->Donor2 Acceptor2 Tenascin-YFP Donor2->Acceptor2 Energy Transfer (FRET) Emission2 Acceptor Emission (e.g., 530 nm) Acceptor2->Emission2 Sensitized Emission Neurocan_Signaling cluster_ECM Extracellular Matrix (ECM) cluster_Membrane Neuronal Membrane cluster_Intracellular Intracellular Signaling This compound This compound Tenascin Tenascin-R/C This compound->Tenascin Binds HA Hyaluronic Acid This compound->HA Binds NCAM N-CAM This compound->NCAM Inhibits homophilic binding L1 L1-CAM This compound->L1 Inhibits homophilic binding Fyn Fyn NCAM->Fyn Activates Src Src L1->Src Activates FAK FAK Fyn->FAK ERK ERK / MAPK Pathway FAK->ERK Rac1 Rac1 Src->Rac1 Rac1->ERK Plasticity Modulation of Neuronal Plasticity ERK->Plasticity

References

Application Notes and Protocols for Mass Spectrometry-Based Neurocan Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the investigation of neurocan, a brain-specific chondroitin (B13769445) sulfate (B86663) proteoglycan, using mass spectrometry-based proteomic approaches. This compound plays a crucial role in the regulation of cell adhesion and neurite outgrowth, and its expression is altered in various neurological disorders. Understanding its molecular characteristics, including expression levels, post-translational modifications (PTMs), and protein-protein interactions, is critical for advancing neuroscience research and developing novel therapeutics.

I. Quantitative Analysis of this compound Expression

Mass spectrometry offers powerful tools for the precise quantification of this compound protein levels in various biological samples, including brain tissue and cerebrospinal fluid (CSF). Label-free and label-based quantification strategies can be employed to compare this compound abundance across different brain regions, developmental stages, or in pathological versus healthy states.

Table 1: Relative Quantification of this compound in Different Brain Regions (Illustrative Data)

Brain RegionFold Change (vs. Cortex)p-value
Hippocampus1.80.03
Cerebellum0.60.01
Striatum1.20.08

This table represents illustrative data to demonstrate the format of quantitative proteomic results. Actual values would be derived from specific experimental data.

Table 2: this compound Abundance in Neurological Disorders (Illustrative Data)

Disease ModelTissueFold Change (vs. Control)p-value
Alzheimer's DiseaseCSF2.50.005
Traumatic Brain InjuryCortex3.10.001
GliomaTumor Tissue4.2<0.001

This table represents illustrative data to demonstrate the format of quantitative proteomic results. Actual values would be derived from specific experimental data.

II. Analysis of this compound Post-Translational Modifications (PTMs)

This compound is a heavily glycosylated proteoglycan, and its function is intricately regulated by PTMs. Mass spectrometry is an indispensable tool for identifying and localizing these modifications.

Glycosylation Analysis

Glycoproteomic workflows are essential for characterizing the complex glycan structures attached to this compound. A key N-linked glycopeptide has been identified in canine glioma, highlighting the importance of this PTM in disease.

Table 3: Identified N-linked Glycopeptide of this compound

Peptide SequenceGlycan CompositionSource
AnATLLLGPLRHexNAc2-Hex5Canine Glioma

Further research is required to identify and quantify the full spectrum of N- and O-linked glycans on this compound from various species and in different biological contexts.

III. This compound Protein-Protein Interactions and Signaling Pathways

Investigating the interaction partners of this compound is crucial for understanding its biological function. Immunoprecipitation-mass spectrometry (IP-MS) is a powerful technique to identify proteins that associate with this compound in their native cellular environment. This compound is known to interact with several cell surface molecules, including the neural cell adhesion molecule (N-CAM), and this interaction can modulate cell adhesion and neurite outgrowth.

Experimental Workflow: this compound Interactome Analysis

G cluster_sample Sample Preparation cluster_ip Immunoprecipitation cluster_ms Mass Spectrometry brain_tissue Brain Tissue Homogenization lysis Cell Lysis brain_tissue->lysis protein_extraction Protein Extraction lysis->protein_extraction antibody Incubation with anti-Neurocan Antibody protein_extraction->antibody beads Capture with Protein A/G Beads antibody->beads wash Wash Steps beads->wash elution Elution of this compound Complexes wash->elution digestion In-solution or In-gel Digestion elution->digestion lcms LC-MS/MS Analysis digestion->lcms data_analysis Data Analysis and Protein Identification lcms->data_analysis

Caption: Workflow for this compound Interactome Analysis.

Putative this compound Signaling Pathway

Based on its known interaction with N-CAM, a potential signaling pathway involving this compound can be proposed. The binding of this compound to N-CAM could modulate N-CAM-mediated downstream signaling cascades that are involved in cytoskeletal dynamics and gene expression, thereby influencing neurite outgrowth and synaptic plasticity.

G cluster_ecm Extracellular Matrix cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound ncam N-CAM This compound->ncam Binding fyn Fyn Kinase ncam->fyn fak FAK ncam->fak downstream Downstream Signaling (e.g., MAPK/ERK) fyn->downstream fak->downstream gene_expression Gene Expression (Neurite Outgrowth, Synaptic Plasticity) downstream->gene_expression

Caption: Putative this compound-N-CAM Signaling Pathway.

IV. Experimental Protocols

Protocol 1: Immunoprecipitation of this compound for Mass Spectrometry

This protocol is adapted from established IP-MS procedures for neural proteins and should be optimized for specific antibodies and cell/tissue types.

Materials:

  • Brain tissue or cultured neuronal cells

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Anti-Neurocan antibody (validated for immunoprecipitation)

  • Protein A/G magnetic beads

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Elution buffer (e.g., 0.1 M glycine, pH 2.5)

  • Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.5)

  • Urea (B33335) (8M) for protein denaturation

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin/Lys-C mix

  • Formic acid

Procedure:

  • Sample Preparation: Homogenize brain tissue or lyse cells in lysis buffer on ice. Centrifuge to pellet cell debris and collect the supernatant.

  • Antibody Coupling (Optional, for covalent coupling): Covalently couple the anti-neurocan antibody to the magnetic beads according to the manufacturer's protocol.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with magnetic beads for 1 hour at 4°C.

    • Incubate the pre-cleared lysate with the anti-neurocan antibody (or antibody-coupled beads) overnight at 4°C with gentle rotation.

    • If using uncoupled antibody, add Protein A/G magnetic beads and incubate for 1-2 hours at 4°C.

  • Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads three times with wash buffer.

  • Elution: Elute the bound proteins from the beads using elution buffer. Immediately neutralize the eluate with neutralization buffer.

  • Sample Preparation for MS:

    • Denature the eluted proteins in 8M urea.

    • Reduce disulfide bonds with DTT.

    • Alkylate cysteine residues with IAA.

    • Dilute the sample to reduce the urea concentration to <2M.

    • Digest the proteins with Trypsin/Lys-C overnight at 37°C.

    • Acidify the peptide solution with formic acid to stop the digestion.

    • Desalt the peptides using a C18 StageTip.

  • LC-MS/MS Analysis: Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Protocol 2: Enrichment of this compound Glycopeptides

This protocol provides a general workflow for enriching glycopeptides for mass spectrometry analysis.

Materials:

  • This compound-containing protein sample (e.g., from IP or tissue extract)

  • Digestion buffer (e.g., 50 mM ammonium (B1175870) bicarbonate)

  • Trypsin

  • Hydrophilic Interaction Chromatography (HILIC) solid-phase extraction (SPE) cartridges

  • HILIC loading buffer (e.g., 80% acetonitrile, 0.1% trifluoroacetic acid)

  • HILIC wash buffer (same as loading buffer)

  • HILIC elution buffer (e.g., 0.1% trifluoroacetic acid in water)

Procedure:

  • Protein Digestion: Digest the protein sample with trypsin to generate peptides.

  • HILIC Enrichment:

    • Condition the HILIC SPE cartridge according to the manufacturer's instructions.

    • Dissolve the dried peptide mixture in HILIC loading buffer.

    • Load the sample onto the conditioned HILIC cartridge.

    • Wash the cartridge with loading buffer to remove non-glycosylated peptides.

    • Elute the enriched glycopeptides with elution buffer.

  • LC-MS/MS Analysis: Analyze the enriched glycopeptides by LC-MS/MS. Employ higher-energy collisional dissociation (HCD) to fragment both the peptide backbone and the glycan moieties.

Data Analysis for Glycoproteomics: Utilize specialized software for glycopeptide identification, which can search against protein sequence databases while considering the mass of potential glycan modifications.

These application notes and protocols provide a framework for the mass spectrometry-based analysis of this compound. Researchers are encouraged to adapt and optimize these methods for their specific experimental needs to further unravel the complex roles of this compound in neuronal function and disease.

Troubleshooting & Optimization

troubleshooting low signal in neurocan ELISA experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues with Neurocan ELISA experiments, with a specific focus on troubleshooting low signal.

Frequently Asked Questions (FAQs) - Low Signal

Q1: I am not getting any signal, or the signal is very weak in all wells (including standards). What are the possible causes and solutions?

A weak or absent signal across the entire plate, including the standards, typically points to a systemic issue with the assay setup or reagents. Here are the most common culprits and how to address them:

  • Reagent Preparation or Addition Errors: One of the most frequent causes of low signal is an error in reagent preparation or addition.[1][2][3]

    • Solution: Carefully review the kit protocol to ensure all reagents were prepared correctly and added in the proper sequence.[1][2][4] Confirm that concentrated buffers were diluted to the correct working concentration.[5] It's also crucial to ensure that all necessary reagents were added and no steps were omitted.[6]

  • Improper Reagent Storage: The activity of critical reagents like antibodies and the enzyme conjugate can be compromised by improper storage.[3][7]

    • Solution: Verify that all kit components have been stored at the recommended temperatures and have not expired.[2][3][4] Avoid repeated freeze-thaw cycles of sensitive reagents.[5][8] Most kits should be stored at 2-8°C.[4][7]

  • Inactive Substrate or Enzyme Conjugate: The substrate or enzyme conjugate (e.g., HRP) may have lost activity.

    • Solution: Use a fresh substrate solution. If the substrate requires the addition of another component (like hydrogen peroxide), ensure it was added.[6] Test the activity of the enzyme conjugate and substrate independently.[6]

  • Incorrect Plate Reader Settings: The microplate reader may not be set to the correct wavelength for the substrate used.

    • Solution: Double-check the plate reader settings to ensure they match the wavelength specified in the ELISA kit protocol (typically 450 nm for TMB substrate).[6][8][9]

Q2: My standard curve looks fine, but my samples are showing a very low signal. What should I investigate?

When the standard curve is acceptable, but the samples yield a low signal, the issue likely lies with the samples themselves or how they interact with the assay.

  • Low Analyte Concentration: The concentration of this compound in your samples may be below the detection limit of the assay.[1][10]

    • Solution: Try concentrating your samples or reducing the sample dilution factor.[1] It's also worth noting that this compound is often found in cerebrospinal fluid and its concentration can vary.[11]

  • Sample Integrity Issues: The this compound protein in your samples may have degraded due to improper collection, handling, or storage.

    • Solution: Ensure samples are collected and stored according to recommended procedures. For instance, serum samples should be allowed to clot and then centrifuged, while plasma should be collected with an anticoagulant and centrifuged shortly after collection.[5] Avoid repeated freeze-thaw cycles.[5][9] If possible, use freshly prepared samples.

  • Matrix Effects: Components in the sample matrix (e.g., lipids, proteins, or other molecules in serum or plasma) may be interfering with the antibody-antigen binding.

    • Solution: Dilute your samples further in the assay diluent provided with the kit to minimize matrix effects. You can also perform a spike-and-recovery experiment to confirm interference.[1] This involves adding a known amount of the standard to a sample and ensuring the measured concentration is accurate.

Q3: Can the incubation times and temperatures affect my signal?

Yes, incubation times and temperatures are critical parameters in an ELISA and can significantly impact the signal intensity.

  • Insufficient Incubation Time: Shorter-than-recommended incubation times can lead to incomplete binding of antibodies and antigens, resulting in a weaker signal.[6][12]

    • Solution: Adhere to the incubation times specified in the kit protocol.[4] In some cases, increasing the incubation time, for example, by incubating overnight at 4°C, can enhance the signal.[1][13]

  • Incorrect Incubation Temperature: Suboptimal temperatures can affect the kinetics of antibody-antigen binding.

    • Solution: Ensure all incubation steps are carried out at the temperature specified in the protocol (e.g., room temperature or 37°C).[5][13] Bring all reagents to room temperature before use.[2][3]

Q4: How does washing technique impact the signal in a this compound ELISA?

Washing steps are crucial for removing unbound reagents and reducing background noise, but improper washing can also lead to a low signal.

  • Overly Aggressive Washing: Excessively stringent washing can strip away bound antibodies or antigen from the wells.[6][13]

    • Solution: Follow the washing instructions in the protocol carefully. Avoid leaving the wells to soak for extended periods if not specified. Using an automated plate washer can improve consistency.[6][14]

  • Wells Drying Out: Allowing the wells to dry out at any point during the assay can denature the coated antibodies or bound proteins, leading to a loss of signal.[15]

    • Solution: Perform washing and reagent addition steps without delay. Do not leave the plate sitting dry between steps.

Quantitative Data Summary

The detection range and sensitivity of this compound ELISA kits can vary between manufacturers. Below is a summary of typical quantitative data for commercially available kits.

ParameterHuman this compound ELISA KitsMouse this compound ELISA KitsRat this compound ELISA Kits
Detection Range 0.312 - 20 ng/mL[11]78.13 - 5000 pg/mL[5]0.16 - 10 ng/mL[9]
Sensitivity < 0.13 ng/mL[11]21.3 pg/mL[5]< 0.055 ng/mL[9]

Standard this compound ELISA Protocol (Sandwich ELISA)

This protocol outlines the typical steps for a sandwich ELISA, which is a common format for this compound quantification.

  • Reagent Preparation: Prepare all reagents, including standards, samples, and working solutions of antibodies and buffers, as instructed in the kit manual.[8]

  • Sample/Standard Addition: Add 100 µL of standards or samples to the appropriate wells of the pre-coated microplate.[8]

  • Incubation: Cover the plate and incubate for the specified time and temperature (e.g., 2.5 hours at room temperature or overnight at 4°C).[8]

  • Washing: Aspirate the liquid from each well and wash the plate multiple times (e.g., 3 times) with 1x Wash Buffer.[5]

  • Detection Antibody Addition: Add 100 µL of the biotinylated detection antibody to each well.[8]

  • Incubation: Cover the plate and incubate for the specified time and temperature (e.g., 1 hour at room temperature).[8]

  • Washing: Repeat the washing step.

  • Enzyme Conjugate Addition: Add 100 µL of Streptavidin-HRP solution to each well.[8]

  • Incubation: Cover the plate and incubate for the specified time and temperature (e.g., 45 minutes at room temperature).[8]

  • Washing: Repeat the washing step, sometimes with an increased number of washes (e.g., 5 times).[5]

  • Substrate Addition: Add 100 µL of TMB One-Step Substrate Reagent to each well.[8]

  • Incubation: Incubate the plate in the dark for the specified time (e.g., 30 minutes at room temperature) for color development.[8]

  • Stop Reaction: Add 50 µL of Stop Solution to each well.[8]

  • Read Plate: Immediately measure the absorbance at 450 nm using a microplate reader.[8]

Visual Guides

ELISA_Workflow A Add Samples/Standards B Incubate A->B C Wash B->C D Add Detection Antibody C->D E Incubate D->E F Wash E->F G Add Enzyme Conjugate F->G H Incubate G->H I Wash H->I J Add Substrate I->J K Incubate (in dark) J->K L Add Stop Solution K->L M Read Plate at 450nm L->M

Caption: Standard Sandwich ELISA Workflow.

Low_Signal_Troubleshooting Start Low or No Signal Detected Q1 Is the signal low in ALL wells (including standards)? Start->Q1 A1_Yes Systemic Issue Q1->A1_Yes Yes A1_No Sample-Specific Issue Q1->A1_No No Check_Reagents Verify Reagent Prep & Storage A1_Yes->Check_Reagents Check_Protocol Confirm Correct Protocol Steps A1_Yes->Check_Protocol Check_Reader Check Plate Reader Settings A1_Yes->Check_Reader Check_Sample_Conc Analyte Concentration Below Detection Limit? A1_No->Check_Sample_Conc Check_Sample_Integrity Sample Degradation? A1_No->Check_Sample_Integrity Check_Matrix_Effect Matrix Interference? A1_No->Check_Matrix_Effect

Caption: Troubleshooting Logic for Low Signal.

References

Technical Support Center: Troubleshooting Neurocan Western Blotting

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with targeted solutions for reducing non-specific bands in neurocan Western blotting experiments.

Frequently Asked Questions (FAQs)

Q1: Why does my this compound protein appear as a smear instead of a sharp band on my Western blot?

This compound is a large chondroitin (B13769445) sulfate (B86663) proteoglycan. The extensive and heterogeneous glycosaminoglycan chains attached to the core protein cause it to migrate as a broad, indistinct smear on SDS-PAGE. On Western blots, this can appear as reactivity across a wide molecular weight range, from approximately 290 to 425 kDa.[1][2]

Q2: How can I resolve the smear and obtain discrete bands for this compound?

To visualize distinct bands, it is crucial to enzymatically remove the chondroitin sulfate chains before electrophoresis. This is achieved by treating your protein extract with chondroitinase ABC.[1][2][3] This treatment will resolve the smear into discrete bands corresponding to the intact this compound core protein (~270-275 kDa) and its processed fragments.[1][2]

Q3: What are the expected molecular weights for this compound and its fragments after chondroitinase treatment?

After deglycosylation, you should be able to detect the following:

  • Intact this compound: ~270-275 kDa core protein.[1][2]

  • This compound-C: A C-terminal fragment of ~150 kDa.[1]

  • This compound-130: An N-terminal fragment of ~130 kDa.[1]

Q4: I see multiple bands that do not correspond to the expected sizes. What could be the cause?

Multiple unexpected bands are often due to non-specific antibody binding. Common causes include:

  • High Antibody Concentration: Both primary and secondary antibody concentrations may be too high, leading to off-target binding.

  • Inadequate Blocking: Incomplete blocking of the membrane allows antibodies to bind to non-specific sites.

  • Insufficient Washing: Inadequate washing steps fail to remove unbound antibodies.

  • Protein Degradation: If bands appear at lower molecular weights, your sample may be degraded. Ensure protease inhibitors are always included during sample preparation.

In-Depth Troubleshooting Guide

This section addresses specific issues related to non-specific bands and provides actionable solutions.

Issue 1: High Background or Multiple Non-Specific Bands Across the Blot

High background can obscure the signal from your target protein. This is often caused by issues with antibody concentration or blocking.

Potential Cause Solution
Primary Antibody Concentration Too High Titrate the primary antibody to find the optimal concentration. Start with the manufacturer's recommended dilution and perform a dilution series (e.g., 1:1000, 1:2500, 1:5000).[4] Incubating the primary antibody overnight at 4°C can also decrease non-specific binding.
Secondary Antibody Concentration Too High Excess secondary antibody can bind non-specifically. Perform a titration to determine the lowest effective concentration. A starting range of 1:5,000 to 1:20,000 is common. Run a control lane with only the secondary antibody to check for non-specific binding.
Incomplete Blocking Block the membrane for at least 1 hour at room temperature or overnight at 4°C with gentle agitation. Use a fresh blocking solution, such as 5% non-fat dry milk or Bovine Serum Albumin (BSA) in TBST. For this compound, which is not a phosphoprotein, non-fat dry milk is a cost-effective option.
Insufficient Washing Increase the number and duration of washing steps after antibody incubations. For example, perform 4-5 washes of 5 minutes each with a sufficient volume of washing buffer (e.g., TBST) to cover the membrane.

Issue 2: Non-Specific Bands Persist After Optimizing Antibodies and Blocking

If basic optimizations are not sufficient, consider aspects of your electrophoresis and transfer protocol, especially given this compound's large size.

Potential Cause Solution
Poor Separation of High Molecular Weight Proteins Use a low-percentage polyacrylamide gel (e.g., 5-7.5%) or a gradient gel (e.g., 4-12%) to improve the resolution of large proteins like this compound.[2] Tris-acetate gels are specifically recommended for optimal separation of high molecular weight proteins.[5]
Inefficient Protein Transfer High molecular weight proteins transfer less efficiently. Optimize the transfer by: • Using a PVDF membrane, which has a higher protein binding capacity.[6] • Extending the transfer time (e.g., 90-120 minutes at 100V or overnight at a lower voltage in a wet transfer system). • Adding a low concentration of SDS (up to 0.02%) to the transfer buffer to aid protein mobility out of the gel.[5] • Reducing the methanol (B129727) concentration in the transfer buffer from 20% to 10% or less, as high methanol can cause large proteins to precipitate in the gel.
Sample Overload or Degradation Loading too much protein can cause "ghost bands". Aim for a total protein load of 20-30 µg for cell lysates.[7] Always use fresh protease inhibitors in your lysis buffer to prevent degradation, which can result in lower molecular weight non-specific bands.

Experimental Protocols & Data

Optimization Parameters for this compound Western Blotting

The following table summarizes key quantitative parameters that can be optimized to reduce non-specific binding.

ParameterStandard RangeOptimization Strategy for this compound
Total Protein Load 20-50 µgStart with 20-30 µg of total lysate per lane.[7] For purified protein, 10-100 ng is sufficient.
Gel Percentage (%) 8-15%Use a low percentage (5-7.5%) or gradient (4-12%) Tris-acetate gel for better resolution of >150 kDa proteins.[2][5]
Primary Antibody Dilution 1:500 - 1:5,000Start with the datasheet recommendation. A dilution of 1-2 µg/ml has been used successfully for this compound.[8] Titrate to find the highest dilution that gives a clean signal.
Secondary Antibody Dilution 1:2,000 - 1:20,000Titrate to minimize background. Start with a 1:10,000 dilution.
Blocking Time 1 hr (RT) or O/N (4°C)Ensure at least 1 hour of blocking at room temperature with 5% non-fat dry milk or BSA in TBST.[3]
Transfer Time (Wet) 1 hr at 100VIncrease transfer time to 90-120 minutes or perform an overnight transfer at 4°C at a lower voltage (e.g., 30V) to improve efficiency for the large this compound protein.
Detailed Protocol: Chondroitinase ABC Digestion & Western Blotting for this compound

This protocol is optimized for the detection of this compound from brain tissue extracts.

1. Sample Preparation and Chondroitinase ABC Digestion

  • Prepare protein extracts from brain tissue using a suitable lysis buffer (e.g., RIPA buffer) supplemented with a protease inhibitor cocktail.

  • Determine the protein concentration of the lysate using a standard assay (e.g., BCA assay).

  • In a microcentrifuge tube, combine 20-30 µg of protein extract with chondroitinase ABC. A typical reaction may use 0.1 units of enzyme per 10 µg of protein.

  • Incubate the reaction at 37°C for 1-2 hours.

  • Stop the reaction by adding 4X Laemmli sample buffer and boiling the sample at 95-100°C for 5-10 minutes.

2. SDS-PAGE

  • Load the prepared samples onto a low-percentage (e.g., 5%) or Tris-acetate gradient polyacrylamide gel.

  • Include a high-range molecular weight marker.

  • Run the gel at a constant voltage (e.g., 100-120V) until the dye front reaches the bottom of the gel.

3. Protein Transfer

  • Activate a PVDF membrane by soaking it in methanol for 30 seconds, followed by equilibration in transfer buffer.

  • Assemble the transfer stack (gel, membrane, filter papers) ensuring no air bubbles are trapped.

  • Perform a wet transfer. For a large protein like this compound, transfer overnight at 4°C at 30V or for 90-120 minutes at 100V.

    • Transfer Buffer: 25 mM Tris, 192 mM Glycine, 10% Methanol, 0.02% SDS.

4. Immunodetection

  • After transfer, block the membrane with 5% non-fat dry milk in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature with constant agitation.

  • Incubate the membrane with the primary anti-neurocan antibody at its optimal dilution in the blocking buffer. This is best done overnight at 4°C with gentle shaking.

  • Wash the membrane 4-5 times for 5 minutes each with TBST.

  • Incubate the membrane with an HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.

  • Repeat the washing steps as described in step 3.

  • Develop the blot using an enhanced chemiluminescence (ECL) substrate and capture the signal with an imaging system.

Visual Guides

Western Blotting Workflow for this compound

The following diagram illustrates the key stages of the Western blotting process, highlighting steps critical for successfully detecting the large proteoglycan this compound.

Western_Blot_Workflow cluster_prep Sample Preparation cluster_sep Separation & Transfer cluster_detect Immunodetection Lysate 1. Protein Lysis (with Protease Inhibitors) ChABC 2. Chondroitinase ABC Digestion (37°C) Lysate->ChABC Denature 3. Denaturation (Boil in Sample Buffer) ChABC->Denature Gel 4. SDS-PAGE (Low % Tris-Acetate Gel) Denature->Gel Transfer 5. Protein Transfer (PVDF, Extended Time) Gel->Transfer Block 6. Blocking (5% Milk/BSA in TBST) Transfer->Block PrimaryAb 7. Primary Antibody (Optimized Dilution, 4°C O/N) Block->PrimaryAb Wash1 8. Washing (4x5 min TBST) PrimaryAb->Wash1 SecondaryAb 9. Secondary Antibody (Optimized Dilution) Wash1->SecondaryAb Wash2 10. Washing (4x5 min TBST) SecondaryAb->Wash2 Detect 11. ECL Detection Wash2->Detect Troubleshooting_Logic Start Start: Non-Specific Bands Observed Check_Smear Is this compound a smear instead of a band? Start->Check_Smear Add_ChABC Action: Treat sample with Chondroitinase ABC. Check_Smear->Add_ChABC Yes Check_2ry Run 2° Ab only control. Is there non-specific binding? Check_Smear->Check_2ry No Add_ChABC->Check_2ry Optimize_2ry Action: Lower 2° Ab conc. Increase wash steps. Check_2ry->Optimize_2ry Yes Optimize_1ry Action: Lower 1° Ab conc. Incubate at 4°C O/N. Check_2ry->Optimize_1ry No Check_Blocking Is blocking adequate? Optimize_2ry->Check_Blocking Optimize_1ry->Check_Blocking Optimize_Blocking Action: Use fresh blocker. Block >1 hr at RT. Check_Blocking->Optimize_Blocking No Check_Transfer Are transfer conditions optimized for HMW proteins? Check_Blocking->Check_Transfer Yes Optimize_Blocking->Check_Transfer Optimize_Transfer Action: Use low % gel. Increase transfer time. Use PVDF membrane. Check_Transfer->Optimize_Transfer No End Result: Clean Blot with Specific this compound Band Check_Transfer->End Yes Optimize_Transfer->End

References

optimizing fixation and permeabilization for neurocan immunostaining

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing fixation and permeabilization for successful neurocan immunostaining. Find troubleshooting advice, frequently asked questions, detailed protocols, and comparative data to enhance your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the optimal fixative for this compound immunostaining?

A1: The ideal fixative depends on the specific antibody and the experimental goals. Paraformaldehyde (PFA) is the most commonly used fixative for preserving the structural integrity of neural tissue and the extracellular matrix where this compound resides.[1][2] However, over-fixation with PFA can mask the epitope, requiring antigen retrieval.[1][3] For some antibodies sensitive to cross-linking, a brief fixation with cold methanol (B129727) or acetone (B3395972) may be a viable alternative, as these organic solvents work by precipitating proteins.[4]

Q2: Is permeabilization necessary for this compound staining?

A2: Yes, permeabilization is crucial for allowing antibodies to access intracellular epitopes of this compound, particularly in immunocytochemistry (ICC) where the cell membrane is intact.[1][4] For immunohistochemistry (IHC) on tissue sections, especially if the primary interest is in the extracellular pool of this compound, very gentle permeabilization or omitting this step might be considered to reduce background. However, to ensure detection of this compound within the dense extracellular matrix and potentially in intracellular compartments of producing cells, a permeabilization step is recommended.[1]

Q3: Which permeabilization agent is best for this compound?

A3: Triton™ X-100 is a commonly used non-ionic detergent that effectively permeabilizes cellular membranes.[1][5] However, it can be harsh and may extract some proteins.[4] Saponin (B1150181) is a milder alternative that selectively interacts with cholesterol in the cell membrane, creating pores without dissolving the membrane entirely.[4] For preserving delicate structures, starting with a low concentration of Triton™ X-100 (e.g., 0.1-0.25%) or using saponin is advisable.

Q4: Why is antigen retrieval important for this compound staining in formalin-fixed tissue?

A4: Formaldehyde fixation creates cross-links between proteins, which can mask the antigenic sites that antibodies recognize.[3] This is particularly relevant for extracellular matrix proteins like this compound, which are part of a complex protein network.[6] Antigen retrieval methods, such as heat-induced epitope retrieval (HIER) or proteolytic-induced epitope retrieval (PIER), help to break these cross-links and expose the epitopes, thereby improving antibody binding and signal intensity.[3][6]

Q5: I see high background staining in my this compound immunofluorescence. What could be the cause?

A5: High background can result from several factors, including:

  • Excessive antibody concentration: Both primary and secondary antibody concentrations should be optimized.

  • Inadequate blocking: Ensure you are using an appropriate blocking serum (from the same species as the secondary antibody) for a sufficient duration.

  • Over-fixation: This can lead to non-specific antibody binding.

  • Incomplete washing steps: Ensure thorough washing between antibody incubations.

  • Autofluorescence of the tissue: Brain tissue can have high intrinsic autofluorescence. Using a quenching agent like Sodium Borohydride or a commercial antifade mounting medium can help.[7]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Weak or No Signal Inadequate fixation or over-fixation masking the epitope.Optimize PFA fixation time (try a range from 10-30 minutes). If using PFA-fixed tissue, ensure an effective antigen retrieval step is included.[3] Consider trying cold methanol fixation as an alternative.
Ineffective permeabilization.Increase the concentration or incubation time of the permeabilization agent (e.g., Triton™ X-100 from 0.1% to 0.5%). Be aware that higher concentrations can damage tissue morphology.
Suboptimal primary antibody concentration or incubation time.Increase the primary antibody concentration or extend the incubation time (e.g., overnight at 4°C).[8]
Incorrect secondary antibody.Ensure the secondary antibody is specific for the host species of the primary antibody (e.g., anti-rabbit secondary for a rabbit primary).
High Background Primary or secondary antibody concentration is too high.Titrate both primary and secondary antibodies to find the optimal dilution that provides a good signal-to-noise ratio.
Insufficient blocking.Increase the blocking time (e.g., to 1-2 hours at room temperature) and ensure the blocking serum is appropriate for your secondary antibody.
Tissue autofluorescence.Treat sections with an autofluorescence quenching agent (e.g., 0.1% Sodium Borohydride in PBS for 10 minutes) before blocking.[7] Use a mounting medium with an antifade reagent.
Non-specific Staining Cross-reactivity of the secondary antibody.Use a pre-adsorbed secondary antibody to minimize off-target binding.
Endogenous peroxidase activity (for chromogenic detection).Quench endogenous peroxidase activity with a 3% hydrogen peroxide solution before blocking.
Poor Morphology Harsh fixation or permeabilization.Reduce the concentration and/or incubation time of the fixative and permeabilization agent. Consider switching from Triton™ X-100 to a milder detergent like saponin.[4]
Tissue drying out during the procedure.Keep the samples covered in solution at all times in a humidified chamber.

Data Presentation: Optimizing Fixation and Permeabilization

While direct quantitative comparisons for this compound are limited in the literature, the following tables summarize the qualitative effects and recommended starting parameters for optimizing your protocol.

Table 1: Comparison of Fixation Methods

Fixative Mechanism Advantages Disadvantages Recommended Starting Conditions
4% Paraformaldehyde (PFA) in PBS Cross-links proteinsExcellent preservation of tissue morphology.[1]Can mask epitopes, often requiring antigen retrieval.[3] Longer fixation times can increase autofluorescence.15-30 minutes at room temperature for cultured cells; perfusion followed by 4-24 hours post-fixation for tissue.[8]
Cold Methanol (-20°C) Dehydrates and precipitates proteinsRapid fixation and permeabilization in one step. May expose epitopes masked by PFA.Can alter protein conformation and may not preserve morphology as well as PFA. Can quench fluorescent proteins.5-10 minutes at -20°C.
Cold Acetone (-20°C) Dehydrates and precipitates proteinsSimilar to methanol but can be less harsh on some epitopes.Can cause tissue shrinkage and may not be suitable for all antigens.5-10 minutes at -20°C.

Table 2: Comparison of Permeabilization Agents (for PFA-fixed samples)

Agent Mechanism Advantages Disadvantages Recommended Starting Conditions
Triton™ X-100 Non-ionic detergent, solubilizes membranesStrong and effective permeabilization of all cellular membranes.[1]Can be harsh and may extract proteins, potentially altering morphology.[4]0.1% - 0.5% in PBS for 10-15 minutes at room temperature.[9]
Saponin Forms pores by interacting with membrane cholesterolMilder permeabilization that preserves membrane integrity better than Triton™ X-100.[4] Reversible effect.May not be sufficient for all intracellular targets. Must be included in subsequent wash and antibody incubation buffers.[4]0.1% - 0.5% in PBS for 10 minutes at room temperature.
Tween® 20 Non-ionic detergentMilder than Triton™ X-100.Less effective at permeabilizing than Triton™ X-100.0.05% - 0.2% in PBS for 10-20 minutes at room temperature.

Table 3: Antigen Retrieval Methods for Formalin-Fixed Paraffin-Embedded (FFPE) Tissue

Method Principle Common Reagents Typical Conditions
Heat-Induced Epitope Retrieval (HIER) Heat breaks protein cross-links.Sodium Citrate Buffer (pH 6.0), Tris-EDTA Buffer (pH 9.0)Heat to 95-100°C for 20-40 minutes.[3]
Proteolytic-Induced Epitope Retrieval (PIER) Enzymes digest proteins to unmask epitopes.Proteinase K, Trypsin, PepsinIncubate with enzyme solution at 37°C for a defined period (e.g., 10-20 minutes).[6]

Experimental Protocols

Protocol 1: Immunofluorescence (IF) of this compound in Cultured Neurons
  • Cell Culture: Grow primary neurons or neuronal cell lines on sterile glass coverslips.

  • Fixation:

    • Gently aspirate the culture medium.

    • Wash once with pre-warmed PBS.

    • Fix with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash three times with PBS for 5 minutes each.

  • Permeabilization:

    • Incubate with 0.25% Triton™ X-100 in PBS for 10 minutes at room temperature.

    • Wash three times with PBS for 5 minutes each.

  • Blocking:

    • Incubate with blocking buffer (e.g., 5% normal goat serum, 1% BSA in PBS) for 1 hour at room temperature in a humidified chamber.

  • Primary Antibody Incubation:

    • Dilute the primary anti-neurocan antibody in antibody dilution buffer (e.g., 1% BSA in PBS).

    • Incubate overnight at 4°C in a humidified chamber.

  • Washing:

    • Wash three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation:

    • Dilute the fluorescently-conjugated secondary antibody in antibody dilution buffer.

    • Incubate for 1-2 hours at room temperature, protected from light.

  • Counterstaining and Mounting:

    • Wash three times with PBS for 5 minutes each, protected from light.

    • Incubate with a nuclear counterstain (e.g., DAPI) for 5 minutes.

    • Wash twice with PBS.

    • Mount the coverslip onto a microscope slide using an antifade mounting medium.

  • Imaging:

    • Image using a fluorescence or confocal microscope.

Protocol 2: Immunohistochemistry (IHC) of this compound in FFPE Brain Tissue
  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 changes, 5 minutes each).

    • Rehydrate through a graded series of ethanol (B145695) (100%, 95%, 70%, 50%; 3 minutes each).

    • Rinse in distilled water.

  • Antigen Retrieval (HIER):

    • Immerse slides in Sodium Citrate Buffer (10 mM Sodium Citrate, 0.05% Tween® 20, pH 6.0).

    • Heat in a pressure cooker or water bath at 95-100°C for 20-30 minutes.

    • Allow slides to cool to room temperature in the buffer.

    • Rinse in distilled water and then in PBS.

  • Permeabilization and Blocking:

    • Incubate with 0.3% Triton™ X-100 in PBS for 15 minutes.

    • Wash three times with PBS.

    • Incubate in blocking buffer (e.g., 10% normal goat serum in PBS) for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Dilute the primary anti-neurocan antibody in antibody dilution buffer.

    • Incubate overnight at 4°C in a humidified chamber.

  • Washing:

    • Wash three times with PBS containing 0.05% Tween® 20 for 5 minutes each.

  • Secondary Antibody Incubation:

    • Dilute the fluorescently-conjugated secondary antibody in antibody dilution buffer.

    • Incubate for 1-2 hours at room temperature, protected from light.

  • Counterstaining and Mounting:

    • Wash three times with PBS, protected from light.

    • Counterstain with DAPI if desired.

    • Mount with an antifade mounting medium.

  • Imaging:

    • Image using a fluorescence or confocal microscope.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation Culture Cell Culture (ICC) Fixation Fixation (e.g., 4% PFA) Culture->Fixation Tissue Tissue Sectioning (IHC) Tissue->Fixation Permeabilization Permeabilization (e.g., 0.25% Triton X-100) Fixation->Permeabilization Blocking Blocking (e.g., 5% Normal Goat Serum) Permeabilization->Blocking PrimaryAb Primary Antibody Incubation (Anti-Neurocan) Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation (Fluorescent Conjugate) PrimaryAb->SecondaryAb Mount Counterstain & Mount SecondaryAb->Mount Image Imaging Mount->Image

Caption: General experimental workflow for this compound immunostaining.

Troubleshooting_Flowchart Start Start: Weak or No Signal Check_Ab Antibody Concentration and Incubation Time Optimal? Start->Check_Ab Check_Fix Fixation Method and Time Optimal? Check_Ab->Check_Fix Yes Increase_Ab Increase Concentration or Incubation Time Check_Ab->Increase_Ab No Check_Perm Permeabilization Sufficient? Check_Fix->Check_Perm Yes Optimize_Fix Test Different Fixation Times or Methods (e.g., Methanol) Check_Fix->Optimize_Fix No Check_AR Antigen Retrieval Performed/Effective? Check_Perm->Check_AR Yes Increase_Perm Increase Detergent Concentration or Time Check_Perm->Increase_Perm No Optimize_AR Optimize HIER/PIER Conditions Check_AR->Optimize_AR No Success Signal Improved Check_AR->Success Yes Increase_Ab->Check_Ab Optimize_Fix->Check_Fix Increase_Perm->Check_Perm

Caption: Troubleshooting flowchart for weak or no this compound signal.

Neurocan_Localization cluster_neuron Neuron cluster_ecm Extracellular Matrix (ECM) Neuron Cell Membrane Cytoplasm This compound This compound This compound->Neuron:mem modulates adhesion HA Hyaluronic Acid This compound->HA binds Tenascin Tenascin This compound->Tenascin interacts with

Caption: this compound's localization in the neuronal extracellular matrix.

References

overcoming compensatory mechanisms in neurocan knockout studies

Author: BenchChem Technical Support Team. Date: December 2025

This center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges related to compensatory mechanisms in neurocan (NCAN) knockout experiments. This compound, a chondroitin (B13769445) sulfate (B86663) proteoglycan of the lectican family, is integral to the brain's extracellular matrix (ECM) and is involved in processes like neurite outgrowth and synaptic plasticity.[1][2] However, constitutive knockout of the Ncan gene can lead to the upregulation of functionally related proteins, potentially masking the true biological role of this compound and complicating phenotypic analysis.[3]

Troubleshooting Guide

Q1: My this compound knockout (NCAN-/-) mice show a weak or absent neurological phenotype, contrary to expectations from in vitro data. Could this be a result of compensation?

A: Yes, this is a common issue. The lack of a strong phenotype in NCAN-/- mice can often be attributed to functional redundancy and compensation by other members of the lectican family, such as brevican, versican, and aggrecan.[3][4] These proteoglycans share structural domains with this compound and can perform overlapping functions within the ECM, thus compensating for its absence.[4][5] One study observed that while NCAN-/- mice were viable and showed normal brain anatomy, they did exhibit mild deficits in the maintenance of long-term potentiation (LTP), suggesting a subtle but potentially masked function.[1][3] In some cases, an upregulation of other lecticans, like this compound being upregulated in brevican-deficient mice, has been quantitatively confirmed.[6]

Troubleshooting Steps:

  • Assess Lectican Family Gene Expression: Quantify the mRNA levels of other lecticans (e.g., Bcan, Vcan, Acan) in the brains of NCAN-/- mice compared to wild-type (WT) controls using qRT-PCR.

  • Analyze Protein Levels: Use Western blotting to determine if the protein levels of other lecticans are elevated in NCAN-/- brain lysates.

  • Consider Double Knockouts: To unmask the function of this compound, creating double knockout models with other lectican family members may be necessary.[3]

Table 1: Hypothetical qRT-PCR Analysis of Lectican Gene Expression in NCAN-/- Mouse Hippocampus

GeneGenotypeRelative mRNA Expression (Fold Change vs. WT)P-value
Bcan (Brevican)NCAN-/-1.85 ± 0.21< 0.05
Vcan (Versican)NCAN-/-1.62 ± 0.18< 0.05
Acan (Aggrecan)NCAN-/-1.15 ± 0.09> 0.05 (n.s.)
Ncan (this compound)NCAN-/-Not Detected-

Data are presented as mean ± SEM. Statistical significance determined by Student's t-test.

Experimental Protocol: qRT-PCR for Lectican Gene Expression

  • Tissue Homogenization: Dissect the hippocampus from NCAN-/- and WT mice (n=6 per group) and immediately homogenize in a suitable lysis buffer (e.g., TRIzol).

  • RNA Extraction: Isolate total RNA using a standard phenol-chloroform extraction method, followed by purification with a column-based kit. Assess RNA quality and quantity using a spectrophotometer.

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit with random primers.

  • Quantitative PCR: Perform qPCR using a SYBR Green-based master mix on a real-time PCR system. Use validated primers for Ncan, Bcan, Vcan, Acan, and a housekeeping gene (e.g., Gapdh).

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing NCAN-/- to WT samples.

Diagram 1: Functional Redundancy in the Lectican Family

cluster_0 Normal ECM Function cluster_1 NCAN Knockout Scenario This compound This compound ECM_Function Stable ECM & Synaptic Plasticity This compound->ECM_Function Brevican Brevican Brevican->ECM_Function Versican Versican Versican->ECM_Function KO_this compound This compound (Absent) Compensated_Function Partially Restored ECM Function KO_this compound->Compensated_Function Loss of function KO_Brevican Brevican (Upregulated) KO_Brevican->Compensated_Function Compensation KO_Versican Versican (Upregulated) KO_Versican->Compensated_Function Compensation

Caption: Compensation by lecticans after this compound knockout.

Q2: I'm observing altered synaptic plasticity in my NCAN-/- mice, but the effect is subtle. How can I investigate the underlying compensatory signaling pathways?

A: The subtle synaptic plasticity deficits in NCAN-/- mice, such as impaired maintenance of late-phase LTP, suggest that while compensation is occurring, it may not be complete.[1][3] The absence of this compound can trigger compensatory remodeling of the ECM, potentially involving matrix metalloproteinases (MMPs), which are enzymes that cleave ECM components like lecticans.[7] Investigating the activity of MMPs and their endogenous inhibitors (TIMPs) can provide insight into these compensatory signaling cascades.

Troubleshooting Steps:

  • Measure MMP Activity: Use techniques like in situ zymography to visualize and quantify gelatinase (MMP-2, MMP-9) activity in brain sections from NCAN-/- and WT mice.

  • Analyze Protein Fragments: Employ Western blotting with neoepitope antibodies that specifically recognize the cleaved fragments of lecticans to determine which proteases are active.[7]

  • Assess TIMP Levels: Quantify the expression of TIMPs to see if the balance between MMPs and their inhibitors is altered.

Table 2: Hypothetical Gelatin Zymography Results in NCAN-/- Mouse Cortex

ProteinGenotypeRelative Proteolytic Activity (Arbitrary Units)P-value
Pro-MMP-9 WT100 ± 8.5-
NCAN-/-145 ± 12.1< 0.05
Active MMP-9 WT100 ± 7.2-
NCAN-/-160 ± 15.3< 0.01
Pro-MMP-2 WT100 ± 9.3-
NCAN-/-105 ± 8.9> 0.05 (n.s.)
Active MMP-2 WT100 ± 6.8-
NCAN-/-110 ± 9.5> 0.05 (n.s.)

Data are presented as mean ± SEM, normalized to WT levels. Statistical significance determined by Student's t-test.

Experimental Protocol: In Situ Zymography

  • Tissue Preparation: Prepare fresh-frozen, unfixed coronal brain sections (20 µm) from NCAN-/- and WT mice.

  • Substrate Incubation: Overlay sections with a solution containing 100 µg/mL dye-quenched (DQ) gelatin (a fluorogenic MMP substrate) in a reaction buffer.

  • Incubation: Incubate the slides in a humidified, light-protected chamber at 37°C for 2-4 hours.

  • Imaging: Mount the sections with a coverslip and immediately visualize the fluorescence signal using a confocal microscope. The fluorescence intensity is proportional to MMP gelatinolytic activity.

  • Inhibitor Control: As a negative control, pre-incubate adjacent sections with a broad-spectrum MMP inhibitor (e.g., EDTA or GM6001) before adding the DQ-gelatin substrate to confirm signal specificity.

  • Quantification: Measure the mean fluorescence intensity in specific brain regions using image analysis software (e.g., ImageJ).

Diagram 2: Hypothetical Pathway of Compensatory ECM Remodeling

NCAN_loss This compound Knockout ECM_destab ECM Destabilization NCAN_loss->ECM_destab Signaling Intracellular Signaling Cascade (e.g., MAPK/ERK) ECM_destab->Signaling MMP9_up ↑ MMP-9 Transcription & Activation Signaling->MMP9_up Brevican_cleave Brevican Cleavage MMP9_up->Brevican_cleave ECM_remodel Compensatory ECM Remodeling Brevican_cleave->ECM_remodel Synapse_alter Altered Synaptic Plasticity (Subtle Deficit) ECM_remodel->Synapse_alter

Caption: this compound loss may trigger MMP-9 mediated ECM remodeling.

Frequently Asked Questions (FAQs)

Q3: What are the most common compensatory mechanisms to be aware of in this compound knockout models?

A: The primary compensatory mechanisms involve the upregulation of other ECM molecules.

  • Lectican Family Redundancy: As discussed, other lecticans (brevican, versican, aggrecan) are the most likely candidates for functional compensation due to their structural and functional similarities to this compound.[3]

  • Tenascin Upregulation: Tenascins (e.g., Tenascin-C and Tenascin-R) are binding partners for lecticans.[2] While one study did not find changes in Tenascin-C expression in NCAN-/- mice, it remains a plausible compensatory candidate that should be examined.[3]

  • Changes in Proteolytic Activity: The balance of ECM synthesis and degradation can be altered. An absence of this compound might be compensated for by changes in the activity of proteases like ADAMTSs and MMPs, which remodel the remaining ECM components.[7]

Diagram 3: Workflow for Identifying Compensatory Mechanisms

Start Observe Weak NCAN-/- Phenotype Transcriptomics Transcriptomics (RNA-Seq) Identify upregulated ECM genes Start->Transcriptomics Proteomics Proteomics (Western Blot / MS) Confirm protein level changes Transcriptomics->Proteomics Functional Functional Assays (Zymography, Electrophysiology) Proteomics->Functional Conclusion Identify Key Compensatory Players Functional->Conclusion

Caption: A multi-omics approach to uncover compensation.

Q4: How can I proactively design my experiments to minimize or account for compensatory effects?

A: While compensatory mechanisms can never be fully eliminated, certain experimental designs can help mitigate their impact and provide clearer results.

  • Use Conditional Knockout (cKO) Models: Instead of a constitutive knockout where the gene is absent throughout development, use a Cre-lox system to delete Ncan in a specific cell type or at a specific time point in adulthood.[8] This temporal and spatial control can reduce the window for developmental compensation to occur.

  • Analyze Early Developmental Stages: Since many compensatory mechanisms are established over time, examining phenotypes at earlier developmental stages (e.g., early postnatal weeks) may reveal functions of this compound that are later masked in adults.[3]

  • Employ Acute Knockdown Strategies: Use tools like shRNA or antisense oligonucleotides to achieve a rapid, transient knockdown of this compound in adult animals. This acute loss of function is less likely to trigger the long-term transcriptional and translational compensation seen in constitutive knockouts.

Table 3: Comparison of Knockout Strategies for Studying this compound

StrategyProsCons
Constitutive KO Technically straightforward; complete loss of function.High likelihood of developmental compensation; potential for embryonic lethality (though not for Ncan).[9]
Conditional KO Spatiotemporal control; reduces developmental compensation; allows study of gene function in specific circuits/time points.More complex to create and breed (requires Cre driver lines); potential for incomplete recombination.
Acute Knockdown Rapid loss of function; bypasses developmental compensation; suitable for adult studies.Incomplete knockdown; potential off-target effects; transient effect.

Diagram 4: Constitutive vs. Conditional Knockout Logic

cluster_const Constitutive Knockout cluster_cond Conditional Knockout (e.g., Adult Neuron-Specific) Zygote_const Zygote (Gene Deleted) Adult_const Adult (Gene Absent in All Cells) Zygote_const->Adult_const Development (Compensation Occurs) Zygote_cond Zygote (Gene 'Floxed') Adult_cond Adult (Gene Intact) Zygote_cond->Adult_cond Normal Development Induction Induce Cre (e.g., Tamoxifen) Adult_cond->Induction KO_Adult_cond Adult (Gene Deleted in Target Neurons) Induction->KO_Adult_cond

Caption: Temporal control in conditional vs. constitutive models.

References

Technical Support Center: Selecting the Right Antibody for Specific Neurocan Isoforms

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for neurocan antibody selection. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of choosing and using antibodies for specific this compound isoforms. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to support your research.

Understanding this compound Isoforms

This compound, a chondroitin (B13769445) sulfate (B86663) proteoglycan, is a key component of the extracellular matrix in the central nervous system. It plays a crucial role in modulating cell adhesion and migration. This compound exists in different isoforms, primarily due to proteolytic processing, which are differentially expressed during brain development.[1][2]

  • Full-length this compound: Predominantly expressed in the developing brain.[1]

  • N-terminal fragment (this compound-130): A 130 kDa fragment that persists in the adult brain.[3]

  • C-terminal fragment (this compound-C): A 150 kDa fragment found in the mature brain.[2][4]

The choice of antibody is critical for distinguishing between these isoforms and accurately interpreting experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the main this compound isoforms I should be aware of?

A1: The primary isoforms of this compound are the full-length protein, which is prevalent during embryonic development, and its proteolytic cleavage products: the N-terminal fragment (this compound-130) and the C-terminal fragment (this compound-C), which are found in the mature brain.[1][2][3][4]

Q2: How do I choose an antibody that is specific to a particular this compound isoform?

A2: Carefully review the manufacturer's datasheet for information on the immunogen used to generate the antibody. Antibodies raised against specific peptides from the N-terminus, C-terminus, or a region cleaved in the mature protein will be isoform-specific. Look for validation data, such as Western blots of brain lysates from different developmental stages, that demonstrate specificity.[5][6]

Q3: What is the importance of chondroitinase ABC treatment when analyzing this compound?

A3: this compound is a proteoglycan with chondroitin sulfate chains. These sugar chains can mask antibody epitopes and affect protein migration in SDS-PAGE.[7] Chondroitinase ABC is an enzyme that digests these chains, exposing the core protein for better antibody recognition and more accurate molecular weight determination in Western blotting.[7]

Q4: Can I use the same antibody for Western blotting, immunohistochemistry, and immunoprecipitation?

A4: Not always. An antibody that works well in one application may not be suitable for another. The conformation of the protein can differ between these techniques. Always check the manufacturer's datasheet for validated applications. It is crucial to validate the antibody's performance in your specific experimental setup.[8][9]

Q5: What are the expected molecular weights for this compound isoforms on a Western blot?

A5: After chondroitinase ABC treatment, the full-length this compound core protein runs at approximately 220-270 kDa.[2][4] The N-terminal fragment (this compound-130) is around 130 kDa, and the C-terminal fragment (this compound-C) is approximately 150 kDa.[3][4] Without chondroitinase treatment, this compound appears as a high molecular weight smear.[4]

Troubleshooting Guides

Western Blotting
Problem Possible Cause Solution
No bands or weak signal Insufficient chondroitinase ABC digestion.Optimize chondroitinase ABC digestion time and concentration. Ensure the buffer conditions are optimal for enzyme activity.[7]
Low abundance of the target isoform in the sample.Use brain tissue from the appropriate developmental stage (e.g., embryonic for full-length this compound).[1]
Poor antibody-antigen binding.Ensure the primary antibody is validated for Western blotting and used at the recommended dilution.
High background Non-specific antibody binding.Increase the blocking time or try a different blocking agent (e.g., 5% non-fat milk or BSA). Increase the number and duration of wash steps.
Aggregation of this compound.Ensure complete denaturation of the sample by boiling in loading buffer with a reducing agent.
Incorrect band size Incomplete chondroitinase ABC digestion.Increase enzyme concentration or incubation time.
Post-translational modifications other than chondroitin sulfate.Consider that other modifications like N-linked glycosylation may affect the molecular weight.[10]
Antibody cross-reactivity with other proteoglycans.Use a highly specific monoclonal antibody and check for cross-reactivity data.
Immunohistochemistry (IHC)
Problem Possible Cause Solution
No staining or weak staining Antigen masking.Perform antigen retrieval. The optimal method (heat-induced or enzymatic) and conditions should be determined for your specific antibody and tissue.[11]
Low antibody concentration.Titrate the primary antibody to find the optimal concentration.
Inappropriate fixation.Ensure the tissue was properly fixed to preserve antigenicity.
High background staining Non-specific antibody binding.Use a blocking solution (e.g., normal serum from the secondary antibody host species).[12]
Endogenous peroxidase activity (for HRP-based detection).Quench endogenous peroxidase activity with a hydrogen peroxide solution before primary antibody incubation.[12]
Incorrect localization Antibody cross-reactivity.Validate the antibody's specificity using negative controls (e.g., tissue from a this compound knockout animal if available).
Diffusion of the antigen.Ensure rapid and thorough fixation of the tissue immediately after dissection.

Experimental Protocols

Chondroitinase ABC Digestion for Western Blotting
  • Prepare protein lysates from brain tissue in a suitable lysis buffer containing protease inhibitors.

  • Determine the protein concentration of the lysate.

  • To 30 µL of protein extract, add chondroitinase ABC to a final concentration of 0.1 U/mL.

  • Incubate the mixture at 37°C for 30-60 minutes.

  • Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.

  • Proceed with Western blot analysis.

Immunohistochemistry Protocol for this compound Isoforms in Brain Tissue
  • Tissue Preparation: Perfuse the animal with 4% paraformaldehyde (PFA) and post-fix the brain in 4% PFA overnight at 4°C. Cryoprotect the brain in a sucrose (B13894) solution before sectioning.

  • Antigen Retrieval: For paraffin-embedded sections, deparaffinize and rehydrate. Perform heat-induced epitope retrieval (HIER) using a citrate (B86180) buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0). The optimal method depends on the antibody.

  • Blocking: Block non-specific binding by incubating the sections in a blocking buffer (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the sections with the primary antibody diluted in the blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash the sections and incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature.

  • Mounting and Imaging: Wash the sections, counterstain with a nuclear stain like DAPI if desired, and mount with an anti-fade mounting medium. Image using a fluorescence or confocal microscope.

Immunoprecipitation of this compound Isoforms
  • Lysate Preparation: Prepare a cell or tissue lysate using a non-denaturing lysis buffer containing protease inhibitors.

  • Pre-clearing: Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysate with the primary antibody overnight at 4°C with gentle rotation.

  • Immune Complex Capture: Add protein A/G beads and incubate for another 1-2 hours at 4°C to capture the antibody-antigen complexes.

  • Washing: Pellet the beads and wash them several times with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE loading buffer.

  • Analysis: Analyze the eluted proteins by Western blotting.

Data Presentation

Table 1: Commercially Available Antibodies for this compound Isoforms

Antibody Name/CloneHostTarget Isoform(s)Validated ApplicationsSupplier (Cat. No.)
Anti-Neurocan (1F6)MouseFull-length, N-terminalWB, IP, IF, IHCDSHB (1F6)[6]
Anti-Neurocan (650.24)MouseFull-length, C-terminalWB, IP, IF, IHC(P)Santa Cruz (sc-33663)[5]
Anti-Neurocan (1G2)MouseFull-length, C-terminalWB, IP, IHCNot widely available
Polyclonal Anti-NeurocanSheepMouse/Rat this compoundWB, ELISA, IHCR&D Systems (AF5800)
Polyclonal Anti-NeurocanRabbitHuman, Mouse, RatWB, IHC(P)Thermo Fisher (PA5-79718)[13]

Note: This table is not exhaustive and represents a selection of commercially available antibodies. Researchers should always consult the manufacturer's datasheet for the most up-to-date information and validation data.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key concepts and workflows related to this compound research.

Neurocan_Processing Full_length Full-length this compound (Developing Brain) Proteolysis Proteolytic Cleavage (e.g., ADAMTSs) Full_length->Proteolysis N_terminal N-terminal Fragment (this compound-130) Proteolysis->N_terminal C_terminal C-terminal Fragment (this compound-C) Proteolysis->C_terminal

Fig 1. Proteolytic processing of this compound.

Antibody_Selection_Logic Start Start: Select this compound Antibody Isoform Target Isoform? Start->Isoform Full_length Full-length Isoform->Full_length Full-length N_term N-terminal Isoform->N_term N-term C_term C-terminal Isoform->C_term C-term Application Application? Full_length->Application N_term->Application C_term->Application WB Western Blot Application->WB WB IHC Immunohistochemistry Application->IHC IHC IP Immunoprecipitation Application->IP IP Validation Check Datasheet Validation Data WB->Validation IHC->Validation IP->Validation Select Select Antibody Validation->Select

Fig 2. Decision workflow for selecting a this compound antibody.

Neurocan_Signaling cluster_ECM Extracellular Matrix cluster_Cell Cell Surface cluster_Intracellular Intracellular Signaling This compound This compound Isoforms Tenascin Tenascin-C/R This compound->Tenascin Hyaluronan Hyaluronan This compound->Hyaluronan NCAM N-CAM This compound->NCAM inhibits L1 L1/Ng-CAM This compound->L1 inhibits ReceptorX Other Receptors This compound->ReceptorX Signaling Downstream Signaling (e.g., Neurite Outgrowth Inhibition) NCAM->Signaling L1->Signaling ReceptorX->Signaling

Fig 3. Simplified this compound interaction and signaling pathway.

This technical support center provides a starting point for your research on this compound isoforms. Remember to always validate your antibodies in your specific experimental context for reliable and reproducible results.

References

issues with neurocan protein aggregation during purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for neurocan protein purification. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the purification of this compound, with a specific focus on preventing and resolving protein aggregation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My recombinant this compound is precipitating after cell lysis. What could be the cause and how can I prevent this?

A1: Initial precipitation following cell lysis is often due to the sudden change in environment for the protein. This compound, being a large and complex proteoglycan, is particularly sensitive to such changes.

Potential Causes:

  • Incorrect Lysis Buffer: The pH, ionic strength, or absence of stabilizing agents in your lysis buffer may not be optimal for this compound solubility.

  • High Protein Concentration: Overexpression can lead to high local concentrations of this compound upon cell lysis, promoting aggregation.

  • Shear Stress: Aggressive lysis methods can cause mechanical stress on the protein, leading to denaturation and aggregation.

Troubleshooting Steps:

ParameterRecommendationRationale
Lysis Buffer pH Maintain a pH of 7.5-8.5.This compound's isoelectric point (pI) is predicted to be acidic. A buffer pH above the pI will impart a net negative charge, promoting repulsion between protein molecules.
Ionic Strength Include 150-500 mM NaCl or KCl in the lysis buffer.Salts can help to shield electrostatic interactions that may lead to aggregation.
Additives Supplement the lysis buffer with stabilizing agents such as 5-10% glycerol (B35011), 0.1-0.5% non-ionic detergents (e.g., Tween-20, Triton X-100), or 1-2 mM DTT/TCEP if disulfide bond scrambling is suspected.These additives can help to maintain protein stability and prevent hydrophobic interactions.
Lysis Method Use gentle lysis methods like sonication on ice with short bursts, or enzymatic lysis.Minimizes heat generation and mechanical stress on the protein.

Q2: I am observing this compound aggregation during my affinity chromatography purification step. What can I do to improve this?

A2: Aggregation during affinity chromatography can be a significant hurdle. The high local concentration of the protein on the affinity resin can promote aggregation.

Potential Causes:

  • Inappropriate Buffer Conditions: The binding, wash, or elution buffers may not be optimized for this compound stability.

  • Strong Hydrophobic Interactions: The affinity resin itself might have hydrophobic properties that induce protein unfolding and aggregation.[1]

  • Elution Conditions are Too Harsh: A rapid change in pH or a high concentration of the elution agent can cause the protein to aggregate upon release from the resin.

Troubleshooting Steps:

Chromatography StageRecommendationRationale
Binding/Wash Buffer Maintain a pH of 7.5-8.5 and an ionic strength of 150-500 mM NaCl. Include 1-5% glycerol.Consistent buffering conditions that favor solubility are crucial throughout the process.
Elution Method Employ a step or gradient elution to gently release the protein. If using a pH shift for elution, ensure the neutralization buffer is added to the collection tubes immediately.Gradual changes in the buffer environment are less likely to shock the protein into aggregating.
Elution Buffer Additives Consider adding L-arginine (50-100 mM) or a low concentration of a non-ionic detergent to the elution buffer.L-arginine is known to suppress protein aggregation.
Resin Choice If possible, select an affinity resin with a hydrophilic base matrix to minimize non-specific hydrophobic interactions.Reduces the chances of the protein unfolding on the resin surface.

Q3: My purified this compound looks good on an SDS-PAGE gel, but I see evidence of aggregation in size-exclusion chromatography (SEC). How can I address this?

A3: The appearance of a clean band on SDS-PAGE can be deceptive, as the denaturing conditions of the gel can break up non-covalent aggregates. SEC is a more reliable method for assessing the aggregation state of a protein in its native form.

Potential Causes:

  • High Protein Concentration: Concentrating the protein after purification can often lead to aggregation.

  • Buffer Incompatibility: The buffer used for long-term storage or for the SEC run may not be optimal for this compound stability.

  • Freeze-Thaw Cycles: Repeated freezing and thawing can be detrimental to protein stability.

Troubleshooting Steps:

ActionRecommendationRationale
Protein Concentration Avoid concentrating the protein to very high levels if possible. If high concentrations are necessary, do so in the presence of stabilizing excipients like glycerol or arginine.The propensity to aggregate increases with protein concentration.
Storage Buffer Perform a buffer screen to identify the optimal storage conditions. Key parameters to vary include pH, salt concentration, and the type and concentration of stabilizing additives.A well-optimized buffer is critical for long-term stability.
Storage Temperature Store purified this compound at -80°C in small aliquots to minimize freeze-thaw cycles. Flash-freeze the aliquots in liquid nitrogen before transferring to -80°C.Minimizes the time the protein spends in the frozen state where ice crystals can form and damage the protein.
SEC Mobile Phase Ensure the SEC running buffer is compatible with your final purified protein buffer to avoid buffer exchange on the column that could induce aggregation.Maintaining a consistent and stabilizing environment is key.

Experimental Protocols

Protocol 1: Optimized Lysis Buffer for Recombinant this compound

ComponentFinal ConcentrationPurpose
Tris-HCl50 mMBuffering agent
NaCl300 mMMaintain ionic strength
Glycerol10% (v/v)Stabilizer
Triton X-1000.5% (v/v)Non-ionic detergent to aid solubilization
Protease Inhibitor Cocktail1XPrevent proteolytic degradation
pH 8.0

Methodology:

  • Prepare the buffer by dissolving the solid components in 80% of the final volume of nuclease-free water.

  • Add the liquid components and mix thoroughly.

  • Adjust the pH to 8.0 with HCl.

  • Bring the final volume to the desired amount with nuclease-free water.

  • Filter the buffer through a 0.22 µm filter before use.

Protocol 2: Affinity Chromatography with Step Elution for His-tagged this compound

  • Binding/Wash Buffer: 50 mM Tris-HCl, 300 mM NaCl, 10 mM Imidazole, 5% Glycerol, pH 8.0.

  • Elution Buffer: 50 mM Tris-HCl, 300 mM NaCl, 250 mM Imidazole, 5% Glycerol, pH 8.0.

  • Neutralization Buffer: 1 M Tris-HCl, pH 7.0.

Methodology:

  • Equilibrate the Ni-NTA column with 5-10 column volumes (CV) of Binding/Wash Buffer.

  • Load the clarified cell lysate onto the column at a slow flow rate.

  • Wash the column with 10-15 CV of Binding/Wash Buffer to remove unbound proteins.

  • Elute the bound this compound in fractions using the Elution Buffer. Collect 1 CV fractions.

  • Immediately add a predetermined volume of Neutralization Buffer to each collection tube to bring the pH back to a neutral range.

  • Analyze the fractions by SDS-PAGE to identify those containing purified this compound.

Visualizations

experimental_workflow cluster_upstream Upstream Processing cluster_purification Purification cluster_downstream Downstream & Analysis cell_culture Cell Culture (e.g., CHO cells) cell_lysis Gentle Cell Lysis (Optimized Buffer) cell_culture->cell_lysis clarification Clarification (Centrifugation/Filtration) cell_lysis->clarification affinity_chrom Affinity Chromatography (e.g., Ni-NTA) clarification->affinity_chrom Clarified Lysate sec Size-Exclusion Chromatography (Aggregation Check) affinity_chrom->sec concentration Concentration (with Stabilizers) sec->concentration analysis Purity & Aggregation Analysis (SDS-PAGE, DLS) sec->analysis storage Storage (-80°C, Aliquots) concentration->storage storage->analysis

Caption: A typical experimental workflow for the purification of recombinant this compound.

troubleshooting_logic cluster_lysis During Lysis cluster_chromatography During Chromatography cluster_post_purification Post-Purification start Aggregation Observed lysis_check Check Lysis Buffer (pH, Salt, Additives) start->lysis_check chrom_buffer Optimize Buffers (Binding, Wash, Elution) start->chrom_buffer concentration_check Review Concentration Step start->concentration_check lysis_method Modify Lysis Method (Gentler) lysis_check->lysis_method elution_strategy Modify Elution (Gradient, Additives) chrom_buffer->elution_strategy storage_check Optimize Storage Buffer & Conditions concentration_check->storage_check

Caption: A logical troubleshooting guide for addressing this compound aggregation issues.

References

normalizing neurocan qPCR data across different brain regions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with the normalization of Neurocan (NCAN) gene expression data from quantitative real-time PCR (qPCR) experiments across different brain regions.

Frequently Asked Questions (FAQs)

Q1: Why is normalizing this compound qPCR data across different brain regions so challenging?

Q2: What is the recommended overall approach for this type of experiment?

The most robust strategy involves validating a panel of candidate reference genes to identify the most stable ones for your specific experimental conditions (i.e., the exact brain regions you are studying).[3][6][7] This is a critical preliminary step before quantifying your target gene, this compound. The entire experimental workflow, from sample handling to data reporting, should adhere to the Minimum Information for Publication of Quantitative Real-Time PCR Experiments (MIQE) guidelines to ensure data quality, reproducibility, and transparency.[8][9][10][11][12]

Q3: How should I select candidate reference genes for validation in brain tissue?

Selection should be based on a literature search for genes previously shown to be stable in brain tissue. However, it is crucial to remember that stability can be context-dependent.[7] A panel of 8-10 candidate genes from different functional classes is recommended to find suitable options. Using the geometric mean of two or more validated reference genes is now the standard for accurate normalization.[4][13]

Q4: What are geNorm, NormFinder, and BestKeeper?

These are commonly used software algorithms designed to determine the expression stability of candidate reference genes from a given set of qPCR data.[14][15]

  • geNorm calculates a gene expression stability measure (M value) based on the average pairwise variation between all tested genes.[3]

  • NormFinder uses a model-based approach to estimate both the overall expression variation and the variation between sample subgroups.[7][15]

  • BestKeeper determines the best-suited reference genes based on a pairwise correlation analysis of all pairs of candidates.[15]

Q5: How many reference genes are required for accurate normalization?

Using a single, unvalidated housekeeping gene is highly discouraged.[3][13] The current best practice is to use the geometric mean of at least two or three validated, stable reference genes for calculating the normalization factor.[2][13] The geNorm algorithm can help determine the optimal number of reference genes required for your specific dataset by calculating the pairwise variation (V value).[3]

Q6: Should I use absolute or relative quantification for this study?

For comparing gene expression levels between different brain regions, relative quantification is the most common and appropriate method.[16][17][18]

  • Relative quantification measures the change in expression of the target gene (this compound) relative to a stable internal control (the validated reference genes).[4][19][20] The result is typically expressed as a fold-change.

  • Absolute quantification determines the exact number of copies of the target gene, usually by relating the qPCR signal to a standard curve of known concentration.[17][19][20] This is more common for applications like measuring viral load.

Troubleshooting Guide

Issue 1: High variability in Cq values for my reference gene(s) across different brain regions.

  • Potential Cause: The selected reference gene is not stably expressed across the tissues under investigation. This is a common finding, as gene expression can be highly region-specific.[1][2]

  • Solution: Do not proceed with normalization using this gene. You must perform a validation experiment using a panel of candidate reference genes (see Table 1) and use algorithms like geNorm or NormFinder to identify the 2-3 most stable genes for your specific brain regions.[7][14][21]

Issue 2: High variability in this compound Cq values between biological replicates from the same brain region.

  • Potential Cause:

    • True Biological Variation: Gene expression can naturally vary between individuals.

    • Inconsistent Sample Handling: Differences in dissection, sample homogenization, or RNA extraction efficiency can introduce significant variability.[22][23]

  • Solution:

    • Ensure your sample collection and processing protocols are highly consistent.

    • For RNA extraction, use a method that provides high purity and integrity. Always assess RNA quality (e.g., using RIN values).

    • If biological variation is high, you may need to increase the number of animals per group to achieve statistical power.[23]

Issue 3: High variability between technical replicates for the same sample.

  • Potential Cause: This is almost always due to technical errors, most commonly inaccurate pipetting during the qPCR plate setup.[24]

  • Solution:

    • Review your pipetting technique. Ensure you are mixing all solutions thoroughly before pipetting.

    • Use calibrated pipettes and high-quality tips.

    • Consider using an automated liquid handling system to minimize human error and improve reproducibility.[24]

Issue 4: this compound expression is not detected (no Cq value) or Cq values are very high (>35) in some brain regions.

  • Potential Cause:

    • Low Expression: this compound expression is developmentally regulated and may be very low in certain brain regions in adult animals.[25][26]

    • Poor Primer Efficiency: The primers for this compound may not be optimal.

    • RNA Degradation: The RNA quality may be poor, leading to failed reverse transcription or amplification.

    • Inefficient cDNA Synthesis: The reverse transcription step may have been inefficient.[10]

  • Solution:

    • Confirm this compound expression in your target regions from literature or protein-level data if possible.

    • Verify your RNA integrity. An RNA Integrity Number (RIN) > 7 is generally recommended.

    • Validate your this compound primers by running a standard curve to ensure they have high efficiency (90-110%).

    • Optimize the reverse transcription step, ensuring you start with the same total amount of high-quality RNA for all samples.[10]

Data Presentation

Table 1: Candidate Reference Genes for qPCR Normalization in Brain Tissue

This table summarizes candidate reference genes used in various brain-related studies. Their stability can be highly dependent on the specific brain regions and experimental context, underscoring the need for validation.

Gene SymbolGene NameStability Findings in Brain Studies
ACTB Beta-actinCommonly used, but often shows significant variation and is not recommended without validation.[21][27]
GAPDH Glyceraldehyde-3-phosphate dehydrogenaseWidely used, but its stability can be ambiguous and context-dependent.[2][3][21][27]
RPL13A Ribosomal protein L13aIdentified as stable in some studies of human and mouse brain.[2][14][15]
HPRT1 Hypoxanthine phosphoribosyltransferase 1Frequently ranked as a stable reference gene across various brain regions and conditions.[21][27][28]
YWHAZ Tyrosine 3-monooxygenase/tryptophan 5-monooxygenase activation protein, zetaOften found to be one of the most stable genes in rat and dog brain studies.[7][15][21]
PPIA Peptidylprolyl isomerase A (Cyclophilin A)Identified as a top-performing, stable gene in models of brain ischemia.[21]
UBC Ubiquitin CShows relatively low variability in expression in human brain regions.[29]
CYC1 Cytochrome c-1Identified as a stable reference gene in studies of human neurodegenerative diseases.[14][30]
SDHA Succinate dehydrogenase complex flavoprotein subunit ARanked as stable in some studies of human and canine brain tissue.[3][15]
B2M Beta-2-microglobulinCan exhibit large fluctuations and is often one of the least stable genes in brain studies.[21][27]

Experimental Protocols & Visualizations

Protocol 1: Workflow for Validating Reference Genes

This protocol outlines the essential steps for selecting and validating reference genes for normalizing this compound expression across different brain regions.

Step 1: Sample Collection and RNA Extraction

  • Dissect the specific brain regions of interest (e.g., Cortex, Hippocampus, Cerebellum, Striatum).

  • Immediately stabilize the tissue in an RNA stabilization solution or flash-freeze in liquid nitrogen.

  • Extract total RNA using a standardized protocol or commercial kit. Include a DNase treatment step to remove genomic DNA contamination.[10]

Step 2: RNA Quality and Quantity Control

  • Quantify the RNA concentration using a spectrophotometer (e.g., NanoDrop).

  • Assess RNA integrity by determining the RNA Integrity Number (RIN) using a microfluidics-based system (e.g., Agilent Bioanalyzer). Aim for RIN values > 7.

Step 3: Reverse Transcription (cDNA Synthesis)

  • Synthesize cDNA from an equal amount of total RNA for every sample to minimize variation introduced at this step.[10]

  • Include no-reverse transcription (-RT) controls to test for genomic DNA contamination.

Step 4: qPCR

  • Select a panel of 8-10 candidate reference genes (see Table 1).

  • Run qPCR for all candidate genes and the target gene (this compound) on the cDNA from all brain regions.

  • Run each sample in triplicate (technical replicates). Include a no-template control (NTC) for each primer pair.

Step 5: Data Analysis for Reference Gene Stability

  • Use the raw Cq values from the qPCR run.

  • Analyze the Cq values for the candidate reference genes using at least two stability analysis programs (e.g., geNorm, NormFinder).

  • Rank the genes based on their stability scores (e.g., M-value for geNorm). The lower the score, the higher the stability.

  • Determine the optimal number of reference genes to use for normalization (geNorm provides a pairwise variation analysis for this).

Step 6: Selection of Final Reference Genes

  • Select the top 2-3 most stably expressed genes for your experiment.

G cluster_prep Sample Preparation & QC cluster_qpcr qPCR Amplification cluster_analysis Data Analysis & Normalization N1 Sample Collection (Multiple Brain Regions) N2 RNA Extraction & DNase Treatment N1->N2 N3 RNA Quality Control (Concentration & RIN) N2->N3 N4 cDNA Synthesis (Equal RNA Input) N3->N4 N5 Run qPCR with Panel of Candidate Reference Genes & this compound (Target) N4->N5 N6 Analyze Stability of Reference Genes (geNorm, NormFinder, etc.) N5->N6 N7 Select Top 2-3 Most Stable Genes N6->N7 N8 Calculate Normalization Factor (Geometric Mean of Stable Genes) N7->N8 N9 Calculate Normalized This compound Expression (ΔΔCq) N8->N9

Caption: Workflow for qPCR data normalization across brain regions.

Protocol 2: Relative Quantification of this compound (ΔΔCq Method)

This protocol assumes you have identified 2-3 stable reference genes from Protocol 1.

Step 1: Calculate the Normalization Factor (NF)

  • For each biological sample, calculate the geometric mean of the Cq values of your selected stable reference genes.

    • NF = Geometric Mean (CqRefGene1, CqRefGene2, ...)

Step 2: Calculate ΔCq

  • For each sample, subtract the NF from the Cq value of your target gene, this compound.

    • ΔCq = Cqthis compound - NF

Step 3: Select a Calibrator Sample

  • Choose one experimental group to serve as the reference or calibrator (e.g., the control group for the Cortex region).

  • Calculate the average ΔCq for this calibrator group.

    • Average ΔCqCalibrator = Mean of ΔCq values for all biological replicates in the calibrator group.

Step 4: Calculate ΔΔCq

  • For each individual sample, subtract the Average ΔCqCalibrator from its individual ΔCq value.

    • ΔΔCq = ΔCqSample - Average ΔCqCalibrator

Step 5: Calculate Fold Change

  • Calculate the relative expression (fold change) for each sample using the formula:

    • Fold Change = 2-ΔΔCq

G cluster_start Initial Question cluster_validation Validation Pathway cluster_norm Normalization start Have you validated reference genes for your specific brain regions? select_genes Select 8-10 candidate reference genes start->select_genes No proceed Proceed with Normalization using top 2-3 stable genes start->proceed Yes run_qpcr Run qPCR on all samples select_genes->run_qpcr analyze Analyze stability with geNorm/NormFinder run_qpcr->analyze check Are genes stable? (e.g., M-value < 0.5) analyze->check check->select_genes No, select new candidates check->proceed Yes

References

Technical Support Center: Validating Your New Neurocan Antibody

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on validating the specificity of a new neurocan antibody. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the essential first steps in validating a new this compound antibody?

A1: The initial and most critical step is to confirm that the antibody recognizes the intended this compound protein. This is typically achieved through a combination of techniques such as Western Blot (WB), ELISA, and Immunohistochemistry (IHC) using appropriate positive and negative controls.[1][2] The use of knockout cell lines or tissues, where the this compound gene is absent, provides the most definitive negative control.[1][3]

Q2: My antibody works in Western Blot but not in Immunohistochemistry. Is the antibody faulty?

A2: Not necessarily. Antibodies are often sensitive to the conformation of the target protein.[1][2] In Western Blotting, proteins are typically denatured, exposing linear epitopes. In contrast, IHC preserves the native three-dimensional structure of the protein. Your antibody may be specific to a linear epitope that is not accessible in the native conformation. It is crucial to validate an antibody for each specific application.[2][4]

Q3: What are appropriate positive and negative controls for this compound antibody validation?

A3:

  • Positive Controls:

    • Recombinant this compound protein.

    • Cell lysates or tissues known to express high levels of this compound, such as brain tissue.[5][6]

    • Cells transfected to overexpress this compound.

  • Negative Controls:

    • Cell lines or tissues known to not express this compound.

    • Knockout/knockdown (CRISPR/siRNA) cell lines or tissues where the this compound gene has been silenced.[1][4][7] This is considered the gold standard for specificity validation.[3]

    • For IHC, a "no primary antibody" control is essential to check for non-specific binding of the secondary antibody.[1]

Q4: How can I be sure my antibody is specific to this compound and not cross-reacting with other proteins?

A4: Several methods can be employed to demonstrate specificity:

  • Peptide Absorption/Blocking: Pre-incubating the antibody with the immunizing peptide should abolish the signal in your assay.[1] However, this only proves the antibody binds to the immunogen, not that it doesn't bind to other proteins in a complex sample.[1][3]

  • Multiple Antibodies: Use two or more different antibodies that recognize distinct epitopes on the this compound protein. If both antibodies produce the same staining pattern, it increases confidence in the specificity.[3]

  • Mass Spectrometry: Immunoprecipitate the protein with your antibody and identify the precipitated protein and any co-precipitating proteins using mass spectrometry.

Troubleshooting Guides

Western Blot (WB)

Problem: Weak or no signal for this compound.

Possible Cause Troubleshooting Step
Insufficient antibody concentrationIncrease the primary antibody concentration or extend the incubation time (e.g., overnight at 4°C).[8]
Low this compound abundance in the sampleIncrease the amount of protein loaded onto the gel.[8]
Poor antibody-antigen bindingEnsure the antibody has been validated for Western Blotting. Some antibodies only recognize the native protein conformation.[1][2]
Inefficient protein transferVerify transfer efficiency with a Ponceau S stain before blocking. Optimize transfer time and voltage.[9]
Antibody storage and handlingConfirm the antibody was stored correctly and has not expired. Avoid repeated freeze-thaw cycles.[8][10]

Problem: High background or non-specific bands.

Possible Cause Troubleshooting Step
Primary antibody concentration too highReduce the concentration of the primary antibody.[8]
Insufficient blockingIncrease the blocking time or try a different blocking agent (e.g., BSA instead of milk).[11]
Inadequate washingIncrease the number and duration of wash steps. Add a detergent like Tween-20 to the wash buffer.[12]
Secondary antibody cross-reactivityUse a pre-adsorbed secondary antibody. Run a control lane with only the secondary antibody.
Sample degradationPrepare fresh samples and use protease inhibitors.[13]
Immunohistochemistry (IHC)

Problem: High background staining.

Possible Cause Troubleshooting Step
Non-specific antibody bindingIncrease the concentration of the blocking serum or try a different blocking agent.[14]
Endogenous peroxidase/phosphatase activityPerform a quenching step with hydrogen peroxide (for HRP conjugates) or levamisole (B84282) (for AP conjugates).
Hydrophobic interactionsAdd a detergent like Triton X-100 to the wash buffer.
Primary antibody concentration too highTitrate the primary antibody to find the optimal concentration.

Problem: Weak or no staining.

Possible Cause Troubleshooting Step
Inadequate antigen retrievalOptimize the antigen retrieval method (heat-induced or enzymatic).[15][16]
Low primary antibody concentrationIncrease the antibody concentration or incubation time.[14]
Insufficient tissue fixationEnsure proper fixation time and method. Over-fixation can mask epitopes.
Antibody not suitable for IHCConfirm the antibody is validated for IHC with the specific tissue fixation method used.[2]
Enzyme-Linked Immunosorbent Assay (ELISA)

Problem: High background.

Possible Cause Troubleshooting Step
Insufficient blockingIncrease blocking time or try a different blocking buffer.
Inadequate washingIncrease the number of wash steps and ensure complete removal of solutions between steps.
Antibody concentration too highReduce the concentration of the primary or secondary antibody.
Non-specific bindingAdd Tween-20 to the wash buffers.

Problem: Low signal.

Possible Cause Troubleshooting Step
Insufficient antibody incubation time/temperatureOptimize incubation times and temperatures as per the manufacturer's protocol.[10]
Low antibody concentrationIncrease the concentration of the capture or detection antibody.
Inactive substrateUse a fresh substrate solution.
Improper sample dilutionPrepare a dilution series of your sample to find the optimal concentration.

Experimental Protocols

Western Blot Protocol for this compound Detection
  • Sample Preparation: Lyse cells or tissues in RIPA buffer supplemented with protease inhibitors. Determine protein concentration using a BCA assay.

  • Gel Electrophoresis: Load 20-30 µg of protein per lane onto a 4-12% SDS-PAGE gel. Run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer proteins to a PVDF or nitrocellulose membrane. Confirm transfer with Ponceau S staining.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).

  • Primary Antibody Incubation: Incubate the membrane with the anti-neurocan antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 6.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system. This compound is expected to run at approximately 200-260 kDa.[6]

Immunohistochemistry (IHC) Protocol for this compound in Brain Tissue
  • Tissue Preparation: Perfuse and fix the brain tissue with 4% paraformaldehyde (PFA). Cryoprotect in sucrose (B13894) solution and cut 30-40 µm sections on a cryostat.

  • Antigen Retrieval: For paraffin-embedded tissues, perform heat-induced epitope retrieval (HIER) using a citrate (B86180) buffer (pH 6.0).[5][16]

  • Permeabilization and Blocking: Permeabilize sections with 0.3% Triton X-100 in PBS for 15 minutes. Block with 5% normal serum (from the same species as the secondary antibody) in PBS with 0.1% Triton X-100 for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate sections with the anti-neurocan antibody (diluted in blocking solution) overnight at 4°C.

  • Washing: Wash sections three times for 5 minutes each in PBS.

  • Secondary Antibody Incubation: Incubate with a fluorescently labeled or biotinylated secondary antibody for 2 hours at room temperature.

  • Detection (for biotinylated secondary): If using a biotinylated secondary, incubate with an avidin-biotin-peroxidase complex (ABC) reagent, followed by a DAB substrate.

  • Counterstaining and Mounting: Counterstain with a nuclear stain like DAPI (for fluorescence) or hematoxylin (B73222) (for chromogenic). Mount coverslips with an appropriate mounting medium.

  • Imaging: Visualize using a fluorescence or bright-field microscope.

Sandwich ELISA Protocol for this compound Quantification
  • Coating: Coat a 96-well plate with a capture antibody specific for this compound overnight at 4°C.

  • Blocking: Wash the plate and block with 1% BSA in PBS for 1-2 hours at room temperature.

  • Sample and Standard Incubation: Add standards (recombinant this compound) and samples to the wells and incubate for 2 hours at room temperature.[10][17]

  • Detection Antibody Incubation: Wash the plate and add a biotinylated detection antibody specific for a different epitope of this compound. Incubate for 1-2 hours at room temperature.[10][17]

  • Streptavidin-HRP Incubation: Wash the plate and add streptavidin-HRP conjugate. Incubate for 30-60 minutes at room temperature.[10][17]

  • Substrate Addition: Wash the plate and add a TMB substrate. Incubate in the dark until a color develops.[10][17]

  • Stop Reaction: Stop the reaction with a stop solution (e.g., sulfuric acid).[10][17]

  • Read Absorbance: Read the absorbance at 450 nm on a microplate reader.

  • Data Analysis: Generate a standard curve and calculate the concentration of this compound in the samples.

Data Presentation

Table 1: Example Western Blot Densitometry Data

SampleThis compound Band Intensity (Arbitrary Units)Loading Control (e.g., GAPDH) IntensityNormalized this compound Expression
Control Lysate15000300000.50
Treated Lysate 130000310000.97
Treated Lysate 27500290000.26
This compound KO Lysate500305000.02

Table 2: Example ELISA Absorbance Data

This compound Standard (ng/mL)Absorbance (450 nm)SampleAbsorbance (450 nm)Calculated Concentration (ng/mL)
102.105Sample 11.5436.8
51.254Sample 20.8763.2
2.50.752Sample 30.4321.1
1.250.451Blank0.102-
0.6250.276
00.101

Visualizations

Antibody_Validation_Workflow cluster_Initial_Screening Initial Screening cluster_Specificity_Confirmation Specificity Confirmation cluster_Application_Validation Application-Specific Validation WB Western Blot KO_Validation Knockout/Knockdown Validation WB->KO_Validation ELISA ELISA ELISA->KO_Validation IHC Immunohistochemistry IHC->KO_Validation Peptide_Block Peptide Blocking KO_Validation->Peptide_Block Orthogonal_Method Orthogonal Methods (e.g., IP-MS) Peptide_Block->Orthogonal_Method Final_Assay Final Experimental Assay Orthogonal_Method->Final_Assay New_Antibody New this compound Antibody New_Antibody->WB New_Antibody->ELISA New_Antibody->IHC

Caption: Workflow for validating the specificity of a new this compound antibody.

Western_Blot_Troubleshooting cluster_No_Signal_Causes Potential Causes cluster_High_Background_Causes Potential Causes cluster_Solutions Solutions Start Western Blot Issue No_Signal Weak or No Signal Start->No_Signal High_Background High Background / Non-specific Bands Start->High_Background Ab_Conc_Low Low Antibody Concentration No_Signal->Ab_Conc_Low Low_Target Low Target Abundance No_Signal->Low_Target Bad_Transfer Poor Transfer No_Signal->Bad_Transfer Ab_Conc_High High Antibody Concentration High_Background->Ab_Conc_High Insufficient_Blocking Insufficient Blocking High_Background->Insufficient_Blocking Inadequate_Washing Inadequate Washing High_Background->Inadequate_Washing Increase_Ab Increase Ab Concentration / Incubation Ab_Conc_Low->Increase_Ab Increase_Protein Increase Protein Load Low_Target->Increase_Protein Check_Transfer Optimize Transfer Bad_Transfer->Check_Transfer Decrease_Ab Decrease Ab Concentration Ab_Conc_High->Decrease_Ab Optimize_Blocking Optimize Blocking Insufficient_Blocking->Optimize_Blocking Improve_Washing Improve Washing Protocol Inadequate_Washing->Improve_Washing

Caption: Troubleshooting guide for common Western Blotting issues.

References

minimizing background noise in neurocan immunofluorescence

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for neurocan immunofluorescence. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their staining protocols and minimize background noise for high-quality, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of high background noise in this compound immunofluorescence?

High background staining in immunofluorescence can arise from several factors. The most common culprits include non-specific binding of primary or secondary antibodies, insufficient blocking, problems with tissue fixation and antigen retrieval, or endogenous fluorescence within the tissue itself.[1][2][3][4] Specifically for this compound, which is a component of the extracellular matrix, incomplete removal of unbound antibodies from this complex environment can also contribute to background.

Q2: How can I validate the specificity of my anti-neurocan antibody?

To ensure your primary antibody is binding specifically to this compound, it is crucial to run proper controls. This includes a negative control where the primary antibody is omitted to check for non-specific binding of the secondary antibody.[1][5] Additionally, if possible, using tissue from a this compound knockout animal as a negative control is the gold standard for validation. Western blotting can also confirm that the antibody recognizes a protein of the correct molecular weight for this compound.

Q3: What is the optimal fixation method for this compound immunofluorescence?

Formalin-based fixatives, such as 4% paraformaldehyde (PFA), are commonly used for preserving tissue morphology in immunofluorescence.[6][7] However, formalin fixation can mask antigenic sites, necessitating an antigen retrieval step.[6][8][9] The duration of fixation is also critical; over-fixation can irreversibly mask epitopes, while under-fixation can lead to poor tissue preservation. A post-fixation period of 12-24 hours is often a good starting point for brain tissue.[10]

Q4: Which antigen retrieval method is most effective for this compound?

Heat-Induced Epitope Retrieval (HIER) is a widely used and effective method for unmasking epitopes after formalin fixation.[11][12] The choice of retrieval buffer is important. While citrate (B86180) buffer (pH 6.0) is common, some studies suggest that for many antigens, EDTA-based buffers (pH 8.0-9.0) can be more effective.[11] A newer method using citraconic anhydride (B1165640) has also shown promise for brain tissue.[6][9] Optimization of heating time and temperature is crucial for each specific antibody and tissue type.[12]

Troubleshooting Guide: Minimizing Background Noise

This guide addresses specific issues that can lead to high background in this compound immunofluorescence and provides actionable solutions.

Issue 1: High Non-Specific Antibody Binding

Symptoms:

  • Diffuse background staining across the entire tissue section.

  • Staining is observed in the negative control (no primary antibody).[1]

Workflow for Troubleshooting Non-Specific Binding

start High Background Observed check_secondary Run Secondary Antibody Control (Omit Primary Antibody) start->check_secondary staining_present Staining Present? check_secondary->staining_present optimize_primary Optimize Primary Antibody staining_present->optimize_primary No optimize_secondary Optimize Secondary Antibody staining_present->optimize_secondary Yes no_staining No Staining in Control no_staining->optimize_primary optimize_blocking Optimize Blocking Step optimize_primary->optimize_blocking final_protocol Optimized Protocol optimize_blocking->final_protocol change_secondary Change Secondary Antibody (e.g., pre-adsorbed) optimize_secondary->change_secondary change_secondary->final_protocol

Caption: Troubleshooting workflow for non-specific antibody binding.

Solutions:

  • Optimize Antibody Concentrations: High antibody concentrations are a frequent cause of non-specific binding.[1][2][3] Perform a titration to determine the lowest concentration of both primary and secondary antibodies that still provides a specific signal.

    Antibody TypeRecommended Starting Dilution RangeIncubation Time
    Primary Anti-Neurocan 1:50 - 1:500 (empirically determined)16 hours at 4°C[13] or 1-2 hours at RT[7]
    Secondary Antibody 1:300 - 1:1000[10][13]1-2 hours at Room Temperature
  • Improve Blocking: Insufficient blocking can lead to antibodies binding to non-target sites.[1][4]

    • Choice of Blocking Agent: Use a blocking buffer containing normal serum from the same species as the secondary antibody host (e.g., normal goat serum if using a goat anti-mouse secondary).[1][5][14] Bovine Serum Albumin (BSA) at 1-5% is another common option.[10][15]

    • Increase Incubation Time: Extend the blocking step to at least 1 hour at room temperature.[16]

    Blocking AgentConcentrationIncubation Time
    Normal Serum (from secondary host)5-10% in PBS1 hour at Room Temperature
    Bovine Serum Albumin (BSA)1-5% in PBS[10][15]1 hour to overnight[10][16]
  • Use Pre-adsorbed Secondary Antibodies: These antibodies have been passed through a column containing immobilized serum proteins from potentially cross-reactive species, reducing non-specific binding.[5]

Issue 2: Autofluorescence

Symptoms:

  • Fluorescence is observed in unstained tissue sections.

  • Background fluorescence is particularly strong in certain cellular structures (e.g., lipofuscin) or extracellular matrix components.[2]

Solutions:

  • Quenching: Treat sections with a quenching agent.

    • Sodium Borohydride (B1222165): Incubate sections with 0.1-1% sodium borohydride in PBS for 10-30 minutes after fixation to reduce aldehyde-induced autofluorescence.[2][10]

    • Commercial Reagents: Use commercially available quenching reagents like TrueBlack® to reduce lipofuscin autofluorescence.[8][17]

  • Choice of Fluorophore: If autofluorescence is prominent in a specific channel (e.g., green), switch to a fluorophore in the red or far-red spectrum to minimize overlap.

Issue 3: Inadequate Washing

Symptoms:

  • "Patchy" or uneven background staining.

  • High background that is reduced with additional wash steps.

Solutions:

  • Increase Wash Duration and Frequency: Insufficient washing between antibody incubation steps can leave unbound antibodies that contribute to background noise.[3]

    • Increase the number of washes to at least 3-5 times after each antibody incubation.

    • Extend the duration of each wash to 5-10 minutes.

  • Add Detergent: Include a mild, non-ionic detergent like Triton X-100 (0.1-0.5%) or Tween 20 (0.05%) in your wash buffer (e.g., PBST) to help remove non-specifically bound antibodies.[13][16]

Experimental Protocols

Standard Immunofluorescence Protocol for this compound

This protocol provides a general framework. Optimization of specific steps is highly recommended.

Workflow for this compound Immunofluorescence

start Start: Fixed Tissue Section antigen_retrieval Antigen Retrieval (e.g., HIER with Citrate Buffer) start->antigen_retrieval wash1 Wash in PBS antigen_retrieval->wash1 blocking Blocking Step (e.g., 5% Normal Goat Serum) wash1->blocking primary_ab Primary Antibody Incubation (Anti-Neurocan, overnight at 4°C) blocking->primary_ab wash2 Wash in PBST primary_ab->wash2 secondary_ab Secondary Antibody Incubation (Fluorophore-conjugated, 1-2h at RT) wash2->secondary_ab wash3 Wash in PBST secondary_ab->wash3 counterstain Counterstain (Optional) (e.g., DAPI) wash3->counterstain mount Mount Coverslip counterstain->mount image Image Acquisition mount->image

Caption: A standard workflow for this compound immunofluorescence staining.

  • Deparaffinization and Rehydration (for paraffin-embedded sections):

    • Xylene: 2 x 10 minutes.[8]

    • 100% Ethanol: 2 x 5 minutes.[8]

    • 95% Ethanol: 1 x 5 minutes.[8]

    • 70% Ethanol: 1 x 5 minutes.[8]

    • Distilled water: 2 x 5 minutes.[8]

  • Antigen Retrieval (HIER):

    • Immerse slides in 0.01M Sodium Citrate buffer (pH 6.0).[8]

    • Heat using a microwave, pressure cooker, or water bath. A common method is to heat to 95-100°C for 10-20 minutes.[11]

    • Allow slides to cool to room temperature in the buffer (approx. 20-30 minutes).

    • Wash slides in PBS.[8]

  • Permeabilization (if required for intracellular epitopes, less critical for extracellular this compound):

    • Incubate sections in PBS containing 0.1-0.5% Triton X-100 for 10-15 minutes.[13]

  • Blocking:

    • Incubate sections with blocking buffer (e.g., 5% normal goat serum and 0.3% Triton X-100 in PBS) for 1 hour at room temperature in a humidified chamber.[1]

  • Primary Antibody Incubation:

    • Dilute the primary anti-neurocan antibody in the blocking buffer to its optimal concentration.

    • Incubate overnight at 4°C in a humidified chamber.[13][18]

  • Washing:

    • Wash slides 3 x 5 minutes in PBS with 0.1% Triton X-100 (PBST).

  • Secondary Antibody Incubation:

    • Dilute the fluorophore-conjugated secondary antibody in the blocking buffer.

    • Incubate for 1-2 hours at room temperature, protected from light.[7][8]

  • Washing:

    • Wash slides 3 x 5 minutes in PBST, protected from light.

  • Counterstaining (Optional):

    • Incubate with a nuclear counterstain like DAPI (1 µg/mL) for 5-10 minutes.[7][13]

    • Wash briefly in PBS.

  • Mounting:

    • Mount coverslips using an anti-fade mounting medium.

    • Seal the edges with nail polish and store slides at 4°C in the dark.

References

dealing with proteolytic degradation of neurocan in samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the proteolytic degradation of neurocan in experimental samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its degradation a concern?

A1: this compound is a chondroitin (B13769445) sulfate (B86663) proteoglycan that is a key component of the extracellular matrix in the central nervous system. Its integrity is crucial for modulating cell adhesion and migration.[1] Proteolytic degradation of this compound can lead to inaccurate quantification and misinterpretation of its biological role in both normal physiological processes and pathological conditions.

Q2: What are the primary proteases responsible for this compound degradation?

A2: this compound is primarily cleaved by metalloproteinases, including members of the ADAMTS (A Disintegrin and Metalloproteinase with Thrombospondin motifs) and matrix metalloproteinase (MMP) families.[2][3][4]

Q3: What are the common proteolytic fragments of this compound observed in samples?

A3: The proteolytic cleavage of the full-length this compound core protein (~220-270 kDa) typically generates two major fragments: a C-terminal fragment of approximately 150 kDa (this compound-C) and an N-terminal fragment of about 130 kDa (this compound-130).[1][5][6][7][8]

Q4: How can I detect this compound and its degradation products in my samples?

A4: Western blotting is a common method to detect full-length this compound and its fragments.[5][7][8] It is crucial to use antibodies that can specifically recognize the different fragments. For quantitative analysis, an Enzyme-Linked Immunosorbent Assay (ELISA) can be developed and optimized.[9]

Q5: Why is chondroitinase ABC treatment necessary for this compound analysis by Western blot?

A5: The chondroitin sulfate glycosaminoglycan (GAG) chains attached to the this compound core protein can interfere with its migration in SDS-PAGE and subsequent antibody recognition. Digestion with chondroitinase ABC removes these GAG chains, allowing for sharper bands and more accurate detection of the core protein and its fragments.[8][10]

Troubleshooting Guides

Problem 1: I suspect this compound degradation in my samples upon Western blot analysis, observing multiple lower molecular weight bands.

Solution:

  • Sample Handling: Immediately place tissue samples on ice after dissection to minimize degradation.[11] Snap-freeze samples in liquid nitrogen and store them at -80°C for long-term preservation.[11]

  • Lysis Buffer: Ensure your lysis buffer contains a broad-spectrum protease inhibitor cocktail.[12][13] For metalloproteinase inhibition, which is key for this compound, ensure your cocktail includes a chelating agent like EDTA.[14]

  • Temperature: Perform all sample preparation steps, including homogenization and centrifugation, at 4°C or on ice to reduce protease activity.[12]

  • Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles of your samples, as this can lead to protein degradation.[3][15] Aliquot samples into single-use volumes before freezing.

Problem 2: My this compound signal is weak or absent in my Western blot or ELISA.

Solution:

  • Protein Loading: Ensure you are loading a sufficient amount of total protein per lane for Western blotting. For tissues with low this compound expression, you may need to load more protein.[13]

  • Antibody Concentration: Optimize the concentration of your primary and secondary antibodies. Too low of a concentration can result in a weak signal.

  • Blocking: Inappropriate blocking can mask the epitope. Ensure you are using a suitable blocking agent and duration as recommended for your specific antibody.

  • Sample Storage: Prolonged storage, even at -80°C, can lead to a decrease in protein integrity. Use fresh samples whenever possible.

Quantitative Data Summary

Table 1: Illustrative Effect of Protease Inhibitor Cocktail on this compound Stability in Brain Tissue Homogenates Stored at 4°C.

Storage Time (hours)Full-Length this compound (% remaining) - Without Protease InhibitorsFull-Length this compound (% remaining) - With Protease Inhibitor Cocktail
0100%100%
285%98%
660%95%
2430%90%

Note: This table presents illustrative data to demonstrate the expected trend. Actual results may vary based on sample type and experimental conditions.

Table 2: Illustrative Impact of Freeze-Thaw Cycles on this compound Concentration in CSF Samples.

Number of Freeze-Thaw CyclesThis compound Concentration (% of initial)
0100%
195%
380%
565%

Note: This table presents illustrative data to demonstrate the expected trend. It is always recommended to minimize freeze-thaw cycles.[3][15]

Experimental Protocols

Protocol 1: Brain Tissue Lysis for this compound Analysis
  • Dissect the brain tissue on ice and wash with ice-cold PBS.

  • Weigh the tissue and add 10 volumes of ice-cold RIPA buffer supplemented with a commercial protease inhibitor cocktail (containing inhibitors for serine, cysteine, and metalloproteinases).

  • Homogenize the tissue on ice using a Dounce homogenizer or a sonicator.

  • Incubate the homogenate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C.

  • Collect the supernatant containing the soluble proteins and determine the protein concentration using a BCA assay.

  • Store the lysate in aliquots at -80°C.

Protocol 2: Western Blotting for this compound
  • Chondroitinase ABC Digestion:

    • To 20 µg of protein lysate, add chondroitinase ABC to a final concentration of 0.1 U/mL.

    • Incubate at 37°C for 2 hours.

  • Sample Preparation:

    • Add 4X Laemmli sample buffer to the digested samples and boil for 5 minutes at 95°C.

  • SDS-PAGE:

    • Load the samples onto a 6% polyacrylamide gel and run at 100V until the dye front reaches the bottom of the gel.

  • Protein Transfer:

    • Transfer the proteins to a PVDF membrane at 100V for 90 minutes at 4°C.

  • Blocking:

    • Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Incubate the membrane with the primary antibody against this compound (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing:

    • Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation:

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing:

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.

Visualizations

neurocan_degradation_pathway Full-length this compound Full-length this compound N-terminal Fragment (~130 kDa) N-terminal Fragment (~130 kDa) Full-length this compound->N-terminal Fragment (~130 kDa) Cleavage C-terminal Fragment (~150 kDa) C-terminal Fragment (~150 kDa) Full-length this compound->C-terminal Fragment (~150 kDa) Cleavage ADAMTS Proteases ADAMTS Proteases ADAMTS Proteases->Full-length this compound MMPs MMPs MMPs->Full-length this compound

Caption: Proteolytic cleavage of full-length this compound by ADAMTS and MMPs.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Tissue Homogenization Tissue Homogenization Lysis with Protease Inhibitors Lysis with Protease Inhibitors Tissue Homogenization->Lysis with Protease Inhibitors Quantification Quantification Lysis with Protease Inhibitors->Quantification Chondroitinase ABC Digestion Chondroitinase ABC Digestion Quantification->Chondroitinase ABC Digestion SDS-PAGE SDS-PAGE Chondroitinase ABC Digestion->SDS-PAGE Western Blot Western Blot SDS-PAGE->Western Blot Detection Detection Western Blot->Detection

Caption: Experimental workflow for detecting this compound degradation.

troubleshooting_guide Degradation Suspected? Degradation Suspected? Check Sample Handling Check Sample Handling Degradation Suspected?->Check Sample Handling Yes Use Protease Inhibitors Use Protease Inhibitors Check Sample Handling->Use Protease Inhibitors Optimize Western Blot Optimize Western Blot Use Protease Inhibitors->Optimize Western Blot Problem Solved Problem Solved Optimize Western Blot->Problem Solved

Caption: Troubleshooting logic for this compound degradation.

References

Technical Support Center: Optimizing Cell Lysis Buffers for Neurocan Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize cell lysis buffers for the successful extraction of neurocan from various biological samples.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is the primary localization of this compound, and how does this impact lysis buffer selection?

A1: this compound is a large chondroitin (B13769445) sulfate (B86663) proteoglycan predominantly found in the extracellular matrix (ECM) of the central nervous system.[1][2] Unlike transmembrane or cytosolic proteins, a significant portion of this compound is soluble and can be extracted using relatively mild, detergent-free buffers such as Tris-buffered saline (TBS).[3][4] However, some this compound may be more tightly associated with other ECM components or cell surfaces, necessitating the inclusion of non-ionic detergents for complete solubilization.

Q2: My this compound yield is consistently low. What are the potential causes and solutions?

A2: Low this compound yield can stem from several factors. Here are the most common issues and how to address them:

  • Inefficient Lysis: The buffer may not be strong enough to release all this compound pools.

    • Solution: Perform sequential extractions. Begin with a physiological, detergent-free buffer (e.g., TBS with protease inhibitors) to collect the readily soluble fraction. Follow this with a second extraction of the same tissue pellet using a buffer containing a mild, non-ionic detergent like 1% Triton X-100 to release more tightly bound this compound.[3]

  • Protein Degradation: this compound, like other large proteins, is susceptible to degradation by proteases released during cell lysis.[5][6]

    • Solution: Always supplement your lysis buffer with a broad-spectrum protease inhibitor cocktail immediately before use.[6][7] Performing all extraction steps at 4°C or on ice is crucial to minimize enzymatic activity.[5]

  • Insufficient Solubilization: The buffer composition may not be optimal for keeping this compound in solution.

    • Solution: Ensure the pH of your buffer is stable, typically around 7.4-8.0, using a buffering agent like Tris-HCl.[7][8] Maintain appropriate ionic strength with salts like NaCl (e.g., 150 mM) to prevent protein aggregation.[9]

Q3: I am observing multiple bands for this compound on my Western blot. Is this expected?

A3: Yes, this is often expected. Full-length this compound is a large protein (migrating at ~275 kDa under reducing conditions), but it is subject to in-vivo proteolytic processing. This can result in the detection of smaller, well-characterized fragments such as this compound-C (at ~163 kDa) and this compound-130 (at ~122 kDa).[3] The presence and ratio of these bands can vary depending on the tissue's physiological or pathological state.

Q4: Which type of detergent is best for this compound extraction?

A4: For this compound, it is best to start with the mildest conditions possible to preserve its native structure and interactions.

  • Non-ionic detergents (e.g., Triton X-100, NP-40): These are generally recommended. They are effective at solubilizing ECM-associated proteins without disrupting protein-protein interactions as harshly as ionic detergents. A concentration of 1.0% is a common starting point.[3][7]

  • Ionic detergents (e.g., SDS): Stronger detergents like SDS should be avoided for initial extraction if you are interested in protein interactions or activity, as they are highly denaturing.[8] They are more suitable for applications like SDS-PAGE where complete denaturation is required.[8]

Q5: Can I use a standard RIPA buffer for this compound extraction?

A5: While a RIPA buffer can be effective for whole-cell protein extraction due to its combination of ionic and non-ionic detergents, it may be unnecessarily harsh for this compound.[7][10] Given that a large fraction of this compound is soluble in saline buffers, starting with a milder buffer is advisable.[3][4] Using RIPA could disrupt native this compound complexes and may increase the extraction of contaminating proteins. If you do use RIPA, be aware that it contains SDS, which can denature the protein.

Lysis Buffer Composition Tables

The choice of lysis buffer depends on the specific requirements of your experiment. Below are formulations for common buffers, ranging from mild to strong, that can be adapted for this compound extraction.

Table 1: Recommended Lysis Buffers for this compound Extraction

Buffer NameKey ComponentsStrength & Primary Use
Tris-Buffered Saline (TBS) 50 mM Tris-HCl, 150 mM NaCl, pH 7.6Mild: For extracting the readily soluble, extracellular fraction of this compound.[3]
Triton X-100 Lysis Buffer 50 mM Tris-HCl, 150 mM NaCl, 1% Triton X-100, pH 7.6Moderate: For extracting ECM-associated this compound after an initial saline extraction.[3]
RIPA Lysis Buffer 50 mM Tris-HCl, 150 mM NaCl, 1% NP-40 or Triton X-100, 0.5% sodium deoxycholate, 0.1% SDS, pH 8.0Strong: For total protein extraction from tissues; may be too harsh for some applications.[7]

Table 2: Common Additives for Lysis Buffers

AdditiveRecommended ConcentrationPurpose
Protease Inhibitor Cocktail Varies by manufacturer (e.g., 1X)Prevents degradation of this compound by endogenous proteases.[6][9]
EDTA 1-5 mMA chelating agent that inhibits metalloproteases.[5]
Sodium Orthovanadate 1 mMA phosphatase inhibitor, important if phosphorylation status is being studied.[7]
DNase I / Benzonase ~25-50 U/mLReduces viscosity from released DNA, improving sample handling.[5][6]

Experimental Protocols

Protocol: Sequential Extraction of this compound from Brain Tissue

This protocol is designed to isolate both the easily soluble and the more tightly-bound fractions of this compound for a comprehensive analysis.

1. Materials and Reagents:

  • Frozen or fresh brain tissue

  • Buffer A (Saline Extraction): 50 mM Tris-HCl, 150 mM NaCl, pH 7.6.

  • Buffer B (Detergent Extraction): 50 mM Tris-HCl, 150 mM NaCl, 1% Triton X-100, pH 7.6.

  • Protease Inhibitor Cocktail (EDTA-free recommended).

  • Dounce homogenizer.

  • Microcentrifuge refrigerated to 4°C.

2. Procedure:

  • Preparation: Perform all steps on ice. Add protease inhibitor cocktail to Buffer A and Buffer B immediately before use.

  • Homogenization: Weigh the brain tissue and add 10 volumes of ice-cold Buffer A. Homogenize thoroughly using a Dounce homogenizer until no large tissue fragments remain.

  • First Extraction (Saline-Soluble Fraction):

    • Incubate the homogenate for 1 hour at 4°C with gentle end-over-end rotation.

    • Centrifuge at 16,000 x g for 20 minutes at 4°C.

    • Carefully collect the supernatant. This is your "Saline-Soluble Fraction" containing readily extracted this compound. Store at -80°C.

  • Second Extraction (Detergent-Soluble Fraction):

    • Resuspend the pellet from the previous step in the same volume of ice-cold Buffer B.

    • Incubate for 1 hour at 4°C with gentle end-over-end rotation to solubilize matrix-associated proteins.

    • Centrifuge at 16,000 x g for 20 minutes at 4°C.

    • Collect the supernatant. This is your "Detergent-Soluble Fraction." Store at -80°C.

  • Analysis: Analyze both fractions for this compound content using methods like Western blotting or ELISA to determine the distribution of this compound in your sample.

Visual Guides and Workflows

Diagrams of Experimental and Logical Workflows

LysisBufferOptimization Start Start: Brain Tissue Sample Homogenize Homogenize in Buffer A (Tris-Buffered Saline + Protease Inhibitors) Start->Homogenize Centrifuge1 Centrifuge (16,000 x g, 20 min, 4°C) Homogenize->Centrifuge1 Supernatant1 Collect Supernatant 1 (Saline-Soluble this compound) Centrifuge1->Supernatant1 Soluble Fraction Pellet1 Retain Pellet Centrifuge1->Pellet1 Insoluble Fraction Analysis Analyze Both Fractions (e.g., Western Blot) Supernatant1->Analysis Resuspend Resuspend Pellet in Buffer B (Buffer A + 1% Triton X-100) Pellet1->Resuspend Centrifuge2 Centrifuge (16,000 x g, 20 min, 4°C) Resuspend->Centrifuge2 Supernatant2 Collect Supernatant 2 (Detergent-Soluble this compound) Centrifuge2->Supernatant2 Solubilized Fraction Supernatant2->Analysis

Caption: Workflow for sequential extraction of this compound.

TroubleshootingFlow Problem Problem: Low this compound Yield CheckDegradation Check for Degradation: Are protease inhibitors fresh? Was extraction done at 4°C? Problem->CheckDegradation SolutionDegradation Solution: Use fresh inhibitors. Maintain cold temperature. CheckDegradation->SolutionDegradation Yes CheckLysis Check Lysis Efficiency: Did you use a detergent? CheckDegradation->CheckLysis No SolutionLysis Solution: Perform sequential extraction with a Triton X-100 buffer. CheckLysis->SolutionLysis No CheckSolubility Check Buffer Conditions: Is pH stable (7.4-8.0)? Is salt concentration adequate (150mM NaCl)? CheckLysis->CheckSolubility Yes SolutionSolubility Solution: Verify buffer pH and composition. CheckSolubility->SolutionSolubility No

References

Technical Support Center: Troubleshooting Poor Amplification in Neurocan qPCR

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the quantitative real-time PCR (qPCR) analysis of Neurocan (NCAN) gene expression. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its expression analysis important?

This compound (NCAN) is a chondroitin (B13769445) sulfate (B86663) proteoglycan predominantly expressed in the central nervous system. It plays a crucial role in modulating cell adhesion and migration.[1] Expression analysis of this compound is significant in neuroscience research, particularly in studies related to brain development, neural injury, and certain neurological disorders.

Q2: What are some potential reasons for no amplification or very weak amplification of this compound in my qPCR experiment?

Poor or no amplification in a this compound qPCR experiment can stem from several factors:

  • Low Expression Levels: this compound expression can be very low in certain tissues or cell types, especially in adult tissues compared to developing ones.[2]

  • Poor RNA Quality: Degraded or impure RNA can lead to inefficient reverse transcription and subsequent poor qPCR amplification.

  • Inefficient cDNA Synthesis: Suboptimal reverse transcription can result in low yields of cDNA, impacting the detection of low-abundance transcripts like this compound.[3][4]

  • Suboptimal Primer Design: Primers that are not specific to the this compound transcript, form primer-dimers, or have inappropriate melting temperatures can lead to failed amplification.[4]

  • Incorrect qPCR Cycling Conditions: The annealing temperature and other cycling parameters must be optimized for the specific this compound primers being used.

  • Presence of PCR Inhibitors: Contaminants from the sample or RNA extraction process can inhibit the polymerase enzyme.[4]

Q3: How can I confirm if my this compound primers are specific?

Primer specificity is crucial for accurate qPCR results. You can assess this in a few ways:

  • Melting Curve Analysis: A single, sharp peak in the melting curve analysis at the end of the qPCR run indicates the amplification of a single product. Multiple peaks suggest non-specific amplification or primer-dimers.[5]

  • Agarose (B213101) Gel Electrophoresis: Running the qPCR product on an agarose gel should result in a single band of the expected size for the this compound amplicon.[6]

  • In Silico Analysis: Use tools like NCBI BLAST to check if your primer sequences are specific to the this compound gene and are unlikely to bind to other sequences in your sample's genome.

Troubleshooting Guide

Problem 1: No amplification signal (or very late amplification, Cq > 35) for this compound in all samples, including positive controls.

This issue often points to a fundamental problem with the reagents or the experimental setup.

Potential Cause Recommended Solution
Incorrect qPCR setup or forgotten component Double-check the reaction setup to ensure all components (master mix, primers, cDNA, water) were added in the correct volumes.[4]
Degraded or faulty reagents Use a fresh aliquot of master mix, primers, and nuclease-free water. Ensure proper storage of all reagents.
Suboptimal primer design Verify primer sequences and design parameters. Consider redesigning primers if necessary.
Incorrect qPCR instrument settings Confirm that the correct cycling protocol and fluorescence detection channels are selected on the qPCR instrument.
Problem 2: No amplification in experimental samples, but the positive control works.

This scenario suggests a problem with the experimental samples themselves.

Potential Cause Recommended Solution
Very low or no this compound expression in samples This compound expression can be inherently low in certain biological contexts.[2] Increase the amount of input cDNA in the qPCR reaction. If expression is still not detectable, consider using a pre-amplification step for your target gene.
Poor quality RNA Assess RNA integrity using a bioanalyzer or by running an aliquot on a denaturing agarose gel. A 260/280 ratio of ~2.0 and a 260/230 ratio of 2.0-2.2 are indicative of pure RNA. Re-extract RNA if quality is poor.
Inefficient reverse transcription Ensure you are using a high-quality reverse transcriptase and an optimal amount of RNA for cDNA synthesis. Consider using gene-specific primers for reverse transcription to enrich for this compound cDNA.[7]
Presence of PCR inhibitors in the sample Dilute the cDNA template (e.g., 1:5 or 1:10) to reduce the concentration of inhibitors.[8]
Problem 3: Non-specific amplification (multiple peaks in the melting curve).

This indicates that your primers may be binding to unintended targets or forming primer-dimers.

Potential Cause Recommended Solution
Suboptimal annealing temperature Perform a temperature gradient qPCR to determine the optimal annealing temperature for your this compound primers. A higher annealing temperature can increase specificity.[3]
Poor primer design Redesign primers to avoid regions of homology with other genes and to minimize self-complementarity and the potential for primer-dimer formation.[3]
Genomic DNA contamination Treat RNA samples with DNase I before reverse transcription to remove any contaminating genomic DNA. Design primers that span an exon-exon junction.[9]

Experimental Protocols

This compound qPCR Protocol

This protocol provides a general framework for the quantification of this compound mRNA expression. Optimization of specific parameters may be required.

1. RNA Extraction and Quantification:

  • Extract total RNA from cells or tissues using a reputable kit or method (e.g., TRIzol, column-based kits).

  • Assess RNA quantity and purity using a spectrophotometer (e.g., NanoDrop). Aim for a 260/280 ratio of ~2.0 and a 260/230 ratio of 2.0-2.2.

  • Verify RNA integrity using a bioanalyzer or by gel electrophoresis.

2. DNase Treatment and Reverse Transcription:

  • Treat 1 µg of total RNA with DNase I to remove any genomic DNA contamination.

  • Synthesize cDNA using a reverse transcription kit with random hexamers, oligo(dT) primers, or this compound-specific primers.

3. qPCR Reaction Setup:

Component Volume (µL) Final Concentration
2x SYBR Green Master Mix101x
Forward Primer (10 µM)0.5500 nM
Reverse Primer (10 µM)0.5500 nM
cDNA (diluted 1:10)2Variable
Nuclease-free water7-
Total Volume 20

4. qPCR Cycling Conditions:

Step Temperature (°C) Time Cycles
Initial Denaturation952 min1
Denaturation9515 sec40
Annealing/Extension601 min
Melting Curve AnalysisRefer to instrument guidelines1

5. Data Analysis:

  • Use the 2-ΔΔCt method for relative quantification of this compound expression, normalized to a validated reference gene.

Primer Information
Primer Name Sequence (5' to 3') Amplicon Size (bp)
Rat this compound ForwardTTT CAG TCC ACA GCG ATC AG378
Rat this compound ReverseAGG AGA GGG ATA CAG CAG CA

Note: These primers were used in a study on rat this compound expression.[6] It is crucial to design and validate primers specific to the species you are studying.

Visualizations

experimental_workflow cluster_pre_pcr Sample Preparation & RT cluster_pcr qPCR cluster_post_pcr Data Analysis RNA_Extraction 1. RNA Extraction Quality_Control 2. RNA Quality Control (Spectrophotometry, Gel/Bioanalyzer) RNA_Extraction->Quality_Control DNase_Treatment 3. DNase Treatment Quality_Control->DNase_Treatment cDNA_Synthesis 4. cDNA Synthesis (Reverse Transcription) DNase_Treatment->cDNA_Synthesis qPCR_Setup 5. qPCR Reaction Setup cDNA_Synthesis->qPCR_Setup qPCR_Run 6. qPCR Amplification qPCR_Setup->qPCR_Run Data_Acquisition 7. Data Acquisition (Amplification & Melt Curves) qPCR_Run->Data_Acquisition Data_Analysis 8. Relative Quantification (2^-ΔΔCt Method) Data_Acquisition->Data_Analysis

Caption: Experimental workflow for this compound qPCR analysis.

troubleshooting_workflow Start Poor/No Amplification in this compound qPCR Check_Controls Check Positive & No-Template Controls (NTC) Start->Check_Controls Controls_OK Positive Control OK? NTC No Signal? Check_Controls->Controls_OK Evaluate Reagent_Issue Issue with Reagents or Setup - Check Master Mix - Primer Integrity - qPCR Protocol Controls_OK->Reagent_Issue No Sample_Issue Issue with Experimental Samples Controls_OK->Sample_Issue Yes Check_Primers Review Primer Design & Specificity Reagent_Issue->Check_Primers Check_RNA Assess RNA Quality & Quantity Sample_Issue->Check_RNA Check_Expression Consider Low Expression Sample_Issue->Check_Expression Check_Inhibitors Test for PCR Inhibitors Sample_Issue->Check_Inhibitors RNA_OK RNA Quality OK? Check_RNA->RNA_OK Assess Re_extract_RNA Re-extract RNA RNA_OK->Re_extract_RNA No Check_cDNA Review cDNA Synthesis Step RNA_OK->Check_cDNA Yes Optimize_RT Optimize Reverse Transcription - Increase RNA Input - Use Gene-Specific Primers Check_cDNA->Optimize_RT Increase_Template Increase cDNA Template in qPCR Consider Pre-amplification Check_Expression->Increase_Template Dilute_Sample Dilute cDNA Template Check_Inhibitors->Dilute_Sample Inhibitors Suspected Optimize_Annealing Optimize Annealing Temperature (Gradient PCR) Check_Primers->Optimize_Annealing

Caption: Troubleshooting decision tree for poor this compound qPCR amplification.

References

addressing variability in behavioral phenotypes of neurocan knockout mice

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with neurocan knockout (Ncan-/-) mice. Our aim is to help you address the variability in behavioral phenotypes and ensure the reproducibility of your experimental findings.

Troubleshooting Guide

This guide addresses common issues encountered during behavioral experiments with this compound knockout mice.

Issue/Question Potential Causes Recommended Solutions
High variability in locomotor activity in the open field test between Ncan-/- mice. Genetic background, environmental factors (e.g., housing, handling), age, and sex can all contribute to variability.[1]- Genetic Background: Ensure that wild-type and knockout mice are on the same genetic background. Backcrossing to a specific strain for at least 10 generations is recommended. - Environmental Controls: Standardize housing conditions, including cage density, enrichment, light/dark cycle, and noise levels. Handle mice consistently and habituate them to the testing room before experiments.[1] - Age and Sex: Test mice within a defined age range and include both males and females in your experimental design, analyzing the data separately to identify any sex-specific effects.
Ncan-/- mice do not exhibit the expected hyperactive phenotype. The specific behavioral paradigm may not be sensitive enough to detect the phenotype. The age of the mice might also be a factor, as some phenotypes are age-dependent.- Refine Behavioral Testing: In addition to the open field test, consider using home cage activity monitoring for a longer-term assessment of hyperactivity.[2] - Test Battery: Employ a battery of tests to assess different aspects of the mania-like phenotype, including the elevated plus maze for risk-taking behavior and the forced swim test for depression-like behavior.[3][4]
Contradictory results in anxiety-related behaviors in the elevated plus maze. The elevated plus maze can be influenced by locomotor activity. Hyperactivity in Ncan-/- mice may confound the interpretation of time spent in the open arms.- Analyze Multiple Parameters: In addition to the time spent in the open arms, analyze the number of entries into the open and closed arms, and the total distance traveled. A significant increase in all arm entries may indicate general hyperactivity rather than reduced anxiety. - Use Complementary Tests: Use other anxiety-related tests, such as the light-dark box or the novelty-suppressed feeding test, to corroborate your findings.[1]
No significant difference in social interaction in the three-chamber test. The standard social interaction paradigm may not be optimal for detecting subtle social deficits, or hyperactivity could be a confounding factor.- Control for Hyperactivity: Ensure the mouse has adequately habituated to the apparatus. Analyze the total distance traveled during the test to assess if hyperactivity is influencing the time spent in each chamber.[5] - Standardized Protocol: Use a standardized three-chamber social preference protocol that assesses the preference for a social stimulus over a non-social stimulus under conditions of equal salience.[6]

Frequently Asked Questions (FAQs)

Q1: What is the primary behavioral phenotype of this compound knockout mice?

A1: While initial studies reported no obvious behavioral deficits, more recent research indicates that this compound knockout mice exhibit a mania-like behavioral phenotype.[3][4] This includes hyperactivity, increased risk-taking behavior, reduced depression-like behavior, and impaired prepulse inhibition.[3][4] These behaviors are often responsive to treatment with lithium, a common mood stabilizer used in bipolar disorder.[3][4]

Q2: Why is there variability in the reported behavioral phenotypes of Ncan-/- mice?

A2: The variability can be attributed to several factors, including the genetic background of the mice, the specific behavioral tests used, and environmental conditions in different laboratories.[1] Early studies that reported no phenotype may have used a less comprehensive battery of behavioral tests.

Q3: What is the function of this compound in the central nervous system?

A3: this compound is a chondroitin (B13769445) sulfate (B86663) proteoglycan that is a key component of the brain's extracellular matrix.[7] It is involved in cell adhesion and migration and interacts with several cell surface molecules, including N-CAM and L1/Ng-CAM, to modulate neurite outgrowth.[7]

Q4: How does the absence of this compound lead to the observed behavioral changes?

A4: The precise mechanisms are still under investigation. This compound's interaction with cell adhesion molecules and signaling receptors like PTPRσ suggests it plays a role in regulating neuronal connectivity and synaptic plasticity.[8] Its absence may disrupt these processes, leading to the observed mania-like behaviors.

Q5: What are the most critical behavioral assays to perform on Ncan-/- mice?

A5: A comprehensive behavioral battery is recommended. Key assays include:

  • Open Field Test: To assess locomotor activity and hyperactivity.[3][4]

  • Elevated Plus Maze: To measure anxiety and risk-taking behavior.[3][4]

  • Forced Swim Test: To evaluate depression-like or "behavioral despair" phenotypes.[3][4]

  • Three-Chamber Social Interaction Test: To assess sociability.

Quantitative Data Summary

The following tables summarize representative quantitative data from behavioral studies on this compound knockout mice.

Table 1: Locomotor Activity in the Open Field Test

Parameter Wild-Type (WT) This compound Knockout (Ncan-/-)
Total Distance Traveled (cm) 3500 ± 3005500 ± 400
Time in Center Zone (s) 30 ± 550 ± 7
Rearing Frequency 40 ± 665 ± 8
Indicates a statistically significant difference from wild-type controls.

Table 2: Anxiety-Related Behavior in the Elevated Plus Maze

Parameter Wild-Type (WT) This compound Knockout (Ncan-/-)
Time in Open Arms (%) 25 ± 445 ± 5
Entries into Open Arms (%) 30 ± 550 ± 6
Total Arm Entries 20 ± 335 ± 4
Indicates a statistically significant difference from wild-type controls.

Table 3: Depression-Like Behavior in the Forced Swim Test

Parameter Wild-Type (WT) This compound Knockout (Ncan-/-)
Immobility Time (s) 120 ± 1570 ± 10
Swimming Time (s) 80 ± 10130 ± 12
* Indicates a statistically significant difference from wild-type controls.

Experimental Protocols

Detailed methodologies for key behavioral experiments are provided below.

Open Field Test

Objective: To assess spontaneous locomotor activity, exploration, and anxiety-like behavior.

Methodology:

  • Apparatus: A square arena (e.g., 40 x 40 x 30 cm) made of a non-reflective material. The arena is typically divided into a central zone and a peripheral zone by video tracking software.

  • Procedure:

    • Acclimate the mouse to the testing room for at least 30 minutes before the test.[9]

    • Gently place the mouse in the center of the open field arena.[9]

    • Allow the mouse to explore freely for a predetermined period (e.g., 10-20 minutes).[9][10]

    • Record the session using an overhead video camera connected to a tracking software.[9]

    • Clean the apparatus thoroughly with 70% ethanol (B145695) between each trial to eliminate olfactory cues.[11]

  • Data Analysis:

    • Total distance traveled.

    • Time spent in the center versus the peripheral zone.

    • Frequency of rearing (vertical activity).

    • Number of fecal boli.[9]

Elevated Plus Maze

Objective: To assess anxiety-like behavior based on the conflict between the innate tendency to explore a novel environment and the aversion to open, elevated spaces.[12]

Methodology:

  • Apparatus: A plus-shaped maze elevated above the floor (e.g., 50 cm) with two open arms and two closed arms.[13]

  • Procedure:

    • Habituate the mouse to the testing room for at least 30-60 minutes.[14]

    • Place the mouse in the center of the maze, facing an open arm.[13]

    • Allow the mouse to explore the maze for 5 minutes.[13]

    • Record the session with a video camera and tracking software.

    • Clean the maze with 70% ethanol after each mouse.[14]

  • Data Analysis:

    • Percentage of time spent in the open arms.

    • Percentage of entries into the open arms.

    • Total number of arm entries (as a measure of overall activity).

Forced Swim Test

Objective: To assess depression-like behavior or "behavioral despair."

Methodology:

  • Apparatus: A transparent cylindrical container (e.g., 20 cm diameter, 40 cm height) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom.[15][16]

  • Procedure:

    • Acclimate the mouse to the testing room for at least 30 minutes.[16]

    • Gently place the mouse into the water cylinder.[15]

    • The test duration is typically 6 minutes.[16]

    • Record the session for later scoring.

    • After the test, remove the mouse, dry it thoroughly, and place it in a heated cage to prevent hypothermia.[17]

  • Data Analysis:

    • The last 4 minutes of the 6-minute session are typically analyzed.

    • Score the duration of immobility (floating with only minor movements to keep the head above water).

    • Score the duration of active behaviors (swimming and climbing).

Three-Chamber Social Interaction Test

Objective: To assess sociability and preference for social novelty.

Methodology:

  • Apparatus: A rectangular, three-chambered box with openings allowing access to all chambers. Small wire cages are used to contain the stranger mice.[18]

  • Procedure:

    • Habituation (10 minutes): The subject mouse is placed in the center chamber and allowed to explore all three empty chambers.

    • Sociability Test (10 minutes): An unfamiliar "stranger 1" mouse is placed in one of the side chambers within a wire cage. An inanimate object is placed in the other side chamber. The subject mouse is allowed to explore all three chambers.

    • Social Novelty Test (10 minutes): A new unfamiliar "stranger 2" mouse is placed in the previously empty chamber. The subject mouse is given the choice to interact with the familiar "stranger 1" or the novel "stranger 2."

  • Data Analysis:

    • Time spent in each chamber.

    • Time spent sniffing each wire cage.

    • A sociability index and a social novelty preference index can be calculated.

Signaling Pathways and Experimental Workflows

Putative this compound Signaling Pathway

Neurocan_Signaling cluster_ECM Extracellular Matrix cluster_Membrane Cell Membrane cluster_Intracellular Intracellular Signaling This compound This compound PTPRs PTPRσ This compound->PTPRs Binds NCAM N-CAM This compound->NCAM Inhibits Homophilic Binding RhoA RhoA PTPRs->RhoA Activates Akt Akt PTPRs->Akt Inhibits Erk Erk PTPRs->Erk Inhibits Ras Ras NCAM->Ras Activates ROCK ROCK RhoA->ROCK Neurite Neurite Outgrowth ROCK->Neurite Inhibits MAPK MAPK Ras->MAPK CREB CREB MAPK->CREB CREB->Neurite Promotes

Caption: Putative signaling pathways modulated by this compound interactions.

Behavioral Phenotyping Workflow

Behavioral_Workflow start This compound Knockout and Wild-Type Mice acclimation Acclimation to Testing Environment start->acclimation open_field Open Field Test (Locomotion, Anxiety) acclimation->open_field elevated_plus Elevated Plus Maze (Anxiety, Risk-Taking) open_field->elevated_plus 1-2 days rest forced_swim Forced Swim Test (Depression-like) elevated_plus->forced_swim 1-2 days rest social_interaction Three-Chamber Social Interaction forced_swim->social_interaction 1-2 days rest data_analysis Data Analysis and Statistical Comparison social_interaction->data_analysis interpretation Phenotypic Interpretation data_analysis->interpretation

Caption: Recommended workflow for behavioral phenotyping of this compound knockout mice.

References

Validation & Comparative

A Head-to-Head Comparison: Validating Neurocan ELISA Kits with Western Blotting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate quantification of protein expression is paramount. When it comes to Neurocan, a key chondroitin (B13769445) sulfate (B86663) proteoglycan in the central nervous system, both ELISA and Western blotting are common techniques for its detection. This guide provides a comprehensive comparison of a this compound ELISA kit with the gold-standard Western blotting method for validation, complete with experimental protocols and illustrative data.

While ELISA offers a high-throughput and quantitative solution, Western blotting provides crucial information on protein size and specificity. Validating ELISA kit results with Western blotting ensures confidence in the accuracy and reliability of the obtained data.

Performance Comparison: this compound ELISA vs. Western Blot

Below is a summary of the expected performance characteristics when comparing a this compound ELISA kit to Western blotting for the quantification of this compound in brain tissue homogenates.

ParameterThis compound ELISA KitWestern Blotting
Principle Quantitative Sandwich ImmunoassaySemi-Quantitative Immunodetection
Detection Range 78.13-5000 pg/mL[1]Variable, dependent on antibody affinity and substrate sensitivity
Sensitivity High (e.g., 21.3 pg/mL)[1]Moderate to high, generally less sensitive than ELISA[2]
Specificity High, dependent on antibody pairHigh, confirmed by molecular weight
Quantitative YesSemi-quantitative
Throughput High (96-well plate format)Low
Time to Result ~3.5 - 4 hours[1]1-2 days
Intra-assay CV < 8-15%[1][3]Variable, typically higher than ELISA
Inter-assay CV < 10-15%[1][3]Variable, typically higher than ELISA
Sample Volume ~100 µL10-50 µg of total protein
Major Advantage High throughput and precise quantificationProvides molecular weight information

Experimental Validation Workflow

A typical workflow for validating a this compound ELISA kit with Western blotting involves analyzing the same samples with both methods and comparing the results.

G cluster_sample_prep Sample Preparation cluster_elisa This compound ELISA cluster_wb This compound Western Blot cluster_analysis Data Analysis & Comparison Sample Brain Tissue Homogenate Lysate Protein Lysate Sample->Lysate Quant Protein Quantification (BCA Assay) Lysate->Quant ELISA_plate Add Samples to Pre-coated Plate Quant->ELISA_plate ChABC Chondroitinase ABC Digestion Quant->ChABC Incubate1 Incubate with Detection Antibody ELISA_plate->Incubate1 Incubate2 Incubate with HRP-conjugate Incubate1->Incubate2 Develop Add Substrate & Stop Solution Incubate2->Develop Read Read Absorbance at 450 nm Develop->Read ELISA_results Quantitative ELISA Data (ng/mL) Read->ELISA_results SDS_PAGE SDS-PAGE ChABC->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Block Blocking Transfer->Block Primary_Ab Incubate with Primary Antibody Block->Primary_Ab Secondary_Ab Incubate with HRP-conjugated Secondary Antibody Primary_Ab->Secondary_Ab Detect Chemiluminescent Detection Secondary_Ab->Detect WB_results Semi-quantitative Western Blot Data (Band Intensity) Detect->WB_results Correlation Correlate ELISA and Western Blot Results ELISA_results->Correlation WB_results->Correlation G cluster_ecm Extracellular Matrix cluster_cell_surface Neuronal Cell Surface cluster_effects Cellular Effects This compound This compound TenascinC Tenascin-C This compound->TenascinC Hyaluronan Hyaluronan This compound->Hyaluronan NCAM N-CAM This compound->NCAM binds NgCAM Ng-CAM/L1 This compound->NgCAM binds TAG1 TAG-1/Axonin-1 This compound->TAG1 binds NCadherin N-Cadherin This compound->NCadherin modulates Adhesion Inhibition of Neuronal Adhesion NCAM->Adhesion NgCAM->Adhesion Outgrowth Inhibition of Neurite Outgrowth NgCAM->Outgrowth NCadherin->Adhesion

References

Confirming Neurocan Protein Interactions: A Comparative Guide to Co-Immunoprecipitation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of experimentally confirmed protein interactions with neurocan, a chondroitin (B13769445) sulfate (B86663) proteoglycan integral to the brain's extracellular matrix. The focus is on interactions validated through co-immunoprecipitation (Co-IP), a robust technique for identifying protein-protein binding partners in their native cellular environment. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated molecular pathways and experimental workflows.

Comparative Analysis of this compound Interacting Proteins

Co-immunoprecipitation studies have identified several key binding partners for this compound, playing crucial roles in neural development, synaptic plasticity, and axon guidance. The following table summarizes the quantitative data from studies confirming these interactions.

Interacting ProteinCell/Tissue TypeMethod of QuantificationQuantitative FindingReference
NCAM Postnatal Day 34 (P34) Mouse Brain LysatesDensitometry of Co-IP Western BlotThis compound preferentially co-immunoprecipitates with non-polysialylated NCAM (non-PSA-NCAM) compared to polysialylated NCAM (PSA-NCAM) at Postnatal Day 8.[1][1]
Syndecan-3 N/A (In vitro binding assay)Scatchard Plot AnalysisHigh-affinity binding with two dissociation constants (Kd) of 7.5 nM and 23.7 nM.
Glypican-1 N/A (In vitro binding assay)Scatchard Plot AnalysisHigh-affinity binding with two dissociation constants (Kd) of 1.4 nM and 6.0 nM.
L1CAM Developing BrainCo-immunoprecipitationInteraction confirmed, but specific quantitative Co-IP data is not readily available in the reviewed literature.[2]
Tenascin-R Developing BrainCo-immunoprecipitationInteraction confirmed, but specific quantitative Co-IP data is not readily available in the reviewed literature.[3]

Experimental Protocol: Co-immunoprecipitation of this compound from Brain Tissue

This protocol is a synthesized methodology based on established procedures for co-immunoprecipitation of extracellular matrix proteins from brain tissue.[4][5]

I. Materials and Reagents

  • Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% Nonidet P-40 (NP-40), 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease and phosphatase inhibitor cocktails.

  • Wash Buffer: Lysis buffer with a reduced detergent concentration (e.g., 0.1% NP-40).

  • Elution Buffer: 0.1 M glycine (B1666218) (pH 2.5) or 2x Laemmli sample buffer.

  • Antibodies: High-affinity primary antibody specific for this compound (for immunoprecipitation) and primary antibodies for the suspected interacting proteins (for Western blotting).

  • Protein A/G Beads: Agarose or magnetic beads conjugated to Protein A/G.

  • Brain Tissue: Fresh or frozen postnatal mouse or rat brain.

II. Procedure

  • Tissue Lysis:

    • Homogenize fresh or frozen brain tissue in ice-cold lysis buffer (1:10 w/v) using a Dounce or mechanical homogenizer.

    • Incubate the homogenate on ice for 30 minutes with intermittent vortexing to ensure complete lysis.

    • Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet cellular debris.

    • Carefully collect the supernatant, which contains the soluble protein extract. Determine the protein concentration using a standard assay (e.g., BCA).

  • Pre-clearing the Lysate (Optional but Recommended):

    • To reduce non-specific binding, incubate the protein lysate with Protein A/G beads (without antibody) for 1 hour at 4°C on a rotator.

    • Centrifuge at 1,000 x g for 1 minute at 4°C and collect the supernatant.

  • Immunoprecipitation:

    • Incubate the pre-cleared lysate with the primary antibody against this compound (typically 1-5 µg of antibody per 500-1000 µg of protein) for 2-4 hours or overnight at 4°C on a rotator.

    • Add Protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C on a rotator to capture the antibody-antigen complexes.

  • Washing:

    • Pellet the beads by centrifugation (1,000 x g for 1 minute at 4°C) and discard the supernatant.

    • Wash the beads three to five times with 1 mL of ice-cold wash buffer. After the final wash, carefully remove all residual supernatant.

  • Elution:

    • To elute the protein complexes, add elution buffer to the beads.

    • For acidic elution, incubate for 5-10 minutes at room temperature and neutralize the eluate with 1M Tris-HCl (pH 8.5).

    • For SDS-PAGE sample buffer elution, add 2x Laemmli buffer and boil the sample at 95-100°C for 5-10 minutes.

  • Analysis:

    • Analyze the eluted proteins by SDS-PAGE and Western blotting using primary antibodies against the suspected interacting proteins.

Visualizing Molecular Interactions and Workflows

Co-immunoprecipitation Workflow

The following diagram illustrates the key steps in the co-immunoprecipitation process to identify this compound's binding partners.

CoIP_Workflow cluster_lysis Cell/Tissue Lysis cluster_ip Immunoprecipitation cluster_wash_elute Washing and Elution cluster_analysis Analysis BrainTissue Brain Tissue Lysate Protein Lysate BrainTissue->Lysate Homogenization in Lysis Buffer Incubation1 Incubate Lysate with Antibody Lysate->Incubation1 Antibody This compound Antibody Antibody->Incubation1 Incubation2 Add Beads to Capture Complex Incubation1->Incubation2 Beads Protein A/G Beads Beads->Incubation2 Wash Wash Beads Incubation2->Wash Elution Elute Proteins Wash->Elution Analysis Western Blot for Interacting Proteins Elution->Analysis

Caption: A flowchart of the co-immunoprecipitation workflow.

This compound-NCAM Signaling Pathway

This diagram depicts the inhibitory role of this compound on the NCAM-EphA3 signaling pathway, which is crucial for regulating synaptic plasticity.

Neurocan_NCAM_Signaling cluster_membrane Cell Membrane NCAM NCAM EphA3 EphA3 NCAM->EphA3 Interacts Signaling Repellent Signaling (Growth Cone Collapse) EphA3->Signaling Activates This compound This compound This compound->NCAM Binds & Inhibits Interaction with EphA3 EphrinA5 Ephrin-A5 EphrinA5->EphA3 Binds

Caption: this compound's inhibition of NCAM-EphA3 signaling.

References

Neurocan Expression: A Comparative Analysis in Healthy and Diseased Brain Tissue

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of neurocan expression levels in healthy versus diseased brain tissue, supported by experimental data from multiple studies. This compound, a chondroitin (B13769445) sulfate (B86663) proteoglycan (CSPG) of the lectican family, is a key component of the brain's extracellular matrix. It is primarily expressed during the modeling and remodeling phases of neural tissue development and has been shown to interact with various cell surface and extracellular matrix molecules, modulating cell adhesion and neurite outgrowth. Emerging evidence indicates that alterations in this compound expression are associated with the pathophysiology of several neurological and psychiatric disorders.

Quantitative Data Summary

The following tables summarize the quantitative changes in this compound expression observed in various brain diseases compared to healthy control tissue.

Table 1: this compound Expression in Ischemic Stroke
Brain RegionMethodologyChange in ExpressionFold Change (Diseased vs. Healthy)Reference
Ischemic Boundary Zone (Rat)Immunohistochemistry, Western BlotUpregulatedNot specified[1]
Ischemic Boundary Zone (Rat)qRT-PCR in reactive astrocytesUpregulated~1.73[1]
Table 2: this compound Expression in Traumatic Brain Injury (TBI)
Brain RegionMethodologyChange in ExpressionFold Change (Diseased vs. Healthy)Reference
Ipsilateral Cortex (Rat)Western BlotTemporarily IncreasedNot specified[2]
TBI Core and Border (Rat)ImmunohistochemistryIncreasedNot specified[2]
Table 3: this compound Expression in Alzheimer's Disease (AD)
Brain RegionMethodologyChange in ExpressionCorrelation/ObservationReference
Soluble Cortical FractionsProteomicsUpregulated-[3][4]
Hippocampus (RNA)RNAseqNegative correlation with Braak stages-[3]
Total Brain (RNA)RNAseqPositive correlation with phospho-tau-[3]
Table 4: this compound Expression in Glioma
Brain RegionMethodologyChange in ExpressionFold Change (Tumor vs. Healthy)Reference
High-Grade GliomasMicroarrayNo significant change-[5]
Table 5: this compound Expression in Schizophrenia
Brain RegionMethodologyChange in ExpressionObservationReference
Prefrontal CortexNot specifiedAltered levels or mutations associated with SZ-[6]
Table 6: this compound Expression in Parkinson's Disease (PD)
Brain RegionMethodologyChange in ExpressionObservationReference
Not specifiedProteomic studiesDifferentially expressedVersican more widely reported to be upregulated[1][7]

Signaling Pathways and Experimental Workflows

This compound, as a chondroitin sulfate proteoglycan, is implicated in signaling pathways that inhibit axonal growth, particularly after central nervous system injury.

Inhibitory Signaling Pathway of this compound

This compound exerts its inhibitory effects on axon regeneration primarily through the activation of the RhoA/ROCK signaling pathway. This pathway is a common convergence point for many axon growth inhibitors found in the injured central nervous system.

neurocan_signaling_pathway This compound This compound (CSPG) Receptor Neuronal Receptor (e.g., PTPσ, LAR) This compound->Receptor Binds to RhoA_GDP RhoA-GDP (Inactive) Receptor->RhoA_GDP Activates GEF RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GTP loading ROCK ROCK RhoA_GTP->ROCK Activates LIMK LIM Kinase ROCK->LIMK Activates Cofilin Cofilin LIMK->Cofilin Phosphorylates Cofilin_P P-Cofilin (Inactive) Cofilin->Cofilin_P Actin Actin Dynamics Cofilin_P->Actin Inhibits GrowthCone Growth Cone Collapse & Axon Growth Inhibition Actin->GrowthCone

Caption: this compound-mediated inhibition of axonal growth via the RhoA/ROCK pathway.

Experimental Workflow: Quantifying this compound Expression

A typical workflow for comparing this compound expression in healthy versus diseased brain tissue involves sample collection, processing, and analysis using techniques like Western Blot, qRT-PCR, and Immunohistochemistry.

experimental_workflow start Brain Tissue Collection (Healthy vs. Diseased) homogenization Tissue Homogenization start->homogenization tissue_fixation Tissue Fixation & Sectioning start->tissue_fixation protein_extraction Protein Extraction homogenization->protein_extraction rna_extraction RNA Extraction homogenization->rna_extraction western_blot Western Blot (Protein Quantification) protein_extraction->western_blot q_rt_pcr qRT-PCR (mRNA Quantification) rna_extraction->q_rt_pcr data_analysis Data Analysis & Comparison western_blot->data_analysis q_rt_pcr->data_analysis ihc Immunohistochemistry (Protein Localization) tissue_fixation->ihc ihc->data_analysis

Caption: Workflow for analyzing this compound expression in brain tissue.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Western Blot for this compound Protein Quantification
  • Protein Extraction:

    • Snap-frozen brain tissue is weighed and homogenized in 10 volumes of RIPA buffer supplemented with protease inhibitors.

    • Samples are sonicated on ice (e.g., three 15-second pulses).

    • Homogenates are centrifuged at high speed (e.g., 14,000 x g) for 20 minutes at 4°C.

    • The supernatant containing the total protein extract is collected, and protein concentration is determined using a BCA assay.

  • SDS-PAGE and Electrotransfer:

    • 30-50 µg of protein per sample is mixed with Laemmli sample buffer and heated at 95°C for 5 minutes.

    • Samples are loaded onto a 4-12% Bis-Tris polyacrylamide gel and separated by electrophoresis.

    • Proteins are then transferred to a PVDF membrane.

  • Immunoblotting:

    • The membrane is blocked for 1 hour at room temperature in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).

    • The membrane is incubated overnight at 4°C with a primary antibody against this compound (e.g., rabbit anti-neurocan) diluted in blocking buffer.

    • After washing three times with TBST, the membrane is incubated for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The membrane is washed again three times with TBST.

  • Detection and Quantification:

    • The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

    • Band intensities are quantified using densitometry software and normalized to a loading control such as β-actin or GAPDH.

Quantitative Real-Time PCR (qRT-PCR) for this compound mRNA Expression
  • RNA Extraction and cDNA Synthesis:

    • Total RNA is extracted from brain tissue using a suitable kit (e.g., RNeasy Kit, Qiagen) following the manufacturer's instructions.

    • RNA quality and quantity are assessed using a spectrophotometer.

    • 1 µg of total RNA is reverse transcribed into cDNA using a high-capacity cDNA reverse transcription kit.

  • qRT-PCR:

    • The qRT-PCR reaction is prepared using a SYBR Green master mix, forward and reverse primers for the this compound gene, and the synthesized cDNA template.

    • Primers are designed to span an exon-exon junction to avoid amplification of genomic DNA.

    • The reaction is performed in a real-time PCR system with a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).

  • Data Analysis:

    • The cycle threshold (Ct) values are obtained for both the this compound gene and a reference gene (e.g., β-actin, GAPDH).

    • Relative gene expression is calculated using the 2-ΔΔCt method, comparing the expression in diseased tissue to that in healthy control tissue.

Immunohistochemistry (IHC) for this compound Localization
  • Tissue Preparation:

    • Animals are perfused with 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).

    • Brains are dissected, post-fixed in 4% PFA overnight, and then cryoprotected in 30% sucrose (B13894) in PBS.

    • The tissue is embedded in OCT compound and sectioned on a cryostat at a thickness of 20-40 µm.

  • Immunostaining:

    • Free-floating sections are washed in PBS.

    • Antigen retrieval may be performed by incubating sections in 10 mM sodium citrate (B86180) buffer (pH 6.0) at 80°C for 30 minutes.

    • Sections are permeabilized with 0.3% Triton X-100 in PBS for 15 minutes.

    • Blocking is performed for 1 hour at room temperature in PBS containing 5% normal goat serum and 0.1% Triton X-100.

    • Sections are incubated overnight at 4°C with the primary antibody against this compound diluted in blocking solution.

    • After washing, sections are incubated for 2 hours at room temperature with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit).

    • Sections are washed and mounted on slides with a mounting medium containing DAPI for nuclear counterstaining.

  • Imaging and Analysis:

    • Images are captured using a confocal or fluorescence microscope.

    • The intensity and distribution of this compound immunoreactivity are qualitatively and quantitatively analyzed in the brain regions of interest.

References

A Comparative Analysis of Neurocan and Phosphacan in Neural Development

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the roles of two key chondroitin (B13769445) sulfate (B86663) proteoglycans in shaping the nervous system.

In the intricate process of neural development, the extracellular matrix (ECM) provides a dynamic and instructive environment that guides cell migration, axon growth, and synapse formation. Among the key players in the neural ECM are the chondroitin sulfate proteoglycans (CSPGs), a diverse family of molecules with profound effects on neuronal behavior. This guide offers a detailed comparative analysis of two major nervous tissue-specific CSPGs: neurocan and phosphacan. Both have been implicated as critical modulators of neural development, often exhibiting inhibitory roles in neurite outgrowth and contributing to the regulation of synaptic plasticity. Understanding their distinct and overlapping functions is crucial for advancing our knowledge of nervous system formation and for developing novel therapeutic strategies for neurological disorders and injuries.

At a Glance: Key Differences and Similarities

FeatureThis compoundPhosphacan
Protein Family Lectican family of hyaluronan-binding proteoglycans.Splice variant of the receptor-type protein tyrosine phosphatase ζ (RPTPζ/β).
Primary Cellular Source Primarily synthesized by neurons.[1]Primarily synthesized by glial cells (astrocytes).[1]
Developmental Expression Expression peaks during late embryonic development and declines significantly after birth.[1]Concentration rises steadily after embryonic day 20 and plateaus around two weeks postnatally.[1]
Primary Function in Neurite Outgrowth Predominantly inhibitory.[2][3]Predominantly inhibitory, though some isoforms can be permissive.[2][4]
Key Binding Partners N-CAM, Ng-CAM/L1, TAG-1/axonin-1, tenascin-C, tenascin-R, hyaluronan.[1][5]N-CAM, Ng-CAM/L1, TAG-1/axonin-1, contactin (B1178583), tenascin-C, tenascin-R.[1][5]
Role in Synaptic Plasticity Implicated in the maintenance of late-phase hippocampal long-term potentiation (LTP).[6]Involved in synaptic plasticity and regeneration after injury.[6]

Quantitative Analysis of Neurite Outgrowth Inhibition

Both this compound and phosphacan are well-documented inhibitors of neurite outgrowth, a critical process for the formation of neural circuits. The following tables summarize quantitative data from key experimental studies, providing a direct comparison of their inhibitory potency.

Table 1: Inhibition of Retinal Ganglion Cell (RGC) Neurite Outgrowth

SubstrateAverage Neurite Length (μm ± SE)Percentage Inhibition vs. ControlReference
Poly-L-lysine (PLL) - Control29.5 ± 1.8-[2]
PLL + this compound (10 µg/ml)16.3 ± 1.044.7%[2]
PLL + Phosphacan (10 µg/ml)13.1 ± 1.055.6%[2]
PLL + Phosphacan core protein8.5 ± 1.271.2%[2]

Table 2: Inhibition of Dorsal Root Ganglion (DRG) Neuron Adhesion and Neurite Extension

SubstrateNeuronal Attachment (% of Control)Neurite Extension (% of Control)Reference
Poly-L-lysine (PL) - Control100%100%[7]
PL + this compound (10 µg/ml)~40%~30%[7]
PL + Phosphacan (10 µg/ml)~50%~40%[7]

Experimental Protocols

To provide a practical resource for researchers, this section details the methodologies for key experiments used to characterize the functions of this compound and phosphacan.

Neurite Outgrowth Assay

This assay is fundamental for assessing the inhibitory or permissive effects of this compound and phosphacan on axon growth.

Objective: To quantify the extent of neurite growth from cultured neurons on substrates coated with this compound or phosphacan.

Materials:

  • Primary neurons (e.g., retinal ganglion cells, dorsal root ganglion neurons)

  • Culture medium appropriate for the chosen neuron type

  • Poly-L-lysine (PLL) or other appropriate coating substrate

  • Purified this compound and phosphacan proteins

  • Chondroitinase ABC (optional, for digesting chondroitin sulfate chains)

  • Culture plates (e.g., 96-well)

  • Microscope with imaging capabilities

  • Image analysis software

Protocol:

  • Plate Coating:

    • Coat the wells of a culture plate with PLL (10 µg/ml in sterile water) for 1 hour at 37°C.

    • Wash the wells three times with sterile water and allow to air dry.

    • For experimental wells, add a solution of this compound or phosphacan (e.g., 10 µg/ml in PBS) and incubate for 2 hours at 37°C. For control wells, add PBS only.

    • For experiments investigating the role of the core protein, pre-treat the proteoglycan solution with chondroitinase ABC (e.g., 0.1 U/ml) for 1 hour at 37°C before coating.

    • Wash the wells three times with PBS to remove any unbound protein.

  • Neuron Plating:

    • Dissociate primary neurons using appropriate enzymatic and mechanical methods.

    • Resuspend the cells in culture medium to the desired density.

    • Plate the neurons onto the coated wells.

  • Incubation and Imaging:

    • Incubate the cultures for a predetermined time (e.g., 48-72 hours) at 37°C in a humidified incubator.

    • Fix the cells with 4% paraformaldehyde.

    • Immunostain for a neuronal marker (e.g., βIII-tubulin) to visualize neurites.

    • Capture images of multiple fields per well using a fluorescence microscope.

  • Data Analysis:

    • Use image analysis software to trace and measure the length of all neurites.

    • Calculate the average neurite length per neuron for each condition.

    • Statistically compare the average neurite lengths between control and experimental conditions to determine the extent of inhibition.

Solid-Phase Binding Assay

This assay is used to quantify the binding affinity between this compound or phosphacan and their respective binding partners.

Objective: To determine the dissociation constant (Kd) of the interaction between a proteoglycan and a specific ligand.

Materials:

  • Purified this compound or phosphacan

  • Purified ligand (e.g., NCAM, contactin)

  • High-binding 96-well plates

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Detection antibody conjugated to an enzyme (e.g., HRP)

  • Substrate for the enzyme (e.g., TMB)

  • Plate reader

Protocol:

  • Plate Coating:

    • Coat the wells of a high-binding plate with the purified ligand (e.g., 1 µg/ml in PBS) overnight at 4°C.

  • Blocking:

    • Wash the wells three times with wash buffer.

    • Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

  • Binding:

    • Wash the wells three times with wash buffer.

    • Prepare serial dilutions of the purified this compound or phosphacan in binding buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20).

    • Add the proteoglycan solutions to the wells and incubate for 2 hours at room temperature.

  • Detection:

    • Wash the wells three times with wash buffer.

    • Add the primary antibody specific to the proteoglycan and incubate for 1 hour at room temperature.

    • Wash the wells three times with wash buffer.

    • Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

    • Wash the wells five times with wash buffer.

    • Add the TMB substrate and incubate until a color change is observed.

    • Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

  • Data Analysis:

    • Measure the absorbance at the appropriate wavelength using a plate reader.

    • Plot the absorbance values against the concentration of the proteoglycan.

    • Use a suitable binding model (e.g., one-site binding) to calculate the dissociation constant (Kd).

Signaling Pathways and Molecular Interactions

The biological effects of this compound and phosphacan are mediated through their interactions with cell surface receptors and subsequent modulation of intracellular signaling cascades.

This compound Signaling in Axon Guidance

This compound's inhibitory effect on neurite outgrowth is largely attributed to its interaction with neural cell adhesion molecules (CAMs) like NCAM and L1/Ng-CAM on the surface of the growth cone. This interaction is thought to disrupt the homophilic binding of these CAMs, which is necessary for promoting axon extension.

Neurocan_Signaling cluster_ECM Extracellular Matrix cluster_Neuron Neuronal Growth Cone This compound This compound NCAM NCAM This compound->NCAM Binding L1 L1/Ng-CAM This compound->L1 Binding Actin Actin Cytoskeleton This compound->Actin Inhibits Polymerization NCAM->Actin Promotes Polymerization L1->Actin Promotes Polymerization Outgrowth Neurite Outgrowth Actin->Outgrowth Drives

This compound's inhibitory signaling pathway.
Phosphacan Signaling in Neuronal Migration

Phosphacan, through its interaction with receptors like contactin and TAG-1, can influence neuronal migration. This interaction can modulate the activity of intracellular signaling molecules such as RhoA, a key regulator of the actin cytoskeleton and cell motility.

Phosphacan_Signaling cluster_ECM Extracellular Matrix cluster_Neuron Migrating Neuron Phosphacan Phosphacan Contactin Contactin Phosphacan->Contactin Binding RhoA RhoA Contactin->RhoA Modulates Activity Actin Actin Cytoskeleton (Reorganization) RhoA->Actin Migration Neuronal Migration Actin->Migration Drives

Phosphacan's signaling in neuronal migration.

Concluding Remarks

This compound and phosphacan, while both being major chondroitin sulfate proteoglycans in the developing nervous system, exhibit distinct expression patterns and subtly different functional roles. This compound appears to be more prominent during the early stages of neural circuit formation, while phosphacan's influence extends into the postnatal period and into processes of synaptic plasticity and repair. Their shared ability to inhibit neurite outgrowth, mediated through interactions with cell adhesion molecules, underscores their importance in defining inhibitory boundaries and sculpting the precise connectivity of the nervous system.

For researchers and drug development professionals, a deeper understanding of the specific contributions of this compound and phosphacan, and the signaling pathways they regulate, opens up new avenues for therapeutic intervention. Targeting the interactions of these proteoglycans or their downstream signaling components could offer novel strategies to promote axon regeneration after injury or to correct developmental wiring defects in neurological disorders. The experimental protocols and comparative data presented in this guide provide a solid foundation for further investigation into the multifaceted roles of these critical ECM components.

References

Neurocan vs. Versican: A Comparative Guide to Their Distinct Roles in the Extracellular Matrix

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of neurocan and versican, two prominent members of the lectican family of chondroitin (B13769445) sulfate (B86663) proteoglycans (CSPGs). While structurally related, these extracellular matrix (ECM) molecules exhibit distinct expression patterns, binding partners, and functional roles in both health and disease. This document summarizes key experimental data, provides detailed methodologies for relevant assays, and visualizes associated signaling pathways to facilitate a deeper understanding of their unique contributions to the ECM.

At a Glance: Key Differences Between this compound and Versican

FeatureThis compoundVersican
Primary Location Central Nervous System (CNS)CNS and various peripheral tissues
Key Roles in CNS Inhibition of neurite outgrowth, regulation of synaptic plasticity, role in perineuronal nets.[1][2]Regulation of neural crest cell migration, axonal guidance, role in perineuronal nets.[2][3]
Role in Disease Upregulated after CNS injury, implicated in neuroblastoma.Implicated in cancer progression, inflammation, and cardiovascular disease.
Isoforms Full-length and a proteolytically cleaved C-terminal fragment (this compound-C).At least four splice variants (V0, V1, V2, V3) with differing glycosaminoglycan attachment domains.
Expression During Development Peaks in the early postnatal period and then declines.[3]Isoform expression is differentially regulated during development.[3]

Quantitative Data Comparison

Expression Levels in Developing Rat Brain

The expression levels of this compound and versican isoforms show distinct temporal patterns during brain development, as quantified by slot-blot radioimmunoassay.

Developmental StageThis compound (N- and C-terminal portions) ConcentrationVersican (β domain isoforms) Concentration
Embryonic Day 14 (E14)IncreasingIncreasing
BirthIncreasingPeaks and begins to decline
Early PostnatalPeaksDeclining
2-8 MonthsDeclines to a low "mature" levelRemains at a low "mature" level
(Data summarized from Milev et al., 1998)[3]
Binding Affinities

Quantitative data on binding affinities provides insight into the strength of molecular interactions.

MoleculeBinding PartnerDissociation Constant (Kd)Experimental Method
This compoundN-CAM25 - 100 nMBIAcore (Surface Plasmon Resonance)
VersicanTenascin-RBrevican has at least a 10-fold higher affinity for tenascin-R than other lecticans, including versican.Surface Plasmon Resonance
This compoundTenascin-RThe this compound lectin domain showed the lowest affinity to tenascin-R fragments in surface plasmon resonance analysis.Surface Plasmon Resonance
(Data summarized from Rauch et al., 1996 and Aspberg et al., 1997)

Functional Roles: A Detailed Comparison

Role in the Central Nervous System

This compound is predominantly expressed in the CNS and is a key component of the brain's extracellular matrix. It is known to be a potent inhibitor of neurite outgrowth and neuronal adhesion.[1] After CNS injury, this compound expression is significantly upregulated by reactive astrocytes, contributing to the inhibitory environment of the glial scar which hinders axonal regeneration. This compound is also a component of perineuronal nets (PNNs), specialized ECM structures that enwrap certain neurons and regulate synaptic plasticity.[2][3]

Versican also plays crucial roles in the CNS, particularly during development. Its various isoforms are involved in guiding neural crest cell migration and axon outgrowth.[3] Like this compound, versican is a component of PNNs.[2] The V2 isoform of versican is particularly abundant in the mature brain and has been shown to be inhibitory to neurite outgrowth. In contrast, the V1 isoform can promote neuronal differentiation and neurite outgrowth.

Role in Cancer and Inflammation

Versican is extensively implicated in cancer progression and inflammation. It is often overexpressed in the tumor microenvironment of various cancers, where it can promote tumor growth, angiogenesis, and metastasis. Versican interacts with cell surface receptors such as Toll-like receptors (TLRs) and CD44 on immune cells, modulating inflammatory responses. For instance, versican can stimulate macrophages to produce pro-inflammatory cytokines.

This compound , while primarily studied in the context of the CNS, has also been linked to cancer. High expression of this compound has been associated with an unfavorable outcome in neuroblastoma, where it may promote malignant phenotypes by stimulating tumor sphere formation.

Signaling Pathways

Neurocan_Signaling cluster_ECM Extracellular Matrix cluster_Cell Neuron This compound This compound NCAM N-CAM This compound->NCAM Binds (Kd: 25-100 nM) TenascinR Tenascin-R This compound->TenascinR Binds NeuriteOutgrowth Neurite Outgrowth (Inhibition) This compound->NeuriteOutgrowth SynapticPlasticity Synaptic Plasticity (Modulation) This compound->SynapticPlasticity NCAM->NeuriteOutgrowth

Versican_Signaling cluster_ECM Tumor Microenvironment cluster_Macrophage Macrophage cluster_CancerCell Cancer Cell Versican Versican TLR2 TLR2 Versican->TLR2 Binds CD44 CD44 Versican->CD44 Binds NFkB NF-κB Pathway TLR2->NFkB CD44->NFkB Cytokines Pro-inflammatory Cytokines (e.g., TNF-α) NFkB->Cytokines Wnt Wnt BetaCatenin β-catenin Wnt->BetaCatenin PI3K PI3K Akt Akt PI3K->Akt VersicanExpression Versican Gene Expression BetaCatenin->VersicanExpression Akt->VersicanExpression

Experimental Protocols

Proteoglycan Extraction from Brain Tissue

Objective: To isolate proteoglycans from brain tissue for subsequent analysis.

Materials:

  • Fresh or frozen brain tissue

  • Extraction Buffer: 4 M guanidine (B92328) HCl, 50 mM sodium acetate, pH 5.8, with protease inhibitors (e.g., PMSF, leupeptin, pepstatin A)

  • Dialysis tubing (12-14 kDa MWCO)

  • DEAE-Sepharose or other anion-exchange chromatography column

  • Elution buffers with increasing NaCl concentrations (0.15 M to 1.0 M) in 7 M urea, 50 mM Tris-HCl, pH 7.4

  • Centrifuge and appropriate tubes

Procedure:

  • Homogenize brain tissue in 10 volumes of ice-cold Extraction Buffer.

  • Extract overnight at 4°C with constant stirring.

  • Centrifuge at 15,000 x g for 30 minutes at 4°C to pellet insoluble material.

  • Collect the supernatant and dialyze extensively against 7 M urea, 50 mM Tris-HCl, pH 7.4, with protease inhibitors at 4°C.

  • Apply the dialyzed extract to a DEAE-Sepharose column equilibrated with the dialysis buffer.

  • Wash the column with the equilibration buffer to remove unbound proteins.

  • Elute the bound proteoglycans with a stepwise or linear gradient of NaCl (0.15 M to 1.0 M) in the equilibration buffer.

  • Collect fractions and analyze for proteoglycan content using methods such as the DMMB dye-binding assay.

  • Pool fractions containing proteoglycans and dialyze against an appropriate buffer for downstream applications.

Proteoglycan_Extraction Start Brain Tissue Homogenize Homogenize in Guanidine HCl Buffer Start->Homogenize Extract Extract at 4°C Homogenize->Extract Centrifuge Centrifuge Extract->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Dialyze Dialyze against Urea Buffer Supernatant->Dialyze AnionExchange Anion-Exchange Chromatography Dialyze->AnionExchange Elute Elute with NaCl Gradient AnionExchange->Elute Analyze Analyze Fractions Elute->Analyze Pool Pool and Dialyze Analyze->Pool

Western Blot Analysis for this compound and Versican

Objective: To detect and quantify this compound and versican in protein extracts.

Materials:

  • Protein samples (e.g., brain tissue extracts)

  • SDS-PAGE gels (appropriate percentage for large proteoglycans, e.g., 3-8% Tris-Acetate)

  • SDS-PAGE running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies specific for this compound or versican

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat protein samples with chondroitinase ABC to remove glycosaminoglycan chains for better resolution of the core protein.

  • Separate proteins by SDS-PAGE.

  • Transfer proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.

  • Capture the signal using an imaging system.

Immunohistochemistry for this compound and Versican in Brain Tissue

Objective: To visualize the localization of this compound and versican in brain tissue sections.

Materials:

  • Paraffin-embedded or frozen brain tissue sections

  • Xylene and ethanol (B145695) series (for paraffin (B1166041) sections)

  • Antigen retrieval buffer (e.g., citrate (B86180) buffer, pH 6.0)

  • Blocking solution (e.g., 10% normal goat serum in PBST)

  • Primary antibodies specific for this compound or versican

  • Fluorescently-labeled secondary antibody

  • DAPI for nuclear counterstaining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Deparaffinize and rehydrate paraffin-embedded sections.

  • Perform antigen retrieval by heating sections in antigen retrieval buffer.

  • Permeabilize sections with 0.25% Triton X-100 in PBS.

  • Block non-specific binding with blocking solution for 1 hour at room temperature.

  • Incubate sections with the primary antibody (diluted in blocking solution) overnight at 4°C.

  • Wash sections three times with PBST.

  • Incubate sections with the fluorescently-labeled secondary antibody (diluted in blocking solution) for 1-2 hours at room temperature, protected from light.

  • Wash sections three times with PBST.

  • Counterstain nuclei with DAPI.

  • Mount coverslips using mounting medium.

  • Visualize and capture images using a fluorescence microscope.

In Vitro Neurite Outgrowth Assay

Objective: To assess the effect of purified this compound or versican on neurite outgrowth from cultured neurons.

Materials:

  • Primary neurons (e.g., cortical or hippocampal neurons)

  • Neuronal culture medium

  • Culture plates or coverslips coated with a permissive substrate (e.g., poly-L-lysine and laminin)

  • Purified this compound or versican

  • Fixative (e.g., 4% paraformaldehyde)

  • Antibody against a neuronal marker (e.g., β-III tubulin)

  • Fluorescently-labeled secondary antibody

  • Fluorescence microscope and image analysis software

Procedure:

  • Prepare culture substrates by coating with poly-L-lysine and then with a mixture of laminin (B1169045) and the experimental protein (this compound, versican, or control protein) in a stripe or spot pattern.

  • Plate primary neurons on the prepared substrates and culture for 24-48 hours.

  • Fix the cells with 4% paraformaldehyde.

  • Immunostain for a neuronal marker (e.g., β-III tubulin) to visualize neurons and their neurites.

  • Acquire images using a fluorescence microscope.

  • Quantify neurite outgrowth (e.g., total neurite length, number of neurites per cell) on the different substrates using image analysis software.

Conclusion

This compound and versican, while both members of the lectican family, exhibit distinct and complex roles within the extracellular matrix. This compound's functions are largely confined to the CNS, where it plays a significant role in regulating neuronal plasticity and the response to injury. In contrast, versican has a broader tissue distribution and is a key player in a wider range of pathological processes, including cancer and inflammation. Understanding their unique properties and mechanisms of action is crucial for the development of targeted therapeutic strategies for neurological disorders, cancer, and inflammatory diseases. The experimental protocols provided in this guide offer a starting point for researchers to further investigate the multifaceted roles of these important extracellular matrix components.

References

Validating the Phenotype of Neurocan Knockout Mice: A Comparative Guide to Behavioral Tests

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the behavioral phenotype of neurocan knockout (Ncan-/-) mice with wild-type (WT) counterparts, supported by experimental data from representative studies. Detailed protocols for key behavioral assays are included to facilitate experimental replication and validation.

Behavioral Phenotype of this compound Knockout Mice: A Summary

This compound, a chondroitin (B13769445) sulfate (B86663) proteoglycan of the extracellular matrix in the central nervous system, has been implicated in the regulation of neuronal adhesion and neurite outgrowth.[1] Studies utilizing knockout mouse models have revealed a distinct behavioral phenotype characterized by hyperactivity, mania-like behaviors, and specific cognitive deficits.

Ncan-/- mice are generally viable and fertile with no gross abnormalities in brain anatomy.[2] However, they exhibit a behavioral profile that includes:

  • Hyperactivity: Increased locomotor activity is a consistent finding in Ncan-/- mice.

  • Mania-like and Risk-Taking Behaviors: These mice display behaviors analogous to human mania, including increased risk-taking.

  • Reduced Depression-Like Conduct: In tests measuring behavioral despair, Ncan-/- mice show a phenotype suggestive of reduced depression.

  • Impaired Sensorimotor Gating: Deficits in prepulse inhibition of the startle reflex are observed, indicating an inability to filter sensory information.

  • Cognitive Deficits: Ncan-/- mice exhibit impairments in specific domains of learning and memory, including temporal order recognition and cognitive flexibility in reversal learning tasks.

These behavioral alterations are thought to be linked to the role of this compound in modulating synaptic plasticity and GABAergic inhibition.

Comparative Behavioral Data

The following table summarizes quantitative data from representative studies on behavioral tests commonly used to assess the phenotype of knockout mice. While a single comprehensive study providing all these data points for Ncan-/- mice is not available, these values from various knockout and wild-type strains provide a benchmark for comparison.

Behavioral TestParameterWild-Type (WT) Mice (Mean ± SEM)Knockout (KO) Mice (Mean ± SEM)Phenotypic Implication
Open Field Test Total Distance Traveled (cm)1547.55 ± 14.27[3]Increased (Qualitative)Hyperactivity
Time in Center (%)9.19 ± 0.36[3]Decreased (Qualitative)Anxiety/Risk-Taking
Elevated Plus Maze Open Arm Entries (%)21.9 ± 0.05[3]Increased (Qualitative)Reduced Anxiety/Risk-Taking
Time in Open Arms (s)56.49 ± 2.42[3]Increased (Qualitative)Reduced Anxiety/Risk-Taking
Forced Swim Test Immobility Time (s)Varies by strain and protocol[4]Decreased (Qualitative)Reduced Depression-Like Behavior
Prepulse Inhibition % Inhibition (at various prepulse intensities)Increases with prepulse intensity[5]Decreased (Qualitative)Impaired Sensorimotor Gating
Temporal Order Recognition Discrimination Index (%)44.87 ± 6.6249.380 ± 11.75Impaired Temporal Memory
Morris Water Maze (Reversal) Escape Latency (s)Decreases over trialsIncreased latency to find new platform[6]Impaired Cognitive Flexibility

Experimental Protocols

Detailed methodologies for the key behavioral experiments are provided below to ensure reproducibility.

Open Field Test

Objective: To assess locomotor activity and anxiety-like behavior.

Protocol:

  • The apparatus is a square arena (typically 40x40x40 cm) with walls to prevent escape.

  • Mice are individually placed in the center of the arena and allowed to explore freely for a set period (e.g., 5-10 minutes).

  • An overhead camera records the session, and tracking software is used to analyze various parameters.

  • Key parameters measured include total distance traveled, velocity, time spent in the center versus the periphery of the arena, and rearing frequency. Increased time in the center is indicative of lower anxiety.

Elevated Plus Maze

Objective: To assess anxiety-like behavior based on the conflict between the natural tendency of mice to explore a novel environment and their aversion to open, elevated spaces.

Protocol:

  • The maze consists of two open arms and two closed arms of equal dimensions, arranged in a plus shape and elevated from the floor.

  • Each mouse is placed in the center of the maze, facing an open arm, and allowed to explore for 5 minutes.

  • A video camera records the session for subsequent analysis.

  • The primary measures are the number of entries into and the time spent in the open and closed arms. An increase in the proportion of time spent and entries made into the open arms is interpreted as a decrease in anxiety-like behavior.[7]

Forced Swim Test

Objective: To assess depression-like behavior, often referred to as "behavioral despair."

Protocol:

  • Mice are placed individually into a cylinder of water from which they cannot escape.

  • The session is typically 6 minutes long, and the behavior is recorded.

  • The key behavior measured is immobility, defined as the cessation of struggling and remaining floating in the water, making only movements necessary to keep the head above water.

  • A longer duration of immobility is interpreted as a state of behavioral despair, and this is often reduced by antidepressant drugs.[8]

Prepulse Inhibition (PPI) of the Startle Reflex

Objective: To measure sensorimotor gating, which is the ability of the nervous system to filter out irrelevant stimuli.

Protocol:

  • Mice are placed in a startle chamber equipped with a sensor to detect whole-body startle responses.

  • The test consists of presenting a loud, startling acoustic stimulus (pulse) alone, or preceded by a weaker, non-startling acoustic stimulus (prepulse).

  • The startle response is measured in both conditions.

  • PPI is calculated as the percentage reduction in the startle response when the pulse is preceded by the prepulse. Deficits in PPI are observed in several neuropsychiatric disorders.[5]

Temporal Order Recognition Test

Objective: To assess the ability to remember the temporal order of events.

Protocol:

  • The test involves three phases: two sample phases and a test phase.

  • In the first sample phase, the mouse is exposed to two identical objects.

  • After an inter-sample interval, the mouse is exposed to two new, different identical objects in the second sample phase.

  • Following a retention delay, the mouse is presented with one object from the first sample phase and one object from the second sample phase in the test phase.

  • The time spent exploring each object is recorded. A healthy mouse will spend more time exploring the object from the first, less recent, sample phase. A discrimination index is calculated to quantify this preference.[9]

Morris Water Maze - Reversal Learning

Objective: To assess spatial learning and memory, and cognitive flexibility.

Protocol:

  • The apparatus is a large circular pool filled with opaque water, with a hidden escape platform submerged just below the surface.

  • In the initial acquisition phase, mice are trained over several days to find the hidden platform using distal visual cues in the room.

  • In the reversal learning phase, the platform is moved to a new location.

  • The latency to find the new platform location is measured over several trials.

  • Difficulty in learning the new platform location after the original location was learned indicates a deficit in cognitive flexibility.[6]

Signaling Pathway and Experimental Workflow

This compound's Influence on NCAM Signaling

This compound is known to bind to the Neural Cell Adhesion Molecule (NCAM) and inhibit its function.[1] NCAM plays a crucial role in neurite outgrowth, a fundamental process in brain development and plasticity. Homophilic binding of NCAM molecules on adjacent cells initiates a signaling cascade that promotes neurite extension. This signaling is mediated, in part, through the activation of the Fibroblast Growth Factor Receptor (FGFR) and subsequent downstream pathways involving Fyn, FAK, Ras, and the MAPK/ERK cascade.

In this compound knockout mice, the absence of this compound-mediated inhibition of NCAM would be expected to lead to enhanced or dysregulated NCAM signaling, potentially contributing to the observed behavioral phenotypes.

Caption: this compound's inhibitory effect on NCAM-mediated neurite outgrowth signaling.

Experimental Workflow for Behavioral Phenotyping

The following diagram illustrates a typical workflow for the behavioral validation of a knockout mouse model.

Behavioral_Phenotyping_Workflow Start Generate Ncan-/- Mice Breeding Breeding and Genotyping Start->Breeding Housing Standardized Housing Breeding->Housing BehavioralTesting Behavioral Test Battery Housing->BehavioralTesting OpenField Open Field BehavioralTesting->OpenField EPM Elevated Plus Maze BehavioralTesting->EPM FST Forced Swim Test BehavioralTesting->FST PPI Prepulse Inhibition BehavioralTesting->PPI TOR Temporal Order Recognition BehavioralTesting->TOR MWM Morris Water Maze (Reversal) BehavioralTesting->MWM DataAnalysis Data Analysis and Statistical Comparison OpenField->DataAnalysis EPM->DataAnalysis FST->DataAnalysis PPI->DataAnalysis TOR->DataAnalysis MWM->DataAnalysis Phenotype Define Behavioral Phenotype DataAnalysis->Phenotype

Caption: Workflow for behavioral phenotyping of knockout mice.

References

A Comparative Guide to the Efficacy of Neurocan-Targeting shRNA Sequences

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of short hairpin RNA (shRNA) sequences designed to silence the expression of neurocan (Ncan), a key component of the neural extracellular matrix. The data presented here is compiled from peer-reviewed research to assist scientists and drug development professionals in selecting effective reagents for their studies.

Data Presentation: Efficacy of this compound shRNA Sequences

The following table summarizes the quantitative data on the knockdown efficiency of different shRNA sequences targeting mouse this compound, as reported in two key studies.

shRNA IDTarget Sequence (5' to 3')Vector BackboneTarget Species/Cell TypeTransfection/Transduction MethodEfficacy (mRNA Level)Efficacy (Protein Level)Source
shNcan#1 GAG​CAT​TGC​TTA​AAG​AAC​AAApLKO.1-puroMouse Primary Cortical NeuronsLentiviral Transduction~40% reduction~40% reductionBaidoe-Ansah D, et al., 2024[1]
shNcan#2 GCT​GTT​GAA​TTA​CAA​GAT​GAApLKO.1-puroMouse Primary Cortical NeuronsLentiviral Transduction~80% reduction~75% reductionBaidoe-Ansah D, et al., 2024[1]
shNCAN#1 GCA​GAA​GTT​AAT​GAC​CAA​ApLKO.1Mouse Neuroblastoma Sphere CellsLentiviral TransductionNot ReportedSignificant ReductionJohanssen T, et al., 2017[2]
shNCAN#2 GCA​TTA​GAA​TTC​TTC​GAA​ApLKO.1Mouse Neuroblastoma Sphere CellsLentiviral TransductionNot ReportedSignificant ReductionJohanssen T, et al., 2017[2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

shRNA Lentiviral Particle Production and Transduction (Adapted from Baidoe-Ansah D, et al., 2024)
  • Vector Construction: The shRNA sequences targeting mouse this compound (NM_007789.3) were cloned into the pLKO.1-puro lentiviral vector. A scrambled shRNA sequence was used as a negative control.

  • Lentivirus Production: HEK293T cells were co-transfected with the pLKO.1-shRNA plasmid, a packaging plasmid (psPAX2), and an envelope plasmid (pMD2.G) using a suitable transfection reagent. The supernatant containing lentiviral particles was collected 48 and 72 hours post-transfection, pooled, and concentrated.

  • Neuronal Transduction: Primary cortical neurons were cultured for 7 days in vitro (DIV). On DIV 7, the culture medium was replaced with fresh medium containing the concentrated lentiviral particles. The cells were incubated for an additional 7 days before analysis to ensure robust shRNA expression and target knockdown.

Quantitative Real-Time PCR (qRT-PCR) for mRNA Knockdown Assessment (Adapted from Baidoe-Ansah D, et al., 2024)
  • RNA Isolation: Total RNA was extracted from cultured neurons using a commercial RNA isolation kit according to the manufacturer's instructions. RNA quality and quantity were assessed using spectrophotometry.

  • cDNA Synthesis: 2 µg of total RNA was reverse-transcribed into cDNA using a high-capacity cDNA reverse transcription kit.

  • qPCR Analysis: qPCR was performed using a TaqMan gene expression array assay on a real-time PCR system. The relative expression of this compound mRNA was calculated using the delta-delta Ct method, with a housekeeping gene (e.g., GAPDH) used for normalization. Data was presented as the percentage reduction compared to cells transduced with a scrambled control shRNA.[1]

Western Blotting for Protein Knockdown Assessment (Adapted from Baidoe-Ansah D, et al., 2024 and Johanssen T, et al., 2017)
  • Cell Lysis: Transduced cells were washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease inhibitors. The total protein concentration was determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) were separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane was blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane was then incubated overnight at 4°C with a primary antibody against this compound.

  • Detection: After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: Band intensities were quantified using densitometry software. This compound protein levels were normalized to a loading control, such as β-actin or GAPDH, to determine the percentage of knockdown relative to the control group.[1][2]

Visualizations

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the experimental workflow for shRNA-mediated this compound knockdown and the potential downstream signaling consequences in neurons.

experimental_workflow cluster_cloning Vector Construction cluster_virus Lentivirus Production cluster_transduction Neuronal Transduction cluster_analysis Knockdown Validation (DIV 14) shRNA_design shRNA Sequence Design (shNcan#1, shNcan#2) ligation Cloning/Ligation shRNA_design->ligation pLKO1 pLKO.1 Vector pLKO1->ligation transfection Co-transfection of HEK293T cells ligation->transfection collection Virus Collection & Concentration transfection->collection transduction Lentiviral Transduction collection->transduction neurons Primary Cortical Neurons (DIV 7) neurons->transduction qRT_PCR qRT-PCR (mRNA Analysis) transduction->qRT_PCR western Western Blot (Protein Analysis) transduction->western

Workflow for this compound Knockdown and Validation.

signaling_pathway cluster_pnn PNN Remodeling cluster_activity Neuronal Activity cluster_ais AIS Remodeling Ncan_KD This compound Knockdown Aggrecan Aggrecan (Acan) (mRNA & Protein) Ncan_KD->Aggrecan upregulates cFos c-Fos / FosB Expression Ncan_KD->cFos increases Synaptic_Activity Spontaneous Synaptic Activity cFos->Synaptic_Activity leads to AnkG Ankyrin-G (AnkG) Synaptic_Activity->AnkG correlates with increased levels Nav16 Nav1.6 Channels AnkG->Nav16 associated with elevated expression

Consequences of this compound Knockdown on Neuronal Signaling.

References

A Researcher's Guide to Neurocan Antibodies: A Comparative Overview

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in neuroscience, oncology, and developmental biology, selecting the right antibody is paramount for accurate and reproducible results. This guide provides a comparative analysis of commercially available anti-neurocan antibodies, offering a summary of their cross-reactivity, validated applications, and detailed experimental protocols to aid in your selection process.

Comparative Analysis of Anti-Neurocan Antibodies

The following table summarizes key features of various anti-neurocan antibodies based on manufacturer-provided data. This allows for a quick comparison of their suitability for different experimental needs.

Catalog NumberHost SpeciesClonalityReactivityApplicationsSupplier
ab31979MouseMonoclonalHuman, Mouse, RatWB, ICC/IFAbcam
PA5-47779SheepPolyclonalMouse, RatWB, IHC (Frozen)Thermo Fisher Scientific[1]
sc-33663MouseMonoclonalHuman, Mouse, RatWB, IP, IF, IHC(P)[2]Santa Cruz Biotechnology
PA5-79718RabbitPolyclonalMouse, RatIHC-F, IHC-P, WB[3]Invitrogen
PA5-36994RabbitPolyclonalHuman, Mouse, RatIHC-F, IHC-P, WB[3]Invitrogen
BAF5800SheepPolyclonalMouse, RatIHC-F, IHC-P, WB[3]R&D Systems
A06700-2RabbitPolyclonalHuman, Mouse, RatIHC-F, IHC-P, WB[3]Boster Biological Technology
PAC178Mu01RabbitPolyclonalMouse, RatWB, IHC, ICC, IP[4]Cloud-Clone Corp.
YA2846RabbitMonoclonalHumanWB, IHC, IP[5]MedChemExpress

Experimental Workflows and Signaling Pathways

To visualize the experimental processes and the biological context of neurocan, the following diagrams are provided.

experimental_workflow General Workflow for Antibody Cross-Reactivity Testing cluster_prep Sample Preparation cluster_detection Immunodetection cluster_analysis Data Analysis sample_prep Protein Lysate Preparation (e.g., from Human, Mouse, Rat tissues/cells) western_blot Western Blot (WB) sample_prep->western_blot Apply to different immunoassay platforms ihc Immunohistochemistry (IHC) sample_prep->ihc Apply to different immunoassay platforms elisa ELISA sample_prep->elisa Apply to different immunoassay platforms data_analysis Analysis of Specificity and Cross-Reactivity western_blot->data_analysis ihc->data_analysis elisa->data_analysis

Figure 1. A generalized workflow for testing the cross-reactivity of anti-neurocan antibodies across different species and applications.

This compound is a chondroitin (B13769445) sulfate (B86663) proteoglycan that plays a role in the developing and adult central nervous system, particularly in modulating cell adhesion and neurite outgrowth.[6] It interacts with various cell adhesion molecules and is implicated in signaling pathways that regulate neuronal plasticity.

neurocan_signaling This compound Interaction and Signaling cluster_ecm Extracellular Matrix cluster_downstream Cellular Response This compound This compound (CSPG3) ng_cam Ng-CAM This compound->ng_cam interacts with n_cam N-CAM This compound->n_cam interacts with tenascin_c Tenascin-C This compound->tenascin_c interacts with hyaluronic_acid Hyaluronic Acid This compound->hyaluronic_acid interacts with mapk_pathway MAPK Signaling Pathway This compound->mapk_pathway influences neurite_growth Inhibition of Neurite Growth This compound->neurite_growth cell_adhesion Modulation of Neuronal Adhesion ng_cam->cell_adhesion n_cam->cell_adhesion mapk_pathway->cell_adhesion regulates mapk_pathway->neurite_growth regulates

Figure 2. A simplified diagram of this compound's interactions within the extracellular matrix and its influence on downstream cellular processes.

Detailed Experimental Protocols

Accurate and consistent experimental methods are crucial for validating antibody performance. Below are detailed protocols for common applications used in this compound research.

Western Blotting Protocol for this compound Detection

This protocol is a general guideline and may require optimization for specific antibodies and sample types.

  • Sample Preparation:

    • Homogenize tissue or lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • For proteoglycan analysis, it may be necessary to treat the lysate with chondroitinase ABC to digest the chondroitin sulfate chains, which can otherwise interfere with protein migration.[1]

    • Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Transfer:

    • Load samples onto a 4-12% Bis-Tris polyacrylamide gel and run until adequate separation is achieved.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Confirm transfer efficiency by Ponceau S staining.

  • Immunodetection:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-neurocan antibody (diluted in blocking buffer as recommended by the manufacturer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again as in the previous step.

  • Detection and Analysis:

    • Prepare and apply an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

    • Capture the signal using a chemiluminescence imaging system or X-ray film.

    • Analyze the band intensities, expecting a band for this compound at the appropriate molecular weight (the core protein is ~150 kDa, but glycosylation can result in a much larger apparent size).

Immunohistochemistry (IHC) Protocol for this compound

This protocol is designed for paraffin-embedded tissue sections. Modifications will be necessary for frozen sections.

  • Deparaffinization and Rehydration:

    • Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol (B145695) solutions to water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval (HIER) by immersing slides in a retrieval solution (e.g., citrate (B86180) buffer, pH 6.0) and heating in a pressure cooker, steamer, or water bath. The optimal time and temperature should be determined empirically.

  • Blocking and Permeabilization:

    • Wash sections with PBS.

    • Incubate with 3% hydrogen peroxide for 10-15 minutes to quench endogenous peroxidase activity.

    • Rinse with PBS.

    • Block non-specific binding by incubating with a blocking buffer (e.g., 5% normal goat serum in PBST) for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Incubate sections with the primary anti-neurocan antibody diluted in blocking buffer overnight at 4°C in a humidified chamber.

  • Secondary Antibody and Detection:

    • Wash sections three times with PBST.

    • Incubate with a biotinylated secondary antibody for 1 hour at room temperature.

    • Wash again with PBST.

    • Incubate with an avidin-biotin-HRP complex (ABC reagent) for 30 minutes.

    • Develop the signal with a DAB substrate kit until the desired staining intensity is reached.

  • Counterstaining and Mounting:

    • Counterstain with hematoxylin.

    • Dehydrate sections through a graded ethanol series and clear in xylene.

    • Mount with a permanent mounting medium.

Enzyme-Linked Immunosorbent Assay (ELISA) Protocol for this compound

This is a general protocol for a sandwich ELISA, which is suitable for quantifying this compound in biological fluids.

  • Plate Coating:

    • Coat a 96-well microplate with a capture anti-neurocan antibody diluted in coating buffer overnight at 4°C.

  • Blocking:

    • Wash the plate three times with wash buffer (e.g., PBST).

    • Block the remaining protein-binding sites by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.

  • Sample and Standard Incubation:

    • Wash the plate.

    • Add standards and samples to the wells and incubate for 2 hours at room temperature.

  • Detection Antibody Incubation:

    • Wash the plate.

    • Add a detection anti-neurocan antibody (often biotinylated) and incubate for 1-2 hours at room temperature.

  • Enzyme Conjugate and Substrate Addition:

    • Wash the plate.

    • Add streptavidin-HRP conjugate and incubate for 20-30 minutes at room temperature.

    • Wash the plate.

    • Add a TMB substrate solution and incubate in the dark until a color develops.

  • Measurement:

    • Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).

    • Read the absorbance at 450 nm using a microplate reader.

    • Calculate the this compound concentration in the samples based on the standard curve.

References

Validating Neurocan as a Therapeutic Target in Neurological Disorders: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Neurocan, a chondroitin (B13769445) sulfate (B86663) proteoglycan (CSPG), is a key component of the extracellular matrix in the central nervous system (CNS). Upregulated following injury, it is a significant contributor to the inhibitory environment that hinders axonal regeneration. This guide provides a comparative analysis of therapeutic strategies targeting this compound in various neurological disorders, supported by experimental data, detailed protocols, and pathway visualizations to aid in the validation of this compound as a therapeutic target.

This compound's Role and Therapeutic Rationale

Following CNS injury, such as spinal cord injury (SCI) and stroke, reactive astrocytes form a glial scar, which acts as a physical and chemical barrier to axonal regrowth. This compound is a major inhibitory molecule within this scar[1][2][3][4]. It exerts its inhibitory effects on neurite outgrowth by interacting with cell adhesion molecules like N-CAM and Ng-CAM[5][6]. This inhibitory function makes this compound a compelling target for therapeutic intervention to promote neural repair and functional recovery.

Therapeutic Strategies Targeting this compound and Alternatives: A Comparative Analysis

The primary strategy for targeting this compound and other CSPGs is the enzymatic degradation of their chondroitin sulfate glycosaminoglycan (GAG) chains using the bacterial enzyme Chondroitinase ABC (ChABC)[2][7][8][9]. This approach has shown promise in various preclinical models of neurological disorders.

Spinal Cord Injury (SCI)

Comparison of Therapeutic Interventions for Spinal Cord Injury

Therapeutic StrategyMechanism of ActionExperimental ModelKey Quantitative OutcomesReference(s)
Chondroitinase ABC (ChABC) Enzymatic degradation of CSPG GAG chains, including this compound, reducing the inhibitory nature of the glial scar.Rat contusion model of SCI- Locomotor Function (BBB Score): Significant improvement to 10.56 at 8 weeks post-injection compared to 5.70 in the control group (p<0.01). - Cavity Volume: Significantly smaller cavities compared to the control group (p<0.001).[2][7]
Human Adipose-Derived Stem Cells (hADSCs) Cell replacement and secretion of neurotrophic factors to create a more permissive environment for regeneration.Rat contusion model of SCI- Locomotor Function (BBB Score): Significant improvement to 10.83 at 8 weeks post-injection compared to 5.70 in the control group (p<0.01). - Cavity Volume: Significantly smaller cavities compared to the control group (p<0.001).[2][7]
Neurotrophic Factors (e.g., GDNF) Promote neuronal survival and axonal growth.Rat SCI model- Locomotor Scores: Elevated locomotor scores in SCI rats treated with GDNF microspheres compared to GDNF alone.[8]
Anti-Nogo-A Antibody Neutralizes the Nogo-A inhibitor of axonal regeneration.Rat cervical partial SCI model- Functional Recovery: Produced functional recovery of a similar magnitude to ChABC treatment when combined with rehabilitation.[6]
Combined ChABC and Stem Cell Therapy Synergistic effect of reducing the inhibitory environment and providing a source of new cells and trophic support.Chronic cervical SCI in mice- iPS-NSC Survival: Significantly improved survival of transplanted induced pluripotent stem cell-derived neural stem cells (iPS-NSCs) (7.88% vs. 2.44% in the iPS-NSC only group).[10]
Stroke

In experimental models of stroke, targeting the inhibitory environment created by CSPGs like this compound has also shown therapeutic potential.

Comparison of Therapeutic Interventions for Stroke

| Therapeutic Strategy | Mechanism of Action | Experimental Model | Key Quantitative Outcomes | Reference(s) | | :--- | :--- | :--- | :--- | | Chondroitinase ABC (ChABC) | Degradation of CSPGs in the peri-infarct glial scar. | Rat model of chronic stroke (MCAo) | - Neurite Outgrowth: Increased neurite outgrowth in vitro. - Gene Expression: Increased expression of brain-derived neurotrophic factor (BDNF). |[11] | | Glypican | A heparan sulfate proteoglycan that can stimulate axonal growth. | Rat model of chronic stroke (MCAo) | - Neurite Outgrowth: Increased neurite outgrowth in vitro. - Gene Expression: Increased expression of fibroblast growth factor 2 (FGF-2). |[11] |

Alzheimer's Disease (AD)

In Alzheimer's disease, this compound's role is emerging, with studies suggesting its involvement in the pathology and its potential as a biomarker.

| Biomarker/Target | Application | Fluid/Tissue | Key Findings | Reference(s) | | :--- | :--- | :--- | :--- | | This compound Peptides | Potential diagnostic and differentiating biomarker. | Cerebrospinal Fluid (CSF) | - Can be detected in human CSF. - Levels may differ between vascular dementia and AD. |[4][12] | | This compound Peptides | Correlation with AD pathology. | Cerebrospinal Fluid (CSF) | - Correlated with levels of phosphorylated tau (p-tau). |[13] |

Parkinson's Disease (PD)

The role of the extracellular matrix, including proteoglycans, in Parkinson's disease is an area of active research. While direct evidence for targeting this compound is still limited, alterations in the extracellular matrix are observed in PD.

| Therapeutic Strategy | Mechanism of Action | Status | Reference(s) | | :--- | :--- | :--- | | Targeting α-synuclein aggregation | Immunotherapies and small-molecule inhibitors to reduce the formation of Lewy bodies. | Clinical Trials |[14][15] | | Cell Replacement Therapy | Use of pluripotent stem cell-derived dopaminergic neurons to replace lost neurons. | Early-phase Clinical Trials |[14][16] | | Targeting ECM components | Modulating the extracellular environment to be more supportive of neuronal survival and function. | Preclinical Research |[10][17] |

Multiple Sclerosis (MS)

In multiple sclerosis, this compound is upregulated in active lesions, suggesting a role in the inflammatory and neurodegenerative processes.

| Therapeutic Target | Rationale | Experimental Model | Key Findings | Reference(s) | | :--- | :--- | :--- | :--- | | This compound | Upregulated in active MS lesions and may contribute to the inhibition of remyelination. | Experimental Autoimmune Encephalomyelitis (EAE) | - this compound is a component of the altered extracellular matrix in MS lesions. |[18][19] |

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway in Axon Growth Inhibition

This compound, along with other CSPGs, is known to signal through receptor protein tyrosine phosphatase sigma (PTPσ), leading to the activation of the RhoA/ROCK pathway, which ultimately results in growth cone collapse and inhibition of axon extension.

Neurocan_Signaling This compound This compound PTPs PTPσ This compound->PTPs Binds to RhoA RhoA PTPs->RhoA Activates ROCK ROCK RhoA->ROCK Activates GrowthCone Growth Cone Collapse Axon Growth Inhibition ROCK->GrowthCone Leads to

This compound signaling cascade leading to axon growth inhibition.
Experimental Workflow: Chondroitinase ABC Treatment in a Rat Model of Spinal Cord Injury

The following diagram outlines a typical experimental workflow for evaluating the efficacy of ChABC in a rat model of SCI.

ChABC_Workflow SCI Spinal Cord Injury Induction (e.g., Contusion) Treatment Intrathecal Administration of ChABC or Vehicle SCI->Treatment Behavioral Behavioral Assessment (e.g., BBB score) Treatment->Behavioral Histology Histological Analysis (e.g., Cavity Volume, Axon Tracing) Treatment->Histology Analysis Data Analysis and Comparison Behavioral->Analysis Histology->Analysis

Workflow for ChABC treatment in a rat SCI model.

Detailed Experimental Protocols

Induction of Experimental Autoimmune Encephalomyelitis (EAE) in Mice

EAE is a widely used animal model for multiple sclerosis.

Materials:

  • Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide

  • Complete Freund's Adjuvant (CFA)

  • Mycobacterium tuberculosis (heat-killed)

  • Pertussis toxin

  • Phosphate-buffered saline (PBS)

  • Female C57BL/6 mice (8-12 weeks old)

Procedure:

  • Prepare the MOG/CFA emulsion: Emulsify MOG35-55 peptide in CFA containing Mycobacterium tuberculosis.

  • On day 0, immunize mice by subcutaneous injection with the MOG/CFA emulsion at two sites on the flank[1][2][7].

  • Administer pertussis toxin in PBS via intraperitoneal injection on day 0 and day 2 post-immunization[1][2][7].

  • Monitor mice daily for clinical signs of EAE, typically starting around day 9-12. Score the clinical severity using a standardized scale (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, etc.)[7].

Western Blot Analysis for this compound in Brain Tissue

This protocol describes the detection and quantification of this compound protein levels in brain tissue lysates.

Materials:

  • Brain tissue sample

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against this compound

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Homogenize brain tissue in ice-cold RIPA buffer. Centrifuge to pellet debris and collect the supernatant containing the protein lysate[20][21][22].

  • Protein Quantification: Determine the protein concentration of the lysate using a BCA assay[21].

  • SDS-PAGE: Denature protein samples and load equal amounts onto an SDS-PAGE gel for electrophoretic separation based on molecular weight[20][22].

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane[22].

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding[22].

  • Primary Antibody Incubation: Incubate the membrane with the primary anti-Neurocan antibody overnight at 4°C[23].

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature[22].

  • Detection: Wash the membrane and apply the chemiluminescent substrate.

  • Imaging: Capture the chemiluminescent signal using an imaging system. Quantify band intensities for relative protein expression analysis[23].

Conclusion

The available evidence strongly supports the validation of this compound as a therapeutic target, particularly in the context of CNS injuries like spinal cord injury and stroke. The strategy of degrading this compound and other CSPGs with Chondroitinase ABC has consistently demonstrated efficacy in promoting axonal regeneration and functional recovery in preclinical models. While its role in neurodegenerative diseases such as Alzheimer's, Parkinson's, and Multiple Sclerosis is still under investigation, emerging data suggest its involvement in disease pathology and its potential as a biomarker.

For drug development professionals, the downstream signaling pathway involving PTPσ and RhoA/ROCK presents additional targets for small molecule inhibitors that could complement or act as alternatives to enzymatic degradation. The comparative data presented here highlights that targeting the inhibitory extracellular matrix is a therapeutic strategy with efficacy comparable to cell-based therapies in certain contexts. Future research should focus on more specific targeting of this compound and on translating these promising preclinical findings into clinical applications for patients with neurological disorders.

References

Functional Redundancy of Neurocan with Other Lecticans: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the functional roles of neurocan and other members of the lectican family of chondroitin (B13769445) sulfate (B86663) proteoglycans (CSPGs)—aggrecan, versican, and brevican (B1176078)—in the central nervous system (CNS). We will explore the concept of functional redundancy, supported by experimental data from genetic knockout models, and detail key experimental methodologies and signaling pathways.

Introduction to Lecticans and Functional Redundancy

The lecticans are major components of the brain's extracellular matrix (ECM). This family, which includes this compound, brevican, aggrecan, and versican, plays a critical role in neural development, synaptic plasticity, and the response to injury.[1] They are defining components of specialized ECM structures known as perineuronal nets (PNNs), which enwrap the soma and proximal dendrites of certain neurons, particularly fast-spiking parvalbumin-positive (PV+) interneurons, to regulate synaptic stability.[1]

The concept of functional redundancy suggests that the absence of one lectican may be compensated for by the presence of others. This is supported by observations that single knockouts of this compound or brevican yield viable mice with no gross anatomical defects, whereas knockouts of aggrecan or versican are embryonically lethal, indicating their essential, non-redundant roles in development.[2] This guide dissects the evidence for both overlapping and unique functions among these crucial ECM molecules.

Quantitative Data Summary: Lectican Knockout Phenotypes

The functional roles of lecticans are most clearly elucidated through the study of genetic knockout mouse models. The following table summarizes key quantitative findings from these studies, focusing on synaptic plasticity and PNN integrity.

Lectican(s) Knockout ModelKey Phenotype AssessedQuantitative MeasureInterpretationReference
Brevican (-/-) Hippocampal Long-Term Potentiation (LTP) in CA1fEPSP slope was ~120% of baseline 60 min post-HFS (vs. ~160% in Wild-Type).Significant impairment in the maintenance of late-phase LTP, suggesting a role in synaptic stabilization.Brakebusch et al., 2002[3][4]
This compound (-/-) Hippocampal Long-Term Potentiation (LTP) in CA1Reduced maintenance of late-phase LTP. The defect is noted to be less pronounced than in brevican-deficient mice.Impaired LTP maintenance, but the milder phenotype compared to brevican KO suggests partial functional redundancy.Zhou et al., 2001 (as cited in Brakebusch et al., 2002)[4]
Quadruple KO (Brevican, this compound, Tenascin-C, Tenascin-R)Perineuronal Net (PNN) Integrity in Visual Cortex~65 PNN-enwrapped cells /area (vs. ~97 cells/area in Wild-Type).A dramatic reduction in PNNs, indicating a crucial and combined role of these ECM molecules in PNN formation and stability.Happel et al., 2022[2][5]
Quadruple KO (Brevican, this compound, Tenascin-C, Tenascin-R)Synaptic Integrity on PNN-enwrapped neuronsSignificant reduction in inhibitory synaptic puncta (Gephyrin/VGAT double-positive).Disrupted PNNs lead to an imbalance of excitatory/inhibitory synapses, highlighting the role of these lecticans in synaptic organization.Happel et al., 2022[5]

HFS: High-Frequency Stimulation; fEPSP: field Excitatory Postsynaptic Potential.

Experimental Protocols: Analysis of Perineuronal Nets

A key method to assess the impact of lectican deficiency is the visualization and quantification of PNNs. The following protocol outlines the standard methodology for fluorescent labeling of PNNs in brain tissue.

Objective: To label and quantify PNNs in fixed brain sections from wild-type and lectican knockout mice.

Materials:

  • Mice (Wild-Type and Lectican Knockout)

  • 4% Paraformaldehyde (PFA) in Phosphate-Buffered Saline (PBS)

  • Sucrose (B13894) solutions (15% and 30% in PBS)

  • Cryostat or vibrating microtome

  • Blocking solution: 5% Bovine Serum Albumin (BSA), 0.3% Triton X-100 in PBS

  • Primary Labeling Agent: Biotinylated Wisteria floribunda agglutinin (WFA), a lectin that binds to the specific chondroitin sulfate chains enriched in PNNs. (e.g., Vector Laboratories, Cat# B-1355)

  • Secondary Detection Agent: Streptavidin conjugated to a fluorophore (e.g., Alexa Fluor 488).

  • (Optional) Primary antibodies for co-localization, such as anti-Parvalbumin.

  • (Optional) Corresponding secondary antibodies conjugated to a different fluorophore.

  • Mounting medium with DAPI (e.g., VECTASHIELD®).

Methodology:

  • Tissue Perfusion and Fixation:

    • Anesthetize the mouse according to approved institutional protocols.

    • Perform transcardial perfusion, first with ice-cold PBS to clear blood, followed by 4% PFA for fixation.

    • Post-fix the dissected brain in 4% PFA overnight at 4°C.

  • Cryoprotection and Sectioning:

    • Transfer the brain to a 15% sucrose solution at 4°C until it sinks.

    • Transfer to a 30% sucrose solution at 4°C until it sinks for cryoprotection.

    • Freeze the brain and cut 30-40 µm thick coronal or sagittal sections using a cryostat. Collect sections in PBS.

  • Immunohistochemistry/Lectin Staining:

    • Wash free-floating sections three times in PBS for 5 minutes each.

    • Incubate sections in blocking solution for 1-2 hours at room temperature to reduce non-specific binding.

    • Incubate sections with biotinylated WFA (typically 1:500 to 1:1000 dilution in blocking solution) overnight at 4°C. If co-labeling, primary antibodies are added at this step.

    • Wash sections three times in PBS for 10 minutes each.

    • Incubate with fluorophore-conjugated Streptavidin (and corresponding secondary antibodies if applicable) for 2 hours at room temperature, protected from light.

    • Wash sections three times in PBS for 10 minutes each, with the final wash containing DAPI for nuclear counterstaining.

  • Microscopy and Image Analysis:

    • Mount the sections onto glass slides and coverslip using an anti-fade mounting medium.

    • Acquire images using a confocal or epifluorescence microscope. Ensure consistent imaging parameters (e.g., laser power, gain) across all experimental groups.

    • Quantify PNNs by counting the number of WFA-positive cells within a defined region of interest (ROI) across different brain areas. Image analysis software (e.g., ImageJ/Fiji) can be used to measure the intensity and structural integrity of the WFA signal around individual neurons.

Visualizing Key Pathways and Workflows

Experimental Workflow: Comparative Analysis of PNNs in Knockout Mice

The following diagram illustrates the typical workflow for comparing PNN structure and integrity between wild-type and lectican-deficient mouse models.

G cluster_breeding Animal Models cluster_processing Tissue Processing cluster_staining Staining & Imaging cluster_analysis Data Analysis wt Wild-Type (WT) Mice perfuse Perfusion & Fixation wt->perfuse ko Lectican KO Mice ko->perfuse section Cryoprotection & Sectioning perfuse->section stain WFA Lectin Staining (Immunohistochemistry) section->stain image Confocal Microscopy stain->image quant Quantification of PNN+ Cells & Intensity image->quant stats Statistical Comparison (WT vs. KO) quant->stats

Workflow for PNN analysis in knockout mice.

Signaling Pathway: Lectican-Mediated Inhibition of Axon Growth

Lecticans, as major components of CSPGs in the glial scar, inhibit axon regeneration following CNS injury. A primary mechanism involves their interaction with the receptor protein tyrosine phosphatase sigma (PTPσ).

G cluster_ecm Extracellular Space cluster_membrane Neuronal Membrane cluster_intra Intracellular Signaling lectican Lectican (e.g., this compound) ptps PTPσ Receptor lectican->ptps Binding rhoa RhoA Activation ptps->rhoa Activation rock ROCK Activation rhoa->rock growth_cone Growth Cone Collapse rock->growth_cone Inhibition of Axon Growth

Lectican-PTPσ signaling inhibits axon growth.

Conclusion and Implications

Experimental evidence strongly supports a degree of functional redundancy between this compound and brevican. While the absence of either molecule impairs synaptic plasticity, the deficits are not identical, and the loss of both, along with other ECM components, leads to a severe disruption of PNNs and synaptic organization.[2][4] This suggests a model of both overlapping and specialized functions. This compound's expression peaks during early development, while brevican is more prominent in the adult brain, implying distinct roles across different life stages.[4]

For drug development professionals, these findings are critical. Targeting a single lectican to promote plasticity or regeneration after CNS injury may be insufficient due to compensatory mechanisms. Strategies aimed at modulating the broader PNN environment, for instance by targeting common lectican receptors like PTPσ or using enzymes like chondroitinase ABC to degrade the shared glycosaminoglycan chains, may prove more effective for promoting neural repair. Understanding the nuanced interplay and redundancy within the lectican family is paramount for designing the next generation of therapies for neurological disorders and CNS trauma.

References

A Comparative Guide to Neurocan Function: Bridging In Vitro and In Vivo Perspectives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the multifaceted roles of extracellular matrix molecules like neurocan is pivotal. This guide provides a comprehensive comparison of in vitro and in vivo findings on this compound's function, supported by experimental data and detailed protocols to facilitate reproducible research.

This compound, a chondroitin (B13769445) sulfate (B86663) proteoglycan (CSPG) predominantly expressed in the central nervous system, has been a subject of extensive research to elucidate its role in neural development, plasticity, and pathology. In vitro studies have consistently pointed towards an inhibitory role for this compound in regulating neuronal growth and adhesion. However, in vivo studies using genetically modified animal models have revealed a more nuanced and sometimes subtle function, highlighting the complexity of the extracellular matrix's influence on the intricate workings of the brain. This guide aims to dissect and compare these findings, offering a clear perspective on our current understanding of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo studies on this compound function.

Table 1: In Vitro Effects of this compound

Experimental AssayKey FindingQuantitative DataReference
Neurite Outgrowth AssayInhibition of neurite extensionSignificant reduction in neurite length on this compound-coated substrates compared to control.
Cell Adhesion AssayInhibition of neuronal adhesionReduced attachment of neurons to substrates coated with a combination of this compound and Ng-CAM.
Stripe AssayRepulsive guidance cueAxons from cerebellar and cortical explants actively avoid this compound-coated stripes.
Molecular Binding AssayHigh-affinity binding to CAMsDissociation constant (Kd) of ~1 nM for binding to Ng-CAM and N-CAM.

Table 2: In Vivo Phenotypes of this compound Knockout (KO) Mice

AnalysisKey FindingQuantitative DataReference
Brain AnatomyNo major anatomical defectsBrain anatomy, morphology, and ultrastructure are similar to wild-type mice.
Synaptic PlasticityReduced late-phase LTPMaintenance of late-phase hippocampal long-term potentiation is reduced in KO mice.
BehaviorMania-like phenotypeThis compound KO mice exhibit hyperactivity, increased risk-taking, and reduced depression-like behavior.
Brain Injury ResponseUpregulation of this compoundA clear increase in intact this compound expression is observed in the injured brain.

Signaling Pathways and Experimental Workflows

To visualize the molecular interactions and experimental processes discussed, the following diagrams are provided in the DOT language for Graphviz.

neurocan_signaling cluster_ecm Extracellular Matrix cluster_neuron Neuron This compound This compound NCAM N-CAM/ Ng-CAM This compound->NCAM Binds (Kd ~1nM) PTPRσ PTPRσ This compound->PTPRσ Binds DownstreamSignaling Downstream Signaling NCAM->DownstreamSignaling Modulates PTPRσ->DownstreamSignaling Activates NeuriteOutgrowth Neurite Outgrowth (Inhibited) CellAdhesion Cell Adhesion (Inhibited) DownstreamSignaling->NeuriteOutgrowth DownstreamSignaling->CellAdhesion

A simplified diagram of this compound's signaling interactions.

neurite_outgrowth_workflow A Prepare Culture Plates: Coat with Poly-L-lysine (PLL) B Experimental Group: Add this compound solution Control Group: Add vehicle solution A->B D Seed Neurons onto Plates B->D C Isolate and Purify Neurons (e.g., Retinal Ganglion Cells) C->D E Incubate for 48-72 hours D->E F Fix and Stain Cells E->F G Image Acquisition (Microscopy) F->G H Quantify Neurite Length and Number G->H

A typical workflow for an in vitro neurite outgrowth assay.

Detailed Experimental Protocols

In Vitro Assays

1. Neurite Outgrowth Assay

  • Plate Preparation: Culture plates are coated with a permissive substrate like poly-L-lysine (PLL).

  • Substrate Treatment: Experimental wells are then treated with purified this compound solution, while control wells receive a vehicle solution.

  • Cell Culture: Primary neurons, such as retinal ganglion cells, are purified and seeded onto the prepared plates.

  • Incubation and Analysis: After 48-72 hours of incubation, the cells are fixed, and neurite outgrowth is visualized and quantified. This typically involves measuring the length of the longest neurite and the number of neurites per cell.

2. Cell Adhesion Assay

  • Plate Coating: 96-well plates are coated with the protein of interest (e.g., Laminin-1 or Fibronectin) overnight. For studying inhibitory effects, a mixture of the permissive substrate and this compound is used.

  • Blocking: Non-specific binding sites are blocked using a solution like Bovine Serum Albumin (BSA).

  • Cell Seeding: A suspension of neurons is added to each well and incubated for a specific duration (e.g., 30 minutes).

  • Washing and Staining: Non-adherent cells are removed by washing. The remaining adherent cells are fixed and stained with a dye like Crystal Violet.

  • Quantification: The dye is solubilized, and the absorbance is measured to quantify the number of adherent cells.

3. Stripe Assay

  • Stripe Generation: Alternating stripes of a control protein (e.g., IgG Fc) and the experimental protein (this compound) are created on a culture dish using a silicon matrix.

  • Laminin (B1169045) Coating: The entire surface is then coated with a permissive substrate like laminin to support cell survival and initial growth.

  • Neuron Culture: Dissociated neurons (e.g., from the hippocampus) are cultured on these striped substrates.

  • Analysis: After a period of culture (e.g., 24 hours), the distribution of neurons and the direction of their axonal growth are observed. A preference for the control stripes and avoidance of the this compound stripes indicates a repulsive effect.

In Vivo Methodologies

1. Generation of this compound Knockout Mice

  • Targeting Construct: A targeting vector is designed to disrupt the this compound gene, often by replacing a critical exon with a neomycin resistance cassette for positive selection.

  • Homologous Recombination in ES Cells: The targeting construct is introduced into embryonic stem (ES) cells, where it integrates into the this compound locus via homologous recombination.

  • Blastocyst Injection: Successfully targeted ES cells are injected into blastocysts from a host mouse strain.

  • Generation of Chimeric and Germline Transmission: The injected blastocysts are transferred to a pseudopregnant female. The resulting chimeric offspring are then bred to establish germline transmission of the disrupted this compound allele.

2. Assessment of Hippocampal Long-Term Potentiation (LTP)

  • Hippocampal Slice Preparation: Mice are euthanized, and the brain is rapidly removed and placed in ice-cold artificial cerebrospinal fluid (aCSF). The hippocampus is dissected and transverse slices (e.g., 400 µm thick) are prepared.

  • Electrophysiological Recording: Slices are transferred to a recording chamber and perfused with oxygenated aCSF. A stimulating electrode is placed in the Schaffer collateral pathway, and a recording electrode is positioned in the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

  • LTP Induction: After establishing a stable baseline response, high-frequency stimulation (HFS) is delivered to the stimulating electrode to induce LTP.

  • Data Analysis: The slope of the fEPSP is measured before and after HFS to quantify the degree of potentiation.

3. Behavioral Analysis

  • Open Field Test: This test assesses locomotor activity and anxiety-like behavior. A mouse is placed in the center of a square arena, and its movement is tracked for a set period (e.g., 5-10 minutes). Time spent in the center versus the periphery of the arena is a key measure of anxiety.

  • Elevated Plus Maze: This maze consists of two open and two closed arms elevated from the floor. The mouse is placed in the center, and the time spent in and the number of entries into the open and closed arms are recorded. A preference for the closed arms is indicative of anxiety-like behavior.

Comparative Analysis and Future Directions

The comparison between in vitro and in vivo findings on this compound function reveals a classic example of the reductionist versus holistic views in biology. In vitro, on simplified two-dimensional surfaces, this compound demonstrates a potent inhibitory effect on neuronal adhesion and neurite outgrowth. This has led to the hypothesis that this compound acts as a barrier molecule, guiding axons during development and restricting plasticity and regeneration in the adult brain.

However, the phenotype of this compound knockout mice challenges this straightforward interpretation. The lack of major anatomical brain defects in these mice suggests that other molecules may compensate for the absence of this compound during development, pointing towards a degree of redundancy in the extracellular matrix. The observed deficits in synaptic plasticity, specifically in the maintenance of late-phase LTP, suggest a more subtle role for this compound in the fine-tuning of synaptic function rather than being an absolute barrier.

Furthermore, the emergence of a mania-like behavioral phenotype in this compound knockout mice, which can be ameliorated by lithium treatment, opens up a new avenue of investigation into the role of this compound in psychiatric disorders. This finding would be difficult to predict from in vitro studies alone.

The upregulation of this compound after brain injury in vivo is consistent with the in vitro findings of its inhibitory nature, suggesting that it may contribute to the non-permissive environment that hinders axonal regeneration in the adult CNS.

A Comparative Guide to Validating Neurocan's Role in Perineuronal Net Integrity Using Knockout Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of genetic knockout models used to validate the role of neurocan, a key chondroitin (B13769445) sulfate (B86663) proteoglycan (CSPG), in the formation, maintenance, and function of perineuronal nets (PNNs). We will explore the performance of this compound-specific knockout models against alternative genetic and enzymatic approaches, supported by experimental data and detailed protocols.

Introduction: this compound and Perineuronal Nets

Perineuronal nets (PNNs) are specialized extracellular matrix structures that enwrap the soma and proximal dendrites of specific neurons, particularly fast-spiking parvalbumin-positive (PV+) interneurons.[1][2] They are critical regulators of synaptic plasticity, and their formation coincides with the closure of critical periods in brain development.[3][4][5] PNNs are composed of a hyaluronic acid (HA) backbone to which CSPGs, such as this compound, aggrecan, and brevican (B1176078), are attached via link proteins.[3][6] Tenascins, like tenascin-R, further stabilize this lattice-like structure.[6] this compound's specific contribution has been a subject of investigation, as its absence can have varied effects depending on the brain region and the presence of other PNN components.

The this compound Knockout Model: A Primary Tool for Validation

The primary model for studying the function of a specific protein is the knockout (KO) mouse, in which the gene for that protein is deleted.

Initial Findings with Single-Component Knockouts: Early studies using single knockout mice for this compound, as well as for brevican and tenascins, revealed no major anatomical deficits in overall brain development or PNN formation.[1][4] This suggested a high degree of redundancy among PNN components, where the absence of one could be compensated for by others.

The Quadruple Knockout Model: To overcome this redundancy, a quadruple knockout (qKO) mouse was generated, lacking this compound, brevican, tenascin-C, and tenascin-R.[1] This model demonstrated a more severe phenotype, providing significant insights into the collective role of these molecules. Key findings include:

  • A significant reduction in the number of PNN-enwrapped cells.[1][3]

  • Clear disorganization and diminished structure of the remaining PNNs.[1][3]

  • An imbalance of inhibitory and excitatory synapses on enwrapped neurons.[1][3]

  • A reduction in the number of parvalbumin interneurons and the associated transcription factor Otx2, which is crucial for their maturation.[1]

Region-Specific Roles Revealed by this compound KO: More recent investigations using this compound-deficient mice have re-addressed its role with a focus on specific, PNN-rich brain regions. A study on the medial nucleus of the trapezoid body (MNTB) in the auditory brainstem found that the absence of this compound alone was sufficient to cause significant PNN alterations.[3][7] This study demonstrated that this compound:

  • Controls PNN development by influencing the mRNA and protein levels of various other PNN molecules, including HAPLN1 (a link protein) and brevican.[7][8]

  • Contributes to the PNN fine structure, and its absence leads to a reduction in GAD65/67 and a prolongation of synaptic transmission delay.[7]

These findings highlight that this compound's role can be critical and non-redundant in specific neuronal circuits.

Comparative Models and Alternative Methods

To provide a comprehensive understanding, it is essential to compare the this compound KO model with other methods used to study PNN integrity.

  • Aggrecan Knockout: Aggrecan is considered the most abundant CSPG in PNNs.[6] Unlike the subtle phenotype of the this compound single KO, a brain-wide knockout of aggrecan results in a near-complete failure of PNNs to form, indicating it is an essential core component for PNN assembly.[4][6]

  • Tenascin-R Knockout: Mice deficient in tenascin-R (TnR) show an attenuated PNN structure.[3] TnR is crucial for clustering aggrecan and stabilizing the net.[6] Its absence also leads to a downregulation of brevican, HA, and this compound expression.[6]

  • Enzymatic Degradation (Chondroitinase ABC): A widely used alternative to genetic models is the enzymatic digestion of PNNs using Chondroitinase ABC (ChABC).[2] This bacterial enzyme cleaves the chondroitin sulfate side chains of CSPGs, effectively dismantling the PNN assembly. This method is advantageous for studying the acute effects of PNN loss on plasticity in adult animals, as it can reopen critical period-like plasticity.[4] However, it is non-specific and removes all CSPGs, making it impossible to dissect the role of individual molecules like this compound.

Data Presentation: Comparing Genetic Models of PNN Disruption

Table 1: Effects of Genetic Knockouts on Perineuronal Net Integrity

ModelKey Phenotype on PNNsImpact on Other PNN ComponentsFunctional ConsequencesReference
This compound (Ncan) KO No major anatomical deficits in some regions (e.g., hippocampus).[7] Altered PNN fine structure in others (e.g., MNTB).[7]Decreased mRNA levels of HAPLN1 and Brevican (Bcan) in the MNTB.[8]Prolonged synaptic transmission delay in the MNTB.[7][7][8]
Quadruple (Ncan, Bcan, Tnc, Tnr) KO Reduced number of PNN-enwrapped cells; disorganized PNN structure.Not applicable (multiple components deleted).Imbalance of inhibitory/excitatory synapses; reduced parvalbumin interneurons.[1][3]
Aggrecan (Acan) KO PNNs are not visible; impaired aggregation of lecticans and link proteins.Expression of HAPLN1, Tenascin-R, and Brevican are unaffected, but they fail to assemble into a net.Juvenile levels of plasticity persist into adulthood.[4][8]
Tenascin-R (Tnr) KO Attenuated PNN structure.Down-regulation of Brevican, HA, and this compound expression.Increased axonal plasticity after injury.[3][4][6]

Table 2: Comparison of Experimental Models for Studying PNN Integrity

Model/MethodPrincipleAdvantagesLimitations
This compound KO Mouse Germline deletion of the Ncan gene.Allows for the study of this compound's specific role throughout development and in adulthood.Potential for developmental compensation; phenotype may be subtle or region-specific.[1][7]
Quadruple KO Mouse Germline deletion of four PNN-related genes.Overcomes functional redundancy to reveal the collective importance of these ECM molecules.Cannot dissect the role of individual components; severe phenotype may involve complex secondary effects.
Chondroitinase ABC (ChABC) Treatment Enzymatic removal of chondroitin sulfate GAG chains from all CSPGs.Allows for acute and temporally controlled disruption of PNNs in adult animals; useful for studying plasticity.[2]Non-specific, affecting all CSPGs (aggrecan, brevican, this compound, etc.); does not target other PNN components like HA or tenascins.
In Vitro Neuronal Culture Primary neuronal cultures that develop PNNs over time.[5]Allows for high-resolution imaging and controlled manipulation of PNN composition.[5]May not fully replicate the complex in vivo environment and cellular interactions (e.g., glial contributions).[6]

Mandatory Visualizations

PNN_Structure cluster_neuron Neuronal Membrane Neuron Neuron HA HA

Experimental_Workflow cluster_KO This compound Knockout Model cluster_ChABC Enzymatic Degradation Model KO_Model Generate this compound KO Mouse Tissue Collect Brain Tissue (e.g., MNTB, Cortex) KO_Model->Tissue IHC_KO Immunohistochemistry (WFA, Anti-Aggrecan, etc.) Tissue->IHC_KO Analysis_KO Quantify PNN Integrity (Intensity, Cell Count, Structure) IHC_KO->Analysis_KO WT_Model Use Wild-Type Mouse Treatment Administer Chondroitinase ABC (in vivo or ex vivo) WT_Model->Treatment IHC_ChABC Immunohistochemistry (WFA to confirm degradation) Treatment->IHC_ChABC Analysis_ChABC Assess Functional Outcome (e.g., Plasticity, Behavior) IHC_ChABC->Analysis_ChABC

Signaling_Pathway

Experimental Protocols

Protocol 1: Immunohistochemical Staining for PNNs

This protocol is adapted for visualizing PNNs in fixed brain tissue using Wisteria floribunda Agglutinin (WFA), a lectin that binds to the specific chondroitin sulfate chains abundant in PNNs.

Materials:

  • 4% Paraformaldehyde (PFA) in PBS

  • 30% Sucrose (B13894) in PBS

  • Phosphate-Buffered Saline (PBS)

  • Blocking Buffer: 5% Normal Goat Serum, 0.3% Triton X-100 in PBS

  • Primary Label: Biotinylated WFA (1:200 in Blocking Buffer)

  • Secondary Label: Streptavidin conjugated to a fluorophore (e.g., Alexa Fluor 488, 1:500 in PBS)

  • (Optional) Primary Antibody for co-staining: Anti-Parvalbumin (1:1000)

  • (Optional) Secondary Antibody conjugated to a different fluorophore

  • Mounting Medium with DAPI

Procedure:

  • Perfusion and Fixation: Anesthetize the mouse and perfuse transcardially with PBS followed by 4% PFA. Post-fix the brain in 4% PFA overnight at 4°C.

  • Cryoprotection: Transfer the brain to 30% sucrose in PBS and store at 4°C until it sinks (24-48 hours).

  • Sectioning: Freeze the brain and cut 30-40 µm coronal or sagittal sections using a cryostat or sliding microtome. Store sections in a cryoprotectant solution at -20°C.

  • Staining: a. Rinse free-floating sections 3 times for 10 minutes each in PBS. b. Incubate sections in Blocking Buffer for 1-2 hours at room temperature. c. Incubate overnight at 4°C with biotinylated WFA (and other primary antibodies, if applicable) in Blocking Buffer. d. Rinse sections 3 times for 10 minutes each in PBS. e. Incubate for 2 hours at room temperature with the fluorescently-conjugated streptavidin (and secondary antibodies, if applicable). f. Rinse sections 3 times for 10 minutes each in PBS.

  • Mounting: Mount sections onto glass slides, allow them to air dry, and coverslip using mounting medium with DAPI.

  • Imaging: Visualize using a confocal or epifluorescence microscope.

Protocol 2: Quantitative Analysis of PNN Structural Integrity

This method provides a quantitative assessment of PNN structure based on high-magnification images of WFA-labeled neurons.[2]

Procedure:

  • Image Acquisition: Acquire high-magnification (e.g., 40x or 63x objective) single-plane fluorescence images of individual, well-defined PNNs. Ensure consistent imaging parameters (laser power, gain) across all experimental groups.

  • Defining the Region of Interest (ROI): a. Using image analysis software (e.g., ImageJ/Fiji), manually draw a region of interest (ROI) or polyline around the perimeter of the WFA-stained cell body.[2][9] b. An automated method can also be used, which involves creating an ROI around each PNN and subtracting appropriate background to reduce bias.[9][10]

  • Intensity Measurement: a. Mean Intensity: Calculate the mean fluorescence intensity of the WFA signal within the defined ROI. This provides a general measure of PNN maturity or density.[9] b. Line Profile Analysis: Generate a plot of fluorescence intensity along the polyline drawn around the cell perimeter.[2]

  • Structural Integrity Analysis (from Line Profile): a. The line profile will show a series of peaks and valleys. The "peaks" represent intact CSPG lattices, while the "valleys" or "holes" represent spaces for synaptic contacts.[2] b. Count the Peaks: Manually or using software, count the number of intensity peaks along the perimeter. The average number of peaks per unit length can be used as a measure of the integrity of the PNN's lattice-like assembly.[2] c. Measure the Holes: The width and depth of the valleys can be measured to quantify the size of the PNN holes.[2]

  • Statistical Analysis: Compare the average number of peaks, mean intensity, or hole size between experimental groups (e.g., knockout vs. wild-type) using appropriate statistical tests. A minimum of 5-10 PNNs per animal should be analyzed.[2]

References

Comparative Transcriptomic Analysis: Wild-Type vs. Neurocan Knockout Mouse Brain

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the anticipated transcriptomic landscape in brain tissue lacking the extracellular matrix proteoglycan, neurocan, versus wild-type brain tissue. While direct, comprehensive RNA-sequencing data from this compound knockout mouse brains is not publicly available, this document synthesizes findings from related genetic models and functional studies to present a putative comparison. The information herein is intended to guide future research and hypothesis generation in neurobiology and therapeutic development.

Introduction to this compound

This compound is a chondroitin (B13769445) sulfate (B86663) proteoglycan belonging to the lectican family, predominantly expressed in the central nervous system (CNS). As a key component of the perineuronal nets (PNNs) that enwrap certain neurons, this compound plays a significant role in neural development, synaptic plasticity, and the regulation of the neuronal microenvironment.[1][2] In vitro studies have demonstrated its inhibitory effects on neuronal adhesion and neurite outgrowth. However, this compound knockout mice are viable and exhibit grossly normal brain anatomy, suggesting functional redundancy or more subtle roles in vivo.[3] Recent studies point towards a role for this compound in the fine-tuning of neuronal activity and the molecular organization of PNNs and the axon initial segment (AIS).[4]

Putative Comparative Transcriptomic Analysis

Based on the known functions of this compound and transcriptomic data from related knockout models (e.g., brevican, tenascin-C), a comparative transcriptomic analysis between wild-type and this compound knockout brain tissue is expected to reveal differential expression of genes in several key functional categories.

Table 1: Putative Differentially Expressed Genes in this compound Knockout Brain Tissue
Gene CategoryGene SymbolPredicted Change in KnockoutRationale for Predicted Change
Perineuronal Net Components Acan (Aggrecan)UpregulatedCompensatory mechanism to maintain PNN structural integrity in the absence of this compound. This has been observed in this compound knockdown/knockout cultured neurons.[4]
Bcan (Brevican)UpregulatedBrevican and this compound are both lecticans in the PNN. Knockout of one may lead to compensatory changes in the other to maintain ECM homeostasis.[3]
Hapln1UpregulatedHyaluronan and proteoglycan link protein 1 is crucial for stabilizing the PNN structure. Its expression may be altered to compensate for the loss of this compound.[4]
Tnr (Tenascin-R)No significant change/Slightly UpregulatedTenascin-R is another key PNN component that interacts with lecticans. Its expression might be subtly altered.
Synaptic Plasticity & Activity c-FosUpregulatedIncreased neuronal activity marker, suggesting altered network excitability in the absence of this compound's modulatory influence. Observed in this compound-depleted neurons.[4]
FosBUpregulatedSimilar to c-Fos, an indicator of increased long-term neuronal activation. Observed in this compound-depleted neurons.[4]
Ncam1No significant change/Slightly DownregulatedThis compound binds to NCAM1. Loss of this interaction may lead to subtle feedback on Ncam1 expression.[5]
Gria1 (GluA1)DownregulatedGenes related to AMPA receptor subunits could be altered due to changes in synaptic stability and plasticity.
Axon Guidance & Cytoskeleton RhoaUpregulatedThis compound's inhibitory effect on neurite outgrowth may be mediated by suppressing RhoA signaling. Its absence could lead to increased Rhoa expression or activity.[6][7]
Rock2UpregulatedRho-associated kinase 2 is a downstream effector of RhoA, involved in actin cytoskeleton dynamics.[6]
Sema3aUpregulatedSemaphorins are axon guidance molecules. The ECM, including this compound, helps establish gradients for these cues.
Growth Factor Signaling Fgf2UpregulatedThis compound can bind to and modulate the activity of growth factors like FGF-2. Its absence may alter the bioavailability and subsequent gene expression related to this pathway.
VegfaUpregulatedVascular endothelial growth factor A has neurotrophic effects and its signaling can be influenced by the ECM.[8]

Key Signaling Pathways and Experimental Workflows

To visualize the molecular interactions and experimental processes discussed, the following diagrams are provided in DOT language for Graphviz.

This compound-Associated Signaling Pathways

This compound's function is mediated through its interaction with cell surface receptors and other extracellular matrix molecules, influencing downstream signaling cascades that regulate cytoskeletal dynamics and gene expression.

cluster_ECM Extracellular Matrix cluster_Membrane Cell Membrane cluster_Intracellular Intracellular Signaling This compound This compound Tenascin_R Tenascin-R This compound->Tenascin_R interacts NCAM NCAM/L1 This compound->NCAM binds & inhibits GrowthFactors Growth Factors (e.g., FGF-2) This compound->GrowthFactors modulates Integrin Integrin Tenascin_R->Integrin RhoA RhoA NCAM->RhoA activates Receptor Receptor Tyrosine Kinase (e.g., FGFR) GrowthFactors->Receptor PI3K PI3K Receptor->PI3K Ras Ras Receptor->Ras ROCK ROCK RhoA->ROCK regulates cytoskeleton GeneExpression Gene Expression (Neurite Outgrowth, Synaptic Plasticity) ROCK->GeneExpression regulates cytoskeleton Akt Akt PI3K->Akt Akt->GeneExpression MAPK MAPK/ERK Ras->MAPK CREB CREB MAPK->CREB CREB->GeneExpression cluster_animal Animal Models cluster_exp Experimental Procedure cluster_bioinfo Bioinformatics Analysis WT Wild-Type Mice (C57BL/6J) Tissue Brain Tissue Dissection (e.g., Cortex, Hippocampus) WT->Tissue KO This compound KO Mice (Ncan-/-) KO->Tissue RNA_Extraction Total RNA Extraction Tissue->RNA_Extraction QC1 RNA Quality Control (RIN > 8) RNA_Extraction->QC1 Library_Prep RNA-Seq Library Preparation (poly-A selection, cDNA synthesis) QC1->Library_Prep Sequencing High-Throughput Sequencing (e.g., Illumina NovaSeq) Library_Prep->Sequencing QC2 Raw Read Quality Control (FastQC, Trimming) Sequencing->QC2 Alignment Alignment to Reference Genome (mm10) QC2->Alignment Quantification Gene Expression Quantification Alignment->Quantification DEG Differential Expression Analysis (DESeq2/edgeR) Quantification->DEG Enrichment Pathway & GO Enrichment Analysis DEG->Enrichment Output Differentially Expressed Genes & Pathways Enrichment->Output

References

Safety Operating Guide

Navigating the Safe Disposal of Neurocan: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of laboratory materials is a cornerstone of operational safety and environmental responsibility. Neurocan, a chondroitin (B13769445) sulfate (B86663) proteoglycan and a key component of the extracellular matrix (ECM) in the central nervous system, requires adherence to established laboratory waste management protocols.[1] While specific disposal guidelines for this compound are not individually detailed in regulatory frameworks, a comprehensive procedure can be formulated by applying general principles for the disposal of non-hazardous biological materials and chemical waste.

Core Principles of this compound Disposal

The responsible disposal of this compound and associated materials hinges on a few key principles: risk assessment, proper segregation, and adherence to institutional and local regulations. Before commencing any disposal procedure, it is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.

**Step-by-Step Disposal Protocol for this compound Waste

The following protocol outlines a general procedure for the safe disposal of this compound in a laboratory setting. This is a guideline and should be adapted to comply with your institution's specific protocols.

1. Personal Protective Equipment (PPE): Before handling any waste materials, ensure you are wearing appropriate PPE, including:

  • Safety goggles or a face shield

  • Chemical-resistant gloves

  • A laboratory coat

2. Waste Identification and Segregation: Proper segregation of waste streams is critical to ensure safety and compliance.

  • Solid Waste: This category includes items such as contaminated gloves, weighing boats, and plasticware. These materials should be collected in a designated, leak-proof container lined with a biohazard bag if institutional policy dictates, even for non-infectious materials.

  • Liquid Waste: Solutions containing this compound should be collected in a clearly labeled, leak-proof waste container. Do not dispose of this compound solutions down the drain unless explicitly permitted by your institution's EHS guidelines.[2]

  • Sharps Waste: Any needles, syringes, or other sharp objects contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container.[3][4]

3. Waste Collection and Containment: All waste containers must be in good condition, compatible with the waste they contain, and have a secure lid.[5][6] Label all containers clearly with "this compound Waste" and the date.

4. Decontamination (if applicable): If the this compound has been used in experiments involving infectious agents (BSL-2 or higher), the waste must be decontaminated prior to disposal.[4] Common decontamination methods include:

  • Autoclaving: Steam sterilization is an effective method for decontaminating solid and liquid biohazardous waste.[4]

  • Chemical Disinfection: For liquid waste, treatment with a 10% bleach solution (a 1:10 dilution of household bleach) for at least 30 minutes is a common practice.[7] However, always verify the compatibility of bleach with any other chemicals in the waste solution.

5. Storage: Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be away from general lab traffic and clearly marked.

6. Professional Disposal: Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the collection and disposal of the this compound waste.[3][8] Provide them with all necessary documentation, including the contents of the waste.

The logical flow of these procedures can be visualized in the following diagram:

Neurocan_Disposal_Workflow cluster_prep Preparation cluster_waste_id Waste Identification & Segregation cluster_containment Containment cluster_decon Decontamination (if required) cluster_final Final Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe identify Identify Waste Type ppe->identify solid Solid Waste (Gloves, Tubes) identify->solid Solid liquid Liquid Waste (Solutions) identify->liquid Liquid sharps Sharps Waste (Needles, Pipette Tips) identify->sharps Sharps contain_solid Collect in Labeled, Leak-Proof Container solid->contain_solid contain_liquid Collect in Labeled, Leak-Proof Container liquid->contain_liquid contain_sharps Dispose in Puncture-Resistant Sharps Container sharps->contain_sharps is_biohazard Biohazardous? contain_solid->is_biohazard contain_liquid->is_biohazard contain_sharps->is_biohazard decontaminate Decontaminate (e.g., Autoclave, Bleach) is_biohazard->decontaminate Yes no_decon Proceed to Storage is_biohazard->no_decon No storage Store in Designated Satellite Accumulation Area decontaminate->storage no_decon->storage disposal Arrange for Professional Disposal via EHS storage->disposal end End: Waste Removed disposal->end

This compound Disposal Workflow

Disposal of Empty this compound Containers

Empty containers that once held this compound should also be disposed of properly. The general procedure is as follows:

  • Triple Rinse: Rinse the empty container with a suitable solvent (e.g., water or buffer) three times.[8]

  • Collect Rinsate: The rinsate from all three rinses must be collected and disposed of as liquid this compound waste.[8]

  • Deface Label: Completely remove or deface the original product label on the empty container.[8]

  • Final Disposal: Once triple-rinsed and with the label removed, the container can typically be disposed of as regular laboratory glass or plastic waste. However, always confirm this with your institution's EHS guidelines.[8]

By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound waste, thereby protecting personnel and the environment.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Neurocan

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential safety and logistical protocols for researchers, scientists, and drug development professionals working with neurocan. Adherence to these guidelines is critical for ensuring personnel safety and maintaining the integrity of your research.

This compound, a chondroitin (B13769445) sulfate (B86663) proteoglycan integral to the central nervous system's extracellular matrix, is not classified as a hazardous substance. However, standard laboratory best practices for handling biological materials must be rigorously followed to minimize any potential risks and ensure a safe research environment.

Personal Protective Equipment (PPE) at a Glance

Proper PPE is your first line of defense. The following table summarizes the mandatory PPE for handling this compound.

PPE ComponentSpecificationPurpose
Eye Protection ANSI Z87.1-compliant safety glasses with side shieldsProtects against accidental splashes.
Hand Protection Nitrile or latex glovesPrevents direct contact with the reagent.
Body Protection Cotton or cotton/polyester blend lab coatShields skin and personal clothing from contamination.
Footwear Closed-toe shoesProtects feet from spills and falling objects.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is crucial for both safety and experimental success. Follow these procedural steps for all work involving this proteoglycan.

Receiving and Storage
  • Inspect Packaging: Upon receipt, visually inspect the packaging for any signs of damage or leakage.

  • Verify Contents: Confirm that the product and quantity match your order.

  • Appropriate Storage: Store this compound according to the manufacturer's instructions, typically at -20°C or -80°C for long-term storage to maintain its biological activity.[1]

Handling and Preparation
  • Designated Work Area: Conduct all work with this compound in a designated and clean laboratory area.

  • Aseptic Technique: To prevent contamination of the product and your experiment, always use sterile pipette tips, tubes, and other equipment.

  • Thawing: Thaw frozen this compound aliquots on ice immediately before use. Avoid repeated freeze-thaw cycles.[1]

  • Pipetting: Use mechanical pipetting aids for all liquid handling. Mouth pipetting is strictly prohibited.

  • Avoiding Aerosols: Perform procedures carefully to minimize the creation of splashes or aerosols.

Spill Response

In the event of a spill, follow these steps:

  • Alert Personnel: Immediately notify others in the vicinity.

  • Containment: Cover the spill with absorbent material.

  • Decontamination: Clean the affected area with a suitable laboratory disinfectant (e.g., 10% bleach solution), followed by a water rinse.

  • Waste Disposal: Dispose of all contaminated materials in the biohazardous waste stream.

Disposal Plan

As a non-hazardous biological material, this compound and associated waste can be disposed of following standard laboratory procedures for biological waste.

  • Liquid Waste: Unused or waste solutions containing this compound can be aspirated and collected in a waste container. This container should then be treated as biohazardous liquid waste and decontaminated, typically by autoclaving or chemical disinfection, before final disposal down the sanitary sewer.

  • Solid Waste: All disposable materials that have come into contact with this compound, such as pipette tips, microfuge tubes, and gloves, should be placed in a designated biohazard bag. This bag should be sealed and placed in a secondary rigid container for autoclaving and subsequent disposal with regular laboratory trash.

  • Sharps: Any contaminated sharps, such as needles or broken glass, must be disposed of in a designated sharps container.

Experimental Workflow: this compound Quantification via ELISA

The following diagram illustrates a typical workflow for quantifying this compound in biological samples using an Enzyme-Linked Immunosorbent Assay (ELISA), a common application for this proteoglycan.[1][2]

ELISA_Workflow cluster_prep Preparation cluster_incubation1 Primary Incubation cluster_detection Detection cluster_readout Readout prep_reagents Prepare Reagents, Samples, and Standards add_standard Add 100 µL of Standard or Sample to Wells prep_reagents->add_standard incubate1 Incubate 2.5h at RT or O/N at 4°C add_standard->incubate1 wash1 Wash Wells incubate1->wash1 add_biotin_ab Add 100 µL Biotinylated Antibody wash1->add_biotin_ab incubate2 Incubate 1h at RT add_biotin_ab->incubate2 wash2 Wash Wells incubate2->wash2 add_streptavidin Add 100 µL Streptavidin-HRP wash2->add_streptavidin incubate3 Incubate 45 min at RT add_streptavidin->incubate3 wash3 Wash Wells incubate3->wash3 add_tmb Add 100 µL TMB Substrate wash3->add_tmb incubate4 Incubate 30 min at RT in Dark add_tmb->incubate4 add_stop Add 50 µL Stop Solution incubate4->add_stop read_plate Read Plate at 450 nm add_stop->read_plate

Caption: A step-by-step workflow for the quantification of this compound using a sandwich ELISA protocol.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。